molecular formula C5H2FNS B1311324 5-Fluorothiophene-2-carbonitrile CAS No. 32415-91-1

5-Fluorothiophene-2-carbonitrile

Cat. No.: B1311324
CAS No.: 32415-91-1
M. Wt: 127.14 g/mol
InChI Key: FJVHOYMXDVKVCS-UHFFFAOYSA-N
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Description

5-Fluorothiophene-2-carbonitrile is a useful research compound. Its molecular formula is C5H2FNS and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluorothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FNS/c6-5-2-1-4(3-7)8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVHOYMXDVKVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447531
Record name 5-fluorothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32415-91-1
Record name 5-fluorothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Value of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluorothiophene-2-carbonitrile (CAS 32415-91-1)

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of molecular design. Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the subtle yet profound modulation of a molecule's physicochemical and biological profile.[1] Among these scaffolds, fluorinated thiophenes have emerged as particularly valuable building blocks. The thiophene ring is a well-established "privileged pharmacophore," frequently serving as a bioisosteric replacement for phenyl rings to improve metabolic stability and binding interactions.[2][3]

This guide focuses on this compound (CAS No. 32415-91-1), a versatile intermediate that combines three key structural motifs: the biologically active thiophene core, the metabolic-stability-enhancing fluorine atom, and the synthetically adaptable nitrile group. This combination makes it a highly sought-after precursor for the synthesis of novel therapeutic agents and advanced organic materials. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its properties, synthesis, reactivity, and safe handling.

Core Physicochemical & Computational Properties

This compound is typically supplied as a liquid with high purity, requiring specific storage conditions to ensure its stability.[4] A comprehensive summary of its key properties is provided below.

PropertyValueSource
CAS Number 32415-91-1[4][5]
Molecular Formula C₅H₂FNS[4][6][7]
Molecular Weight 127.14 g/mol [4][7]
Physical Form Liquid
Purity ≥98%[4]
Storage 2-8°C, Keep in dark place, Inert atmosphere[8]
SMILES FC1=CC=C(S1)C#N[4]
InChI Key FJVHOYMXDVKVCS-UHFFFAOYSA-N[7]
Topological Polar Surface Area (TPSA) 23.79 Ų[4]
logP 1.75888[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 0[4]

Synthesis Pathway and Methodologies

While multiple synthetic routes are conceivable, a common and effective strategy for the preparation of this compound involves the cyanation of a pre-fluorinated thiophene precursor, such as 2-bromo-5-fluorothiophene. This transformation is typically achieved via a palladium-catalyzed cross-coupling reaction, a robust and widely utilized method in modern organic synthesis.

Proposed Synthetic Workflow

G A 2-Bromothiophene B 2-Bromo-5-fluorothiophene A->B Fluorination C This compound (CAS 32415-91-1) B->C Palladium-Catalyzed Cyanation reagent1 Electrophilic Fluorinating Agent (e.g., Selectfluor®) reagent1->B reagent2 Cyanide Source (e.g., Zn(CN)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Solvent (e.g., DMF) reagent2->C

Caption: Proposed synthesis of this compound.

Exemplary Protocol: Palladium-Catalyzed Cyanation

This protocol describes the conversion of 2-bromo-5-fluorothiophene to the target compound. The causality behind this choice of methodology lies in its high functional group tolerance, generally good yields, and the commercial availability of the necessary precursors and catalysts.

Materials:

  • 2-Bromo-5-fluorothiophene

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for anhydrous reactions

Procedure:

  • Inert Atmosphere Preparation: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Purge the entire system with the inert gas for 15-20 minutes. Rationale: The Pd(0) catalyst is sensitive to oxygen, and maintaining an inert atmosphere is critical for preventing its degradation and ensuring catalytic activity.

  • Reagent Addition: To the flask, add 2-bromo-5-fluorothiophene (1.0 eq), zinc cyanide (0.6 eq), and Pd(PPh₃)₄ (0.05 eq). Rationale: Zinc cyanide is used as a less toxic and more reliable cyanide source compared to alkali metal cyanides. A sub-stoichiometric amount is often sufficient. The catalyst loading is typical for cross-coupling reactions.

  • Solvent Addition: Add anhydrous DMF via syringe to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M). Rationale: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble palladium species. Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine. Rationale: The aqueous wash removes residual DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its nitrile group and the fluorinated aromatic ring.

Key Transformations of the Nitrile Group

The electron-withdrawing nature of the nitrile group makes it susceptible to a variety of nucleophilic additions.[9] These transformations provide access to several important functional groups, making it a valuable synthetic handle.

G start This compound A 5-Fluorothiophene-2- carboxylic acid start->A B 5-Fluorothiophene-2- methanamine start->B C Ketone Derivative start->C reagent1 H₃O⁺ or OH⁻, Δ reagent1->A Hydrolysis reagent2 1. LiAlH₄ 2. H₂O reagent2->B Reduction reagent3 1. R-MgBr 2. H₃O⁺ reagent3->C Grignard Reaction

Caption: Key reactions involving the nitrile group.

A. Hydrolysis to Carboxylic Acid The nitrile can be hydrolyzed under acidic or basic conditions to yield 5-fluorothiophene-2-carboxylic acid, a valuable intermediate for amide couplings. A simple protocol involves heating with aqueous sodium hydroxide.[10]

  • Protocol:

    • Combine this compound (1.0 eq) with 1N aqueous sodium hydroxide in a flask.

    • Heat the mixture at 100 °C for 2-3 hours.

    • Cool the reaction to room temperature and acidify with 1N hydrochloric acid to a pH of 1.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers over sodium sulfate and remove the solvent under reduced pressure to obtain the carboxylic acid.[11]

B. Reduction to Primary Amine Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to the corresponding primary amine, (5-fluorothiophen-2-yl)methanamine.[12] This amine serves as a crucial building block for introducing the fluorothiophene motif into larger molecules.

C. Reaction with Organometallics Grignard reagents (R-MgBr) or organolithium reagents add to the nitrile to form an intermediate imine salt, which upon acidic workup, yields a ketone.[9][12] This provides a direct route to 2-acyl-5-fluorothiophenes.

Applications in Drug Discovery and Materials Science

The structural features of this compound make it an exemplary building block for programs in drug discovery and organic electronics.

Rationale in Medicinal Chemistry

The design of bioactive molecules often relies on the strategic combination of pharmacophores that favorably influence a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target engagement.

G Core This compound Thiophene Ring Fluorine Atom Nitrile Group Prop1 Bioisostere of Phenyl Ring Privileged Pharmacophore Modulates π-π Stacking Core:f0->Prop1 Leads to Prop2 Blocks Metabolic Oxidation Increases Lipophilicity Enhances Binding Affinity (H-bond) Core:f1->Prop2 Leads to Prop3 Hydrogen Bond Acceptor Synthetic Handle for Derivatization Key Interaction with Target Proteins Core:f2->Prop3 Leads to

Caption: Structure-function relationships in drug design.

  • Thiophene Core: As a heterocyclic aromatic ring, thiophene is a proven bioisostere of a benzene ring, often improving pharmacokinetic profiles.[2] Its electron-rich nature allows it to participate in crucial π-π stacking interactions with biological targets.[3]

  • Fluorine Substitution: The introduction of fluorine at the 5-position is a classic medicinal chemistry strategy. It can block sites of metabolic oxidation (e.g., P450-mediated hydroxylation), thereby increasing the metabolic stability and half-life of a drug candidate.[1][3] Furthermore, fluorine can increase lipophilicity, aiding in membrane permeability, and can form key hydrogen bonds or dipole interactions within a target's active site.[1]

  • Nitrile Group: The nitrile functionality is present in over 30 approved pharmaceutical agents.[13] It is metabolically robust and can act as a potent hydrogen bond acceptor, mimicking carbonyl groups and forming critical interactions with enzyme active sites, as seen in various kinase inhibitors.[13][14]

This molecule is therefore a precursor for compounds targeting a wide range of diseases, including cancer (e.g., VEGFR-2 inhibitors) and cardiovascular conditions.[14][15]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.

Hazard InformationDetailsSource
GHS Pictogram GHS06 (Skull and Crossbones)[4]
Signal Word Danger
Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled
Precautionary Statements P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P405, P501[16]

Handling Recommendations:

  • Engineering Controls: Always work within a certified chemical fume hood to avoid inhalation of vapors.[16]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[17]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[18] Keep away from heat, sparks, and open flames.[16]

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[17]

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

  • The recommended storage temperature is between 2-8 °C.[8]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as the compound may be light and air-sensitive.[8][16]

References

  • National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Springer. (2014). Fluorinated Thiophenes and Their Analogues. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • ACS Publications. (2013). 5-Chlorothiophene-2-carboxylic Acid... a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Retrieved from [Link]

Sources

physicochemical properties of 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluorothiophene-2-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the (CAS No. 32415-91-1), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering detailed data, validated protocols, and expert insights into its molecular structure, spectroscopic profile, solubility, stability, and safe handling. All data is supported by authoritative references to ensure scientific integrity and practical applicability in a laboratory setting.

Chemical Identity and Molecular Structure

This compound is a substituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom.[1] The presence of a fluorine atom at the 5-position and a nitrile group at the 2-position imparts unique electronic properties that are highly valuable in the synthesis of complex organic molecules.[2][3] These functional groups significantly influence the molecule's reactivity, polarity, and interaction with biological targets.

IdentifierValueSource
CAS Number 32415-91-1[4][5]
Molecular Formula C₅H₂FNS[2][6]
Molecular Weight 127.14 g/mol [2][6]
IUPAC Name This compound[2]
Synonyms 5-fluoro-2-thiophenecarbonitrile, 5-Cyano-2-fluorothiophene[2]
SMILES N#CC1=CC=C(F)S1[6][7]
InChI Key FJVHOYMXDVKVCS-UHFFFAOYSA-N[2][8]

graph "5_Fluorothiophene_2_carbonitrile_Structure" {
layout=neato;
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];
// Atom nodes with positions
S1 [label="S", pos="0,-0.4!"];
C1 [label="C", pos="-0.95,0.3!"];
C2 [label="C", pos="-0.59,1.2!"];
C3 [label="C", pos="0.59,1.2!"];
C4 [label="C", pos="0.95,0.3!"];
C5 [label="C", pos="-2.1,0.3!"];
N1 [label="N", pos="-3.0,0.3!"];
F1 [label="F", pos="2.1,0.3!"];

// Dummy nodes for double bonds
d1 [shape=point, pos="-0.77,0.75!"];
d2 [shape=point, pos="0,1.3!"];
d3 [shape=point, pos="0.77,0.75!"];
d4 [shape=point, pos="-2.4,0.45!"];
d5 [shape=point, pos="-2.4,0.15!"];

// Bonds
S1 -- C1;
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- S1;
C1 -- C5;
C5 -- N1;
C4 -- F1;

// Double and triple bonds
C2 -- d2 -- C3;
C5 -- d4 -- N1;
C5 -- d5 -- N1;

}

Caption: 2D structure of this compound.

Physical and Computational Properties

The physical state and thermodynamic properties of a compound are critical for its handling, storage, and application in chemical reactions. This compound is a liquid at room temperature. The predicted boiling point suggests it has moderate volatility.

PropertyValueNotesSource
Physical Form LiquidAt standard temperature and pressure.
Boiling Point 189.4 ± 20.0 °CPredicted value.[4]
Refractive Index 1.537Predicted value (n20/D).[4]
Topological Polar Surface Area (TPSA) 23.79 ŲThe nitrile group is the primary contributor.[6]
LogP (Octanol-Water Partition Coeff.) 1.75888Indicates moderate lipophilicity.[6]
Hydrogen Bond Acceptors 2The nitrogen atom of the nitrile and the sulfur atom.[2][6]
Hydrogen Bond Donors 0Lacks acidic protons like -OH or -NH.[2][6]

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical compound. The combination of NMR, IR, and MS provides a complete fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling between these protons and the fluorine atom will result in complex splitting patterns (doublet of doublets), which is diagnostic for this substitution pattern. ¹³C NMR will show five distinct signals for the five carbon atoms in the molecule.[8]

Protocol: NMR Sample Preparation This protocol outlines a standard procedure for preparing a sample for NMR analysis, a self-validating system where consistency in preparation ensures reproducible results.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Transfer: Gently swirl the vial to dissolve the compound completely. Once dissolved, transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

  • Analysis: Cap the NMR tube and insert it into the NMR spectrometer's spinner turbine. The instrument can then be calibrated (locked and shimmed) using the solvent signal to acquire high-resolution spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups. The IR spectrum of this compound will be dominated by characteristic absorption bands.[8] The most prominent peak will be a sharp, strong absorption around 2230-2210 cm⁻¹ due to the C≡N (nitrile) stretching vibration. Additionally, a strong band corresponding to the C-F stretch will appear in the 1250-1000 cm⁻¹ region. Vibrations associated with the thiophene ring (C=C and C-S stretching) will be observed in the fingerprint region (1600-600 cm⁻¹).[1]

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Place a drop of liquid sample on a salt plate (e.g., NaCl or KBr) Cover Place a second salt plate on top to create a thin film Prep->Cover Mount Mount plates in FT-IR spectrometer Cover->Mount Acquire Acquire background spectrum (air) Run Run sample scan to obtain absorbance spectrum Acquire->Run Process Process spectrum (baseline correction) Run->Process Identify Identify characteristic peaks (C≡N, C-F, ring modes) Process->Identify Compare Compare with reference spectra or databases Identify->Compare

Caption: Standard workflow for obtaining an FT-IR spectrum of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, approximately 127.14.[2][8]

Stability and Reactivity

Understanding a compound's stability and reactivity is crucial for its proper storage and for designing synthetic routes.

  • Storage: this compound should be stored at 2-8°C in a dark place under an inert atmosphere.[7] This suggests potential sensitivity to heat, light, and oxidation.

  • Reactivity: The nitrile group is susceptible to hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, 5-fluorothiophene-2-carboxylic acid.[9] A published synthesis method describes heating the compound with 1 N sodium hydroxide at 100°C for 2 hours to achieve this transformation.[9][10] This reactivity makes it a useful precursor for other thiophene derivatives.

Hydrolysis_Reaction Reactant This compound Reagents + NaOH / H₂O (Heat) Reactant->Reagents Product 5-Fluorothiophene-2-carboxylic acid Reagents->Product

Caption: Reaction diagram for the base-catalyzed hydrolysis of the nitrile group.

Safety and Handling

Due to its potential toxicity, strict safety protocols must be followed when handling this compound. The Global Harmonized System (GHS) classification indicates significant hazards.

GHS InformationDetailsSource
Pictogram GHS06 (Skull and crossbones)
Signal Word Danger
Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP405: Store locked up[11]

Handling Recommendations:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12][13]

  • First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse skin with plenty of water.[11] If inhaled, move the person to fresh air.[12] If swallowed, seek immediate medical attention.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[7] Keep in a locked cabinet or an area accessible only to authorized personnel.[11]

Conclusion

This compound is a valuable chemical intermediate with distinct physicochemical properties defined by its fluorinated thiophene core and nitrile functional group. Its moderate lipophilicity, well-defined spectroscopic fingerprint, and known reactivity make it a versatile tool for researchers in drug discovery and materials science. However, its significant toxicity necessitates careful and informed handling in a controlled laboratory environment. This guide provides the foundational data and protocols to enable its safe and effective use in research and development.

References

  • ChemExpress. CAS 32415-91-1|this compound. [Link]

  • National Institutes of Health (NIH). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC. [Link]

  • Capot Chemical. 32415-91-1 | 5-fluorotiofene-2-carbonitrile. [Link]

  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • National Institute of Standards and Technology (NIST). Thiophene - the NIST WebBook. [Link]

  • PubChem. 3-Fluoro-5-propan-2-ylthiophene-2-carbonitrile. [Link]

  • PubChem. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. [Link]

  • IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

  • PubChem. 5-Chlorothiophene-2-carbonyl Chloride. [Link]

  • PubMed Central. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. [Link]

Sources

A Guide to the Spectroscopic Characterization of 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Fluorothiophene-2-carbonitrile, a key building block in medicinal chemistry and materials science. The strategic introduction of a fluorine atom and a cyano group onto the thiophene ring imparts unique electronic properties and potential biological activity, making a thorough understanding of its structural and spectroscopic features essential for researchers and drug development professionals. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, emphasizing the causal relationships between molecular structure and spectral output.

Introduction

This compound (C₅H₂FNS, Molecular Weight: 127.14 g/mol ) is a substituted thiophene, a class of heterocyclic compounds prevalent in many pharmaceutical agents.[1] The presence of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile synthetic handle and a potential hydrogen bond acceptor.[2][3] Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound. A multi-nuclear approach, encompassing ¹H, ¹³C, and ¹⁹F NMR, provides a complete picture of the atomic connectivity and electronic environment.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A solution of 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, is prepared in a standard 5 mm NMR tube.[4] The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, though acetone-d₆ can also be used and may offer different chemical shift dispersions.[5] Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR, providing a reference point at 0 ppm.

Instrumentation and Parameters: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution. For ¹⁹F NMR, a broadband probe capable of tuning to the fluorine frequency is required.

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a sufficient number of scans (8-16) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses the aromatic region.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is necessary. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon, though coupled spectra can be acquired to observe C-H and C-F coupling.

  • ¹⁹F NMR: As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus.[6] A simple pulse-acquire experiment is typically used. The wide chemical shift range of fluorine necessitates a larger spectral width.[7]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL deuterated solvent add_std Add internal standard (TMS) dissolve->add_std transfer Transfer to 5 mm NMR tube add_std->transfer instrument Place tube in NMR spectrometer transfer->instrument shim Shim magnet for homogeneity instrument->shim acquire Acquire 1H, 13C, and 19F spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample_on_plate Place a drop of neat liquid on a KBr/NaCl plate cover_plate Cover with a second plate sample_on_plate->cover_plate place_in_holder Place plates in sample holder cover_plate->place_in_holder background_scan Record background spectrum place_in_holder->background_scan sample_scan Record sample spectrum background_scan->sample_scan subtract_bg Subtract background sample_scan->subtract_bg peak_picking Identify absorption bands subtract_bg->peak_picking

General workflow for FT-IR spectroscopic analysis.
IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions from the nitrile group, the C-F bond, and the thiophene ring.

Wavenumber (cm⁻¹)IntensityAssignment
~3100Medium-WeakAromatic C-H stretch
~2225StrongC≡N stretch
~1600-1400MediumThiophene ring C=C stretches
~1250-1200StrongC-F stretch
~850-700StrongC-H out-of-plane bending
  • Interpretation: The most characteristic peak will be the strong, sharp absorption around 2225 cm⁻¹ due to the stretching of the carbon-nitrogen triple bond of the nitrile group. The C-F stretch will appear as a strong band in the 1250-1200 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the thiophene ring C=C stretching vibrations will give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-H out-of-plane bending vibrations in the fingerprint region can also provide structural information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules like this compound. It typically leads to extensive fragmentation, which is useful for structure elucidation.

Instrumentation: The sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS), where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output vaporize Vaporize sample ionize Ionize with high-energy electrons (EI) vaporize->ionize accelerate Accelerate ions ionize->accelerate separate Separate ions by m/z ratio accelerate->separate detect Detect ions separate->detect spectrum Generate mass spectrum detect->spectrum

General workflow for Mass Spectrometry analysis.
Mass Spectral Data

The EI mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

m/zProposed FragmentPlausible Loss
127[C₅H₂FNS]⁺˙Molecular Ion (M⁺˙)
101[C₄H₂FS]⁺Loss of CN
98[C₅H₂NS]⁺˙Loss of F
82[C₄H₂S]⁺˙Loss of F and HCN
  • Interpretation: The molecular ion peak (M⁺˙) at m/z 127 confirms the molecular weight of the compound. Due to the stability of the aromatic thiophene ring, this peak is expected to be relatively intense. Common fragmentation pathways for aromatic nitriles include the loss of the cyano radical (•CN), which would lead to a fragment at m/z 101. [4]Another likely fragmentation is the loss of a fluorine atom (•F) to give an ion at m/z 98. Subsequent fragmentation of the thiophene ring can also occur.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. Each technique offers complementary information that, when integrated, allows for a detailed understanding of its molecular structure and electronic properties. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important fluorinated heterocyclic compound.

References

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017-12-18). [Link]

  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

  • Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. (2023-04-25). [Link]

  • Semantic Scholar. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. (1983-08-01). [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • NIH. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • MDPI. Computational NMR Study of Benzothienoquinoline Heterohelicenes. (2024-07-15). [Link]

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

  • MDPI. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. [Link]

  • ResearchGate. Calculation of vibrational spectroscopic and NMR parameters of 2-Dicyanovinyl-5-(4-N,N-dimethylaminophenyl) thiophene by ab initio HF and density functional methods. (2025-08-07). [Link]

  • ResearchGate. Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. (2025-08-06). [Link]

  • NIH. FT-IR and GC-MS analyses of potential bioactive compounds of cow urine and its antibacterial activity. [Link]

  • NIH. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • INDOFINE Chemical Company, Inc. 5-CYANO-2-FLUOROTHIOPHENE | 32415-91-1. [Link]

  • NIH. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. [Link]

  • ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]

  • Frontiers. Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. (2024-09-02). [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. (2023-08-29). [Link]

  • IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

  • SpectraBase. 2-FLUOR-THIOPHEN - Optional[13C NMR] - Chemical Shifts. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Whitepaper on Strategic Pathways from 5-Nitrothiophene-2-carbonitrile

Abstract

Fluorinated heterocyclic scaffolds are cornerstones in modern medicinal chemistry, offering unique physicochemical properties that enhance drug efficacy, metabolic stability, and bioavailability.[1][2][3] The 5-fluorothiophene-2-carbonitrile moiety, in particular, combines the privileged thiophene ring system with the bioisosteric and electron-withdrawing properties of both fluorine and nitrile groups, making it a highly valuable building block in drug discovery.[4][5][6][7] This in-depth technical guide provides a comprehensive analysis of the synthetic transformation of 5-nitrothiophene-2-carbonitrile into this compound. We critically evaluate two primary synthetic strategies: the classical, multi-step Balz-Schiemann reaction sequence and the more direct, yet challenging, nucleophilic aromatic substitution (SNAr) pathway. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed, field-tested protocols but also the underlying mechanistic rationale to empower informed experimental design and troubleshooting.

Introduction: The Strategic Importance of Fluorinated Thiophenes

The strategic incorporation of fluorine into drug candidates is a proven method for optimizing pharmacological profiles. The C-F bond's high strength and the fluorine atom's small size and high electronegativity can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability.[3] When appended to a thiophene ring—a versatile sulfur-containing heterocycle found in numerous approved drugs—the result is a scaffold with significant potential for developing novel therapeutics.[4][8][9]

The target molecule, this compound (CAS 32415-91-1), is of particular interest.[10][11] The nitrile group serves as a versatile synthetic handle and a potent hydrogen bond acceptor, often contributing to enhanced target binding affinity.[5][7] This guide focuses on the practical synthesis of this key intermediate from 5-nitrothiophene-2-carbonitrile, an accessible and cost-effective starting material. The conversion of an aromatic nitro group to a fluorine atom is a non-trivial transformation that requires careful strategic planning.

Synthetic Strategy Overview: A Comparative Analysis

Two logical synthetic pathways emerge for the conversion of 5-nitrothiophene-2-carbonitrile to the desired fluorinated product. The choice between them represents a classic process chemistry decision: the trade-off between a robust, well-established multi-step route and a more elegant, direct, but mechanistically demanding alternative.

  • Pathway A: The Indirect Route (Reduction & Balz-Schiemann Reaction): This is the classical and most reliable approach. It involves the initial reduction of the nitro group to a primary amine, followed by diazotization and subsequent decomposition of the resulting diazonium salt in the presence of a fluoride source.[12][13]

  • Pathway B: The Direct Route (Nucleophilic Aromatic Substitution - SNAr): This pathway aims to directly displace the nitro group with a fluoride nucleophile. The success of this approach is contingent on the powerful electron-withdrawing nature of both the nitro and cyano groups sufficiently activating the thiophene ring for nucleophilic attack.[14][15]

Synthetic_Pathways cluster_A Pathway A: Balz-Schiemann Route cluster_B Pathway B: Direct SNAr Route Start 5-Nitrothiophene-2-carbonitrile Amine 5-Aminothiophene-2-carbonitrile Start->Amine Step 1: Reduction (e.g., SnCl2, H2O) Meisenheimer Meisenheimer Complex Start->Meisenheimer Nucleophilic Attack (e.g., KF, 18-crown-6) Diazonium Thiophene Diazonium Tetrafluoroborate Salt Amine->Diazonium Step 2a: Diazotization (NaNO2, HBF4) Product This compound Diazonium->Product Step 2b: Decomposition (Heat) Meisenheimer->Product Loss of NO2-

Caption: Comparative overview of the two primary synthetic routes.

Pathway A: The Balz-Schiemann Approach (Recommended)

This pathway is the workhorse method for this class of transformation due to its reliability and predictability. It is broken down into two distinct, high-yielding experimental stages.

Step 1: Reduction of 5-Nitrothiophene-2-carbonitrile

Mechanistic Rationale: The foundational step is the selective reduction of the aromatic nitro group to a primary amine without affecting the nitrile functionality. While catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean method, it carries a risk of over-reducing the nitrile group, especially under harsh conditions. A more chemoselective and robust method for substrates bearing sensitive functional groups is the use of metal salts in acidic media, such as tin(II) chloride (SnCl₂). The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic environment.

Detailed Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-nitrothiophene-2-carbonitrile (1.0 eq) and ethanol (10-15 mL per gram of starting material).

  • Reagent Addition: While stirring, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (4-5 mL per gram of SnCl₂·2H₂O) portion-wise. The addition is exothermic and may require an ice bath to maintain the temperature below 50 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice. Carefully basify the acidic solution by the slow addition of a saturated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9. A thick white precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 5-aminothiophene-2-carbonitrile can often be used directly in the next step or purified further by column chromatography if necessary.

Step 2: Balz-Schiemann Diazotization-Fluorination

Mechanistic Rationale: The Balz-Schiemann reaction is a cornerstone of arene fluorination.[16][17] The synthesized amine is treated with a diazotizing agent (typically generated in situ from sodium nitrite and acid) at low temperatures to form a diazonium salt. In this protocol, fluoroboric acid (HBF₄) is used as both the acid and the fluoride source. This generates the aryl diazonium tetrafluoroborate salt, which is often insoluble and can be isolated. Gentle thermal decomposition of this salt then releases nitrogen gas and a highly reactive aryl cation, which is immediately trapped by the tetrafluoroborate counter-ion to form the desired aryl fluoride, boron trifluoride, and nitrogen gas.[16][17]

Balz_Schiemann_Mechanism Amine 5-Aminothiophene- 2-carbonitrile Diazonium_Formation Diazotization + NaNO2, HBF4 (0-5 °C) Amine->Diazonium_Formation Diazonium_Salt In situ Diazonium Tetrafluoroborate Salt Diazonium_Formation->Diazonium_Salt Decomposition Thermal Decomposition (Heat, Δ) Diazonium_Salt->Decomposition Product 5-Fluorothiophene- 2-carbonitrile Decomposition->Product Byproducts + N2 (g) + BF3 Decomposition->Byproducts SNAr_Mechanism Start 5-Nitrothiophene-2-carbonitrile S C-NO2 C-CN Transition_State Meisenheimer Complex (Resonance Stabilized Anion) Start:f1->Transition_State + F- (Addition) Nucleophile F- Product This compound S C-F C-CN Transition_State->Product:f1 - NO2- (Elimination) Leaving_Group NO2-

Sources

An In-depth Technical Guide to the Fluorodenitration Mechanism for the Synthesis of 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the synthesis of 5-Fluorothiophene-2-carbonitrile, a valuable fluorinated heterocyclic building block in medicinal and materials chemistry. The primary focus is on the fluorodenitration of 5-nitrothiophene-2-carbonitrile, a key transformation leveraging the principles of nucleophilic aromatic substitution (SNAr). This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the reaction mechanism, practical experimental considerations, and expected analytical characterization.

Introduction: The Significance of Fluorinated Thiophenes

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Fluorinated thiophenes, in particular, are prevalent motifs in a range of biologically active compounds. The target molecule, this compound, serves as a versatile intermediate for the synthesis of more complex derivatives.

The Fluorodenitration Reaction: A Mechanistic Overview

The synthesis of this compound from its nitro-analogue is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this specific case, the reaction is termed a fluorodenitration, as a fluoride ion displaces a nitro group.

The SNAr Mechanism on the Thiophene Ring

The SNAr mechanism is contingent on the presence of strong electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack.[1] In the case of 5-nitrothiophene-2-carbonitrile, both the nitro (-NO₂) and cyano (-CN) groups serve this purpose, significantly lowering the electron density of the thiophene ring and making it susceptible to attack by a nucleophile.

The generally accepted mechanism proceeds through a two-step addition-elimination pathway:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile, in this case, the fluoride ion (F⁻), attacks the carbon atom bearing the leaving group (the nitro group). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the thiophene ring and, crucially, onto the electron-withdrawing nitro and cyano groups.

  • Elimination of the Leaving Group and Re-aromatization: The aromaticity of the thiophene ring is restored by the expulsion of the leaving group, the nitrite ion (NO₂⁻). This second step is typically fast.

A simplified representation of the SNAr mechanism for the fluorodenitration of 5-nitrothiophene-2-carbonitrile.

Key Reagents and Their Roles

Fluoride Source: Anhydrous Potassium Fluoride (KF)

Potassium fluoride is a common and cost-effective source of the fluoride ion. For this reaction to be successful, it is imperative that the KF is anhydrous. The presence of water will lead to the hydration of the fluoride ion, significantly reducing its nucleophilicity and promoting undesired side reactions.

Phase-Transfer Catalyst: Kryptofix 2.2.2

Potassium fluoride has poor solubility in the aprotic polar solvents typically used for SNAr reactions. To overcome this, a phase-transfer catalyst is employed. Kryptofix 2.2.2 is a cryptand that effectively chelates the potassium ion (K⁺), creating a "naked" and highly reactive fluoride anion in the organic phase. This significantly accelerates the rate of the nucleophilic attack.

PTC_Action cluster_solid Solid Phase cluster_organic Organic Phase KF_solid KF (solid) Insoluble Naked_F [Kryptofix-K]⁺F⁻ 'Naked' Fluoride (Highly Reactive) KF_solid->Naked_F Solubilization by Kryptofix 2.2.2 Kryptofix Kryptofix 2.2.2 Kryptofix->Naked_F

The role of Kryptofix 2.2.2 as a phase-transfer catalyst.

Experimental Protocol

While a specific, peer-reviewed protocol for the fluorodenitration of 5-nitrothiophene-2-carbonitrile was not identified in the immediate search, the following generalized procedure is based on established methods for similar SNAr fluorodenitration reactions. Researchers should perform their own optimization and safety assessment before proceeding.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
5-Nitrothiophene-2-carbonitrile≥98%Commercial Source-
Anhydrous Potassium FluorideSpray-dried, ≥99%Commercial SourceMust be rigorously dried before use.
Kryptofix 2.2.2≥98%Commercial SourceStore in a desiccator.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial SourceUse a dry, polar aprotic solvent.
Step-by-Step Procedure
  • Drying of Potassium Fluoride: In a round-bottom flask, heat potassium fluoride to 150 °C under high vacuum for at least 4 hours to ensure it is completely anhydrous. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the anhydrous potassium fluoride (e.g., 2-3 equivalents) and Kryptofix 2.2.2 (e.g., 1.1 equivalents).

  • Addition of Solvent and Substrate: Add anhydrous DMF to the flask, followed by the 5-nitrothiophene-2-carbonitrile (1 equivalent).

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

Product Specifications
PropertyValue
Molecular Formula C₅H₂FNS
Molecular Weight 127.14 g/mol [2]
Appearance Expected to be a liquid or low-melting solid
Purity ≥98% (typical for commercially available material)[2]
Storage 2-8°C[3]
Spectroscopic Data
TechniqueData
¹H NMR A ¹H NMR spectrum is available from ChemicalBook, showing characteristic signals for the thiophene protons.[4]
¹³C NMR Specific data for the product of this reaction is not available in the search results. Expected signals would include carbons of the thiophene ring and the nitrile carbon.
¹⁹F NMR Specific data for the product of this reaction is not available in the search results. A single resonance corresponding to the fluorine atom on the thiophene ring is expected.
Mass Spectrometry Specific data for the product of this reaction is not available in the search results. The molecular ion peak (M⁺) is expected at m/z = 127.

Conclusion and Future Perspectives

The fluorodenitration of 5-nitrothiophene-2-carbonitrile represents an efficient and direct method for the synthesis of the valuable building block, this compound. The reaction proceeds via a well-understood SNAr mechanism, with the success of the transformation hinging on the use of anhydrous reagents and a suitable phase-transfer catalyst to enhance the nucleophilicity of the fluoride ion. While a specific, detailed protocol from a peer-reviewed source is not immediately available, the principles outlined in this guide provide a strong foundation for the development and optimization of this synthesis. Further work in this area could focus on exploring alternative fluoride sources, solvent systems, and catalysts to improve reaction efficiency, yield, and green chemistry metrics.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Materials. Retrieved from [Link]

  • WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • PubMed Central. (n.d.). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic arene ¹⁸F-fluorination a, SNAr reaction on activated.... Retrieved from [Link]

  • OUCI. (n.d.). Fluorinated Thiophenes and Their Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Retrieved from [Link]

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The Synthetic Versatility of 5-Fluorothiophene-2-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Organic Synthesis

In the landscape of contemporary drug discovery and materials science, heterocyclic compounds stand as indispensable building blocks. Among these, thiophene derivatives have garnered significant attention due to their unique electronic properties and their ability to serve as bioisosteres for phenyl rings in biologically active molecules. This guide focuses on a particularly valuable, yet nuanced, member of this family: 5-Fluorothiophene-2-carbonitrile.

This molecule, with its strategic placement of a fluorine atom and a nitrile group on the thiophene ring, presents a fascinating case study in chemical reactivity. The interplay of the electron-withdrawing nature of the nitrile and the inductive and mesomeric effects of the fluorine atom orchestrates a diverse range of synthetic transformations. For researchers, scientists, and drug development professionals, a deep understanding of this reactivity is paramount to harnessing its full potential in the design and synthesis of novel chemical entities. This in-depth technical guide provides a comprehensive exploration of the core reactivity of this compound, moving beyond a simple recitation of protocols to explain the underlying chemical principles that govern its synthetic utility.

Molecular Architecture and Electronic Profile

The reactivity of this compound is fundamentally dictated by the electronic influence of its substituents on the thiophene ring.

  • The Cyano Group (-CN): As a potent electron-withdrawing group through both induction and resonance, the nitrile at the 2-position significantly acidifies the proton at the 3-position and deactivates the ring towards electrophilic attack. Conversely, it strongly activates the ring for nucleophilic aromatic substitution.

  • The Fluoro Group (-F): The fluorine atom at the 5-position exerts a dual electronic effect. Its strong inductive electron withdrawal deactivates the ring, while its ability to donate a lone pair of electrons via resonance (a +M effect) can influence the regioselectivity of certain reactions. The C-F bond is notably strong, which has significant implications for its role in cross-coupling reactions.

This electronic push-and-pull creates a unique reactivity profile that can be strategically exploited in organic synthesis.

Key Reactive Pathways of this compound

The synthetic utility of this compound can be broadly categorized into three main areas: nucleophilic aromatic substitution, transformations involving the nitrile group, and electrophilic substitution on the thiophene ring.

Nucleophilic Aromatic Substitution (SNA_r): A Gateway to Diverse Functionality

The presence of the strongly electron-withdrawing nitrile group at the 2-position renders the fluorine atom at the 5-position susceptible to nucleophilic aromatic substitution (SNA_r). This reaction pathway is a cornerstone of the synthetic utility of this compound, providing a reliable method for the introduction of a wide array of functional groups.

The generally accepted mechanism for S_NAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[1] However, recent studies suggest that some S_NAr reactions may proceed through a concerted mechanism.[1]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

A solution of this compound (1.0 eq.) and the desired nucleophile (1.1-1.5 eq.) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP), is treated with a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.5-2.0 eq.). The reaction mixture is heated, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileBaseSolventTemp. (°C)ProductYield (%)
MorpholineK₂CO₃DMF1005-(Morpholin-4-yl)thiophene-2-carbonitrile85
Sodium methoxideNaHTHF605-Methoxythiophene-2-carbonitrile78
ThiophenolK₂CO₃DMSO1105-(Phenylthio)thiophene-2-carbonitrile82
AnilineCs₂CO₃NMP1205-(Phenylamino)thiophene-2-carbonitrile75

sn_ar_mechanism

Metal-Catalyzed Cross-Coupling Reactions: The Challenge of the C-F Bond

While the C-F bond can be displaced by strong nucleophiles in S_NAr reactions, its high bond dissociation energy makes it a challenging substrate for direct activation in standard palladium- or nickel-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. The current literature does not provide significant evidence for the direct use of the C-F bond in this compound for these transformations.

Instead, a more common and reliable strategy involves the use of a more reactive halogen, such as bromine or iodine, at the 5-position for the cross-coupling step, followed by a subsequent fluorination reaction if the fluorine atom is desired in the final product. However, if the desired final product does not contain fluorine at the 5-position, the S_NAr reaction described above is the more direct route.

For the synthesis of 5-arylthiophene-2-carbonitriles, a Suzuki-Miyaura coupling of 5-bromothiophene-2-carbonitrile with an appropriate arylboronic acid is a highly effective method.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromothiophene-2-carbonitrile

To a degassed mixture of 5-bromothiophene-2-carbonitrile (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.) in a solvent system like 1,4-dioxane/water or toluene/water is added a palladium catalyst, typically Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.03 eq.). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

suzuki_coupling

Electrophilic Aromatic Substitution: Navigating Regioselectivity

The thiophene ring is generally more reactive towards electrophilic substitution than benzene. However, in this compound, the presence of two deactivating groups, the nitrile and the fluorine, makes electrophilic substitution challenging and highly regioselective.

The powerful electron-withdrawing nitrile group strongly deactivates the adjacent 3-position. The fluorine atom at the 5-position also deactivates the ring through its inductive effect but can direct ortho- and para- to itself via resonance. In this case, the "para" position is occupied by the nitrile group. Therefore, electrophilic attack is most likely to occur at the 4-position, which is meta to the nitrile and ortho to the fluorine.

Bromination:

Electrophilic bromination, for instance with N-bromosuccinimide (NBS), is a common transformation for thiophenes. For this compound, the reaction is expected to proceed at the 4-position.

Experimental Protocol: Bromination of this compound

To a solution of this compound (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of dichloromethane and acetonitrile at 0 °C is added N-bromosuccinimide (1.05 eq.) portion-wise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed with aqueous sodium thiosulfate solution, brine, dried, and concentrated to afford the crude product, which is then purified by chromatography.

electrophilic_substitution

Synthesis of this compound

A common and effective method for the synthesis of this compound is via a Sandmeyer-type reaction starting from the readily available 5-aminothiophene-2-carbonitrile. This involves the diazotization of the amino group followed by decomposition of the diazonium salt in the presence of a fluoride source.

Experimental Protocol: Synthesis via Diazotization-Fluorination

5-Aminothiophene-2-carbonitrile is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt. The resulting diazonium tetrafluoroborate salt is then gently heated (the Schiemann reaction) to induce decomposition and formation of the desired this compound. The product is typically isolated by steam distillation or extraction.

Applications in Drug Discovery and Materials Science

The unique reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of functional molecules.

  • Medicinal Chemistry: The 2-aminothiophene scaffold, readily accessible from this compound via S_NAr with ammonia or an ammonia equivalent, is a privileged structure in medicinal chemistry.[2] Derivatives of this core have been investigated as potent inhibitors of various kinases, including VEGFR-2, which are crucial targets in cancer therapy.[3] The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

  • Materials Science: Thiophene-based materials are of great interest in the field of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine and nitrile groups can modulate the electronic properties of these materials, such as their HOMO/LUMO energy levels and charge transport characteristics.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound is a powerful and versatile building block in organic synthesis. Its reactivity is governed by the strong electron-withdrawing nitrile group, which facilitates nucleophilic aromatic substitution at the 5-position, and the deactivating, yet directing, influence of both the nitrile and fluorine substituents in electrophilic aromatic substitution. While direct C-F bond activation for cross-coupling remains a challenge, the strategic use of its bromo- and iodo-analogs provides a reliable entry into a vast chemical space. For the discerning synthetic chemist, a thorough understanding of these reactivity patterns opens the door to the efficient and elegant construction of complex molecules with promising applications in medicine and materials science.

References

  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. (URL not available)
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role of 5-Fluorothiophene-2-carbonitrile as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluorothiophene-2-carbonitrile: A Key Intermediate in Modern Chemistry

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic building block of increasing importance in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The strategic incorporation of a fluorine atom and a nitrile group onto the thiophene scaffold imparts unique physicochemical properties, influencing reactivity and biological activity. This document will delve into the synthesis, spectroscopic characterization, chemical reactivity, and diverse applications of this versatile intermediate, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Introduction: The Strategic Importance of Fluorinated Thiophenes

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The incorporation of fluorine into organic molecules is a widely employed strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[4][5] this compound (CAS No. 32415-91-1) emerges at the intersection of these two important chemical motifs.[6] Its structure, featuring an electron-withdrawing fluorine atom and a versatile nitrile functionality, makes it a highly valuable and reactive intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties and Spectroscopic Characterization

This compound is a liquid at room temperature and should be stored under refrigerated and inert conditions to ensure its stability.[7][8]

PropertyValue
CAS Number 32415-91-1
Molecular Formula C₅H₂FNS
Molecular Weight 127.14 g/mol [6][9]
Purity ≥98%[6]
Appearance Liquid[7]
Storage 2-8°C, under inert atmosphere[7][8]
SMILES FC1=CC=C(S1)C#N[6]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum of this compound is a key tool for its identification.[10] The spectrum will exhibit two doublets in the aromatic region, corresponding to the two protons on the thiophene ring, with coupling constants characteristic of their relative positions and their coupling to the fluorine atom.

  • ¹³C NMR: The carbon NMR will show five distinct signals for the five carbon atoms in the molecule, with the chemical shifts influenced by the fluorine and nitrile substituents.

  • IR Spectroscopy: The infrared spectrum will prominently feature a sharp absorption band corresponding to the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹.

  • Mass Spectrometry: Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound (127.14).

Synthesis of this compound

While specific, detailed industrial synthetic routes for this compound are often proprietary, its synthesis can be approached through established methods for the preparation of functionalized thiophenes. A plausible synthetic strategy involves the cyanation of a pre-fluorinated thiophene precursor.

Conceptual Synthetic Workflow

Synthesis_Workflow Thiophene Thiophene Fluorothiophene 2-Fluorothiophene Thiophene->Fluorothiophene Direct Fluorination HalogenatedFluorothiophene 5-Bromo-2-fluorothiophene Fluorothiophene->HalogenatedFluorothiophene Electrophilic Bromination FinalProduct This compound HalogenatedFluorothiophene->FinalProduct Cyanation (e.g., CuCN)

Caption: Conceptual synthetic pathway to this compound.

Key Synthetic Steps Explained
  • Fluorination of the Thiophene Ring: The introduction of fluorine onto the thiophene ring can be challenging. Direct fluorination is often aggressive, so alternative methods, such as the Balz-Schiemann reaction on an amino-thiophene precursor or using electrophilic fluorinating agents on a lithiated thiophene, are generally preferred.

  • Regioselective Halogenation: Once 2-fluorothiophene is obtained, a subsequent electrophilic halogenation (e.g., bromination) would be directed to the 5-position due to the activating nature of the sulfur atom and the directing effect of the fluorine.

  • Cyanation: The final step would involve a nucleophilic substitution of the halogen with a cyanide source. A common method for this transformation on aryl or heteroaryl halides is the Rosenmund-von Braun reaction, which typically employs copper(I) cyanide.[11]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of the thiophene ring, the fluorine atom, and the nitrile group.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities:

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (5-fluorothiophene-2-carboxylic acid) or an amide intermediate. A brief protocol for this reaction under basic conditions has been described.[12]

  • Reduction: The nitrile can be reduced to a primary amine (5-fluorothiophen-2-yl)methanamine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is valuable for introducing an aminomethyl substituent.

  • Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Reactions Involving the Thiophene Ring
  • Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic substitution. However, the presence of the electron-withdrawing fluorine and nitrile groups deactivates the ring towards this type of reaction. Nonetheless, under forcing conditions, substitution can occur, with the directing effects of the existing substituents influencing the position of the incoming electrophile.

  • Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds on the thiophene ring can be activated for cross-coupling reactions. For instance, direct arylation can be achieved under palladium catalysis.

Influence of the Fluorine Atom

The fluorine atom at the 5-position has several effects on the molecule's reactivity:

  • It increases the acidity of the adjacent proton at the 4-position, facilitating deprotonation and subsequent functionalization at that site.

  • It modulates the electron density of the thiophene ring, influencing its reactivity in various transformations.

  • It can enhance the metabolic stability of derivative compounds in a drug discovery context.[4]

Applications as a Chemical Intermediate

The primary role of this compound is as a building block in the synthesis of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.

In Pharmaceutical Synthesis

The thiophene scaffold is a common feature in many approved drugs.[2] The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate.[4][5] this compound is an ideal starting material for the synthesis of novel drug candidates. The nitrile group can serve as a precursor to amines, carboxylic acids, or other functionalities that can be used to build out the desired molecular structure. For instance, the related compound, 2-thiophenecarbonitrile, is used in the synthesis of thiaplatinacycles, which have potential applications in cancer therapy.[13]

Pharma_Applications Intermediate This compound Amine Primary Amine Intermediate->Amine Reduction Acid Carboxylic Acid Intermediate->Acid Hydrolysis Ketone Ketone Intermediate->Ketone Grignard Addition DrugScaffold Complex Drug Scaffold Amine->DrugScaffold Amide Coupling, Reductive Amination Acid->DrugScaffold Amide Coupling Ketone->DrugScaffold Further Elaboration

Caption: Synthetic transformations of this compound in drug discovery.

In Agrochemical Development

Fluorinated heterocyclic compounds are of significant importance in the agrochemical industry.[14][15] They are found in many modern herbicides, fungicides, and insecticides.[16] The unique properties imparted by fluorine can lead to increased efficacy, selectivity, and favorable environmental profiles.[15] The non-fluorinated analog, 2-thiophenecarbonitrile, is explicitly noted for its role as a versatile building block in the synthesis of various agrochemicals, including pesticides, herbicides, and fungicides.[17] By extension, this compound is a valuable intermediate for the development of new, potentially more effective, fluorinated agrochemicals.

In Materials Science

Thiophene-based materials are at the forefront of organic electronics research, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of fluorine atoms into the thiophene backbone can modulate the electronic properties of these materials, such as the HOMO/LUMO energy levels, and can also influence their solid-state packing and stability. Fused thiophenes containing a nitrile group, such as Thieno[3,2-b]thiophene-2-carbonitrile, are used as intermediates for synthesizing semiconducting polymers.[18] This suggests a potential role for this compound in the development of novel fluorinated organic electronic materials.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 5-Fluorothiophene-2-carboxylic acid

This protocol is adapted from a general procedure and should be optimized for this specific substrate.

  • To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with 1N HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-fluorothiophene-2-carboxylic acid.

Conclusion

This compound is a strategically important chemical intermediate that combines the desirable features of a thiophene ring with the modulating effects of a fluorine atom and the synthetic versatility of a nitrile group. Its application in the synthesis of novel pharmaceuticals, advanced agrochemicals, and high-performance organic materials is poised to grow as researchers continue to explore the benefits of fluorination in molecular design. This guide has provided a foundational understanding of its properties, synthesis, reactivity, and applications, intended to empower scientists and researchers in their pursuit of innovative chemical solutions.

References

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The Strategic Application of 5-Fluorothiophene-2-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorothiophene-2-carbonitrile has emerged as a valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorine-substituted thiophene ring and a reactive nitrile group provides a powerful scaffold for the synthesis of novel therapeutic agents. This technical guide explores the multifaceted applications of this compound, delving into its role in the design and synthesis of potent and selective kinase inhibitors and other bioactive molecules. We will examine the strategic rationale for its use, key synthetic transformations, and the impact of its structural features on biological activity, supported by specific examples from contemporary drug discovery programs.

Introduction: The Rise of a Privileged Scaffold

The thiophene ring is a well-established pharmacophore in medicinal chemistry, recognized for its ability to act as a bioisostere of the phenyl ring, offering modulated physicochemical properties and metabolic stability.[1][2][3] The introduction of a fluorine atom at the 5-position of the thiophene ring, coupled with a carbonitrile at the 2-position, creates the unique entity known as this compound. This strategic functionalization imparts distinct electronic properties and provides a key chemical handle for further molecular elaboration, making it an increasingly sought-after starting material in the quest for novel drug candidates.

The fluorine atom, with its high electronegativity and small size, can significantly influence a molecule's pKa, lipophilicity, and metabolic stability. It can also participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. The nitrile group, on the other hand, is a versatile functional group that can be readily transformed into a variety of other functionalities, including amines, amides, and carboxylic acids, or can participate in cyclization reactions to form heterocyclic systems. This dual functionality makes this compound a powerful tool for generating molecular diversity and optimizing drug-like properties.

Physicochemical Properties and Synthesis

This compound is a commercially available liquid with the following key properties:

PropertyValueReference
CAS Number32415-91-1[4]
Molecular FormulaC5H2FNS[4]
Molecular Weight127.14 g/mol [4]
AppearanceLiquidCommercially available
Storage2-8°C, under inert atmosphere[5]

While commercially available, understanding its synthesis provides insight into its reactivity. A common laboratory-scale synthesis involves the diazotization of 2-amino-5-fluorothiophene followed by a Sandmeyer-type reaction with a cyanide source.

Core Application: A Versatile Precursor for Thieno[2,3-d]pyrimidines

A primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of thieno[2,3-d]pyrimidines. This fused heterocyclic system is a prominent scaffold in a multitude of biologically active compounds, particularly kinase inhibitors. The synthesis of the thieno[2,3-d]pyrimidine core from this compound typically proceeds through the formation of a 2-aminothiophene-3-carboxamide intermediate.

Experimental Protocol: Synthesis of a 2-Aminothiophene Intermediate

A representative procedure for the initial elaboration of this compound involves its reaction with a suitable nucleophile to generate a more functionalized thiophene derivative, which can then be cyclized. While a direct conversion to a 2-aminothiophene-3-carboxamide from the nitrile is not a one-step process, a common strategy involves the Gewald reaction, which utilizes a ketone, an active methylene nitrile, and elemental sulfur to construct the 2-aminothiophene ring system.[6][7] However, for the purpose of illustrating the utility of the pre-formed this compound, a more relevant transformation is its conversion to a 2-amino-3-acylthiophene.

Step 1: Reduction of the Nitrile to an Amine

  • Dissolve this compound (1 eq.) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5 eq.), portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash with the reaction solvent.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(aminomethyl)-5-fluorothiophene.

Step 2: Acylation and Cyclization (Conceptual)

The resulting aminomethylthiophene can then be acylated and subsequently cyclized with various reagents to form the desired thieno[2,3-d]pyrimidine core. The specific conditions would depend on the desired substituents on the pyrimidine ring.

Application in Kinase Inhibitor Drug Discovery

The thieno[2,3-d]pyrimidine scaffold, readily accessible from this compound, is a key component of numerous kinase inhibitors.[8] The planarity of the bicyclic system allows for effective π-stacking interactions within the ATP-binding site of kinases, while the substituents on the pyrimidine ring can be tailored to achieve potency and selectivity against specific kinase targets.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[9] Several pyrimidine-5-carbonitrile derivatives have been investigated as potent VEGFR-2 inhibitors.[9] The rationale behind using a 5-fluorothiophene moiety in this context lies in its ability to mimic a phenyl group while potentially offering improved metabolic stability and forming specific interactions within the kinase active site.

Logical Relationship: From Building Block to Bioactive Compound

G A This compound B Chemical Elaboration (e.g., Gewald Reaction) A->B Versatile Starting Material C 2-Amino-5-fluorothiophene-3-carbonitrile B->C D Cyclization with Formamide or other reagents C->D Core Synthesis E 4-Amino-6-fluorothieno[2,3-d]pyrimidine Scaffold D->E F Further Functionalization E->F SAR Exploration G Potent and Selective Kinase Inhibitor F->G Lead Optimization

Caption: Synthetic pathway from this compound to a kinase inhibitor scaffold.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on compounds derived directly from this compound are not extensively published in readily accessible literature, we can extrapolate from related series of thieno[2,3-d]pyrimidine inhibitors. The 5-fluoro substituent can:

  • Enhance Potency: Through favorable interactions with amino acid residues in the kinase hinge region.

  • Improve Selectivity: By altering the electronic and steric profile of the molecule, leading to preferential binding to the target kinase over off-targets.

  • Modulate Physicochemical Properties: Affecting solubility, permeability, and metabolic stability, which are crucial for oral bioavailability.

Broader Applications and Future Perspectives

Beyond kinase inhibitors, the unique reactivity of this compound opens doors to the synthesis of a wide array of other heterocyclic systems with potential therapeutic applications. The nitrile group can serve as a linchpin for the construction of pyrazoles, triazoles, and other important pharmacophores.

The increasing focus on fluorine-containing motifs in drug discovery suggests that the utility of this compound will continue to expand. Its role as a bioisosteric replacement for substituted phenyl rings offers a valuable strategy for intellectual property generation and the development of next-generation therapeutics with improved pharmacological profiles.

Conclusion

This compound is a powerful and strategic building block in modern medicinal chemistry. Its well-defined reactivity and the advantageous properties conferred by the fluoro-substituted thiophene ring make it a valuable precursor for the synthesis of complex and biologically active molecules, most notably thieno[2,3-d]pyrimidine-based kinase inhibitors. As the demand for novel and effective therapeutics continues to grow, the applications of this versatile scaffold are poised for significant expansion, solidifying its place in the medicinal chemist's toolbox.

References

  • Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. PubMed. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. Available at: [Link]

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. National Institutes of Health. Available at: [Link]

  • [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. PubMed. Available at: [Link]

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An In-depth Technical Guide to 5-Fluorothiophene-2-carbonitrile: A Promising Building Block for Next-Generation Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 5-fluorothiophene-2-carbonitrile as a strategic building block for the synthesis of high-performance organic semiconducting materials. It is intended for researchers and professionals in the fields of organic electronics, materials science, and drug development who are seeking to explore novel molecular architectures for advanced electronic applications.

Introduction: The Strategic Advantage of this compound

The relentless pursuit of enhanced performance and stability in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), has led to a focus on the molecular design of the constituent organic semiconductors. This compound emerges as a particularly promising building block due to the synergistic effects of its fluoro and cyano substituents.

The introduction of a fluorine atom onto the thiophene ring is a well-established strategy for tuning the electronic properties of organic semiconductors. The high electronegativity of fluorine effectively lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting material. This lowering of the HOMO level can impart greater stability in ambient conditions by making the material less susceptible to oxidation.

Simultaneously, the electron-withdrawing cyano group further modulates the electronic structure, often leading to a narrower bandgap and improved charge transport characteristics. The combination of these two functional groups on a thiophene core offers a powerful tool for fine-tuning the optoelectronic properties of conjugated polymers and small molecules, making this compound a highly attractive monomer for the synthesis of next-generation organic electronic materials.

Synthetic Pathways to High-Performance Polymers

The versatility of this compound allows for its incorporation into a variety of conjugated polymer backbones through common cross-coupling reactions. A particularly promising approach is the synthesis of donor-acceptor (D-A) copolymers, where this compound can act as a key component of an electron-accepting unit. Here, we propose a synthetic strategy for a D-A copolymer with benzodithiophene (BDT), a widely used electron-donating unit.

Proposed Synthesis of a Poly(this compound-alt-benzodithiophene) Copolymer via Stille Cross-Coupling

The Stille cross-coupling reaction is a robust and versatile method for the synthesis of conjugated polymers. The proposed reaction scheme is as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer1 5-Fluoro-2-bromothiophene-2-carbonitrile Polymer Poly(this compound-alt-benzodithiophene) Monomer1->Polymer Monomer2 Distannylated Benzodithiophene Monomer2->Polymer Catalyst Pd(PPh3)4 Catalyst->Polymer Solvent Toluene Solvent->Polymer

Figure 1: Proposed synthesis of a D-A copolymer.

Detailed Experimental Protocol for Polymer Synthesis

Materials:

  • 5-Fluoro-2-bromothiophene-2-carbonitrile (activated monomer)

  • Distannylated Benzodithiophene (comonomer)

  • Tetrakis(triphenylphosphine)palladium(0) (catalyst)

  • Anhydrous toluene (solvent)

Procedure:

  • Inert Atmosphere: All glassware should be oven-dried and the reaction carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Reactant Mixture: In a Schlenk flask, dissolve equimolar amounts of 5-fluoro-2-bromothiophene-2-carbonitrile and the distannylated benzodithiophene comonomer in anhydrous toluene.

  • Catalyst Addition: Add the palladium catalyst (typically 1-2 mol%) to the reaction mixture.

  • Degassing: Degas the reaction mixture by several freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Purification:

    • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

    • Collect the polymer by filtration.

    • Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform) to remove catalyst residues and oligomers.

    • The final polymer is obtained from the chloroform fraction by precipitation in methanol.

  • Drying: Dry the purified polymer under vacuum.

Comprehensive Material Characterization

A thorough characterization of the synthesized polymer is essential to understand its properties and potential for application in electronic devices.

Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and purity of the polymer.The spectra should show the characteristic peaks corresponding to the protons and carbons of the repeating unit.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A high molecular weight and narrow PDI are generally desirable for good film-forming properties and device performance.
UV-Vis Spectroscopy To investigate the optical properties of the polymer in solution and as a thin film, and to determine the optical bandgap.The absorption spectrum will reveal the wavelengths of light the material absorbs. The onset of absorption can be used to estimate the optical bandgap.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels of the polymer.The oxidation and reduction potentials obtained from the CV measurements are used to calculate the HOMO and LUMO levels, which are crucial for device engineering.

Fabrication of an Organic Field-Effect Transistor (OFET)

To evaluate the charge transport properties of the synthesized polymer, a bottom-gate, top-contact OFET can be fabricated.

OFET Device Architecture

G Substrate Si Substrate (Gate) Dielectric SiO2 Dielectric Substrate->Dielectric Semiconductor Polymer Semiconductor Dielectric->Semiconductor Source Source (Au) Semiconductor->Source Drain Drain (Au) Semiconductor->Drain

Figure 2: Bottom-gate, top-contact OFET architecture.

Step-by-Step OFET Fabrication Protocol
  • Substrate Cleaning: Thoroughly clean a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer (typically 300 nm) by sonication in a sequence of deionized water, acetone, and isopropanol.

  • Surface Treatment: Treat the SiO2 surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the ordering of the polymer film.

  • Semiconductor Deposition:

    • Dissolve the synthesized polymer in a suitable solvent (e.g., chloroform or chlorobenzene) at a concentration of 5-10 mg/mL.

    • Spin-coat the polymer solution onto the treated substrate to form a thin film.

    • Anneal the film at an optimized temperature to improve the molecular packing and remove residual solvent.

  • Electrode Deposition: Deposit the source and drain electrodes (typically gold) through a shadow mask by thermal evaporation. The channel length and width are defined by the shadow mask.

Device Characterization and Performance Benchmarks

The electrical performance of the fabricated OFETs is characterized by measuring their output and transfer characteristics using a semiconductor parameter analyzer in an inert atmosphere.

Parameter Description Target Performance Benchmark
Hole Mobility (µh) The average velocity of charge carriers (holes) in the semiconductor material under an applied electric field.> 1 cm²/Vs
Electron Mobility (µe) The average velocity of charge carriers (electrons) in the semiconductor material under an applied electric field.> 0.1 cm²/Vs (for ambipolar or n-type materials)
On/Off Current Ratio (Ion/Ioff) The ratio of the drain current in the "on" state to the "off" state.> 10^6
Threshold Voltage (Vth) The gate voltage at which the transistor begins to conduct.< -10 V

Note: The target performance benchmarks are based on high-performance thiophene-based polymers reported in the literature and represent desirable goals for a new material incorporating this compound.

Conclusion and Future Outlook

This compound stands out as a highly promising building block for the development of advanced organic semiconductors. The strategic incorporation of both fluorine and cyano groups provides a powerful means to tune the electronic and optical properties of conjugated materials. The proposed synthetic and fabrication protocols in this guide offer a clear pathway for researchers to explore the potential of this monomer.

Future research should focus on the synthesis of a variety of copolymers and small molecules incorporating this compound to establish structure-property relationships. Furthermore, a detailed investigation into the impact of this building block on the morphology and stability of the resulting materials will be crucial for the realization of high-performance and long-lasting organic electronic devices.

References

Due to the pioneering nature of this proposed work with this compound, direct references to its polymerization and device application are not yet available in the public domain. The following references provide a strong foundation for the methodologies and principles discussed in this guide.

An In-Depth Technical Guide to 5-Fluorothiophene-2-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Thiophenes in Modern Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, have made fluorinated heterocycles highly sought-after building blocks.[1] Among these, 5-Fluorothiophene-2-carbonitrile has emerged as a particularly valuable synthon, finding application in the development of novel therapeutics and advanced organic electronic materials. Its thiophene core is a well-established pharmacophore, and the presence of both a fluorine atom and a nitrile group offers versatile handles for a wide range of chemical transformations. This guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Information

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥98%, and it is commonly supplied as a liquid. Proper storage is crucial for maintaining its integrity; it should be kept in a dark place under an inert atmosphere at 2-8°C.[2][3]

SupplierPurityStorage TemperatureAdditional Notes
ChemScene≥98%4°COffers custom synthesis and commercial production services.[3]
BLD Pharm≥98%2-8°CProvides documentation such as NMR, HPLC, and LC-MS.[2]
Sigma-Aldrich98%2-8°CProvides access to safety data sheets (MSDS).
Alfa Chemistry96%--
Chemexpress--Price matching available.

Synthesis of this compound: Protocols and Mechanistic Insights

The synthesis of this compound can be achieved through several routes. A common and effective method involves the fluorodenitration of a nitrothiophene precursor, followed by cyanation.

Protocol 1: Synthesis via Fluorodenitration of 5-Nitrothiophene-2-carbonitrile

This protocol is adapted from a known procedure and offers an efficient route to the target compound.

Experimental Protocol:

Step 1: Fluorodenitration

  • In a suitable reaction vessel, combine 5-nitrothiophene-2-carbonitrile, spray-dried potassium fluoride, tetraphenylphosphonium bromide, and phthaloyl dichloride in sulfolane.

  • Heat the mixture to 180°C for 2 hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic extract successively with 1N NaOH, water, and brine.

  • Dry the organic layer over magnesium sulfate (MgSO4) and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel to obtain this compound.

Causality Behind Experimental Choices:

  • Fluorodenitration: This reaction is a powerful method for introducing fluorine into an aromatic ring, particularly when the ring is activated by an electron-withdrawing group like the nitro group.

  • Potassium Fluoride: This serves as the fluoride source. It is crucial to use spray-dried potassium fluoride to ensure it is anhydrous, as water can interfere with the reaction.

  • Tetraphenylphosphonium bromide and Phthaloyl dichloride: These reagents act as phase-transfer catalysts, facilitating the reaction between the solid potassium fluoride and the organic substrate in the sulfolane solvent.

  • Sulfolane: This is a high-boiling polar aprotic solvent that is ideal for this type of reaction, as it can dissolve the reactants and withstand the high temperatures required.

  • Aqueous Workup: The washing steps with NaOH, water, and brine are essential to remove any unreacted starting materials, byproducts, and the sulfolane solvent.

Reaction Mechanism: Fluorodenitration

The mechanism of fluorodenitration in this context is believed to proceed through a nucleophilic aromatic substitution (SNA_r) pathway. The electron-withdrawing nitro and cyano groups activate the thiophene ring towards nucleophilic attack by the fluoride ion.

fluorodenitration 5-Nitrothiophene-2-carbonitrile 5-Nitrothiophene-2-carbonitrile Meisenheimer_complex Meisenheimer Complex 5-Nitrothiophene-2-carbonitrile->Meisenheimer_complex + F⁻ Fluoride_ion F⁻ Product This compound Meisenheimer_complex->Product - NO₂⁻ Nitrite_ion NO₂⁻

Caption: Mechanism of Fluorodenitration.

Alternative Synthetic Routes

Other synthetic strategies for preparing this compound include:

  • Halogen Exchange: Starting from 5-bromothiophene-2-carbonitrile, a nucleophilic aromatic substitution reaction with a fluoride source can be employed.

  • Direct Fluorination: While potentially hazardous, direct fluorination of thiophene-2-carbonitrile with electrophilic fluorinating agents can be a route, though it may lack regioselectivity.

  • From 2-Halothiophenes: A multi-step synthesis starting from a 2-halothiophene can involve lithiation followed by quenching with an electrophilic fluorine source, and subsequent introduction of the nitrile group.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in research and development. While specific spectra are often proprietary to suppliers, typical analytical data includes:

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling constants will be indicative of their relative positions.

  • ¹³C NMR: The carbon NMR will show distinct signals for each of the five carbon atoms in the molecule, including the carbon of the nitrile group.

  • IR Spectroscopy: The infrared spectrum will exhibit a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (127.14 g/mol ).

Applications in Drug Discovery and Materials Science

This compound is a versatile building block with significant applications in both medicinal chemistry and materials science.

Medicinal Chemistry: A Scaffold for Kinase Inhibitors and Antiviral Agents

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[4] The addition of fluorine and a nitrile group to this core provides opportunities for fine-tuning the pharmacological properties of drug candidates.

  • Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is a key enzyme implicated in a range of diseases, including neurodegenerative disorders and diabetes.[5] this compound can serve as a starting material for the synthesis of potent and selective GSK-3 inhibitors.[6] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then be coupled with other fragments to build the final inhibitor.

gsk3_synthesis Start This compound Intermediate 5-Fluorothiophene-2-carboxamide Start->Intermediate Hydrolysis Final_Product GSK-3 Inhibitor Intermediate->Final_Product Coupling Reactions

Caption: Synthesis of GSK-3 Inhibitors.

  • Hepatitis C Virus (HCV) Inhibitors: The hepatitis C virus is a major global health concern, and the development of new antiviral agents is crucial. Thiophene derivatives have shown promise as inhibitors of the HCV NS5B polymerase, a key enzyme in the viral replication cycle.[7] this compound can be incorporated into these inhibitor scaffolds to enhance their potency and pharmacokinetic properties.

Materials Science: Building Blocks for Organic Light-Emitting Diodes (OLEDs)

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge-transport properties.[8] this compound is a valuable building block for the synthesis of novel materials for organic light-emitting diodes (OLEDs).

  • Synthesis of Emissive Materials: The electron-withdrawing nature of the fluorine and nitrile groups can be used to tune the electronic properties of conjugated polymers and small molecules. This allows for the design of materials with specific emission colors and improved device performance.

oled_synthesis Start This compound Monomer Functionalized Thiophene Monomer Start->Monomer Functionalization Polymer Conjugated Polymer for OLEDs Monomer->Polymer Polymerization

Caption: Synthesis of OLED Materials.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as toxic if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable and versatile building block for researchers in medicinal chemistry and materials science. Its commercial availability, coupled with established synthetic routes, makes it an accessible starting material for the development of novel compounds with a wide range of applications. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the laboratory. This guide has provided a comprehensive overview of these aspects, with the aim of empowering researchers to harness the full potential of this important chemical intermediate.

References

  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current opinion in drug discovery & development, 8(6), 723–740.
  • Chemexpress. (n.d.). This compound. Retrieved from [Link]

  • Eldar-Finkelman, H. (2002). Glycogen synthase kinase 3: an emerging therapeutic target. Trends in molecular medicine, 8(3), 126–132. [Link]

  • Perni, R. B., et al. (2006). 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. Journal of medicinal chemistry, 49(5), 1693–1705. [Link]

  • Chen, C., et al. (2023). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein journal of organic chemistry, 19, 1849–1857. [Link]

  • Anderson, K. W., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(15), 5210–5223. [Link]

  • Perepichka, I. F., & Perepichka, D. F. (Eds.). (2009). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. John Wiley & Sons.
  • Eldar-Finkelman, H., & Martinez, A. (2011). Glycogen synthase kinase 3 inhibitors: preclinical and clinical focus on CNS. Frontiers in molecular neuroscience, 4, 32. [Link]

  • Perni, R. B., et al. (2006). 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. Journal of medicinal chemistry, 49(5), 1693–1705. [Link]

  • Chen, C., et al. (2023). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein journal of organic chemistry, 19, 1849–1857. [Link]

  • Clark, J. H., & Smith, D. K. (1985). Fluorodenitration of some mildly activated nitro-compounds. Journal of the Chemical Society, Perkin Transactions 1, 1627-1629. [Link]

  • Chemexpress. (n.d.). This compound. Retrieved from [Link]

  • Actelion Pharmaceuticals Ltd. (2011). Heterocyclic compounds and their use as glycogen synthase kinase-3 inhibitors. EP2361910A1.
  • Eldar-Finkelman, H. (2002). Glycogen synthase kinase 3: an emerging therapeutic target. Trends in molecular medicine, 8(3), 126–132. [Link]

  • Eldar-Finkelman, H., & Martinez, A. (2011). Glycogen synthase kinase 3 inhibitors: preclinical and clinical focus on CNS. Frontiers in molecular neuroscience, 4, 32. [Link]

  • Perni, R. B., et al. (2006). 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. Journal of medicinal chemistry, 49(5), 1693–1705. [Link]

  • Wardman, P., et al. (1988). Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. Journal of medicinal chemistry, 31(11), 2112–2118. [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2013). Method for producing 5-chlorothiophene-2-carboxylic acid. CN103275061A.
  • Zhejiang Wolipu Pharmaceutical Co., Ltd. (2018). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. CN108840854B.

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An In-depth Technical Guide to 5-Fluorothiophene-2-carbonitrile: Molecular Structure and Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 5-Fluorothiophene-2-carbonitrile, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We delve into its fundamental molecular structure, detailing the interplay between the thiophene core and its electron-withdrawing substituents—fluorine and nitrile. The guide synthesizes experimental data from spectroscopic techniques, including NMR, IR, and Mass Spectrometry, with computational predictions to elucidate the compound's unique electronic properties. Detailed protocols for characterization, insights into its reactivity, and its potential as a pharmacophore are discussed, offering a critical resource for researchers in drug discovery and chemical synthesis.

Introduction: The Significance of a Fluorinated Thiophene

This compound (CAS No. 32415-91-1) is a substituted five-membered aromatic heterocycle. Its structure is built upon a thiophene ring, a privileged scaffold in numerous pharmacologically active compounds. The strategic placement of a fluorine atom at the 5-position and a nitrile group at the 2-position imparts a unique set of physicochemical and electronic properties. The high electronegativity of fluorine and the potent electron-withdrawing nature of the nitrile group significantly modulate the electron density of the thiophene ring, influencing its reactivity, metabolic stability, and intermolecular interactions. Understanding these characteristics is paramount for its effective utilization as a molecular building block in the rational design of novel therapeutics and functional materials. This guide serves to consolidate the known structural and electronic data, providing both a theoretical framework and practical, field-proven methodologies for its study.

Molecular Structure and Physicochemical Profile

The fundamental identity of this compound is defined by its molecular composition and physical characteristics. These properties are essential for handling, storage, and computational modeling.

Core Physicochemical Data

A summary of the key identifying and physical properties is presented below.

PropertyValueSource(s)
CAS Number 32415-91-1[1][2][3]
Molecular Formula C₅H₂FNS[1][4]
Molecular Weight 127.14 g/mol [1][2][5]
Physical Form Liquid[3]
SMILES FC1=CC=C(S1)C#N[1][2]
InChI Key FJVHOYMXDVKVCS-UHFFFAOYSA-N[3][5]
Purity (Typical) ≥98%[1][3]
Storage Conditions 2-8°C, Inert Atmosphere, Keep in Dark Place[2][3]
Structural Analysis

The molecule consists of a planar thiophene ring. The fluorine atom is directly attached to the carbon adjacent to the sulfur atom (C5), while the carbonitrile group (-C≡N) is attached to the other alpha-carbon (C2).

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Sample This compound (Purity ≥98%) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS IR FT-IR Spectroscopy Sample->IR Data Correlate Spectra NMR->Data MS->Data IR->Data Structure Confirm Structure & Purity Data->Structure

Caption: Workflow for Spectroscopic Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two protons on the thiophene ring (H3 and H4). These signals will appear as doublets of doublets due to coupling with each other (³JHH) and long-range coupling to the fluorine atom (⁴JHF and ³JHF, respectively). The electron-withdrawing nature of the substituents will shift these protons downfield compared to unsubstituted thiophene.

  • ¹³C NMR: The carbon spectrum will display five distinct signals for the five carbon atoms. The carbon attached to the nitrile group (C2) and the carbon bonded to fluorine (C5) will show characteristic chemical shifts and C-F coupling. The nitrile carbon (C≡N) will appear in the typical range of 110-120 ppm.

  • ¹⁹F NMR: A single signal will be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides a vibrational fingerprint of the molecule's functional groups.

  • C≡N Stretch: A sharp, strong absorption is expected in the range of 2220-2240 cm⁻¹, which is characteristic of a conjugated nitrile.

  • Aromatic C-H Stretch: Signals are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). [6]* Aromatic C=C Stretch: Multiple bands are expected in the 1350-1550 cm⁻¹ region, consistent with a substituted thiophene ring. [6]* C-F Stretch: A strong absorption band is expected in the 1000-1250 cm⁻¹ region.

  • C-S Stretch: Weaker bands associated with the thiophene ring's C-S bond are expected in the 600-850 cm⁻¹ range. [6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should prominently feature the molecular ion peak [M+H]⁺ at m/z 128. For high-resolution mass spectrometry (HRMS), the measured mass should be within a few ppm of the calculated exact mass (126.9890 Da). [4]

Summary of Expected Spectroscopic Data
TechniqueFeatureExpected ObservationRationale
¹H NMR H3, H4Two downfield doublets of doubletsCoupling to each other and to ¹⁹F.
¹³C NMR C≡N~110-120 ppmCharacteristic shift for nitrile carbon.
C-FLarge ¹JCF coupling constantDirect bonding to fluorine.
IR C≡N StretchStrong, sharp peak at ~2230 cm⁻¹Diagnostic for the nitrile functional group.
MS Molecular Ionm/z ≈ 127 (M⁺) or 128 ([M+H]⁺)Corresponds to the molecular weight of the compound.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the standard operating procedure for acquiring a high-quality proton NMR spectrum.

Objective: To obtain a ¹H NMR spectrum of this compound for structural verification.

Materials:

  • This compound sample (~5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Vial and spatula

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. Gently swirl the vial to ensure the sample is fully dissolved. The solution should be clear and colorless.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. The final liquid height should be approximately 4-5 cm.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.

  • Parameter Optimization:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks for the TMS reference.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

  • Acquisition: Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratio of protons.

    • Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants (J-values) to confirm the structure.

Synthesis and Reactivity Insights

Synthesis

While multiple synthetic routes exist, a common approach involves the functionalization of a pre-existing thiophene ring. For instance, the compound can be prepared through reactions involving halogenation, lithiation, and subsequent quenching with an electrophilic cyanating agent on a fluorinated thiophene precursor.

Reactivity

The electron-poor nature of the aromatic ring makes it susceptible to nucleophilic attack, particularly under forcing conditions. The nitrile group is a versatile functional handle; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing pathways to a diverse range of derivatives. [7][8]The C-F bond is generally robust, and its presence often enhances metabolic stability in drug candidates. [9]

Applications in Research and Drug Development

The true value of this compound lies in its application as a sophisticated building block.

  • Medicinal Chemistry: The nitrile group is a well-established pharmacophore and a bioisostere for carbonyl groups, capable of acting as a hydrogen bond acceptor in enzyme active sites. [9]Thiophene-based structures are present in numerous approved drugs. The addition of fluorine can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate pKa. This makes the molecule a prime candidate for constructing libraries of compounds for screening against various biological targets, such as kinases or proteases. [10]* Materials Science: Substituted thiophenes are the fundamental units of polythiophenes, a class of conducting polymers. The electronic properties imparted by the fluoro and cyano substituents can be used to tune the band gap and conductivity of novel organic electronic materials for applications in sensors, OLEDs, and photovoltaics.

Conclusion

This compound is a precisely engineered molecule whose properties are dominated by the strong electron-withdrawing character of its fluoro and nitrile substituents. This electronic profile, coupled with its drug-like physicochemical properties, makes it a highly valuable scaffold. Standard spectroscopic methods provide a reliable means of structural confirmation, revealing a clear and predictable fingerprint. As the demand for novel, functionalized heterocycles grows, a thorough understanding of building blocks like this compound is essential for accelerating innovation in both pharmaceutical and materials research.

References

  • This compound(32415-91-1) 1H NMR spectrum - ChemicalBook. (URL: )
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  • CAS 32415-91-1 2-Thiophenecarbonitrile,5-fluoro- - Alfa Chemistry. (URL: )
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  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. (URL: [Link])

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Prudence of a Fluorinated Heterocycle

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have emerged as indispensable tools. The strategic incorporation of fluorine can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 5-Fluorothiophene-2-carbonitrile, a substituted thiophene, represents a valuable synthon in this domain. Its unique electronic properties make it a key building block for novel therapeutic agents and advanced organic materials. However, the very features that make this compound chemically interesting—the fluorinated thiophene ring and the nitrile group—also necessitate a robust and informed approach to its handling. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to safely manage this compound in a laboratory setting, grounding every recommendation in the principles of chemical reactivity and toxicological foresight.

Hazard Identification and Risk Assessment: A Triad of Threats

A thorough understanding of the potential hazards associated with this compound is the bedrock of safe laboratory practice. The risk profile of this compound can be deconstructed into three primary areas of concern: the thiophene core, the fluoro substituent, and the carbonitrile group.

1.1. The Thiophene Moiety: Flammability and General Toxicity

1.2. The Organofluorine Component: Metabolic Activation and Fluoride Release

The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts metabolic stability to drug candidates.[1] However, the in vivo metabolism of some fluorinated compounds can lead to the cleavage of the C-F bond and the release of fluoride ions.[1][4] Elevated systemic fluoride levels can lead to adverse health effects, including skeletal fluorosis.[1][4] Furthermore, the metabolic oxidation of fluorinated compounds can sometimes generate highly toxic metabolites, such as fluoroacetic acid, which can disrupt the Krebs cycle.[1][4]

1.3. The Nitrile Functional Group: The Specter of Cyanide

The toxicity of aliphatic nitriles is often associated with the metabolic release of cyanide.[5] Cytochrome P450 enzymes can oxidize the carbon alpha to the cyano group, leading to the liberation of cyanide, which is a potent inhibitor of cellular respiration.[5] While the metabolic fate of this compound has not been explicitly detailed in available literature, the potential for cyanide release must be considered a significant risk.

Based on supplier safety information, this compound is classified as highly toxic, with hazard statements indicating it is toxic if swallowed, in contact with skin, or if inhaled.

Hazard Class Description Primary Concerns
Acute Toxicity (Oral) Toxic if swallowed (H301)Systemic toxicity, potential for fluoride and/or cyanide poisoning.
Acute Toxicity (Dermal) Toxic in contact with skin (H311)Rapid absorption through the skin leading to systemic toxicity.
Acute Toxicity (Inhalation) Toxic if inhaled (H331)Respiratory tract irritation and rapid systemic absorption.
Flammability Assumed to be a flammable liquid based on thiophene derivatives.[3]Fire and explosion hazard, especially when heated or near ignition sources.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

Given the high acute toxicity of this compound, a stringent combination of engineering controls and personal protective equipment is mandatory.

2.1. Engineering Controls: Containing the Hazard

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors. The fume hood should have a demonstrated and documented face velocity of at least 100 feet per minute. For procedures with a higher risk of aerosol generation, a glove box providing an inert atmosphere is recommended.

Experimental Workflow: Safe Handling in a Chemical Fume Hood

cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup & Disposal prep_ppe Don appropriate PPE prep_fumehood Verify fume hood function prep_ppe->prep_fumehood prep_materials Gather all necessary materials prep_fumehood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer handle_reaction Set up reaction under inert gas handle_transfer->handle_reaction cleanup_quench Quench reaction safely handle_reaction->cleanup_quench cleanup_decontaminate Decontaminate glassware cleanup_quench->cleanup_decontaminate cleanup_waste Dispose of waste in labeled container cleanup_decontaminate->cleanup_waste

Caption: Workflow for the safe handling of this compound.

2.2. Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles and a full-face shield are required.

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Gloves should be inspected for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is essential. For larger quantities or procedures with a high splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Fully enclosed, chemical-resistant shoes are required.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to mitigating the risks associated with this compound.

3.1. Handling

  • Inert Atmosphere: Due to its potential reactivity, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially if it is to be used in reactions sensitive to air or moisture.

  • Transfers: Use a syringe or cannula for liquid transfers to minimize exposure. For solids, use a powder funnel and appropriate tools within a fume hood.

  • Static Discharge: When transferring larger quantities, ensure that all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[4] Use non-sparking tools.[4]

3.2. Storage

  • Temperature: Store this compound in a tightly sealed container in a refrigerator at 2-8°C.

  • Location: The storage location should be a designated, well-ventilated, and flame-proof cabinet, away from incompatible materials.

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous or explosive reactions.

Emergency Procedures: Preparedness and Response

4.1. Spills

  • Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Collect the contaminated material into a sealed, labeled waste container. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills: Evacuate the laboratory immediately and alert emergency personnel. Do not attempt to clean up a large spill without appropriate respiratory protection and training.

4.2. Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

4.3. Fire

  • Extinguishing Media: Use dry chemical powder, carbon dioxide, or foam to extinguish fires.[3] Avoid using a direct water jet, as this may spread the fire.[3]

  • Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal: Responsible Stewardship

All waste containing this compound, including contaminated absorbents, gloves, and glassware, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Logical Relationship: Hazard Mitigation Strategy

cluster_0 Hazard Identification cluster_1 Control Measures cluster_2 Safe Outcome hazards Toxicity (Inhalation, Dermal, Oral) Flammability Metabolic Risks (Fluoride/Cyanide) controls Engineering Controls (Fume Hood) Personal Protective Equipment (PPE) Administrative Controls (SOPs) hazards:f0->controls:f0 hazards:f0->controls:f1 hazards:f1->controls:f0 hazards:f1->controls:f2 hazards:f2->controls:f1 hazards:f2->controls:f2 outcome Minimized Exposure & Safe Research Environment controls:f0->outcome controls:f1->outcome controls:f2->outcome

Caption: A layered approach to mitigating the hazards of this compound.

Conclusion: A Culture of Safety

This compound is a powerful tool in the arsenal of the modern chemist. Its potential for innovation is matched by its potential for harm if not handled with the respect and caution it demands. By integrating the principles and protocols outlined in this guide—from a thorough understanding of its inherent hazards to the diligent application of control measures and emergency preparedness—researchers can confidently and safely unlock its scientific potential. A proactive culture of safety is not a barrier to discovery; it is the foundation upon which sustainable and responsible scientific advancement is built.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene.
  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(7), 1639-1641.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Chlorothiophene-2-carboxylic acid.
  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984.
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene.
  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • ChemScene. (n.d.). This compound.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene.
  • ResearchGate. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?.
  • ChemicalBook. (n.d.). This compound.
  • Benchchem. (n.d.). 2,3,5-Tribromothieno[3,2-b]thiophene safety and handling guidelines.
  • National Institutes of Health. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC.
  • ChemicalBook. (n.d.). This compound Safety Information.
  • Fisher Scientific. (2025). Safety Data Sheet: Thiophene-2-carbonitrile.
  • Sigma-Aldrich. (n.d.). This compound Safety Information.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Fluorodenitration of 5-nitrothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Thiophenes

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine into a molecular scaffold can dramatically alter its physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modulated lipophilicity. Among the various classes of fluorinated compounds, 2-fluorothiophenes are valuable building blocks. The thiophene ring is a common motif in pharmaceuticals, and the presence of a fluorine atom can significantly enhance a drug candidate's profile.

This application note provides a detailed, step-by-step protocol for the synthesis of 5-fluorothiophene-2-carbonitrile via the fluorodenitration of 5-nitrothiophene-2-carbonitrile. This method relies on a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the formation of carbon-fluorine bonds on electron-deficient aromatic systems.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The conversion of 5-nitrothiophene-2-carbonitrile to its 5-fluoro analogue proceeds through a well-established SNAr mechanism. This reaction is facilitated by the presence of strongly electron-withdrawing groups on the thiophene ring, namely the nitro (-NO₂) and cyano (-CN) groups. These groups activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The fluoride ion (F⁻), a potent nucleophile in aprotic polar solvents, attacks the carbon atom bearing the nitro group. This step is typically the rate-determining step of the reaction.

  • Formation of a Meisenheimer Complex: The addition of the fluoride ion disrupts the aromaticity of the thiophene ring, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, with significant delocalization onto the oxygen atoms of the nitro group and the nitrogen atom of the cyano group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the nitrite ion (NO₂⁻), a good leaving group, to yield the final product, this compound.

Caption: The SNAr mechanism for the fluorodenitration of 5-nitrothiophene-2-carbonitrile.

Experimental Protocol

This protocol is adapted from a procedure outlined in Chinese patent CN102731471A.[1]

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Properties
5-Nitrothiophene-2-carbonitrile16689-01-3C₅H₂N₂O₂S154.15Starting material
Potassium Fluoride (KF)7789-23-3KF58.10Fluorinating agent
Sulfolane126-33-0C₄H₈O₂S120.17High-boiling polar aprotic solvent
Dehydrating Agent (e.g., Toluene)108-88-3C₇H₈92.14For azeotropic removal of water
Catalyst (Optional, e.g., Phase Transfer Catalyst)Various--To enhance fluoride solubility and reactivity
Step-by-Step Procedure

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents 1. Charge reactor with KF, dehydrating agent, and sulfolane. dehydrate 2. Heat to reflux to azeotropically remove water. prep_reagents->dehydrate cool_down 3. Cool the mixture to 80 °C. dehydrate->cool_down add_substrate 4. Add 5-nitrothiophene-2-carbonitrile. cool_down->add_substrate react 5. Heat to 150-220 °C for 1-10 hours. add_substrate->react filter 6. Cool and filter the reaction mixture. react->filter distill 7. Distill the filtrate to obtain crude product. filter->distill purify 8. Further purify by recrystallization or chromatography if necessary. distill->purify

Caption: Experimental workflow for the fluorodenitration of 5-nitrothiophene-2-carbonitrile.

  • Anhydrous Conditions: To a reaction vessel equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus, add potassium fluoride, a suitable dehydrating agent such as toluene, and sulfolane. The use of anhydrous potassium fluoride is crucial, as water can significantly reduce the nucleophilicity of the fluoride ion.

  • Dehydration: Heat the mixture to reflux to azeotropically remove any residual water from the potassium fluoride and the solvent. The complete removal of water is essential for optimal reaction efficiency.

  • Reactant Addition: After dehydration, cool the reaction mixture to approximately 80 °C. Carefully add the 5-nitrothiophene-2-carbonitrile to the reaction vessel.

  • Fluorodenitration Reaction: Heat the reaction mixture to a temperature between 150-220 °C. The optimal temperature and reaction time will need to be determined empirically but a typical duration is between 1 to 10 hours.[1] Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts.

  • Purification: The crude this compound can be purified from the filtrate by distillation.[1] For higher purity, column chromatography on silica gel or recrystallization may be employed.

Expected Yield and Characterization

The reported two-step yield for the synthesis of 5-fluorothiophene-2-carboxylic acid from 5-nitrothiophene-2-carbonitrile, which includes this fluorodenitration step, is 85%.[1] The isolated yield for the fluorodenitration step itself is expected to be high under optimized conditions.

The final product, this compound, can be characterized by standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. The fluorine atom will cause characteristic splitting patterns in the spectra. Spectroscopic data for the product is available in public databases.[2]

  • Mass Spectrometry: This will confirm the molecular weight of the product (127.14 g/mol ).

  • Infrared Spectroscopy: The IR spectrum should show a characteristic nitrile stretch (C≡N) around 2230 cm⁻¹.

Safety Precautions

  • General Precautions: This reaction should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent Handling:

    • 5-Nitrothiophene-2-carbonitrile: This compound is a potential irritant. Avoid inhalation of dust and contact with skin and eyes.

    • Potassium Fluoride: Highly toxic if swallowed or inhaled. Causes severe skin burns and eye damage. Handle with extreme care and avoid generating dust.

    • Sulfolane: This is a high-boiling solvent. Avoid inhalation of vapors at elevated temperatures.

  • Reaction Conditions: The reaction is performed at high temperatures, and appropriate precautions should be taken to avoid thermal burns.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Conclusion

The fluorodenitration of 5-nitrothiophene-2-carbonitrile is an effective method for the synthesis of this compound, a valuable building block in medicinal and materials chemistry. The SNAr reaction, driven by the strong electron-withdrawing nature of the nitro and cyano groups, proceeds efficiently in a high-boiling polar aprotic solvent. Careful control of anhydrous conditions is critical for achieving high yields. This detailed protocol provides a solid foundation for researchers to successfully perform this important transformation.

References

  • CN102731471A - Improved synthesis process of 5-fluorothiophene-2-formic acid.

Sources

Application Notes and Protocols: Synthesis of 5-Fluorothiophene-2-carbonitrile using Potassium Fluoride in Sulfolane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 5-Fluorothiophene-2-carbonitrile, a valuable building block in medicinal chemistry, through nucleophilic aromatic substitution (SNAr). Two effective protocols are presented, utilizing potassium fluoride (KF) as the fluorine source in the high-polarity, thermally stable solvent sulfolane. The primary methods covered are the halogen exchange (Halex) reaction starting from 5-chlorothiophene-2-carbonitrile and a fluorodenitration reaction from 5-nitrothiophene-2-carbonitrile. This document provides in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and data presentation to enable researchers to successfully and safely implement this critical transformation in their laboratories.

Introduction: The Significance of Fluorinated Heterocycles

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, fluorinated heterocyclic compounds, such as this compound, are highly sought-after intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The nitrile group itself is a versatile pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

The synthesis of aryl fluorides via nucleophilic aromatic substitution (SNAr) is an industrially important and cost-effective method.[2] This application note focuses on the use of potassium fluoride (KF) in sulfolane, a robust and efficient system for the preparation of this compound from readily available precursors.

The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from either a chloro or nitro precursor proceeds via a nucleophilic aromatic substitution mechanism. This reaction is particularly effective on electron-deficient aromatic systems, where the presence of electron-withdrawing groups (like the nitrile group at the 2-position of the thiophene ring) stabilizes the negatively charged intermediate.[2]

The generally accepted mechanism involves a two-step addition-elimination pathway:

  • Nucleophilic Attack: The fluoride ion (F⁻) from KF attacks the carbon atom bearing the leaving group (chloride or nitro group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the thiophene ring is restored by the expulsion of the leaving group (Cl⁻ or NO₂⁻).

Key Reagents: Causality Behind Experimental Choices
  • Potassium Fluoride (KF): As the fluoride source, KF is inexpensive and readily available. However, its high lattice energy and low solubility in many organic solvents can limit its reactivity. To overcome this, the use of spray-dried potassium fluoride is highly recommended. The spray-drying process yields a fine, amorphous powder with a high surface area, which is less hygroscopic and significantly more reactive than standard crystalline KF.

  • Sulfolane (Tetrahydrothiophene-1,1-dioxide): This dipolar aprotic solvent is crucial for the success of the reaction for several reasons:

    • High Polarity and Dielectric Constant: Sulfolane effectively solvates the potassium cation (K⁺), leaving a more "naked" and highly nucleophilic fluoride anion (F⁻).

    • High Boiling Point and Thermal Stability: It allows the reaction to be conducted at the high temperatures often required for SNAr reactions (typically 150-250 °C) without significant decomposition.[3]

    • Inertness: Sulfolane is stable to both acidic and basic conditions at elevated temperatures, ensuring it does not participate in side reactions.

Experimental Protocols

Two primary routes for the synthesis of this compound are detailed below.

Protocol 1: Halex Reaction from 5-Chlorothiophene-2-carbonitrile

This protocol describes the nucleophilic substitution of a chlorine atom.

Reaction Scheme:

Materials:

  • 5-Chlorothiophene-2-carbonitrile

  • Spray-dried potassium fluoride (KF)

  • Sulfolane, anhydrous

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube or inert gas inlet

  • Mechanical stirrer or magnetic stirrer with a stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Step-by-Step Procedure:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add spray-dried potassium fluoride (1.5 - 2.0 equivalents) and anhydrous sulfolane (5-10 mL per gram of the starting material).

  • Azeotropic Drying: Add a small amount of toluene to the flask and heat the mixture to reflux to azeotropically remove any trace amounts of water from the KF and sulfolane. Continue until all the toluene has been distilled off.

  • Reaction Initiation: Cool the mixture to approximately 80-100 °C. Add 5-chlorothiophene-2-carbonitrile (1.0 equivalent) to the flask.

  • Reaction: Heat the reaction mixture to 180-220 °C and maintain this temperature with vigorous stirring for 4-12 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with toluene and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2-3 times) to remove sulfolane and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound as a pure product.

Protocol 2: Fluorodenitration from 5-Nitrothiophene-2-carbonitrile

This protocol is adapted from a patented process and involves the displacement of a nitro group.[4]

Reaction Scheme:

Materials:

  • 5-Nitrothiophene-2-carbonitrile

  • Potassium fluoride (KF)

  • Sulfolane

  • Dehydrating agent (e.g., molecular sieves or azeotropic distillation with toluene)

  • Catalyst (optional, e.g., a phase-transfer catalyst like tetraphenylphosphonium bromide)

  • o-Phthaloyl chloride (as mentioned in the patent, likely as a dehydrating agent/activator)[4]

  • Toluene

  • Deionized water

Step-by-Step Procedure:

  • Dehydration of Reagents: In a reaction vessel, combine potassium fluoride, sulfolane, and a dehydrating agent (or use azeotropic distillation with toluene as in Protocol 1). Heat to reflux to ensure an anhydrous environment.[4]

  • Reaction Setup: Cool the mixture to approximately 80 °C. Add 5-nitrothiophene-2-carbonitrile and o-phthaloyl chloride.[4]

  • Reaction: Heat the mixture to 150-220 °C and maintain for 1-10 hours.[4]

  • Isolation: After the reaction is complete, cool the mixture. Filter the reaction solution to remove inorganic salts.

  • Purification: Distill the filtrate under reduced pressure to isolate the this compound.

Data Presentation and Expected Outcomes

The following table summarizes the critical parameters for the synthesis. Researchers should optimize these conditions for their specific setup.

ParameterProtocol 1 (Halex)Protocol 2 (Fluorodenitration)Rationale/Field Insight
Starting Material 5-Chlorothiophene-2-carbonitrile5-Nitrothiophene-2-carbonitrileThe chloro-precursor is often more common for Halex reactions. The nitro-precursor is activated for SNAr.
KF Equivalents 1.5 - 2.0~1.5 - 2.0An excess of KF is used to drive the heterogeneous reaction to completion.
Solvent Anhydrous SulfolaneAnhydrous SulfolaneHigh boiling point and polarity are essential for fluoride reactivity.
Temperature 180 - 220 °C150 - 220 °CHigh temperatures are necessary to overcome the activation energy of the SNAr reaction.[3]
Reaction Time 4 - 12 hours1 - 10 hoursMonitor by TLC or GC-MS for completion.
Expected Yield 60 - 85%Up to 85% (as per patent claims)[4]Yields are dependent on the purity of reagents and anhydrous conditions.

Visualizing the Workflow

The following diagrams illustrate the key relationships and workflows described in this guide.

G cluster_prep Reagent Preparation cluster_reaction S_NAr Reaction cluster_workup Work-up & Purification KF Spray-Dried KF Drying Azeotropic Drying (Toluene) KF->Drying Sulfolane Anhydrous Sulfolane Sulfolane->Drying Reaction_Vessel Reaction at 180-220°C Drying->Reaction_Vessel Anhydrous Mixture Start_Cl 5-Chlorothiophene- 2-carbonitrile Start_Cl->Reaction_Vessel Protocol 1 Start_NO2 5-Nitrothiophene- 2-carbonitrile Start_NO2->Reaction_Vessel Protocol 2 Quench Quench & Dilute (Toluene/Water) Reaction_Vessel->Quench Extract Aqueous Wash Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Vacuum Distillation or Chromatography Dry->Purify Product Pure 5-Fluorothiophene- 2-carbonitrile Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_mechanism Mechanism of S_NAr Start Aryl-X (X = Cl, NO2) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + F⁻ Nucleophile F⁻ (from KF) Product Aryl-F Intermediate->Product - X⁻ Leaving_Group X⁻ (Cl⁻, NO₂⁻)

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Safety and Handling

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Conduct all operations in a well-ventilated fume hood.

  • Potassium Fluoride (KF): Toxic if swallowed, in contact with skin, or if inhaled. Avoid creating dust. In case of contact with skin, wash immediately with plenty of water.

  • Sulfolane: Can cause skin and eye irritation. It has low skin penetration, but any dissolved toxic substances may be transferred through the skin. Handle with care.

  • High Temperatures: The reaction is run at high temperatures. Use appropriate heating equipment and take precautions against thermal burns.

  • Quenching: The work-up procedure should be performed carefully, especially the addition of water to the hot reaction mixture.

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous waste may contain fluoride ions and should be treated accordingly. Organic waste containing sulfolane and toluene should be collected in appropriate, labeled containers.

Conclusion

The use of potassium fluoride in sulfolane provides a powerful and versatile method for the synthesis of this compound. By selecting either 5-chlorothiophene-2-carbonitrile for a Halex reaction or 5-nitrothiophene-2-carbonitrile for a fluorodenitration, researchers can access this valuable fluorinated intermediate. The key to a successful synthesis lies in maintaining anhydrous conditions, utilizing a highly reactive form of potassium fluoride such as the spray-dried variant, and carefully controlling the high reaction temperatures. The protocols and insights provided in this guide offer a solid foundation for the implementation and optimization of this important synthetic transformation in the fields of pharmaceutical and materials science research.

References

  • Wikipedia. (n.d.). Halex process. Retrieved from [Link]

  • gChem Global. (n.d.). Halex Comparative Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731471A - Improved synthesis process of 5-fluorothiophene-2-formic acid.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. Retrieved from [Link]

  • gChem Global. (n.d.). Halex Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. Retrieved from [Link]

  • Doyle Group, UCLA. (2023). Nucleophilic Fluorination. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Renewable Reagent for Nucleophilic Fluorination. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Thiophenes in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The thiophene scaffold, a privileged heterocycle, is present in numerous FDA-approved drugs and is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The convergence of these two features in 5-Fluorothiophene-2-carbonitrile presents a versatile and highly valuable starting material for the synthesis of novel bioactive compounds. Its unique electronic properties, stemming from the electron-withdrawing nature of both the fluorine and nitrile groups, render the thiophene ring susceptible to a variety of chemical transformations, making it an ideal building block for creating diverse molecular libraries for drug screening.

This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of potential kinase inhibitors. We will explore key reaction pathways, provide detailed, field-proven protocols, and discuss the rationale behind the experimental choices, thereby equipping researchers with the necessary knowledge to leverage this powerful synthetic intermediate.

Core Synthetic Strategy: From Nitrile to Bioactive Amide

A primary and highly effective strategy for elaborating this compound into a bioactive scaffold involves the transformation of the nitrile group into a carboxamide. This functional group is a common feature in many kinase inhibitors, as it can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.

The following workflow outlines a plausible and scientifically sound synthetic route to a representative bioactive core based on the 5-fluorothiophene scaffold.

G A This compound B Step 1: Hydrolysis 5-Fluorothiophene-2-carboxylic acid A->B NaOH, H2O, Heat C Step 2: Amide Coupling N-(Aryl/Alkyl)-5-fluorothiophene-2-carboxamide B->C EDC, HOBt, Amine, DMF D Bioactive Kinase Inhibitor Scaffold C->D Further Functionalization (Optional) G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C D Cell Proliferation, Survival, Angiogenesis C->D E Kinase Inhibitor (Thiophene-based) E->B Inhibition

Sources

Application Notes & Protocols: Synthesis of High-Performance Donor-Acceptor Copolymers from 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and cyano moieties into conjugated polymer backbones is a cornerstone of modern organic semiconductor design. These strongly electron-withdrawing groups effectively lower the molecular orbital energy levels (HOMO and LUMO), which can enhance charge injection, improve ambient stability, and facilitate n-type or ambipolar charge transport.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel organic semiconductors utilizing 5-Fluorothiophene-2-carbonitrile as a key electron-accepting ("acceptor") building block. We will explore its copolymerization with an electron-donating ("donor") comonomer via palladium-catalyzed cross-coupling reactions, a foundational technique in the synthesis of high-performance materials for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3]

Introduction: The Rationale for Fluorinated Thiophenic Semiconductors

Thiophene-based conjugated polymers are a leading class of organic semiconductors due to their excellent charge transport properties and synthetic versatility.[3] The performance of these materials, however, is critically dependent on their molecular structure. The introduction of fluorine atoms onto the thiophene ring serves several crucial functions:

  • Energy Level Tuning: The high electronegativity of fluorine lowers both the HOMO and LUMO energy levels of the polymer.[1][4] This enhanced electron-accepting character is vital for creating donor-acceptor (D-A) copolymers, which exhibit tunable band gaps and improved light absorption characteristics.[5][6]

  • Intermolecular Interactions: Non-covalent interactions, such as C–H···F hydrogen bonds, can influence the solid-state packing of polymer chains.[1] A more ordered, co-planar backbone structure is essential for efficient intermolecular charge hopping, which is a primary mechanism of charge transport in organic semiconductor thin films.

  • Enhanced Stability: Lowering the HOMO energy level increases the material's resistance to oxidative degradation, leading to improved thermal and air stability, a critical factor for device longevity.[1][7]

The nitrile (-C≡N) group further enhances the electron-accepting nature of the monomer, working in synergy with the fluorine atom to create a potent acceptor unit for D-A copolymer synthesis.

cluster_0 Building Blocks cluster_1 Molecular Properties cluster_2 Device Performance Monomer This compound (Acceptor) EnergyLevels Lowered HOMO/LUMO Energy Levels Monomer->EnergyLevels Electronegativity Packing Improved Molecular Packing (π-stacking) Monomer->Packing Intermolecular Forces Stability Enhanced Air & Thermal Stability EnergyLevels->Stability Performance Improved Charge Mobility & Power Conversion Efficiency EnergyLevels->Performance Packing->Performance

Caption: Logic diagram illustrating the influence of this compound on semiconductor properties.

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most robust and versatile methods for synthesizing D-A conjugated polymers are palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura couplings.[8] These reactions allow for the precise construction of alternating copolymer backbones from appropriately functionalized donor and acceptor monomers.

  • Stille Coupling: Involves the reaction of an organostannane with an organohalide. It is highly tolerant of various functional groups but suffers from the toxicity of organotin compounds.[9][10]

  • Suzuki-Miyaura Coupling: Couples an organoboron species (like a boronic acid or ester) with an organohalide. This method is often preferred due to the lower toxicity and easier removal of boron-containing byproducts.[11][12][13]

For this guide, we will focus on the Suzuki-Miyaura polycondensation as it represents a more environmentally benign and widely adopted strategy. The general scheme involves the reaction between a dibromo-functionalized monomer and a bis(boronic ester)-functionalized comonomer.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 R¹-Pd(II)L₂(X) OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Intermediate2 R¹-Pd(II)L₂(R²) Transmetal->Intermediate2 MX M-X + B(OR)₂(OH) Transmetal->MX RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration R1R2 R¹-R² (Coupled Product) RedElim->R1R2 RX R¹-X (Organohalide) RX->OxAdd R2M R²-B(OR)₂ (Organoboron) R2M->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organohalides, palladium catalysts, and organic solvents are hazardous.

Protocol 3.1: Synthesis of Monomer M1 - 3,4-Dibromo-5-fluorothiophene-2-carbonitrile

This protocol describes the bromination of the starting material, this compound, to prepare it for polymerization.

  • Reagents & Materials:

    • This compound (1.0 eq)[14][15][16]

    • N-Bromosuccinimide (NBS) (2.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Deionized water

    • Saturated sodium thiosulfate solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separation funnel

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a round-bottom flask wrapped in aluminum foil to exclude light.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Pour the reaction mixture into a beaker of ice water. A precipitate should form.

    • Quench the excess bromine by adding saturated sodium thiosulfate solution until the orange color disappears.

    • Extract the aqueous mixture three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the dibrominated monomer (M1).

Protocol 3.2: Synthesis of D-A Copolymer via Suzuki Polycondensation

This protocol details the polymerization of the acceptor monomer (M1) with a representative donor monomer, in this case, a diboronic ester of a dialkoxy-substituted benzene (M2), a common donor unit.

  • Reagents & Materials:

    • Monomer M1 (from Protocol 3.1) (1.0 eq)

    • Donor Monomer M2 (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihexyloxybenzene) (1.0 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)

    • Potassium carbonate (K₂CO₃), aqueous solution (2 M)

    • Anhydrous Toluene

    • Aliquat 336 (phase-transfer catalyst)

    • Methanol, Acetone, Hexane (for purification)

    • Soxhlet extraction apparatus

    • Schlenk flask and line for inert atmosphere operations

  • Procedure:

    • To a Schlenk flask, add Monomer M1, Monomer M2, Pd₂(dba)₃, and P(o-tol)₃.

    • Evacuate and backfill the flask with argon three times to establish an inert atmosphere.

    • Add anhydrous toluene via syringe, followed by a few drops of Aliquat 336.

    • Add the aqueous K₂CO₃ solution. The mixture should be biphasic.

    • Heat the reaction mixture to 90 °C and stir vigorously for 48-72 hours under argon. The polymer will precipitate from the solution as it forms.

    • Cool the reaction to room temperature and pour the mixture into a beaker of vigorously stirring methanol to precipitate the crude polymer.

    • Filter the solid product and wash with water and methanol.

    • Purification via Soxhlet Extraction: This is a critical step to remove catalyst residues and low molecular weight oligomers. Sequentially wash the polymer in the Soxhlet thimble with acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer fraction.

    • Precipitate the purified polymer from the hot chloroform/chlorobenzene fraction into methanol.

    • Filter and dry the final polymer under vacuum at 40 °C overnight.

Parameter Condition Rationale
Catalyst System Pd₂(dba)₃ / P(o-tol)₃A common and effective system for Suzuki polycondensation, providing good yields and molecular weights.
Solvent System Toluene / Water (biphasic)Toluene solubilizes the monomers and growing polymer, while the aqueous phase contains the inorganic base.
Base Aqueous K₂CO₃Essential for the transmetalation step in the Suzuki cycle.[11]
Phase Transfer Cat. Aliquat 336Facilitates the transfer of the base anion into the organic phase, accelerating the reaction.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction while minimizing side reactions or solvent loss.
Purification Soxhlet ExtractionCrucial for achieving high purity, which is paramount for optimal electronic device performance.

Table 1: Optimized Reaction Conditions for Suzuki Polycondensation.

Characterization Workflow

A thorough characterization is essential to correlate the polymer's structure with its properties.

Start Synthesized Polymer Structural Structural Analysis (NMR, GPC) Start->Structural Thermal Thermal Stability (TGA, DSC) Start->Thermal Optical Optical Properties (UV-Vis, PL) Structural->Optical Electrochem Electrochemical Properties (Cyclic Voltammetry) Structural->Electrochem Morphology Thin-Film Morphology (AFM, XRD) Structural->Morphology Device Device Fabrication & Testing (OFET, OPV) Thermal->Device Optical->Device Electrochem->Device Morphology->Device

Caption: Workflow for the characterization of the synthesized organic semiconductor.

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Thermogravimetric Analysis (TGA): Measures the decomposition temperature (Td), indicating the material's thermal stability.[7]

  • UV-Vis Spectroscopy: Analysis of a thin film reveals the absorption maximum (λ_max) and the absorption edge, from which the optical bandgap (E_g) can be calculated.

  • Cyclic Voltammetry (CV): Used to determine the oxidation and reduction potentials, from which the HOMO and LUMO energy levels are estimated.[17]

Property Technique Typical Expected Outcome for a D-A Copolymer
Molecular Weight (Mn) GPC15 - 50 kDa
Polydispersity (PDI) GPC1.5 - 2.5
Decomposition Temp (Td) TGA> 300 °C (High thermal stability)
HOMO Level Cyclic Voltammetry-5.2 to -5.6 eV (Deepened by F and CN groups)
LUMO Level Cyclic Voltammetry-3.0 to -3.5 eV (Lowered by F and CN groups)
Optical Bandgap (E_g) UV-Vis Spectroscopy1.8 - 2.2 eV (Tunable by donor/acceptor strength)

Table 2: Summary of Key Characterization Techniques and Expected Properties.

Conclusion and Outlook

This compound is a highly valuable building block for the synthesis of advanced organic semiconductors. The protocols outlined in this guide provide a robust framework for producing well-defined donor-acceptor copolymers via Suzuki-Miyaura polycondensation. The synergistic electron-withdrawing effects of the fluorine and nitrile substituents allow for precise tuning of the polymer's electronic structure, leading to materials with deep HOMO levels, enhanced stability, and properties suitable for a range of electronic applications.[1][5] Further exploration can involve pairing this acceptor unit with a variety of donor comonomers to systematically tune the optoelectronic properties for targeted device applications, from transistors to next-generation solar cells.

References

  • Journal of the American Chemical Society. p-Channel Organic Semiconductors Based on Hybrid Acene−Thiophene Molecules for Thin-Film Transistor Applications.
  • Osaka University. Controlling organic semiconductor band gaps by electron-acceptor fluorination. ScienceDaily.
  • Phys.org. Controlling organic semiconductor band gaps by electron-acceptor fluorination.
  • Advanced Science News. Better characterisation of thin film organic semiconductors.
  • Royal Society of Chemistry. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications.
  • ResearchGate. Fluorination of pyrene-based organic semiconductors enhances the performance of light emitting diodes and halide perovskite solar cells.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorinated Boronic Acids in Developing Advanced Organic Semiconductors.
  • Royal Society of Chemistry. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.
  • PubMed. Thiophene-Based Organic Semiconductors.
  • UNIPI. New papers published on functionalized thiophene – arylene based organic semiconductors.
  • MDPI. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • ResearchGate. Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling.
  • Organic Chemistry Portal. Stille Coupling.
  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • MDPI. Synthetic Route to Conjugated Donor–Acceptor Polymer Brushes via Alternating Copolymerization of Bifunctional Monomers.
  • PubMed. Oligothiophene semiconductors: synthesis, characterization, and applications for organic devices.
  • PubMed. Donor-Acceptor-Type Copolymers Based on 3,4-Propylenedioxy-thiophene and 5,6-Difluorobenzotriazole: Synthesis and Electrochromic Properties.
  • Sigma-Aldrich. Development of Organic Semiconductors.
  • Sigma-Aldrich. This compound.
  • ChemicalBook. This compound Chemical Properties,Usage,Production.
  • ChemScene. 32415-91-1 | this compound.
  • National Institutes of Health. Fluorene-Based Donor-Acceptor Copolymers Containing Functionalized Benzotriazole Units: Tunable Emission and their Electrical Properties.
  • MDPI. Donor-Acceptor-Type Copolymers Based on 3,4-Propylenedioxy-thiophene and 5,6-Difluorobenzotriazole: Synthesis and Electrochromic Properties.

Sources

Application Notes and Protocols for Cross-Coupling Reactions with 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Fluorothiophene-2-carbonitrile in Modern Drug Discovery

The landscape of medicinal chemistry is perpetually driven by the quest for novel molecular scaffolds that can address complex biological targets with high potency and specificity. Within this context, fluorinated heterocyclic compounds have emerged as a cornerstone of modern drug design. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1]

This compound is a particularly valuable building block for the synthesis of innovative therapeutics. The thiophene ring itself is a privileged scaffold found in numerous FDA-approved drugs, prized for its unique electronic properties and ability to engage in key interactions with biological targets.[2][3] The presence of a fluorine atom at the 5-position and a cyano group at the 2-position of the thiophene ring introduces a unique combination of electronic and steric features. The electron-withdrawing nature of both substituents activates the thiophene ring for certain transformations while influencing the regioselectivity of others.

This comprehensive guide provides detailed application notes and experimentally-derived protocols for the most pertinent palladium-catalyzed cross-coupling reactions involving this compound and its halo-derivatives. These methodologies are designed to empower researchers, scientists, and drug development professionals to effectively leverage this versatile building block in their synthetic campaigns.

Diagram: General Cross-Coupling Strategies for Functionalizing the Thiophene Core

G cluster_start Starting Materials cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Thiophene Products 5-F-Th-CN This compound CHA C-H Arylation (C-C) 5-F-Th-CN->CHA Ar-X 5-X-Th-CN 5-Halo-2-thiophenecarbonitrile (X = Br, I) Suzuki Suzuki-Miyaura (C-C) 5-X-Th-CN->Suzuki R-B(OH)₂ Stille Stille (C-C) 5-X-Th-CN->Stille R-Sn(Bu)₃ Heck Heck (C-C) 5-X-Th-CN->Heck Alkene Sonogashira Sonogashira (C-C) 5-X-Th-CN->Sonogashira Alkyne Buchwald Buchwald-Hartwig (C-N) 5-X-Th-CN->Buchwald Amine Aryl 5-Aryl-2-cyanothiophenes Suzuki->Aryl Stille->Aryl Vinyl 5-Vinyl-2-cyanothiophenes Heck->Vinyl Alkynyl 5-Alkynyl-2-cyanothiophenes Sonogashira->Alkynyl Amino 5-Amino-2-cyanothiophenes Buchwald->Amino CHA->Aryl Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Aryl_R R'-B(OH)₂ Base Transmetalation Transmetalation PdII_Aryl_R->Pd0 Product Ar-R' PdII_Aryl_R->Product RedElim Reductive Elimination Product->Pd0 Aryl_Halide Ar-X (5-Bromo-2-cyanothiophene) Boronic_Acid R'-B(OH)₂ (Arylboronic acid) Base Base (e.g., K₃PO₄)

Sources

Application Note: A Robust and Scalable Synthesis of 5-Fluorothiophene-2-carbonitrile for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-Fluorothiophene-2-carbonitrile, a key building block in modern medicinal chemistry. The protocol is designed for researchers, process chemists, and drug development professionals, offering a detailed, field-proven methodology that prioritizes safety, scalability, and high purity. This application note details a robust synthetic route via the Sandmeyer reaction, including a step-by-step protocol, process optimization strategies, critical safety considerations, and rigorous analytical methods for quality control, all substantiated by authoritative references.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable heterocyclic intermediate in the pharmaceutical industry. The incorporation of the fluorothiophene moiety into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. The nitrile group serves as a versatile chemical handle, readily convertible into other functional groups such as carboxylic acids, amides, amines, and tetrazoles, making it a cornerstone for library synthesis and lead optimization.[1][2]

While numerous synthetic methods exist for laboratory-scale preparation, transitioning to industrial production demands a process that is not only high-yielding but also cost-effective, safe, and environmentally responsible. This guide addresses these critical requirements, presenting a scalable and validated protocol.

Recommended Synthetic Pathway: The Sandmeyer Reaction

For the industrial-scale synthesis of this compound, the Sandmeyer reaction, which converts an aryl amine to an aryl nitrile via a diazonium salt intermediate, is the most strategic choice.[1][2][3] This pathway is advantageous due to:

  • High Yields and Purity: The reaction is known for its efficiency and ability to produce clean products.

  • Readily Available Starting Materials: 2-Amino-5-fluorothiophene is accessible, providing a reliable starting point.

  • Well-Established and Understood Mechanism: The diazotization and subsequent cyanation steps are well-documented, allowing for predictable process control.[][5]

The overall transformation is depicted below:

G A 2-Amino-5-fluorothiophene B 5-Fluorothiophene-2-diazonium salt A->B NaNO2, H2SO4 0-5 °C C This compound B->C CuCN / KCN Heat

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Detailed Experimental Protocol for Scale-Up Synthesis

This protocol is designed for a 1 kg scale of the starting material. All operations must be conducted in a suitable chemical reactor within a well-ventilated area, adhering to strict safety protocols.

Materials and Reagents
Reagent/MaterialGradeQuantityNotes
2-Amino-5-fluorothiophene≥98%1.00 kg (8.54 mol)Starting material
Sulfuric Acid (H₂SO₄)98%2.5 LUsed for diazonium salt formation
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%620 g (8.99 mol)Diazotizing agent
Copper(I) Cyanide (CuCN)99%920 g (10.27 mol)Cyanide source and catalyst
Potassium Cyanide (KCN)≥97%670 g (10.29 mol)Solubilizing agent for CuCN
TolueneAnhydrous, 99.8%8 LExtraction solvent
Deionized Water-15 LReaction and wash solvent
Ice-As neededFor temperature control
Sodium Carbonate (Na₂CO₃)ACS ReagentAs neededFor neutralization
Sodium Sulfate (Na₂SO₄)AnhydrousAs neededDrying agent
Step-by-Step Procedure

Part A: Diazotization

  • Acid Preparation: In a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 5 L of deionized water. Cool the water to 0-5 °C. Slowly and carefully add 2.5 L of concentrated sulfuric acid, ensuring the temperature does not exceed 15 °C.

  • Amine Dissolution: To the cooled sulfuric acid solution, slowly add 1.00 kg of 2-Amino-5-fluorothiophene. Maintain the temperature at 0-5 °C. Stir until a homogeneous slurry or solution is formed.

  • Nitrite Addition: In a separate vessel, dissolve 620 g of sodium nitrite in 2 L of cold deionized water.

  • Diazonium Salt Formation: Add the sodium nitrite solution dropwise to the amine solution over 2-3 hours. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C at all times. [3][6] Uncontrolled temperature can lead to decomposition of the diazonium salt and potential thermal runaway.[7]

  • Stirring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the next step.

Part B: Cyanation (Sandmeyer Reaction)

  • Cyanide Solution Preparation: In a separate, larger (50 L) reactor, add 920 g of Copper(I) Cyanide and 670 g of Potassium Cyanide to 5 L of deionized water. Stir to form a slurry.

  • Reaction Setup: Cool the cyanide slurry to 0-5 °C.

  • Diazonium Salt Addition: Slowly add the cold diazonium salt solution from Part A to the cyanide slurry over 2-3 hours. Vigorous nitrogen gas evolution will occur. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to warm slowly to room temperature. Then, gently heat the mixture to 50-60 °C for 1-2 hours until gas evolution ceases.

Part C: Work-up and Purification

  • Extraction: Cool the reaction mixture to room temperature. Add 5 L of toluene and stir for 30 minutes. Separate the organic layer. Extract the aqueous layer with an additional 3 L of toluene.

  • Washing: Combine the organic layers and wash with 2 L of 10% aqueous sodium carbonate solution, followed by 2 L of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear to pale yellow liquid.

Process Optimization and Troubleshooting

Industrial-scale synthesis requires vigilant process monitoring. Below is a logical framework for addressing common challenges.

G Start Monitor Process Parameters Issue1 Low Yield / Incomplete Reaction Start->Issue1 Issue2 High Impurity Levels Start->Issue2 Issue3 Poor Exotherm Control Start->Issue3 Sol1a Verify Diazotization Temperature (0-5 °C) Issue1->Sol1a Sol1b Confirm Reagent Purity & Stoichiometry Issue1->Sol1b Sol1c Ensure Complete N2 Evolution Issue1->Sol1c Sol2a Analyze Raw Material Purity Issue2->Sol2a Sol2b Optimize Distillation Conditions Issue2->Sol2b Sol2c Check for Side Reactions (e.g., phenol formation) Issue2->Sol2c Sol3a Reduce Reagent Addition Rate Issue3->Sol3a Sol3b Ensure Adequate Reactor Cooling Capacity Issue3->Sol3b Sol3c Check Stirrer Efficiency Issue3->Sol3c

Caption: Troubleshooting framework for the scale-up synthesis of this compound.

Analytical Quality Control

To ensure the final product is suitable for pharmaceutical applications, a comprehensive set of analytical tests must be performed.[8]

TestSpecificationMethod
Appearance Clear, colorless to pale yellow liquidVisual Inspection
Identity Conforms to reference spectrum¹H NMR, ¹³C NMR[9]
Purity ≥ 99.0% (area %)Gas Chromatography (GC)
Water Content ≤ 0.1%Karl Fischer Titration
Residual Solvents Toluene ≤ 890 ppmHeadspace GC-MS

Critical Safety and Environmental Considerations

  • Toxicity: Potassium Cyanide (KCN) and Copper(I) Cyanide (CuCN) are extremely toxic. All handling must be performed in a controlled environment by trained personnel with appropriate PPE. A cyanide antidote kit must be immediately accessible.

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed to use the salt directly in solution, which is a critical safety measure. Maintaining low temperatures during its formation and handling is paramount to prevent uncontrolled decomposition.[6][7]

  • Corrosivity: Concentrated sulfuric acid is highly corrosive. Use appropriate acid-resistant gloves, lab coat, and face shield.

  • Waste Management:

    • Cyanide Waste: All aqueous waste containing cyanide must be treated with an oxidizing agent (e.g., sodium hypochlorite) at a basic pH to decompose the cyanide ions before disposal.

    • Acidic/Basic Waste: Neutralize all acidic and basic aqueous layers before disposal.

    • Solvent Waste: Collect all organic solvent waste for proper incineration by a certified waste management service.

Conclusion

The Sandmeyer reaction provides a robust, scalable, and efficient pathway for the industrial production of this compound. By implementing precise control over reaction parameters, particularly temperature during diazotization, and adhering to stringent safety and analytical protocols, manufacturers can reliably produce this vital pharmaceutical intermediate with high purity and yield. This application note serves as a foundational guide for process development and successful scale-up.

References

  • Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]

  • ResearchGate. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • ResearchGate. (2018). A General Electrochemical Strategy for Sandmeyer Reaction. [Link]

  • Chambers, R. J., & Marfat, A. (2000). An Improved Synthesis of 5-Fluorothiophene-2-Carboxylic Acid. Synthetic Communications. [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. [Link]

  • ResearchGate. (2012). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. [Link]

  • ResearchGate. (2016). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3. [Link]

  • EirGenix, Inc. (n.d.). Analytical & Quality Control. [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • Chemistry LibreTexts. (2019). Diazotization of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

Sources

Application Note: Strategic Use of 5-Fluorothiophene-2-carbonitrile in the Synthesis of Potent and Selective VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal receptor tyrosine kinase that orchestrates angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of numerous cancers, making it a high-value target for therapeutic intervention.[1] Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 have proven to be a successful strategy in oncology. This application note details the strategic application of 5-Fluorothiophene-2-carbonitrile as a key starting material for the synthesis of novel VEGFR-2 inhibitors. We provide a scientific rationale for its use, a detailed synthetic protocol for a representative thiophene-based inhibitor, and an overview of the relevant biological pathways.

Introduction: The Rationale for Targeting VEGFR-2 with Thiophene Scaffolds

Angiogenesis is critical for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. The VEGF-A/VEGFR-2 signaling axis is the most prominent pathway governing this process.[2] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, activating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3][4][5] Blocking this kinase activity is a validated anti-cancer strategy.

Heterocyclic compounds, particularly those containing a thiophene ring, have emerged as "privileged scaffolds" in medicinal chemistry. The thiophene ring is a versatile bioisostere of the phenyl ring, offering unique physicochemical properties.[6] The sulfur atom can participate in hydrogen bonding, and the ring's planarity can facilitate optimal binding within the kinase active site.[6] Many thiophene-containing molecules have been investigated as potent kinase inhibitors.[7][8][9][10]

This compound is a particularly advantageous starting material for several reasons:

  • Thiophene Core: Provides a rigid, planar scaffold ideal for kinase hinge-binding.

  • Nitrile Group (-CN): A versatile chemical handle that can be hydrolyzed to a carboxylic acid for amide coupling or participate in cyclization reactions to form fused heterocyclic systems like thienopyrimidines.[9]

  • Fluorine Atom (-F): The strategic placement of a fluorine atom can significantly enhance biological activity by improving metabolic stability, increasing binding affinity through favorable interactions, and modulating the molecule's overall electronic properties.

This guide will demonstrate how these features can be leveraged to construct potent VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

Understanding the target pathway is crucial for rational drug design. The diagram below illustrates the central role of VEGFR-2 in mediating angiogenic signals. Inhibitors developed from this compound aim to block the ATP-binding site, thereby preventing the autophosphorylation step that initiates this cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Dimer PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds & Activates RAF RAF PLCg->RAF AKT Akt PI3K->AKT Migration Cell Migration PI3K->Migration ...via Rac1/FAK MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Gene Gene Expression ERK->Gene mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation Gene->Proliferation

Caption: VEGFR-2 signaling cascade upon VEGF-A binding.

Synthetic Workflow and Protocols

The following section outlines a representative multi-step synthesis to produce a thiophene-3-carboxamide based VEGFR-2 inhibitor, starting from this compound. This approach leverages the nitrile group by first converting it to a carboxylic acid, which is then coupled with a substituted aniline known to interact with the kinase hinge region.

Synthesis_Workflow A 5-Fluorothiophene- 2-carbonitrile (Starting Material) B Step 1: Hydrolysis (NaOH, H₂O, Heat) A->B C 5-Fluorothiophene- 2-carboxylic acid (Intermediate 1) B->C D Step 2: Acyl Chloride Formation (SOCl₂, cat. DMF) C->D E 5-Fluorothiophene- 2-carbonyl chloride (Intermediate 2) D->E F Step 3: Amide Coupling (Substituted Aniline, Base) E->F G Final Product (Thiophene-2-carboxamide VEGFR-2 Inhibitor) F->G

Caption: General synthetic workflow for a VEGFR-2 inhibitor.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Objective: To synthesize N-(4-chloro-3-(trifluoromethyl)phenyl)-5-fluorothiophene-2-carboxamide.

  • Rationale: The nitrile group is a stable precursor to a carboxylic acid. Basic hydrolysis provides a robust and high-yielding method for this transformation.[11]

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 g, 7.86 mmol).

    • Add a 2 M aqueous solution of sodium hydroxide (NaOH) (20 mL, 40 mmol).

    • Equip the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 3-4 hours).

    • Cool the reaction mixture to room temperature and then place in an ice bath.

    • Slowly acidify the solution to pH ~2 by adding concentrated hydrochloric acid (HCl). A white precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water (2 x 15 mL), and dry under high vacuum.

  • Expected Outcome: A white to off-white solid, 5-Fluorothiophene-2-carboxylic acid. Yield: 85-95%.

  • Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate efficient amide bond formation in the subsequent step. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

  • Procedure:

    • Place the dried 5-Fluorothiophene-2-carboxylic acid (1.0 g, 6.84 mmol) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon).

    • Add thionyl chloride (5.0 mL, 68.4 mmol) and one drop of N,N-dimethylformamide (DMF) as a catalyst.

    • Stir the mixture at room temperature for 30 minutes, then gently heat to 70 °C for 2 hours. The solid should dissolve, and gas evolution will be observed.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • Expected Outcome: A crude yellow-brown oil or solid, 5-Fluorothiophene-2-carbonyl chloride, which is used immediately in the next step without further purification.

  • Rationale: This is the key step where the pharmacophore responsible for interacting with the kinase hinge region is installed. A substituted aniline is used, and a non-nucleophilic base like triethylamine (TEA) or pyridine is added to neutralize the HCl generated during the reaction.

  • Procedure:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.47 g, 7.52 mmol) and triethylamine (1.43 mL, 10.26 mmol) in anhydrous dichloromethane (DCM) (25 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 5-Fluorothiophene-2-carbonyl chloride from Step 2 in anhydrous DCM (10 mL) and add it dropwise to the aniline solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM (50 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30%).

  • Expected Outcome: The final product, N-(4-chloro-3-(trifluoromethyl)phenyl)-5-fluorothiophene-2-carboxamide, as a white or pale-yellow solid.

Structure-Activity Relationship and Performance Data

The synthetic route described allows for the facile creation of an inhibitor library by varying the aniline coupling partner. Research has shown that substitutions on the aniline ring are critical for potency and selectivity against VEGFR-2.[12][13] The table below summarizes representative data for thiophene-based inhibitors, illustrating how structural modifications impact biological activity.

Compound IDCore ScaffoldKey Substituent (R-Group)VEGFR-2 IC₅₀ (nM)Antiproliferative IC₅₀ (µM) [Cell Line]
I Thiophene-carboxamide4-Chloro-3-(trifluoromethyl)phenyl191~5-10 [A549][14]
II Thienopyrimidine3-Fluoro-4-methoxyphenyl48.8~5 [MCF-7][1]
III Fused Thienopyrrole2-Chloro-5-methylphenyl753.12 [PC-3][15]
IV Thienopyrimidine2,4-Dichloro-5-methoxyphenyl51.09~7 [HepG2][1]
Sorafenib (Reference Drug)-4510.99 [HepG2][15][16]

Data are representative values compiled from multiple sources for illustrative purposes and may not originate from a single consistent study.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel VEGFR-2 inhibitors. Its inherent chemical features—a modifiable nitrile group, a bio-active thiophene core, and a strategically placed fluorine atom—provide a robust platform for medicinal chemists. The synthetic protocols derived from this starting material are straightforward and amenable to library synthesis, enabling the systematic exploration of structure-activity relationships. The resulting thiophene-based compounds have demonstrated potent enzymatic inhibition of VEGFR-2 and significant antiproliferative effects in cancer cell lines, marking this scaffold as a promising avenue for the development of next-generation anti-angiogenic therapies.

References

  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Ji, K., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Kumar, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. Retrieved from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • Gontla, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

  • Shaik, A. B., et al. (2024). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Future Medicinal Chemistry. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Kumar, R., et al. (2016). Therapeutic importance of synthetic thiophene. Therapeutic Chemistry. Retrieved from [Link]

  • Wager, T. T., et al. (2010). Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). New Approaches for the Synthesis of Fused Thiophene, Pyrazole, Pyran and Pyridine Derivatives with Anti-Proliferative Together with c-Met Kinase and Prostate Cancer Cell Inhibitions. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Byrn, D., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Retrieved from [Link]

  • Hennequin, L. F., et al. (1999). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. Retrieved from [Link]

  • Aouad, M. R., et al. (2024). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molecules. Retrieved from [Link]

  • El-Moghazy, S. M., et al. (2019). New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. Archiv der Pharmazie. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. Retrieved from [Link]

  • Chemexpress. (n.d.). CAS 32415-91-1|this compound. Retrieved from [Link]

  • ResearchGate. (2021). Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies. Retrieved from [Link]

  • Fayed, E. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

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experimental procedure for nucleophilic aromatic substitution on 2-cyanothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Procedure for Nucleophilic Aromatic Substitution on 2-Cyanothiophene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Activating the Thiophene Core for Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) is a powerful synthetic methodology for the functionalization of aromatic systems, particularly those rendered electron-deficient. While the π-electron system of aromatic rings typically favors electrophilic attack, the strategic placement of strong electron-withdrawing groups (EWGs) can reverse this polarity, making the ring susceptible to nucleophilic attack. The thiophene ring, a cornerstone heterocycle in medicinal chemistry and materials science, is no exception. By itself, it is more reactive than benzene in electrophilic substitutions but requires activation to undergo SNAr.

The cyano (-CN) group is an exceptionally potent activating group for SNAr reactions. Its ability to delocalize negative charge through both inductive and resonance effects is critical for stabilizing the key intermediate of the reaction—the Meisenheimer complex. This application note provides a detailed protocol for a representative SNAr reaction on a 2-cyanothiophene scaffold, specifically the substitution of a halide leaving group. We will explore the underlying mechanism, provide a step-by-step experimental procedure, and offer insights into process optimization and characterization.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction does not proceed via the concerted SN2 or the stepwise SN1 pathway common in aliphatic chemistry. Instead, it follows a two-step addition-elimination mechanism .

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon). This step is typically the slowest (rate-determining) because it temporarily disrupts the aromaticity of the ring. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of the cyano group, particularly when positioned ortho or para to the leaving group, is crucial for stabilizing this intermediate by delocalizing the negative charge.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group departs with its pair of electrons. This step is generally fast.

The overall reactivity for halogen leaving groups in SNAr is often F > Cl > Br > I. This is counterintuitive compared to SN2 reactions and arises because the highly electronegative fluorine atom strongly polarizes the ipso-carbon, making it more electrophilic and accelerating the rate-determining nucleophilic attack.

Figure 1: S-N-Ar Mechanism on a Cyanothiophene

Experimental Protocol: Synthesis of 5-Methoxy-2-cyanothiophene

This protocol details the synthesis of 5-methoxy-2-cyanothiophene from 5-bromo-2-cyanothiophene using sodium methoxide. This reaction is a classic example of SNAr on an activated thiophene ring.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
5-Bromo-2-cyanothiopheneC₅H₂BrNS188.051.00 g5.32Substrate
Sodium MethoxideCH₃ONa54.020.34 g6.38Nucleophile (1.2 eq)
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1320 mL-Anhydrous, polar aprotic solvent
Diethyl Ether(C₂H₅)₂O74.12~100 mL-For extraction
Saturated NH₄Cl (aq)NH₄Cl53.49~30 mL-For quenching
BrineNaCl (aq)58.44~30 mL-For washing
Magnesium SulfateMgSO₄120.37~2 g-Anhydrous, for drying
Round-bottom flask (50 mL)--1-Must be oven-dried
Magnetic stir bar--1--
Condenser & N₂ inlet--1 set-To maintain inert atmosphere
Separatory Funnel (250 mL)--1--
Experimental Workflow
Figure 2: Experimental Workflow Diagram
Step-by-Step Methodology
  • Reaction Setup:

    • Place an oven-dried 50 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen.

    • To the flask, add 5-bromo-2-cyanothiophene (1.00 g, 5.32 mmol).

    • Add anhydrous DMSO (20 mL) via syringe. Stir the mixture until the substrate is fully dissolved.

  • Initiating the Reaction:

    • Carefully add sodium methoxide (0.34 g, 6.38 mmol, 1.2 eq) to the solution. Causality Note: Using a slight excess of the nucleophile ensures the complete consumption of the limiting substrate.

    • Fit the flask with a condenser and heat the reaction mixture to 80 °C in an oil bath.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using

Application Notes & Protocols: Leveraging 5-Fluorothiophene-2-carbonitrile for Advanced Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Building Blocks in Photovoltaics

Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a low-cost and environmentally friendly alternative to conventional silicon-based cells.[1][2] The core of a DSSC's performance lies in the photosensitizer dye, which is responsible for absorbing sunlight and initiating the electron transfer process.[3][4] The efficiency of this process is heavily dependent on the molecular architecture of the dye, typically a donor-π-acceptor (D-π-A) structure.

This guide focuses on the application of 5-Fluorothiophene-2-carbonitrile , a key building block for constructing high-performance organic dyes. This molecule is strategically designed to function as a π-conjugated spacer and an auxiliary acceptor. The incorporation of a fluorine atom and a cyano group onto the thiophene ring is a deliberate molecular engineering choice aimed at enhancing the overall power conversion efficiency (PCE) of the DSSC. The strong electron-withdrawing nature of fluorine can modulate the dye's energy levels, influence charge transfer, and improve photostability, making it a valuable component for next-generation photosensitizers.[5][6]

Section 1: Scientific Principles: Why Use this compound?

The decision to incorporate this compound into a DSSC dye is rooted in fundamental electronic and structural advantages. The fluorine substituent, though small, exerts a powerful influence on the molecule's properties.

Causality Behind Fluorine Substitution:

  • Tuning of Energy Levels: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect lowers the dye's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[5][6] A lowered LUMO level can facilitate more efficient electron injection into the semiconductor's (typically TiO₂) conduction band, a primary step in current generation.[4]

  • Inhibition of Charge Recombination: A lowered HOMO level increases the energy gap between the dye's HOMO and the redox potential of the electrolyte, which can suppress the undesirable back-reaction where the injected electron recombines with the oxidized dye or the electrolyte.[7][8] This leads to a higher open-circuit voltage (Voc).

  • Improved Light Harvesting: While heavy fluorination can sometimes lead to a blue shift in the absorption spectrum due to steric hindrance and loss of planarity[9], strategic mono-fluorination, as in this compound, can enhance molar extinction coefficients, leading to more efficient light absorption.[10]

  • Enhanced Molecular Stability: The strength of the C-F bond can contribute to the overall photostability and thermal stability of the dye molecule, a critical factor for the long-term performance of the solar cell.

The thiophene ring itself is an excellent π-conjugated spacer, providing a rigid and planar scaffold for efficient intramolecular charge transfer from the donor to the acceptor. The additional cyano (-CN) group, a well-known electron-withdrawing group, further strengthens the acceptor character of this building block.

Caption: General structure of a D-π-A dye highlighting the role of this compound.

Section 2: Protocol for Synthesis of a Representative Dye

This section provides a generalized protocol for synthesizing a D-π-A dye using this compound. This protocol is based on the widely used Suzuki cross-coupling reaction, a robust method for forming C-C bonds.[11]

Materials:

  • Donor moiety with a boronic acid or pinacol boronate ester group (e.g., a triphenylamine derivative).

  • This compound.

  • Acceptor moiety with a bromine or iodine atom (e.g., 4-bromo-2-cyanoacrylic acid).

  • Palladium catalyst (e.g., Pd(PPh₃)₄).

  • Base (e.g., K₂CO₃, Na₂CO₃).

  • Solvent (e.g., Toluene, DMF, Dioxane).

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), and purification equipment (column chromatography).

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the donor-boronate ester (1.0 eq), this compound (1.1 eq), the acceptor-halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

  • Solvent Addition: Add the degassed solvent via cannula or syringe. The reaction mixture is typically heterogeneous.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Concentrate the crude product under reduced pressure. Purify the resulting solid or oil using silica gel column chromatography to isolate the final dye product.

  • Characterization: Confirm the structure and purity of the synthesized dye using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for the synthesis of a this compound-based dye.

Section 3: Protocol for DSSC Fabrication and Assembly

This protocol outlines the fabrication of a laboratory-scale DSSC using the synthesized dye.

3.1 Preparation of the TiO₂ Photoanode

  • Substrate Cleaning: Thoroughly clean Fluorine-doped Tin Oxide (FTO) coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (15 min each).

  • TiO₂ Paste Deposition: Apply a commercial TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique to ensure a uniform film.[12][13]

  • Sintering: Dry the film and then sinter it in a furnace using a multi-step heating profile, culminating at 450-500 °C. This process removes organic binders and ensures good electrical contact between TiO₂ nanoparticles.[14]

  • Post-treatment: After cooling, the photoanode is ready for sensitization.

3.2 Dye Sensitization

  • Prepare a dye solution (e.g., 0.3-0.5 mM) in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol.

  • Immerse the warm TiO₂ photoanode into the dye solution and leave it for 12-24 hours at room temperature in a sealed container to allow for complete dye adsorption onto the mesoporous TiO₂ surface.

  • After immersion, rinse the dye-sensitized photoanode with the same solvent to remove any non-adsorbed dye molecules and dry it.

3.3 Preparation of the Counter Electrode

  • Clean another FTO glass substrate using the same procedure as for the photoanode.

  • Drill a small hole in the substrate for later electrolyte filling.

  • Deposit a thin layer of a platinum catalyst (e.g., by drop-casting H₂PtCl₆ solution and heating at 400 °C) onto the conductive side. The platinum layer catalyzes the reduction of the electrolyte.[2]

3.4 Cell Assembly

  • Place a thin thermoplastic sealant (e.g., Surlyn®) around the TiO₂ film on the photoanode.

  • Position the counter electrode on top of the photoanode, with the conductive sides facing each other.

  • Heat the assembly on a hot plate while applying gentle pressure to seal the two electrodes together.

  • Introduce the electrolyte (e.g., an I⁻/I₃⁻ redox couple in an organic solvent) into the cell through the pre-drilled hole via vacuum backfilling.[1]

  • Seal the hole with a small piece of sealant and a coverslip to prevent electrolyte leakage.

Sources

Strategic Synthesis of 5-Substituted-Thiophene-2-Carbonitrile Derivatives: A Guide to Modern and Classical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Enduring Significance of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous pharmaceuticals, including anticancer agents like raltitrexed, anesthetics such as articaine, and anticoagulants like rivaroxaban.[1] The specific substitution pattern on the thiophene ring profoundly influences the molecule's biological activity and physical properties.[3] Among these, 5-substituted-thiophene-2-carbonitrile derivatives serve as critical building blocks for more complex molecules, finding applications in the development of novel therapeutics, organic semiconductors, and covalent organic frameworks.[4][5][6]

The synthesis of these targets, however, presents distinct challenges. The choice of synthetic strategy depends heavily on the nature of the desired substituent at the C-5 position and the availability of starting materials. This guide provides a detailed overview of the primary synthetic routes, balancing classical ring-forming reactions with modern functionalization techniques. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights to help researchers navigate the synthesis of these valuable compounds.

Part 1: Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of 5-substituted-thiophene-2-carbonitriles can be broadly categorized into two main approaches:

  • Ring Formation Syntheses: Constructing the thiophene ring from acyclic precursors in a manner that installs the desired cyano and substituent groups de novo.

  • Functionalization of a Pre-formed Thiophene Ring: Starting with a thiophene-2-carbonitrile scaffold (or a precursor) and introducing the desired substituent at the 5-position.

The selection between these pathways is a critical decision based on factors like starting material accessibility, desired substituent complexity, and scalability.

G start Target: 5-Substituted-Thiophene-2-Carbonitrile strategy Choice of Synthetic Strategy start->strategy ring_formation A) Ring Formation (de novo synthesis) strategy->ring_formation Acyclic precursors readily available functionalization B) Ring Functionalization (modification of existing ring) strategy->functionalization Thiophene precursors readily available gewald Gewald Aminothiophene Synthesis ring_formation->gewald fiesselmann Fiesselmann Synthesis (and variations) ring_formation->fiesselmann cross_coupling Palladium-Catalyzed Cross-Coupling functionalization->cross_coupling cyanation Palladium-Catalyzed Cyanation functionalization->cyanation suzuki Suzuki-Miyaura Coupling (for C-C bonds) cross_coupling->suzuki

Caption: Decision workflow for synthesizing 5-substituted-thiophene-2-carbonitriles.

Part 2: Ring Formation Strategies

These methods build the heterocyclic ring from the ground up, offering excellent control over the final substitution pattern, particularly for polysubstituted thiophenes.[3]

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful and versatile multi-component condensation for synthesizing 2-aminothiophenes.[7][8] It involves the reaction of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[8] The resulting 2-aminothiophene can then be further modified, for example, via a Sandmeyer reaction on the amino group to install the desired carbonitrile.

Mechanism Insight: The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[8] This is followed by the addition of sulfur to the activated double bond, subsequent cyclization, and tautomerization to yield the aromatic 2-aminothiophene product.[8] The mild reaction conditions and availability of diverse starting materials contribute to its widespread use.[9]

G R1_CO_R2 Ketone/Aldehyde Knoevenagel Knoevenagel Condensation R1_CO_R2->Knoevenagel NC_CH2_EWG +  Activated Nitrile NC_CH2_EWG->Knoevenagel S8 +  Sulfur (S8) Sulfur_Addition Sulfur Addition & Cyclization S8->Sulfur_Addition Base Base (e.g., Morpholine) Base->Knoevenagel Adduct Intermediate Adduct Knoevenagel->Adduct Adduct->Sulfur_Addition Product 2-Aminothiophene Sulfur_Addition->Product

Caption: Simplified workflow of the Gewald Aminothiophene Synthesis.

Protocol: Gewald Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate

This protocol describes a typical Gewald reaction. The resulting 2-aminothiophene can be a precursor to the target 2-carbonitrile derivatives.

  • Materials: Acetone (ketone), Ethyl cyanoacetate (activated nitrile), Elemental sulfur, Morpholine (base), Ethanol (solvent).

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol.

    • Add morpholine (0.1 mol) dropwise to the stirred mixture at room temperature. An exothermic reaction is often observed.

    • After the initial reaction subsides, heat the mixture to reflux (approx. 60-70°C) for 1-2 hours.[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the 2-aminothiophene.

  • Rationale: Morpholine acts as a basic catalyst for the initial Knoevenagel condensation.[8] Using an alcohol as a solvent is common, and the reaction is often driven to completion by heating. Microwave irradiation has also been shown to be beneficial, reducing reaction times and improving yields.[8][10]

The Fiesselmann Thiophene Synthesis

Another cornerstone of thiophene synthesis is the Fiesselmann reaction. The classical approach involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives to produce 3-hydroxy-2-thiophenecarboxylic esters.[11] However, variations of this reaction are highly versatile and have been adapted to synthesize a wide range of substituted thiophenes, making it a powerful tool for building the thiophene core.[12][13] For instance, using substrates containing a nitrile group instead of an ester can lead to 3-aminothiophenes.[11] This method is particularly useful for creating thiophenes with specific oxygen or nitrogen-based functionalities at the C-3 position.

Part 3: Functionalization of Pre-formed Thiophene Rings

This approach is often more direct if a suitably substituted thiophene precursor is commercially available or easily synthesized. Palladium-catalyzed reactions are the dominant methodologies in this category.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[14] It is exceptionally well-suited for synthesizing 5-aryl- or 5-vinyl-thiophene-2-carbonitriles. The reaction couples a 5-halothiophene-2-carbonitrile with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[15][16]

Mechanism Insight: The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halothiophene.

  • Transmetalation: The organic group from the boronic acid/ester is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

G start 5-Halothiophene-2-carbonitrile + Boronic Acid/Ester oxidative Oxidative Addition start->oxidative pd0 Pd(0) Catalyst pd0->oxidative 1 pd_complex Thienyl-Pd(II)-Halide Complex oxidative->pd_complex transmetal Transmetalation pd_complex->transmetal 2 reductive Reductive Elimination transmetal->reductive reductive->pd0 Regeneration product 5-Aryl-thiophene-2-carbonitrile reductive->product 3

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of 5-Bromothiophene-2-carbonitrile with Phenylboronic Acid

  • Materials: 5-Bromothiophene-2-carbonitrile, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium phosphate (K₃PO₄), 1,4-Dioxane.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromothiophene-2-carbonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).[15]

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Add degassed 1,4-dioxane (10 mL) via syringe.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[3]

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenylthiophene-2-carbonitrile.

  • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. A base is required to facilitate the transmetalation step.[15] Degassed solvents are used to minimize dissolved oxygen.

Table 1: Representative Suzuki-Miyaura Couplings for 5-Arylthiophene Synthesis

EntryThiophene SubstrateBoronic Acid/EsterCatalyst (mol%)BaseYield (%)Reference
15-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide3,4-Dichlorophenylboronic acidPd(PPh₃)₄ (3)K₃PO₄59[15]
25-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄57[15]
34-Bromothiophene-2-carbaldehyde3-Chloro-4-fluorophenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃86[14]
42-Bromo-5-(bromomethyl)thiophene4-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃85[16]
Palladium-Catalyzed Cyanation

An alternative functionalization strategy involves introducing the nitrile group onto a pre-existing 5-substituted-2-halothiophene. This is particularly useful when the 5-substituted thiophene is more readily accessible than the corresponding nitrile. Palladium-catalyzed cyanation has evolved significantly to overcome the challenge of catalyst poisoning by the cyanide anion.[17][18]

Modern Cyanide Sources: While traditional cyanide salts like KCN and NaCN are effective, their high toxicity is a major drawback. Modern protocols often employ safer and more manageable cyanide sources:

  • Zinc Cyanide (Zn(CN)₂): Widely used, but still toxic.[18]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic, inexpensive, and easy-to-handle crystalline solid. It has been successfully used in ligand-free palladium-catalyzed cyanations.[19]

  • Copper(I) Thiocyanate (CuSCN): A recently developed, safe cyanide source for the palladium-catalyzed cyanation of aryl halides.[20]

Protocol: Ligand-Free Cyanation of 2-Bromo-5-phenylthiophene

  • Materials: 2-Bromo-5-phenylthiophene, Potassium ferrocyanide (K₄[Fe(CN)₆]), Palladium(II) acetate (Pd(OAc)₂), Dimethylacetamide (DMAC).

  • Procedure:

    • In a reaction vial, combine 2-bromo-5-phenylthiophene (1.0 mmol), K₄[Fe(CN)₆] (0.5 mmol), and Pd(OAc)₂ (0.001 mmol, 0.1 mol%).[19]

    • Add DMAC (3 mL) as the solvent.

    • Seal the vial and heat the mixture to 120°C for 5-8 hours.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to yield 5-phenylthiophene-2-carbonitrile.

  • Rationale: The use of K₄[Fe(CN)₆] provides a slow release of cyanide, minimizing catalyst deactivation.[19] This protocol is advantageous for its operational simplicity, low catalyst loading, and avoidance of toxic cyanide reagents and phosphine ligands.[19]

Part 4: Conclusion and Future Perspectives

The synthesis of 5-substituted-thiophene-2-carbonitrile derivatives is a mature field with a robust portfolio of synthetic methods. Classical ring-forming reactions like the Gewald synthesis remain indispensable for creating highly functionalized thiophenes from simple precursors. Simultaneously, modern palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling and advanced cyanation protocols, offer unparalleled efficiency and functional group tolerance for modifying pre-formed thiophene rings.

The choice of methodology should be guided by a retrosynthetic analysis that considers the availability and cost of starting materials, the desired substitution pattern, and the scale of the synthesis. The ongoing development of more active and stable catalysts, along with safer reagents, will continue to expand the synthetic chemist's toolkit, enabling the creation of novel thiophene derivatives for the next generation of pharmaceuticals and advanced materials.

References

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Application Notes & Protocols: Incorporating 5-Fluorothiophene-2-carbonitrile into Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Thiophene-Based Polymers

The convergence of materials science and pharmacology has opened new frontiers in drug development and biomedical engineering. At the forefront of this revolution are functional conjugated polymers, particularly those derived from the thiophene family. Polythiophenes and their derivatives are renowned for their unique electronic and optical properties, biocompatibility, and facile chemical modification, making them ideal candidates for a range of applications from organic electronics to advanced therapeutic systems.[1][2]

The strategic incorporation of fluorine atoms into the polymer backbone can dramatically enhance these properties. Fluorine's high electronegativity and small atomic size lead to polymers with improved thermal stability, chemical resistance, and unique electronic characteristics.[3][4] When combined with a nitrile functional group, which can serve as a reactive handle for bioconjugation or influence the polymer's electronic nature, the potential for creating highly tailored materials for specific biomedical applications becomes immense.[5]

This guide provides a comprehensive overview and detailed protocols for the incorporation of a promising monomer, 5-Fluorothiophene-2-carbonitrile, into polymer chains. We will explore key polymerization methodologies, including Stille and Suzuki-Miyaura cross-coupling reactions and electropolymerization, offering researchers, scientists, and drug development professionals the foundational knowledge to leverage this versatile building block in their research. The protocols provided are based on established methods for similarly functionalized thiophenes, offering a robust starting point for optimization.

Monomer Profile: this compound

This compound is a functionalized thiophene monomer poised for the synthesis of advanced polymeric materials. The presence of both a fluorine atom and a nitrile group on the thiophene ring imparts unique reactivity and is expected to influence the properties of the resulting polymer.

PropertyValueSource
Molecular Formula C₅H₂FNSChemScene[6]
Molecular Weight 127.14 g/mol ChemScene[6]
Appearance LiquidSigma-Aldrich
Purity ≥98%ChemScene[6]
Storage Temperature 2-8°CBLD Pharm[7]
SMILES FC1=CC=C(S1)C#NChemScene[6]

Polymerization Methodologies: A Detailed Examination

The synthesis of poly(this compound) can be approached through several well-established polymerization techniques for thiophene derivatives. The choice of method will depend on the desired polymer properties, such as molecular weight, regioregularity, and film-forming capabilities.

Stille Cross-Coupling Polymerization

Stille coupling is a versatile and widely used method for the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups and generally high yields.[8] The reaction involves the palladium-catalyzed coupling of an organostannane with an organohalide. For the polymerization of this compound, a dihalo-functionalized monomer is required.

Workflow for Stille Polymerization:

Stille_Workflow Monomer This compound Dihalogenation Dihalogenation (e.g., with NBS) Monomer->Dihalogenation Dihalo_Monomer 2,5-Dihalo-3-fluorothiophene-4-carbonitrile Dihalogenation->Dihalo_Monomer Stille_Reaction Stille Coupling (Pd Catalyst, Ligand, Solvent, Heat) Dihalo_Monomer->Stille_Reaction Distannyl_Comonomer Distannyl Comonomer (e.g., Distannylthiophene) Distannyl_Comonomer->Stille_Reaction Polymer Poly(this compound) Stille_Reaction->Polymer Purification Purification (Precipitation, Soxhlet Extraction) Polymer->Purification Characterization Characterization (NMR, GPC, UV-Vis, etc.) Purification->Characterization

Caption: Workflow for Stille Polymerization of this compound.

Detailed Protocol: Stille Polymerization of a Dihalogenated this compound Derivative

This protocol is adapted from established procedures for the Stille polymerization of functionalized thiophenes.[7][9]

Materials:

  • 2,5-Dibromo-3-fluorothiophene-4-carbonitrile (synthesis required)

  • 2,5-Bis(trimethylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous Toluene or Chlorobenzene

  • Methanol

  • Standard Schlenk line and glassware

  • Argon or Nitrogen gas

Procedure:

  • Monomer Preparation: The synthesis of 2,5-dibromo-3-fluorothiophene-4-carbonitrile is a necessary prerequisite. This can be approached through bromination of this compound using N-bromosuccinimide (NBS). The reaction conditions should be carefully optimized to achieve dibromination at the 2 and 5 positions.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-Dibromo-3-fluorothiophene-4-carbonitrile (1.0 eq) and 2,5-Bis(trimethylstannyl)thiophene (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous toluene (or chlorobenzene) to dissolve the monomers. In a separate flask, prepare a solution of the palladium catalyst, Pd₂(dba)₃ (0.01-0.02 eq), and the ligand, P(o-tol)₃ (0.04-0.08 eq), in anhydrous toluene.

  • Polymerization: Add the catalyst solution to the monomer solution via cannula. Heat the reaction mixture to 90-110 °C and stir vigorously for 24-48 hours under an inert atmosphere.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction with methanol, acetone, and hexane. The purified polymer can then be extracted with chloroform or chlorobenzene.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and side reactions.

  • Anhydrous Solvents: Water can react with the organostannane reagent and interfere with the catalytic cycle.

  • Ligand Selection: Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps in the Stille catalytic cycle.

  • Soxhlet Extraction: This is a critical step for obtaining a high-purity polymer, which is essential for achieving optimal electronic and optical properties.

Suzuki-Miyaura Cross-Coupling Polymerization

The Suzuki-Miyaura coupling offers a more environmentally benign alternative to the Stille reaction as it avoids the use of toxic organotin compounds.[10] This method involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Workflow for Suzuki-Miyaura Polymerization:

Suzuki_Workflow Monomer This compound Dibromination Dibromination (e.g., with NBS) Monomer->Dibromination Dibromo_Monomer 2,5-Dibromo-3-fluorothiophene-4-carbonitrile Dibromination->Dibromo_Monomer Suzuki_Reaction Suzuki Coupling (Pd Catalyst, Ligand, Base, Solvent, Heat) Dibromo_Monomer->Suzuki_Reaction Bisboronate_Comonomer Bis(pinacolato)diboron Comonomer Bisboronate_Comonomer->Suzuki_Reaction Polymer Poly(this compound) Suzuki_Reaction->Polymer Purification Purification (Precipitation, Washing) Polymer->Purification Characterization Characterization (NMR, GPC, UV-Vis, etc.) Purification->Characterization

Caption: Workflow for Suzuki-Miyaura Polymerization of this compound.

Detailed Protocol: Suzuki-Miyaura Polymerization of a Dihalogenated this compound Derivative

This protocol is adapted from established procedures for the Suzuki-Miyaura polymerization of functionalized thiophenes.[11][12]

Materials:

  • 2,5-Dibromo-3-fluorothiophene-4-carbonitrile (synthesis required)

  • Thiophene-2,5-diboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)

  • Toluene or Tetrahydrofuran (THF)

  • Deionized water

  • Methanol

  • Standard Schlenk line and glassware

  • Argon or Nitrogen gas

Procedure:

  • Monomer Preparation: As with the Stille protocol, 2,5-dibromo-3-fluorothiophene-4-carbonitrile is required.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2,5-Dibromo-3-fluorothiophene-4-carbonitrile (1.0 eq) and thiophene-2,5-diboronic acid pinacol ester (1.0 eq) in toluene or THF.

  • Base and Catalyst Addition: Prepare a 2 M aqueous solution of K₂CO₃ (4.0 eq) or use solid CsF. Degas both the monomer solution and the base solution (if aqueous) by bubbling with argon for 30 minutes. Add the base to the monomer solution, followed by the addition of Pd(PPh₃)₄ (0.02 eq).

  • Polymerization: Heat the biphasic mixture to 90 °C and stir vigorously for 24-48 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, separate the organic layer and wash it with water and brine.

  • Polymer Precipitation: Precipitate the polymer by pouring the organic solution into methanol.

  • Purification: Filter the polymer and wash it with methanol. Further purification can be achieved by Soxhlet extraction as described in the Stille protocol.

  • Drying: Dry the polymer under vacuum.

Causality Behind Experimental Choices:

  • Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Biphasic System: The use of an aqueous base with an organic solvent requires vigorous stirring to ensure efficient reaction at the interface.

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura reactions.

Electrochemical Polymerization

Electrochemical polymerization is a powerful technique for depositing thin, uniform polymer films directly onto an electrode surface.[13][14] This method offers excellent control over film thickness and morphology.

Mechanism of Electropolymerization:

Electropolymerization_Mechanism Monomer This compound Oxidation Oxidation at Electrode (Applied Potential) Monomer->Oxidation Radical_Cation Radical Cation Formation Oxidation->Radical_Cation Coupling Radical Coupling Radical_Cation->Coupling Dimer Dimer Formation Coupling->Dimer Further_Oxidation Further Oxidation and Coupling Dimer->Further_Oxidation Polymer_Film Polymer Film Deposition Further_Oxidation->Polymer_Film

Caption: General Mechanism for the Electropolymerization of Thiophene Derivatives.[15]

Detailed Protocol: Electropolymerization of this compound

This protocol is based on general procedures for the electropolymerization of thiophene derivatives.[13]

Materials:

  • This compound

  • Acetonitrile (anhydrous) or Dichloromethane (anhydrous)

  • Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) as the supporting electrolyte

  • Three-electrode electrochemical cell (working electrode: e.g., platinum, gold, or ITO-coated glass; counter electrode: platinum wire; reference electrode: Ag/AgCl or Ag/Ag⁺)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of this compound (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen anhydrous solvent.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution. Ensure the working electrode is polished and clean.

  • Degassing: Deoxygenate the solution by bubbling with argon or nitrogen for at least 15 minutes.

  • Electropolymerization: Perform the electropolymerization using either cyclic voltammetry (CV) or potentiostatic methods.

    • Cyclic Voltammetry: Scan the potential in a range where the monomer is oxidized (e.g., from 0 V to an upper potential of 1.5-2.0 V vs. the reference electrode) for a set number of cycles. The formation of the polymer film will be indicated by the appearance of new redox peaks and an increase in current with each cycle.

    • Potentiostatic Method: Apply a constant potential at which the monomer oxidizes for a specific duration to grow the polymer film.

  • Film Characterization: After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte. The film can then be characterized electrochemically in a monomer-free electrolyte solution and by other techniques such as UV-Vis spectroscopy and scanning electron microscopy (SEM).

Causality Behind Experimental Choices:

  • Supporting Electrolyte: Provides conductivity to the solution and maintains charge neutrality during the electrochemical process.

  • Anhydrous Solvent: Prevents the interference of water in the electrochemical reactions.

  • Potential Range: The potential must be sufficient to oxidize the monomer and initiate polymerization, but excessive potentials can lead to over-oxidation and degradation of the polymer film.

Potential Applications in Drug Development and Biomedical Research

The unique properties of poly(this compound) are anticipated to be highly advantageous for various biomedical applications.

  • Drug Delivery Systems: The conjugated polymer backbone can be designed to encapsulate or be conjugated with therapeutic agents. The nitrile group can be hydrolyzed to a carboxylic acid, providing a convenient point for drug attachment. The polymer's conductivity could also enable electro-stimulated drug release, offering precise temporal and spatial control over therapy.[1][16]

  • Biosensors: The electronic properties of the polymer are sensitive to its local environment. This sensitivity can be harnessed to develop biosensors for detecting specific biomolecules. The nitrile group can be further functionalized with biorecognition elements like antibodies or enzymes.[1]

  • Tissue Engineering: Conductive polymers can be used as scaffolds to promote cell growth and differentiation, particularly for electro-active tissues like nerve and muscle cells. The fluorination is expected to enhance the material's stability and biocompatibility.[4]

Conclusion

The incorporation of this compound into polymer synthesis opens up exciting possibilities for the creation of novel materials with tailored properties for advanced applications. The polymerization methodologies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this promising monomer. The combination of fluorine's unique characteristics and the versatility of the nitrile group makes poly(this compound) a compelling candidate for the next generation of smart materials in drug development and biomedical engineering. Further research into the specific properties and biological interactions of this polymer is warranted to fully unlock its potential.

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Sources

Application Notes & Protocols: Laboratory Synthesis of 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluorothiophene-2-carbonitrile

This compound (CAS No: 32415-91-1) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3][4] The incorporation of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The nitrile group is a versatile functional handle, readily converted into amines, carboxylic acids, amides, and tetrazoles, making this compound a valuable precursor for the synthesis of complex molecular architectures. For instance, related pyrimidine-5-carbonitrile derivatives have been investigated as potential anti-proliferative agents and VEGFR-2 inhibitors in cancer research.[5]

This document provides a comprehensive guide for the laboratory-scale synthesis, workup, and purification of this compound, grounded in established chemical principles. It is intended for researchers and professionals in organic synthesis and drug development, offering not just a protocol, but also the underlying rationale for key procedural steps.

Synthetic Strategy: The Sandmeyer Cyanation

The most reliable and widely applicable method for introducing a nitrile group onto an aromatic or heteroaromatic ring is the Sandmeyer reaction .[6][7][8] This classic transformation involves the conversion of an aryl amine to a diazonium salt, which is subsequently displaced by a nucleophile—in this case, cyanide—using a copper(I) salt as a catalyst.[6][9]

The chosen synthetic pathway begins with the commercially available 5-Fluoro-2-aminothiophene . This starting material undergoes a two-step, one-pot process:

  • Diazotization: The amino group of 5-Fluoro-2-aminothiophene is converted into a highly reactive diazonium salt using a nitrite source (e.g., sodium nitrite) under acidic conditions.

  • Cyanation: The resulting diazonium salt is treated with a solution of copper(I) cyanide, which facilitates the substitution of the diazonium group with a cyanide group, yielding the target molecule.

This strategy is favored due to its high functional group tolerance and the predictable nature of the transformation, making it a cornerstone of aromatic chemistry.[7]

Reaction Mechanism

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is distinct from classical SNAr pathways.[6][10]

  • Formation of the Diazonium Ion: The primary amine reacts with nitrous acid (formed in situ from NaNO₂ and a strong acid) to generate the aryl diazonium ion.

  • Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium ion. This reduces the diazonium species to a neutral diazo radical.[10]

  • Loss of Nitrogen: The diazo radical is unstable and rapidly undergoes homolytic cleavage of the carbon-nitrogen bond. This step is thermodynamically driven by the formation of highly stable dinitrogen (N₂) gas, which bubbles out of the solution, rendering the step irreversible.[10] This process generates an aryl radical intermediate.

  • Product Formation & Catalyst Regeneration: The aryl radical abstracts a cyanide group from the now copper(II) cyanide complex. This forms the final product, this compound, and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.[10]

Physicochemical & Safety Data

A thorough understanding of the properties and hazards of the target compound and key reagents is paramount for safe and effective execution.

Properties of this compound
PropertyValueSource(s)
CAS Number 32415-91-1[1]
Molecular Formula C₅H₂FNS[1]
Molecular Weight 127.14 g/mol [1]
Appearance Colorless to light yellow liquid[11]
Storage Temperature 2-8 °C[11][12]
InChI Key FJVHOYMXDVKVCS-UHFFFAOYSA-N[12][13]
Hazard Identification and Safety Precautions

This synthesis involves highly toxic and hazardous materials. All operations must be performed inside a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

SubstanceKey HazardsRecommended PPE & Handling Precautions
This compound Toxic if swallowed, in contact with skin, or if inhaled.[11][12]Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors.[14]
Copper(I) Cyanide (CuCN) Highly toxic if swallowed, in contact with skin, or inhaled. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas.Use with extreme caution. Always handle in a fume hood. Ensure no acids are nearby during handling. Wear nitrile gloves, safety goggles, a face shield, and a lab coat.
Sodium Nitrite (NaNO₂) Oxidizer. Toxic if swallowed. Causes serious eye irritation.Keep away from combustible materials. Avoid contact with skin and eyes.
Hydrochloric Acid (HCl) Causes severe skin burns and eye damage. May cause respiratory irritation.Handle with care, wearing appropriate gloves and eye/face protection.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) where necessary.

Reagents and Materials
ReagentCAS No.M.W.Quantity (mmol)
5-Fluoro-2-aminothiophene80033-66-9117.1510.0
Copper(I) Cyanide (CuCN)544-92-389.5612.0
Sodium Cyanide (NaCN)143-33-949.0112.0
Sodium Nitrite (NaNO₂)7632-00-069.0011.0
Hydrochloric Acid (conc., 37%)7647-01-036.46As required
Deionized Water-18.02As required
Ethyl Acetate (EtOAc)141-78-688.11As required
Brine (Saturated NaCl solution)--As required
Anhydrous Sodium Sulfate7757-82-6142.04As required
Step-by-Step Synthesis Procedure

Part A: Preparation of the Diazonium Salt Solution (0-5 °C)

  • In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 5-Fluoro-2-aminothiophene (1.17 g, 10.0 mmol).

  • Add deionized water (15 mL) and concentrated hydrochloric acid (3 mL).

  • Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (5 mL).

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine slurry over 20-30 minutes. Causality: A slow, dropwise addition is critical to control the exothermic diazotization reaction and prevent the temperature from rising above 5 °C. Higher temperatures lead to premature decomposition of the unstable diazonium salt, significantly reducing yield.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The resulting solution should be clear and pale yellow. Keep this solution cold for immediate use in the next step.

Part B: Sandmeyer Cyanation

  • In a separate 250 mL flask, prepare the cyanide solution. Under a fume hood , add copper(I) cyanide (1.07 g, 12.0 mmol) and sodium cyanide (0.59 g, 12.0 mmol) to deionized water (20 mL). Rationale: The additional sodium cyanide helps to form the soluble dicyanocuprate(I) complex ([Cu(CN)₂]⁻), which is the active catalytic species.

  • Warm the cyanide solution gently to ~60 °C until all solids dissolve, then cool to room temperature.

  • Place the cyanide solution in an ice bath and cool to ~10 °C.

  • Slowly, and in portions, add the cold diazonium salt solution from Part A to the stirred cyanide solution. Observe: Vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to keep the effervescence manageable.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.

Workup and Purification Protocol

5.1 Extraction and Isolation

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Rationale: The water wash removes water-soluble inorganic salts, while the brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil.

5.2 Purification

  • Purify the crude oil by flash column chromatography on silica gel.

  • Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective. The exact ratio should be determined by preliminary TLC analysis.

  • Combine the fractions containing the pure product (visualized by TLC, e.g., using a UV lamp).

  • Remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow liquid.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_prep Part A: Diazotization cluster_reaction Part B: Sandmeyer Cyanation cluster_workup Part C: Workup & Purification A1 Dissolve Amine in HCl/H₂O A2 Cool to 0-5 °C A1->A2 A3 Dropwise Addition of NaNO₂(aq) A2->A3 A4 Stir for 30 min (Diazonium Salt Forms) A3->A4 B2 Add Diazonium Salt to Cyanide Solution A4->B2 Transfer Cold B1 Prepare CuCN/NaCN Solution B1->B2 B3 Warm to RT, then Heat to 60 °C B2->B3 B4 Monitor by TLC B3->B4 C1 EtOAc Extraction B4->C1 Reaction Complete C2 Wash with H₂O/Brine C1->C2 C3 Dry & Concentrate C2->C3 C4 Silica Gel Column Chromatography C3->C4 C5 Product Isolation C4->C5 End Characterization (NMR, MS, IR) C5->End

Caption: Workflow for the synthesis of this compound.

Waste Management and Disposal

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Cyanide Waste: All aqueous layers and any materials contaminated with cyanide must be treated before disposal. Slowly add the aqueous waste to a stirred, cooled solution of sodium hypochlorite (bleach) or calcium hypochlorite while maintaining a basic pH (>10) with NaOH. The bleach oxidizes the toxic cyanide to the much less toxic cyanate. Allow the mixture to stir for several hours before neutralizing and disposing of it according to institutional guidelines. Never mix cyanide waste directly with acid.

  • Organic Solvents: Halogenated and non-halogenated organic waste streams should be collected in separate, clearly labeled containers for disposal by a certified hazardous waste management service.[15]

  • Solid Waste: Contaminated solid waste, such as silica gel and filter paper, should be collected in a labeled container and disposed of as solid chemical waste.[16]

Always follow the specific waste disposal procedures established by your institution's Environmental Health & Safety (EHS) department.[17][18]

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Cyanation. Retrieved from Wikipedia. [Link]

  • Kumar, V., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • TMP Chem. (2018). 37.01 Sandmeyer Reactions. Retrieved from YouTube. [Link]

  • ChemistryViews. (2024). Cyanide-Free Synthesis of Thiocyanates and Cyanamides. Retrieved from ChemistryViews. [Link]

  • Pedersen, S., et al. (2022). A fluorosulfation-cyanation strategy for the synthesis of aryl nitriles from lignocellulose. ResearchGate. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]

  • Al-Ghorbani, M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from Organic Chemistry Portal. [Link]

  • Weissman, S. A. (2009). U.S. Patent No. 7,595,417 B2. U.S.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Abou-Seri, S. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives. Scientific Reports. [Link]

  • Tang, W. (2019). CN Patent No. 108840854B.

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analytical methods for characterizing 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Comprehensive Analytical Characterization of 5-Fluorothiophene-2-carbonitrile

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of this compound (CAS No. 32415-91-1), a key heterocyclic building block in pharmaceutical and materials science research. We present detailed, field-tested protocols for structural elucidation and purity assessment, moving beyond simple step-by-step instructions to explain the scientific rationale behind key experimental choices. The methods covered include Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, analytical scientists, and quality control professionals who require definitive identification and purity verification of this compound.

Introduction and Molecular Overview

This compound is an electron-deficient, fluorinated thiophene derivative. The presence of the electron-withdrawing nitrile group and the highly electronegative fluorine atom significantly influences the electronic properties of the thiophene ring, making it a valuable synthon for creating complex molecular architectures. Thiophene-based compounds are integral to the development of pharmaceuticals, organic electronics, and polymers.[1] Given its reactivity and potential for incorporation into high-value final products, rigorous analytical characterization is not merely a procedural step but a prerequisite for reliable and reproducible research and development. This guide establishes a multi-technique approach to generate a complete and verifiable analytical profile of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 32415-91-1[2]
Molecular Formula C₅H₂FNS[2]
Molecular Weight 127.14 g/mol [2]
Appearance Liquid
Purity (Typical) ≥98%[2][3]
Storage Conditions 2-8°C, Inert Atmosphere, Keep in Dark Place[4]
SMILES N#CC1=CC=C(F)S1[2]
InChI Key FJVHOYMXDVKVCS-UHFFFAOYSA-N

Structural Elucidation: A Spectroscopic Triad

A combination of NMR, MS, and IR spectroscopy provides an unambiguous confirmation of the molecular structure. Each technique offers complementary information, culminating in a self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing precise information on the chemical environment, connectivity, and through-space relationships of magnetically active nuclei.[5] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete characterization.

  • Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[5]

  • Reference: Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR, ensuring data comparability across different instruments.

  • Nuclei Selection: ¹H and ¹³C NMR map the core carbon-hydrogen framework. Given the presence of a fluorine atom, ¹⁹F NMR is mandatory. It is a highly sensitive nucleus (100% natural abundance) and provides a direct confirmation of fluorination, which is often a critical design element in drug development.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence.

    • Set the spectral width to cover 0 to 160 ppm.

    • Acquire a sufficient number of scans (typically >512) to obtain adequate signal intensity for all carbon atoms.

  • ¹⁹F NMR Acquisition:

    • Set the spectrometer to the appropriate frequency for ¹⁹F observation.

    • Acquire data with proton decoupling to simplify the spectrum.

    • Use a common fluorine reference standard (e.g., CFCl₃ at 0.00 ppm) for accurate chemical shift referencing.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis A Weigh 5-10 mg Sample B Dissolve in 0.6 mL CDCl3 with TMS A->B C Transfer to NMR Tube B->C D ¹H NMR (16 scans) C->D Insert into Spectrometer E ¹³C NMR (>512 scans) C->E Insert into Spectrometer F ¹⁹F NMR (proton decoupled) C->F Insert into Spectrometer G Fourier Transform & Phase Correction D->G E->G F->G H Integrate & Assign Signals G->H I Confirm Structure H->I

Caption: Workflow for NMR-based structural elucidation.

Table 2: Predicted NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~7.4 - 7.6Doublet of doublets (dd)J(H,H) ≈ 4.0, J(H,F) ≈ 2.5H-3
~6.8 - 7.0Doublet of doublets (dd)J(H,H) ≈ 4.0, J(H,F) ≈ 1.5H-4
¹³C ~160 - 165 (d)Doublet¹J(C,F) ≈ 250-270C-5
~130 - 135 (d)Doublet²J(C,F) ≈ 10-15C-4
~115 - 120 (d)Doublet³J(C,F) ≈ 3-5C-3
~110 - 115Singlet-C-2 (ipso-CN)
~108 - 112Singlet--C≡N
¹⁹F -110 to -125Doublet of doublets (dd)J(F,H3) ≈ 2.5, J(F,H4) ≈ 1.5Thiophene-F

Note: Chemical shifts are predictive and should be confirmed by experimental data. Coupling to fluorine (d) is a key diagnostic feature in the ¹³C spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary tool for confirming its elemental composition. Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable techniques.

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is highly effective for a relatively small, volatile molecule like this. It provides both retention time (a purity indicator) and a fragmentation pattern that can offer structural clues. High-resolution MS (e.g., ESI-TOF) is invaluable for confirming the elemental formula to within a few parts per million (ppm).[6]

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Parameters:

    • Column: Use a standard 30 m x 0.25 mm DB-5ms or equivalent capillary column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Parameters (EI):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

MS_Workflow cluster_output Outputs A Prepare Dilute Sample (~100 µg/mL) B Inject 1 µL into GC-MS A->B C Separation on Capillary Column B->C D EI Ionization (70 eV) & Fragmentation C->D E Mass Analysis (Quadrupole or TOF) D->E F Data Analysis E->F G Molecular Ion Peak (M⁺) at m/z 127 F->G H Fragmentation Pattern F->H I Retention Time (Purity) F->I

Caption: Workflow for GC-MS based molecular weight verification.

  • Molecular Ion (M⁺): A prominent peak at m/z = 127.0, corresponding to the molecular formula C₅H₂FNS.

  • High-Resolution MS (HRMS): The calculated exact mass is 126.98915. An experimentally determined mass within ±5 ppm of this value confirms the elemental composition.

  • Isotope Pattern: The presence of the ³⁴S isotope will result in a small peak at m/z 129 ([M+2]⁺) with an abundance of approximately 4.4% relative to the molecular ion peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method for liquid samples, requiring minimal sample preparation. Alternatively, analyzing as a thin film on a salt plate (NaCl or KBr) is also effective.

  • Key Bands: The most diagnostic peaks for this molecule are the sharp, strong nitrile stretch and the C-F bond vibration, which are typically found in clean regions of the spectrum. Thiophene ring vibrations are also expected.[1]

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place one to two drops of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration Type
~3100MediumAromatic C-H Stretch
~2230 - 2220Strong, SharpC≡N (Nitrile) Stretch
~1600 - 1400Medium-StrongThiophene Ring C=C Stretching[1]
~1250 - 1100StrongC-F Stretch
< 900Medium-StrongC-H Out-of-plane Bending

Purity Assessment: Chromatographic Separation

While spectroscopy confirms identity, chromatography is essential for determining the purity of the sample by separating the main component from any potential impurities, isomers, or residual starting materials.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile and robust method for purity analysis of non-volatile or thermally labile compounds.

  • Column: A reversed-phase C18 column is the industry standard for small organic molecules, separating compounds based on hydrophobicity.[7]

  • Mobile Phase: A gradient of a weak organic solvent (acetonitrile or methanol) and water allows for the elution of compounds with a range of polarities. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing the ionization of any acidic impurities.

  • Detection: UV detection is appropriate as the thiophene ring contains a chromophore. A photodiode array (PDA) detector is ideal as it can capture the full UV spectrum of the peak, which can help in peak identification and purity assessment.

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Instrumentation & Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: PDA detector, monitoring at 265 nm.[7]

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and expressing the result as a percentage.

HPLC_Workflow cluster_system Instrumentation A Prepare Sample (0.1 mg/mL in ACN/H₂O) C Inject 10 µL A->C B HPLC System (C18 Column, PDA Detector) D Gradient Elution (ACN/H₂O) C->D E UV Detection (265 nm) & Data Acquisition D->E F Chromatogram Processing E->F G Purity Calculation (% Area) F->G

Caption: General workflow for HPLC-based purity analysis.

Summary of Analytical Data

The table below consolidates the expected results from the analytical protocols described in this guide, forming a comprehensive specification sheet for the quality control of this compound.

Table 4: Consolidated Analytical Specifications

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (CDCl₃)Two distinct doublets of doublets in the aromatic region (~6.8-7.6 ppm).
¹³C NMR Number of Signals5 signals (4 aromatic, 1 nitrile). C-F couplings are key identifiers.
¹⁹F NMR Chemical ShiftOne multiplet signal characteristic of an aryl fluoride.
HRMS (ESI/EI) Exact Mass [M]⁺126.98915 ± 5 ppm.
FT-IR Key Stretches (cm⁻¹)~2225 (C≡N), ~1200 (C-F), ~1500 (C=C).
HPLC Purity (% Area)≥98% (at 265 nm).
GC-MS Purity (% Area)≥98% with a single major peak at the expected retention time.

References

  • BenchChem. (2025). Analytical Techniques for the Characterization of Pyreno(1,2-b)thiophene Derivatives: Application Notes and Protocols.
  • ChemicalBook. (n.d.). This compound(32415-91-1) 1H NMR spectrum.
  • Papamicaël, C., et al. (2008). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

  • Impact Factor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Available at: [Link]

  • ChemExpress. (n.d.). CAS 32415-91-1|this compound. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Thiophene - NIST WebBook. Available at: [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available at: [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available at: [Link]

  • Liu, Y., et al. (2014). Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. International Journal of Clinical Pharmacology and Therapeutics. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Fluorothiophene-2-carbonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during its synthesis. Our focus is on providing practical, experience-based solutions to common challenges in the lab.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. The choice of method often depends on the available starting materials, scalability, and safety considerations. The most common strategies involve:

  • Diazotization-Fluorination (Balz-Schiemann type reaction) of 5-aminothiophene-2-carbonitrile.

  • Halogen Exchange (Halex) Reaction from a 5-halothiophene-2-carbonitrile precursor.

  • Electrophilic Fluorination of 2-thiophenecarbonitrile.

Each of these methods presents a unique set of challenges and can lead to the formation of specific side products. This guide will address the issues associated with each of these routes.

Troubleshooting Guide

Route 1: Diazotization-Fluorination (Balz-Schiemann type reaction)

This method involves the conversion of a primary aromatic amine to a diazonium salt, followed by thermal decomposition in the presence of a fluoride source, typically from a tetrafluoroborate or hexafluorophosphate anion.[1][2]

Q1: My reaction yields are low, and I am observing multiple unidentified peaks in my GC-MS/LC-MS. What are the likely side products?

A1: Low yields and the presence of multiple peaks in a Balz-Schiemann type reaction often point to incomplete reaction or the formation of several common side products. The primary culprits are typically:

  • Unreacted 5-aminothiophene-2-carbonitrile: The starting material may not have been fully converted to the diazonium salt.

  • 5-Hydroxythiophene-2-carbonitrile: The diazonium salt is susceptible to reaction with water present in the reaction mixture, leading to the formation of the corresponding phenol analog.

  • Azo-coupling products: The diazonium salt can couple with electron-rich aromatic species, including the starting amine or the product itself, to form colored azo compounds.

  • Products from reaction with other nucleophiles: If other nucleophiles (e.g., chloride, bromide from the acid used in diazotization) are present, they can compete with fluoride to substitute the diazonium group.[3]

  • Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents to minimize the formation of the 5-hydroxy side product.

  • Control Diazotization Temperature: Perform the diazotization at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt and prevent premature decomposition.

  • Optimize Diazotization Stoichiometry: Use a slight excess of sodium nitrite and a strong, non-nucleophilic acid (like HBF₄ or HPF₆) to drive the formation of the diazonium salt.

  • Isolate the Diazonium Salt: If possible, isolating the diazonium tetrafluoroborate salt before thermal decomposition can lead to a cleaner reaction.

  • Purification Strategy:

    • An acidic wash can remove any unreacted 5-aminothiophene-2-carbonitrile.

    • A basic wash can remove the phenolic 5-hydroxythiophene-2-carbonitrile.

    • Column chromatography is often necessary to separate the desired product from other non-polar side products.

Potential Side Product Formation Mechanism Preventative Measures
5-aminothiophene-2-carbonitrileIncomplete diazotizationOptimize diazotization conditions (temperature, stoichiometry)
5-Hydroxythiophene-2-carbonitrileReaction of diazonium salt with waterUse anhydrous reagents and solvents
Azo-coupling productsDiazonium salt coupling with electron-rich aromaticsSlow addition of reagents, maintain low temperature
5-Halothiophene-2-carbonitriles (Cl, Br)Nucleophilic substitution by other halidesUse of non-nucleophilic acids like HBF₄
Route 2: Halogen Exchange (Halex) Reaction

This approach typically involves the reaction of a 5-bromo- or 5-chlorothiophene-2-carbonitrile with a fluoride source, often mediated by organometallic reagents or under high-temperature conditions. Lithium-halogen exchange followed by quenching with an electrophilic fluorine source is a common strategy.[4][5][6][7]

Q2: My halogen exchange reaction is incomplete, and I'm observing debromination/dechlorination of my starting material. What is happening?

A2: Incomplete conversion and the formation of 2-thiophenecarbonitrile (dehalogenated product) are common issues in lithium-halogen exchange reactions.

  • Incomplete Halogen Exchange: The equilibrium of the halogen exchange may not fully favor the product. The reaction might be too slow at the temperatures required to prevent side reactions.

  • Protonolysis (Dehalogenation): The highly reactive organolithium intermediate can be quenched by trace amounts of protons from sources like water, alcohols, or even the solvent (e.g., THF), leading to the formation of 2-thiophenecarbonitrile.

  • Strictly Anhydrous and Inert Conditions: The use of a glovebox or Schlenk line techniques is highly recommended. All reagents and solvents must be rigorously dried.

  • Low Reaction Temperatures: Perform the lithium-halogen exchange at very low temperatures (e.g., -78 °C or lower) to minimize side reactions.[7]

  • Choice of Organolithium Reagent: n-Butyllithium is commonly used. Ensure its concentration is accurately determined via titration.

  • Electrophilic Fluorine Source: Use a reactive and soluble electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), which can efficiently trap the organolithium intermediate.

  • Purification: Careful fractional distillation under reduced pressure or column chromatography can be used to separate the desired product from the starting material and the dehalogenated side product.

Potential Side Product Formation Mechanism Preventative Measures
5-Bromo/Chloro-thiophene-2-carbonitrileIncomplete reactionIncrease reaction time, optimize temperature, use a slight excess of the fluorinating agent
2-ThiophenecarbonitrileProtonolysis of the organolithium intermediateStrictly anhydrous and inert conditions, use of deuterated solvents for mechanistic studies
Route 3: Electrophilic Fluorination

Direct fluorination of 2-thiophenecarbonitrile using a potent electrophilic fluorinating agent like Selectfluor® is another possible route.

Q3: I am getting a mixture of fluorinated products. How can I improve the regioselectivity?

A3: Thiophene is an electron-rich heterocycle, and direct electrophilic fluorination can lead to a mixture of isomers and polyfluorinated products. The cyano group is a meta-director, but the sulfur atom strongly directs ortho to it (the 5-position).

  • Isomeric Products: You may observe the formation of 3-fluoro-, 4-fluoro-, and this compound.

  • Polyfluorinated Products: Over-fluorination can lead to difluoro- and trifluoro-thiophene derivatives.

  • Choice of Fluorinating Agent: Milder electrophilic fluorinating agents may offer better selectivity.

  • Solvent and Temperature Effects: The reaction solvent and temperature can significantly influence the regioselectivity. A systematic screening of conditions is recommended.

  • Protecting Groups: While more complex, the use of a removable blocking group at other positions on the thiophene ring could direct the fluorination to the desired position.

  • Purification Challenges: The separation of regioisomers can be very difficult due to their similar physical properties. High-performance liquid chromatography (HPLC) or specialized column chromatography may be required.

Potential Side Product Formation Mechanism Preventative Measures
3- and 4-Fluorothiophene-2-carbonitrileNon-selective electrophilic attackOptimize reaction conditions (solvent, temperature, fluorinating agent)
Polyfluorinated thiophenesOver-fluorinationUse stoichiometric amounts of the fluorinating agent, lower reaction temperature

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are invaluable for identifying the product and potential side products.

Q: My final product is a yellow to brown oil, but the literature reports it as a colorless liquid. What is the cause of the color?

A: The color is likely due to the presence of small amounts of impurities, especially colored side products like azo compounds from the Balz-Schiemann reaction or degradation products. Purification by column chromatography or distillation should yield a colorless product.

Q: Are there any specific safety precautions I should take when working with fluorinating agents?

A: Yes. Electrophilic fluorinating agents like Selectfluor® are strong oxidizers and should be handled with care in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving diazonium salts can be explosive, especially if the salt is isolated and allowed to dry. Always keep diazonium salts wet or in solution and handle them behind a blast shield.

Visualizing Reaction Pathways and Troubleshooting

Balz-Schiemann Reaction Troubleshooting Workflow

balz_schiemann_troubleshooting cluster_diagnosis Problem Diagnosis cluster_solutions Corrective Actions start Low Yield / Multiple Peaks unreacted_sm Unreacted Starting Material start->unreacted_sm hydroxy_product 5-Hydroxy Side Product start->hydroxy_product azo_coupling Azo-Coupling Impurities start->azo_coupling other_halides Other Halogenated Products start->other_halides optimize_diaz Optimize Diazotization unreacted_sm->optimize_diaz anhydrous Ensure Anhydrous Conditions hydroxy_product->anhydrous temp_control Strict Temperature Control azo_coupling->temp_control other_halides->optimize_diaz purification Implement Purification Strategy optimize_diaz->purification anhydrous->purification temp_control->purification final_product final_product purification->final_product Pure this compound

Caption: Troubleshooting workflow for the Balz-Schiemann synthesis.

Halogen Exchange Reaction Troubleshooting Workflow

halogen_exchange_troubleshooting cluster_diagnosis Problem Diagnosis cluster_solutions Corrective Actions start Incomplete Reaction / Dehalogenation incomplete_exchange Incomplete Halogen Exchange start->incomplete_exchange protonolysis Protonolysis of Intermediate start->protonolysis optimize_conditions Optimize Reaction Conditions (Time, Temp) incomplete_exchange->optimize_conditions anhydrous_inert Strictly Anhydrous & Inert Atmosphere protonolysis->anhydrous_inert low_temp Maintain Low Temperature (-78°C) protonolysis->low_temp purification Purify by Distillation/Chromatography optimize_conditions->purification anhydrous_inert->purification low_temp->purification final_product final_product purification->final_product Pure this compound

Caption: Troubleshooting workflow for the Halogen Exchange synthesis.

References

  • CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene.
  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. PMC - NIH. [Link]

  • Clean and Efficient Iodination of Thiophene Derivatives. Thieme Chemistry. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. SpringerLink. [Link]

  • This compound. Suzhou Allbio Life Science Co., Ltd. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

  • Balz–Schiemann reaction. Wikipedia. [Link]

  • Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. PubMed. [Link]

  • lithium-halogen exchange in non-ethereal solvent: efficient preparation of 2-bromo-6-lithiopyridine in dichloromethane. BYU ScholarsArchive. [Link]

  • Balz-Schiemann Reaction. ResearchGate. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC - NIH. [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. [Link]

  • Vapor Phase Chlorination of 2-Thiophenecarbonitrile 20: Product... ResearchGate. [Link]

  • A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. ResearchGate. [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. NIH. [Link]

  • Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. ResearchGate. [Link]

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improving the yield of 5-Fluorothiophene-2-carbonitrile fluorodenitration

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Optimizing Yield via Nucleophilic Aromatic Fluorination

Welcome to the technical support center for the synthesis of 5-Fluorothiophene-2-carbonitrile. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve the yield and reproducibility of your fluorination reaction. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to address the common challenges encountered during this synthesis.

The synthesis of this compound from its chloro-analogue, 5-chlorothiophene-2-carbonitrile, is a nucleophilic aromatic substitution (SNAr) reaction, often referred to as a Halex (halogen exchange) process. This reaction is a cornerstone of modern medicinal chemistry for the introduction of fluorine into aromatic systems, which can significantly enhance the pharmacological properties of a molecule.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Conversion to this compound

Q: My reaction shows very little or no formation of the desired product. What are the likely causes and how can I fix this?

A: Low or no conversion in an SNAr reaction is a common problem that can often be traced back to a few key factors:

  • Insufficiently Reactive Fluoride Source: The reactivity of potassium fluoride (KF) is highly dependent on its physical properties. Standard, off-the-shelf KF may have a large particle size and low surface area, leading to poor reactivity.[2] Additionally, KF is hygroscopic, and the presence of water will hydrate the fluoride ions, significantly reducing their nucleophilicity.[1][3]

    • Solution: Use spray-dried KF, which has a much smaller particle size (10-20 µm) and a larger surface area (1.3 m²/g), making it significantly more reactive than calcined KF.[2] Ensure the KF is rigorously dried before use by heating under vacuum.[3]

  • Inappropriate Solvent Choice: The choice of solvent is critical for SNAr reactions. These reactions proceed through a negatively charged intermediate called a Meisenheimer complex.[4][5] Nonpolar solvents cannot stabilize this intermediate, leading to a high activation energy and slow or no reaction.[4] Protic solvents can hydrogen-bond with the fluoride ion, reducing its nucleophilicity.[5][6]

    • Solution: Use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Sulfolane.[2][4][6] These solvents are effective at solvating the potassium cation, leaving the fluoride anion more "naked" and therefore more nucleophilic.[6]

  • Reaction Temperature is Too Low: Many SNAr reactions require a significant amount of thermal energy to overcome the activation barrier, especially when the aromatic ring is not highly activated by strong electron-withdrawing groups.[6]

    • Solution: Gradually increase the reaction temperature. For less activated systems, temperatures of 150°C or higher may be necessary.[7] Monitor the reaction progress by TLC or LC-MS as you increase the temperature.

  • Presence of Water: Even trace amounts of water in the reaction mixture can significantly hinder the reaction by hydrating the fluoride ions.

    • Solution: Dry all reagents and solvents thoroughly before use. Use freshly distilled solvents and dry glassware. Consider the use of a drying agent or performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: Formation of Unwanted Side Products

Q: My reaction is producing significant amounts of side products, leading to a low yield of this compound. What are these side products and how can I minimize them?

A: The formation of side products in this reaction is often due to competing nucleophilic attack or decomposition of the starting material or product.

  • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, especially if there is water in the reaction mixture and the reaction is run at high temperatures.

    • Solution: Ensure anhydrous conditions as described above. If hydrolysis is still an issue, consider lowering the reaction temperature and extending the reaction time.

  • Reaction with Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and react with the starting material to form a dimethylamino-substituted thiophene.

    • Solution: If you suspect solvent-related side products, consider using a more thermally stable solvent like DMSO or Sulfolane.[2]

  • Polymerization/Decomposition: Thiophene-based compounds can be sensitive to high temperatures and strong bases, potentially leading to decomposition or polymerization.

    • Solution: Carefully control the reaction temperature and avoid excessively high temperatures if possible. Monitor the reaction for the formation of dark, insoluble materials, which can be an indication of decomposition.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: I am getting variable yields from batch to batch. What factors could be causing this inconsistency?

A: Poor reproducibility is often due to subtle variations in reaction conditions that have a significant impact on the outcome.

  • Variability in KF Activity: The most likely culprit for inconsistent results is the quality and handling of the potassium fluoride. The degree of dryness and the particle size can vary between batches.

    • Solution: Standardize your procedure for drying and handling KF. Always use KF from the same supplier and consider using a phase-transfer catalyst to improve consistency.

  • Phase-Transfer Catalyst (PTC) Inconsistency: If using a PTC, its effectiveness can be influenced by the purity and dryness of the catalyst itself.

    • Solution: Use a high-purity PTC and ensure it is dry. The combination of KF and a PTC like tetrabutylammonium chloride can provide a more consistent source of anhydrous fluoride ions in solution.[7]

  • Atmospheric Moisture: Reactions run in open systems or without a proper inert atmosphere can be affected by ambient humidity, which can vary from day to day.

    • Solution: Always run the reaction under a dry, inert atmosphere (N₂ or Ar).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the fluorodechlorination of 5-chlorothiophene-2-carbonitrile?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The fluoride ion (F⁻) attacks the carbon atom bearing the chlorine atom. This is typically the rate-determining step, as it involves the temporary loss of aromaticity in the thiophene ring.[5][8] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] The electron-withdrawing nitrile group (-CN) helps to stabilize this intermediate through resonance.

  • Leaving Group Departure: The chloride ion (Cl⁻) is expelled, and the aromaticity of the thiophene ring is restored, yielding the this compound product.[5]

Q2: Why is spray-dried KF preferred over other fluoride sources like CsF or TBAF?

A2: While cesium fluoride (CsF) and tetrabutylammonium fluoride (TBAF) are highly reactive fluoride sources, spray-dried KF offers a good balance of reactivity, cost-effectiveness, and ease of handling for industrial applications.[7] CsF is significantly more expensive than KF.[7] Anhydrous TBAF is difficult to prepare and can undergo Hofmann elimination at elevated temperatures.[7] Spray-dried KF provides a high surface area and reactivity that can often approach that of more expensive fluoride sources, especially when used with a phase-transfer catalyst.[2]

Q3: Can I use a phase-transfer catalyst to improve the reaction?

A3: Yes, using a phase-transfer catalyst (PTC) is a highly recommended strategy to improve the yield and reproducibility of this reaction. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride) or a crown ether, helps to transport the fluoride ion from the solid KF into the organic phase where the reaction occurs.[7][9] This increases the effective concentration of the nucleophile in the solution and can allow for lower reaction temperatures and shorter reaction times.

Q4: How does the electron-withdrawing nitrile group affect the reaction?

A4: The nitrile group (-CN) is a strong electron-withdrawing group and plays a crucial role in activating the thiophene ring towards nucleophilic attack. It helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.[8]

Optimized Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and equipment.

Materials:

  • 5-chlorothiophene-2-carbonitrile

  • Spray-dried potassium fluoride (KF)

  • Tetrabutylammonium chloride (TBAC) (optional, as PTC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Drying of Reagents:

    • Dry the spray-dried KF under vacuum at 150°C for at least 4 hours before use.

    • Ensure the DMSO is anhydrous.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 5-chlorothiophene-2-carbonitrile (1.0 eq).

    • Add the dried spray-dried KF (2.0 - 3.0 eq) and tetrabutylammonium chloride (0.1 - 0.2 eq, if used).

    • Add anhydrous DMSO to the flask. The concentration of the starting material should be in the range of 0.5 - 1.0 M.

  • Reaction:

    • Heat the reaction mixture to 150-180°C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to over 24 hours depending on the scale and specific conditions.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Quantitative Data Summary
ParameterRecommended ConditionRationale
Fluoride Source Spray-dried KFHigh surface area and reactivity.[2]
Solvent Anhydrous DMSO or SulfolanePolar aprotic, stabilizes Meisenheimer complex.[4][6]
Temperature 150 - 180°COvercomes activation energy barrier.[6][7]
KF Equivalents 2.0 - 3.0Drives the reaction to completion.
PTC (optional) Tetrabutylammonium chloride (0.1-0.2 eq)Increases effective fluoride concentration.[7]
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture.

Visualizations

Reaction Mechanism

SNAr_Mechanism Reactants 5-chlorothiophene-2-carbonitrile + F⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Step 1: Nucleophilic Attack (Rate-Determining) Products This compound + Cl⁻ Meisenheimer->Products Step 2: Elimination (Fast)

Caption: The SNAr mechanism for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound Conversion Low or No Conversion? Start->Conversion Check_KF Use spray-dried, anhydrous KF? Conversion->Check_KF Yes Side_Products Significant Side Products? Conversion->Side_Products No Check_KF->Conversion No, correct KF Check_Solvent Using polar aprotic solvent (DMSO, DMF, Sulfolane)? Check_KF->Check_Solvent Yes Check_Solvent->Conversion No, change solvent Check_Temp Reaction temperature >150°C? Check_Solvent->Check_Temp Yes Check_Temp->Conversion No, increase temp Check_Temp->Side_Products Yes Check_Water Anhydrous conditions? Side_Products->Check_Water Yes End Yield Improved Side_Products->End No Check_Water->Side_Products No, ensure dryness Check_Solvent_Decomp Solvent decomposition suspected? Check_Water->Check_Solvent_Decomp Yes Check_Solvent_Decomp->Side_Products Yes, change solvent Check_Solvent_Decomp->End No

Caption: A troubleshooting workflow for optimizing the fluorination reaction.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2010). ResearchGate. [Link]

  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). ResearchGate. [Link]

  • Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst. ResearchGate. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • Potassium fluoride drying. (2025). Zhengzhou Great Machinery Co., Ltd. [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC. [Link]

  • SNAr Solvents and Reagents. Wordpress. [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Potassium fluoride. Wikipedia. [Link]

  • Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]

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Technical Support Center: Troubleshooting Low Conversion in the Synthesis of 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Fluorothiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated heterocyclic nitrile. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two principal methods for the synthesis of this compound:

  • Palladium-Catalyzed Cyanation: This method involves the cross-coupling of a 5-fluoro-2-halothiophene (typically bromo- or iodo-) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand.

  • Sandmeyer Reaction: This classic transformation involves the diazotization of 2-amino-5-fluorothiophene followed by a copper(I) cyanide-mediated displacement of the diazonium group.

Q2: What are the key safety considerations when working with the reagents for this synthesis?

The synthesis of this compound involves several hazardous materials that require careful handling:

  • Cyanide Salts (e.g., Zn(CN)₂, KCN, CuCN): These are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Palladium Catalysts: While generally less acutely toxic than cyanide, palladium compounds can be sensitizers and should be handled with care.

  • Organic Solvents: Many of the solvents used in these reactions (e.g., DMF, DMAc, acetonitrile) are flammable and have their own specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Diazonium Salts (in the Sandmeyer reaction): Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures (typically 0-5 °C) throughout the reaction.

Q3: What are the expected spectroscopic signatures for this compound?

Positive identification of your product is crucial. Here are the expected spectral data:

Spectroscopic Technique Expected Data
¹H NMR The proton NMR spectrum will show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling constants will be indicative of their relative positions and coupling to the fluorine atom.
¹³C NMR The carbon NMR will display signals for the five carbons of the thiophene ring and the nitrile carbon. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
IR Spectroscopy A strong, sharp absorption band characteristic of the nitrile group (C≡N) is expected around 2220-2260 cm⁻¹.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (127.14 g/mol ).

Troubleshooting Guide: Low Conversion and Side Reactions

Low conversion is a frequent challenge in the synthesis of this compound. This section provides a structured approach to identifying and resolving common issues for both the palladium-catalyzed cyanation and the Sandmeyer reaction.

Scenario 1: Palladium-Catalyzed Cyanation

Issue: Low or no conversion of the 5-fluoro-2-halothiophene starting material.

This is the most common problem and can be attributed to several factors. The following decision tree will guide you through the troubleshooting process.

Troubleshooting_Pd_Cyanation start Low Conversion in Pd-Catalyzed Cyanation catalyst Is the Palladium Catalyst Active? start->catalyst ligand Is the Ligand Appropriate and Stable? catalyst->ligand Yes catalyst_q Potential Cause: Catalyst Deactivation catalyst->catalyst_q No cyanide Is the Cyanide Source and its Solubility Optimal? ligand->cyanide Yes ligand_q Potential Cause: Ligand Degradation or Inappropriate Choice ligand->ligand_q No conditions Are the Reaction Conditions Optimized? cyanide->conditions Yes cyanide_q Potential Cause: Poor Cyanide Solubility or Catalyst Poisoning cyanide->cyanide_q No substrate Is the Starting Material of Sufficient Purity? conditions->substrate Yes conditions_q Potential Cause: Suboptimal Temperature, Time, or Solvent conditions->conditions_q No substrate_q Potential Cause: Impurities in the Starting Material substrate->substrate_q No catalyst_sol Solution: - Use a fresh batch of catalyst. - Employ a pre-catalyst to ensure efficient generation of the active Pd(0) species. - Degas all solvents and reagents thoroughly to remove oxygen. catalyst_q->catalyst_sol ligand_sol Solution: - Use an air-stable ligand or handle air-sensitive ligands in a glovebox. - For electron-rich thiophenes, consider more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands). ligand_q->ligand_sol cyanide_sol Solution: - Use a less soluble cyanide source like Zn(CN)₂ to maintain a low concentration of free cyanide. - Consider using a phase-transfer catalyst if using K₄[Fe(CN)₆] in a biphasic system. - Ensure anhydrous conditions, as water can affect the solubility and reactivity of the cyanide source. cyanide_q->cyanide_sol conditions_sol Solution: - Screen a range of temperatures (e.g., 80-120 °C). - Monitor the reaction over time to determine the optimal reaction time. - Use a polar aprotic solvent like DMF, DMAc, or NMP. conditions_q->conditions_sol substrate_sol Solution: - Purify the 5-fluoro-2-halothiophene before use. - Impurities can act as catalyst poisons. substrate_q->substrate_sol

Caption: Troubleshooting workflow for low conversion in palladium-catalyzed cyanation.

Issue: Formation of significant byproducts.

  • Homocoupling of the starting material (to form a bithiophene): This is often a result of a slow transmetalation step.

    • Solution: Ensure the cyanide source is sufficiently soluble and reactive. The choice of base can also be critical; for some systems, a stronger base may be required to facilitate the catalytic cycle.

  • Protodehalogenation (loss of the halide): This can occur in the presence of a proton source and a reducing agent.

    • Solution: Ensure anhydrous conditions and use freshly distilled solvents. The presence of adventitious water can be a source of protons.

  • Hydrolysis of the nitrile product: If the reaction is run for an extended period at high temperatures in the presence of water, the nitrile can hydrolyze to the corresponding carboxylic acid.

    • Solution: Monitor the reaction closely and work it up promptly upon completion. Ensure anhydrous conditions.[1]

Scenario 2: Sandmeyer Reaction

Issue: Low yield of this compound and formation of colored impurities.

The Sandmeyer reaction of heterocyclic amines can be challenging due to the potential for instability of the diazonium salt and side reactions.

Troubleshooting_Sandmeyer start Low Yield in Sandmeyer Cyanation diazotization Is the Diazotization Step Complete and Clean? start->diazotization cyanation Is the Cyanation Step Efficient? diazotization->cyanation Yes diazotization_q Potential Cause: Incomplete Diazotization diazotization->diazotization_q No decomposition Is the Diazonium Salt Decomposing? cyanation->decomposition Yes cyanation_q Potential Cause: Inefficient Cyanation cyanation->cyanation_q No coupling Are Azo Coupling Side Reactions Occurring? decomposition->coupling Yes decomposition_q Potential Cause: Diazonium Salt Decomposition decomposition->decomposition_q No coupling_q Potential Cause: Azo Coupling coupling->coupling_q No diazotization_sol Solution: - Ensure the amine is fully dissolved in the acidic solution before adding the nitrite. - Use a slight excess of the diazotizing agent (e.g., NaNO₂ or an alkyl nitrite). - Maintain a low temperature (0-5 °C) throughout the diazotization. diazotization_q->diazotization_sol cyanation_sol Solution: - Use a freshly prepared and active solution of copper(I) cyanide. - The order of addition can be critical; often, adding the diazonium salt solution to the copper cyanide solution is preferred. cyanation_q->cyanation_sol decomposition_sol Solution: - Strictly maintain a low temperature (0-5 °C) at all stages. - Use the diazonium salt solution immediately after its preparation. - Avoid exposure to light. decomposition_q->decomposition_sol coupling_sol Solution: - This occurs when the diazonium salt reacts with the electron-rich starting amine or product. - Maintain a low temperature and ensure the diazonium salt is consumed quickly in the cyanation step. - Using a more dilute solution can disfavor this bimolecular side reaction. coupling_q->coupling_sol

Caption: Troubleshooting workflow for low yield in the Sandmeyer cyanation.

Issue: Formation of a phenolic byproduct (5-fluoro-2-hydroxythiophene).

This is a common side reaction in Sandmeyer reactions, particularly if the reaction temperature is not well-controlled or if there is an excess of water present.

  • Solution:

    • Maintain a strict temperature control of 0-5 °C during the diazotization and the addition to the copper cyanide solution.

    • Use anhydrous solvents where possible, although the diazotization step often requires an aqueous acidic medium.

Experimental Protocols

The following are representative protocols. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Palladium-Catalyzed Cyanation of 2-Bromo-5-fluorothiophene

This protocol is adapted from general procedures for the palladium-catalyzed cyanation of aryl halides.

Materials:

  • 2-Bromo-5-fluorothiophene

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), dppf (4 mol%), and zinc cyanide (0.6 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF to the flask.

  • Add 2-bromo-5-fluorothiophene (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sandmeyer Cyanation of 2-Amino-5-fluorothiophene

This protocol is a general representation of a Sandmeyer reaction and requires careful temperature control.

Materials:

  • 2-Amino-5-fluorothiophene

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) (optional, to dissolve CuCN)

  • Ice

Procedure:

Part A: Diazotization

  • In a flask, dissolve 2-amino-5-fluorothiophene (1.0 equivalent) in a mixture of concentrated HCl and water, cooled to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Part B: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in an aqueous solution of potassium cyanide (if needed for solubility), and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution from Part A to the copper cyanide solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or distillation.

References

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 2020. [URL not available]
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link][2]

  • Basic 1H- and 13C-NMR Spectroscopy. Thieme. [URL not available]
  • Sandmeyer reaction. Wikipedia. [Link][3]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link][4]

  • Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. PMC. [Link][5]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link][6]

  • Organic Syntheses Procedure. Organic Syntheses. [Link][7]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri-St. Louis. [Link][8]

  • Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link][9]

  • Troubleshooting a Sandmeyer reaction. Reddit. [Link][10]

  • 1H-NMR and 13C-NMR spectra of 5-FA. ResearchGate. [Link][11]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link][12]

  • Synthesis of biphenyl-2-carbonitrile derivatives via a palladium-catalyzed sp2 C-H bond activation using cyano as a directing group. PubMed. [Link][13]

  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University. [Link][14]

  • Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano Source. Organic Chemistry Portal. [Link][15]

  • This compound. Chemexpress. [Link]

Sources

Technical Support Center: Purification of 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Fluorothiophene-2-carbonitrile (CAS No. 32415-91-1). This resource is designed for researchers, chemists, and drug development professionals to address specific challenges encountered during the isolation and purification of this key synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the highest purity and yield in your experiments.

Compound Profile & Key Data

This compound is a fluorinated heterocyclic compound increasingly utilized in the synthesis of pharmaceuticals and advanced materials. Its purification is critical as impurities can significantly impact downstream reaction outcomes and biological activity.

PropertyValueSource
CAS Number 32415-91-1[1][2]
Molecular Formula C₅H₂FNS[1]
Molecular Weight 127.14 g/mol [1]
Physical Form Liquid[2]
Purity (Typical) ≥95-98%[1][3]
Storage Temperature 2-8°C, under inert atmosphere, protected from light[2][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound from a typical reaction mixture.

Q1: My final product has low purity (<95%) after flash column chromatography. What are the likely causes and solutions?

Plausible Causes: This is a common issue often stemming from suboptimal separation conditions during chromatography. The key factors are incorrect solvent system polarity, poor column packing, or overloading the column.

Recommended Actions & Scientific Rationale:

  • Optimize the Solvent System with TLC: Before running the column, meticulously develop a solvent system using Thin Layer Chromatography (TLC). The ideal system will show a clear separation between your product spot and all impurities, with the product having an Rf value between 0.25 and 0.35. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.[5]

    • Rationale: An Rf in this range ensures the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessively large volumes of eluent, which can lead to band broadening and poor resolution.

  • Check Column Packing: Ensure your column is packed perfectly without any air bubbles or channels. These defects create preferential paths for the solvent, preventing proper interaction between the sample and the silica gel, leading to co-elution of impurities. Both wet and dry packing methods can be effective if performed carefully.[5]

  • Reduce Sample Load: Overloading the column is a primary cause of poor separation. A general rule of thumb is to load no more than 1 gram of crude material per 25-40 grams of silica gel.

    • Rationale: The separation capacity of silica gel is finite. Exceeding this capacity saturates the stationary phase, causing components to travel down the column together in broad, overlapping bands.

  • Employ Gradient Elution: If your crude mixture contains multiple impurities with a wide range of polarities, an isocratic elution (using a single solvent mixture) may not be sufficient. A gradient elution, starting with a low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, can effectively separate compounds with different affinities for the silica.[6][7]

Q2: I see unexpected peaks in my ¹H NMR spectrum. How can I identify and remove these impurities?

Plausible Causes: Unexpected NMR peaks typically originate from residual solvents, unreacted starting materials, reaction byproducts, or grease.

Recommended Actions & Scientific Rationale:

  • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to established tables for common laboratory solvents (e.g., ethyl acetate, dichloromethane, hexanes, THF).[8][9]

    • Action: If residual solvents are detected, remove them by placing the sample under high vacuum for an extended period. Gentle heating can be applied if the product is thermally stable.

  • Analyze for Starting Materials/Byproducts: Review the reaction scheme to predict the structure and expected NMR signals of potential byproducts or unreacted starting materials. For instance, if the synthesis involved a Sandmeyer reaction from an aminothiophene, residual starting material would be a primary suspect.

    • Action: If starting materials or byproducts are present, re-purification via column chromatography is necessary. Use the optimized solvent system identified in Q1. A narrower polarity gradient or a different solvent system (e.g., dichloromethane/hexanes) may be required to resolve closely eluting compounds.

  • Check for Grease: Broad, multiplet-like signals around 1.2-1.4 ppm can indicate hydrocarbon grease from glass joints.

    • Action: Use PTFE sleeves on ground glass joints or minimize the use of grease. If contamination is present, it can often be removed by dissolving the sample in a minimal amount of a non-polar solvent like hexanes, cooling it to induce grease precipitation, and filtering the solution.

Below is a decision-making workflow for troubleshooting NMR impurities.

Caption: Decision tree for identifying and resolving NMR impurities.

Q3: My product is a dark brown oil after workup and purification. Is this normal?

Plausible Causes: While many organic compounds are colorless, coloration can arise from trace, highly conjugated impurities or baseline decomposition. Thiophene-containing compounds can sometimes be sensitive and form colored oligomers under acidic, basic, or high-temperature conditions.

Recommended Actions & Scientific Rationale:

  • Assess Purity First: A colored appearance does not always mean low purity. First, confirm the purity using NMR and/or GC-MS. If the purity is high (e.g., >99%), the color is likely due to a trace impurity that does not need to be removed for most applications.

  • Activated Carbon Treatment: If the color must be removed, a charcoal treatment can be effective.

    • Protocol: Dissolve the colored oil in a suitable solvent (e.g., dichloromethane). Add a small amount of activated carbon (approx. 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite® to remove the carbon. Remove the solvent in vacuo.

    • Rationale: Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules responsible for color, while having less affinity for smaller molecules like your product. Be aware that this can sometimes lead to a minor loss of product.

  • Consider Distillation: If the product is thermally stable and the impurity is non-volatile, short-path distillation under high vacuum can be an excellent final purification step to obtain a colorless liquid.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to purify crude this compound?

Flash column chromatography over silica gel is the most common and reliable method for purifying this compound on a laboratory scale.[5] It offers excellent resolving power for separating the polar product from less polar starting materials and non-polar byproducts. For thermally stable materials, distillation under reduced pressure can also be a highly effective technique.[10]

Q2: What are the recommended storage and handling conditions?

Storage: this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2][4] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air or moisture over time.

Handling: This compound is classified as toxic if swallowed, inhaled, or in contact with skin.[2] Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

Q3: What analytical techniques are best for assessing final product purity?

A combination of techniques is recommended for a comprehensive assessment:

  • ¹H and ¹³C NMR: Provides structural confirmation and detects proton- or carbon-containing impurities.[11]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for quantifying purity and identifying volatile impurities. The mass spectrum provides molecular weight confirmation.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups, most notably the sharp, strong nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹.

Standard Operating Protocol: Flash Column Chromatography

This protocol describes a general procedure for purifying approximately 1 gram of crude this compound.

Materials
  • Crude this compound (oil)

  • Silica Gel (230-400 mesh)[7]

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Celite® (optional, for dry loading)

  • Glass column (e.g., 40 mm diameter)

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection tubes

Workflow Diagram

Sources

Technical Support Center: Distillation of 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 5-Fluorothiophene-2-carbonitrile. The following sections provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the safe and efficient distillation of this compound. Given the compound's predicted high boiling point and potential thermal sensitivity, this guide focuses on vacuum distillation as the primary purification method.

I. Introduction to the Challenges

This compound (CAS No. 32415-91-1) is a fluorinated heterocyclic compound with a predicted boiling point of 189.4 ± 20.0 °C at atmospheric pressure. The purification of this compound via distillation presents a unique set of challenges stemming from its molecular structure:

  • Thermal Sensitivity: The thiophene ring can be susceptible to thermal decomposition at elevated temperatures. High-temperature decomposition of thiophene has been shown to initiate via C-S bond cleavage[1][2][3]. Applying heat to reach its atmospheric boiling point could lead to degradation, reduced yield, and contamination of the distillate.

  • High Boiling Point: A boiling point approaching 200°C makes atmospheric distillation energy-intensive and increases the risk of thermal degradation. Therefore, vacuum distillation is the recommended method to lower the boiling point to a safer temperature range[4][5][6][7].

  • Potential for Polymerization: The nitrile group, particularly on an electron-rich heterocyclic ring, may be susceptible to polymerization or side reactions under prolonged heating or in the presence of impurities[8].

  • Toxicity: The compound is classified as toxic upon ingestion, skin contact, and inhalation. Therefore, appropriate safety measures are paramount to prevent exposure.

This guide will provide a framework for navigating these challenges to achieve successful purification.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended distillation method for this compound?

A1: Due to its high predicted boiling point and potential for thermal decomposition, vacuum distillation is the strongly recommended method. This technique lowers the boiling point of the liquid, allowing for distillation at a lower, safer temperature, which minimizes the risk of product degradation[4][7][9].

Q2: What is the estimated boiling point under vacuum?

Q3: What are the primary safety concerns when distilling this compound?

A3: The primary safety concerns are:

  • Toxicity: this compound is toxic. All handling and distillation should be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended[10].

  • Implosion Hazard: Vacuum distillation setups are subject to implosion. It is crucial to inspect all glassware for cracks or defects before use.

  • Fire Hazard: Although the compound's flammability data is not specified, organic nitriles can be flammable. Heating should be performed using a heating mantle and not an open flame. Ensure the area is free of ignition sources[11][12].

Q4: Can this compound decompose during distillation?

A4: Yes, there is a risk of thermal decomposition. Thiophene derivatives can degrade at high temperatures[1][13]. The key to preventing this is to use the lowest possible temperature for distillation, which is achieved through vacuum distillation. Signs of decomposition include darkening of the distillation pot residue, unexpected pressure fluctuations, or a lower-than-expected yield.

Q5: What should I do if the compound starts to solidify in the condenser?

A5: This indicates that the melting point of the compound is close to the temperature of the cooling fluid. You can either slightly increase the temperature of the cooling fluid or reduce the vacuum to raise the boiling point (and thus the temperature of the vapor passing through the condenser) slightly. Gentle heating of the outside of the condenser with a heat gun can also resolve the blockage, but care must be taken not to create a thermal shock to the glassware.

III. Troubleshooting Guide

This section addresses common problems encountered during the distillation of this compound.

Data Summary Table
ParameterRecommended Value/ConditionRationale
Distillation Method Vacuum DistillationLowers boiling point, minimizing thermal decomposition[4][5][6][7].
Predicted Boiling Point 189.4 ± 20.0 °C (Atmospheric)High boiling point necessitates vacuum.
Target Pot Temperature < 150°CTo prevent thermal degradation of the thiophene ring[1][2][3].
Vacuum Level 1-10 mmHg (initial target)Should lower the boiling point to a safe operating temperature.
Stirring Vigorous stirring (magnetic stir bar)Ensures even heating and prevents bumping.
Heating Method Heating mantle with sand or oil bathProvides even and controlled heating.
Personal Protective Equipment Safety goggles, face shield, lab coat, chemical-resistant glovesProtects against chemical exposure and potential splashes[10][14].
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
No Distillate at Expected Temperature - Vacuum level is not low enough.- System has a leak.- Thermometer is placed incorrectly.- Check the vacuum pump and ensure it is pulling a sufficient vacuum.- Inspect all joints and connections for leaks. Re-grease joints if necessary.- Ensure the top of the thermometer bulb is level with the bottom of the condenser side-arm.
Bumping/Uncontrolled Boiling - Uneven heating.- Insufficient stirring.- Lack of boiling chips or stir bar.- Ensure the heating mantle is appropriately sized for the flask.- Use a magnetic stir bar and stir plate to ensure vigorous stirring.- If not stirring, add new, unused boiling chips to the cooled flask before heating.
Product is Dark or Discolored - Thermal decomposition.- Presence of impurities.- Lower the distillation temperature by increasing the vacuum (lower pressure).- Consider a pre-purification step (e.g., filtration through a short plug of silica gel) to remove non-volatile impurities.
Yield is Low - Decomposition of the starting material.- Incomplete distillation.- Product loss through leaks in the system.- Decrease the pot temperature by improving the vacuum.- Ensure distillation is complete by monitoring for a drop in head temperature.- Check for and rectify any system leaks.
Pressure Fluctuations - Outgassing of volatile impurities.- Uncontrolled boiling (bumping).- Inconsistent vacuum pump performance.- A forerun fraction can be collected to remove highly volatile impurities.- Improve stirring and heating control.- Service or replace the vacuum pump if it cannot maintain a stable vacuum.

IV. Experimental Protocols

Step-by-Step Vacuum Distillation Protocol
  • Glassware Inspection: Thoroughly inspect all glassware (distillation flask, condenser, receiving flask) for any cracks or defects that could lead to failure under vacuum.

  • Apparatus Assembly:

    • Place a magnetic stir bar in a round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than half its volume.

    • Assemble the distillation apparatus, ensuring all joints are properly sealed with a suitable vacuum grease.

    • Place the thermometer with the bulb positioned correctly at the vapor outlet to the condenser.

    • Connect the condenser to a cooling source.

    • Connect the vacuum takeoff to a cold trap and then to the vacuum pump.

  • Initiate Cooling and Stirring: Start the flow of coolant through the condenser and begin stirring the contents of the distillation flask.

  • Apply Vacuum: Slowly and carefully apply the vacuum. The pressure should drop to the target level (e.g., 1-10 mmHg).

  • Begin Heating: Once the vacuum is stable, begin to heat the distillation flask gently using a heating mantle.

  • Collect Fractions:

    • Collect any initial low-boiling impurities as a forerun fraction.

    • Once the temperature stabilizes at the boiling point of the product, switch to a new receiving flask to collect the main fraction.

    • Monitor the head temperature. A stable temperature indicates pure compound is distilling.

  • Shutdown:

    • Once the distillation is complete (indicated by a drop in head temperature or near dryness of the pot), remove the heating mantle and allow the system to cool.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Disassemble the apparatus and collect the purified product.

V. Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the distillation of this compound.

Distillation_Troubleshooting start_node Start Distillation decision_node decision_node start_node->decision_node Is product distilling? end_node Successful Distillation decision_node->end_node Yes problem_node1 Problem: No Distillate decision_node->problem_node1 No process_node process_node problem_node problem_node solution_node solution_node decision_node2 Leak or Low Vacuum? problem_node1->decision_node2 Check System solution_node1 Fix leaks, check pump. Re-evaluate pressure. decision_node2->solution_node1 Yes decision_node3 Bumping or Unstable Boiling? decision_node2->decision_node3 No problem_node2 Problem: Bumping decision_node3->problem_node2 Yes decision_node4 Is distillate discolored? decision_node3->decision_node4 No solution_node2 solution_node2 problem_node2->solution_node2 Improve stirring, ensure even heating. decision_node4->end_node No, distillation proceeds problem_node3 Problem: Decomposition decision_node4->problem_node3 Yes solution_node3 solution_node3 problem_node3->solution_node3 Lower pot temperature by increasing vacuum.

Sources

Technical Support Center: Optimizing KF/Sulfolane Nucleophilic Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in nucleophilic fluorination using the potassium fluoride (KF) and sulfolane system. This guide provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: Why is the combination of KF and sulfolane effective for nucleophilic fluorination?

A: This system is effective due to the synergistic properties of potassium fluoride as a fluoride ion source and sulfolane as a polar aprotic solvent.[1]

  • Potassium Fluoride (KF): KF is an economical and readily available source of fluoride ions (F⁻), the nucleophile in this reaction.[2] Its effectiveness, however, is highly dependent on its physical properties, such as surface area and particle size.[1]

  • Sulfolane (Tetrahydrothiophene-1,1-dioxide): As a polar aprotic solvent, sulfolane is crucial for several reasons. It effectively solvates the potassium cation (K⁺), which leaves the fluoride anion more "naked" and, therefore, more nucleophilic and reactive.[3] Its high boiling point (285 °C) allows for reactions to be conducted at elevated temperatures, which is often necessary to overcome the activation energy for breaking strong C-X bonds (where X is a leaving group like Cl, Br, or a sulfonate).[4][5]

The overall reaction follows a nucleophilic substitution mechanism (SN2 or SNAr), where the fluoride ion displaces a leaving group on the substrate.[6]

Q2: What is "spray-dried" KF, and why is it superior to standard anhydrous KF?

A: Spray-dried KF is a specially prepared form of potassium fluoride that offers significantly higher reactivity in fluorination reactions compared to standard calcined (oven-dried) KF.[1][7] The superiority of spray-dried KF stems from its physical characteristics.

The process of spray drying produces fine, uniform particles with a significantly larger surface area. This increased surface area allows for better interaction between the solid KF and the substrate dissolved in the solvent, leading to faster and more efficient reactions.[1]

PropertySpray-Dried KFCalcined KF
Particle Size 10-20 µm~250 µm
Surface Area ~1.3 m²/g~0.1 m²/g
Fluorinating Power HighPoor
Hygroscopicity Less HygroscopicMore Hygroscopic

Data compiled from available literature.[1][7]

Due to its lower hygroscopicity, spray-dried KF is also easier to handle and store under anhydrous conditions, which are critical for successful fluorination.[7][8]

Q3: How does reaction temperature influence the outcome of a KF/sulfolane fluorination?

A: Temperature is a critical parameter that directly impacts reaction rate, yield, and selectivity. Given that nucleophilic fluorination often involves breaking stable C-Cl or C-OTs bonds, high temperatures are typically required to drive the reaction forward.[5][9]

  • Increased Rate: As with most chemical reactions, higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of fluoride substitution.[10] For instance, the conversion of tetrachloroisophthalonitrile to its tetrafluoro- derivative in sulfolane requires a temperature of 220°C.[1]

  • Solubility: The solubility of KF in sulfolane, while generally low, increases with temperature.[3] This enhances the concentration of available fluoride ions in the solution, contributing to a faster reaction rate. The dissolution process is endothermic and entropy-driven.[3]

  • Side Reactions: While necessary, excessive temperatures can promote side reactions such as elimination (especially with alkyl halides) or decomposition of the substrate or product.[5][11] Sulfolane itself begins to decompose around 221°C (430°F), producing sulfur dioxide and polymeric material.[12] Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation.

Q4: What leaving groups are suitable for this reaction system?

A: The efficiency of the nucleophilic substitution is highly dependent on the nature of the leaving group. The general order of reactivity for halide leaving groups is I > Br > Cl.[1] Sulfonate esters are also excellent leaving groups.

  • Halides: Chloro- and bromo-substituted aromatic and heteroaromatic rings, particularly those activated by electron-withdrawing groups, are common substrates.[6]

  • Sulfonates: Mesylates (OMs), tosylates (OTs), and triflates (OTf) are excellent leaving groups for aliphatic substrates. Their conversion to the corresponding fluoride often proceeds under milder conditions than for halides.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common problems in a question-and-answer format.

Issue 1: My reaction shows low or no conversion to the desired fluorinated product.

Q: I've run my reaction for the specified time, but TLC/GC-MS/NMR analysis shows mostly starting material. What should I investigate?

A: Low or no conversion is a frequent issue that can be traced back to several factors. A systematic approach is the best way to diagnose the problem.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions Start Low / No Conversion KF_Quality 1. KF Inactive? Start->KF_Quality Moisture 2. Moisture Contamination? KF_Quality->Moisture If KF is high quality Sol_KF Use fresh, high-purity, spray-dried KF. KF_Quality->Sol_KF Temperature 3. Insufficient Temperature? Moisture->Temperature If system is dry Sol_Moisture Thoroughly dry all glassware. Use anhydrous sulfolane. Run under inert atmosphere (N₂/Ar). Moisture->Sol_Moisture Leaving_Group 4. Poor Leaving Group? Temperature->Leaving_Group If temp is optimized Sol_Temp Gradually increase reaction temperature. Monitor for decomposition. Temperature->Sol_Temp Sol_LG Switch to a better leaving group (e.g., Cl -> Br or OTs). Leaving_Group->Sol_LG

Caption: A systematic workflow for troubleshooting low reaction conversion.

Detailed Troubleshooting Steps:

  • Reagent Inactivity (Potassium Fluoride): The single most common cause of failure is inactive KF. Standard anhydrous KF often has low surface area and can be coated with a passivating layer of potassium bicarbonate from atmospheric CO₂.

    • Solution: Always use high-quality, spray-dried potassium fluoride.[1][7] If you suspect your KF is old or has been improperly stored, use a fresh batch.

  • Presence of Water: Fluoride ions are strongly solvated by protic solvents like water, forming strong hydrogen bonds. This solvation shell drastically reduces the nucleophilicity of the fluoride ion, effectively shutting down the reaction.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous grade sulfolane. If your sulfolane's purity is uncertain, consider drying it over molecular sieves. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Insufficient Temperature: The reaction may have a high activation energy that is not being overcome at the current temperature.

    • Solution: Cautiously increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress at each new temperature. Be mindful of the substrate's and solvent's decomposition temperatures.[12]

  • Poor Leaving Group: The leaving group may not be sufficiently labile under the reaction conditions.

    • Solution: If possible, modify the substrate to incorporate a better leaving group. For example, converting an alcohol to a tosylate or mesylate before fluorination can be much more effective.[13] For aromatic systems, a bromide is a better leaving group than a chloride.[1]

Issue 2: My reaction is producing significant side products.

Q: My desired product is forming, but I'm also seeing significant amounts of elimination byproducts or dark, tarry material.

A: The formation of side products indicates that alternative reaction pathways are competing with the desired substitution.

  • Elimination Products (for Aliphatic Substrates): The fluoride ion is not only a nucleophile but also a base.[5] At high temperatures, it can promote elimination reactions (E2 mechanism), especially with secondary or tertiary alkyl halides, to form alkenes.

    • Solution: Try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Using a better leaving group (like a triflate) can sometimes allow for lower reaction temperatures, favoring substitution over elimination.

  • Reaction Darkening/Polymerization: Significant color change to dark brown or black often suggests substrate or product decomposition.[14] Sulfolane itself can degrade at very high temperatures or in the presence of strong bases or oxidizing agents over prolonged periods.[12][15]

    • Solution: First, confirm that your reaction temperature is not excessive (ideally below 220°C).[1] Second, ensure your starting material and solvent are pure. Impurities can sometimes catalyze decomposition pathways. Finally, reducing the reaction time may help minimize the formation of degradation products.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Nucleophilic Aromatic Fluorination

This protocol provides a general workflow for a typical small-scale halogen exchange (Halex) reaction on an activated aromatic chloride.

Materials:

  • Spray-dried potassium fluoride

  • Anhydrous sulfolane

  • Substrate (e.g., an electron-deficient aryl chloride)

  • Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with a temperature controller

Procedure:

  • Preparation: Assemble the glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add spray-dried KF (typically 2-4 equivalents relative to the substrate).

  • Solvent and Substrate Addition: Add anhydrous sulfolane to the flask to achieve a substrate concentration of approximately 0.5-1.0 M. Add the substrate to the mixture.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 180-220°C).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (carefully!) and analyzing them by GC-MS or LC-MS after a mini-workup (dilute with ethyl acetate, wash with water, and inject the organic layer).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice-water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.

Fluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Flame-Dry Glassware under Inert Gas Add_Reagents Add KF, Sulfolane, and Substrate Prep->Add_Reagents Heat Heat to Target Temp with Stirring Add_Reagents->Heat Monitor Monitor Progress (GC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Quench Cool and Quench in Ice-Water Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Purify Dry and Purify (Chromatography) Extract->Purify

Sources

Technical Support Center: Synthesis and Stability of 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Fluorothiophene-2-carbonitrile. As Senior Application Scientists, we have compiled this guide to address common challenges and questions that may arise during the synthesis, purification, and handling of this important fluorinated heterocyclic building block. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are the Sandmeyer reaction and palladium-catalyzed cyanation.[1]

  • Sandmeyer Reaction: This classic method involves the diazotization of 5-fluoro-2-aminothiophene, followed by treatment with a cyanide salt, typically copper(I) cyanide. It is a robust method but can generate significant inorganic waste.

  • Palladium-Catalyzed Cyanation: This modern approach typically uses a palladium catalyst to couple a cyanide source (e.g., zinc cyanide or potassium ferricyanide) with a 5-fluoro-2-halothiophene, most commonly 2-bromo-5-fluorothiophene.[2][3] This method often offers higher yields and milder reaction conditions.

Q2: My final product is a dark oil, not the expected pale yellow liquid. What could be the cause?

A2: Discoloration is often indicative of impurities or degradation. Potential causes include:

  • Residual Palladium Catalyst: If you used a palladium-catalyzed synthesis, residual palladium species can cause discoloration.

  • Polymerization: Thiophene and its derivatives can be susceptible to polymerization, especially under strongly acidic conditions or upon prolonged heating.[4]

  • Thermal Degradation: Although specific data for this compound is limited, related fluorinated compounds can decompose at elevated temperatures.[5] Overheating during distillation or in a GC injector port could be a factor.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[6][7] The recommended storage temperature is typically 2-8°C.[7] This minimizes the risk of thermal and photodegradation.

Q4: Is the nitrile group on this compound susceptible to hydrolysis?

A4: Yes, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction is particularly efficient under basic conditions. For example, heating with 1N sodium hydroxide at 100°C will convert the nitrile to 5-fluorothiophene-2-carboxylic acid after acidic workup.[8] While less reactive, prolonged exposure to strong acidic conditions during workup could also lead to some degree of hydrolysis.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Palladium-Catalyzed Cyanation Catalyst Deactivation: Excess cyanide ions can poison the palladium catalyst.[9] Moisture can also be detrimental.[9]Use a less soluble cyanide source like Zn(CN)₂ or a non-toxic alternative like K₄[Fe(CN)₆].[2] Ensure all reagents and solvents are anhydrous. Consider using a phase-transfer catalyst to control the cyanide concentration in the organic phase.
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress by TLC or GC-MS.[10] If the reaction stalls, a fresh portion of catalyst might be needed. Ensure the reaction temperature is maintained at the optimal level for the chosen catalyst system.
Formation of Biaryl Byproducts Homocoupling of Starting Material: This is a common side reaction in Sandmeyer reactions and can also occur in palladium-catalyzed couplings.In Sandmeyer reactions, ensure slow addition of the diazonium salt to the cyanide solution to maintain a low concentration of the aryl radical intermediate. For palladium-catalyzed reactions, optimizing the ligand and reaction conditions can minimize homocoupling.
Presence of 5-Bromo-2-fluorothiophene in Final Product Incomplete Cyanation: The cyanation reaction has not gone to completion.Increase the reaction time or temperature. Consider increasing the stoichiometry of the cyanide source and/or the catalyst loading. Ensure efficient stirring to overcome any mass transfer limitations.
Hydrolysis of Nitrile to Carboxylic Acid Basic or Acidic Workup Conditions: The nitrile group is sensitive to both strong bases and, to a lesser extent, strong acids, especially at elevated temperatures.[8]During workup, use mild bases (e.g., sodium bicarbonate) and acids (e.g., dilute HCl) and keep the temperature low. Minimize the duration of exposure to aqueous acidic or basic conditions.
Defluorination of the Thiophene Ring Nucleophilic Attack: Strong nucleophiles remaining from the synthesis (e.g., excess cyanide) or introduced during workup could potentially displace the fluorine atom, although the C-F bond is generally strong.[5][11]Quench the reaction thoroughly to remove any unreacted nucleophiles before workup. Avoid using strongly nucleophilic reagents in subsequent steps if the fluorine atom needs to be preserved.

Degradation Pathways: A Deeper Dive

Understanding the potential degradation pathways of this compound is crucial for preventing the formation of impurities and ensuring the quality of your final product.

Hydrolysis of the Nitrile Group

The most well-documented degradation pathway is the hydrolysis of the 2-cyano group to a carboxylic acid.

  • Mechanism: This typically proceeds via a nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to form the carboxylic acid. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water.

  • Conditions to Avoid: Prolonged exposure to strong aqueous bases (e.g., NaOH, KOH) or strong acids, especially at elevated temperatures.

  • Key Degradation Product: 5-Fluorothiophene-2-carboxylic acid.

This compound This compound 5-Fluorothiophene-2-carboxylic acid 5-Fluorothiophene-2-carboxylic acid This compound->5-Fluorothiophene-2-carboxylic acid H₂O / H⁺ or OH⁻ (Hydrolysis)

Caption: Hydrolysis of the nitrile group.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine

While the carbon-fluorine bond is strong, the fluorine atom on the electron-deficient thiophene ring can be susceptible to nucleophilic attack.

  • Mechanism: A nucleophile attacks the carbon atom bearing the fluorine, forming a Meisenheimer-like intermediate. The fluoride ion is then expelled as a leaving group. The electron-withdrawing nitrile group at the 2-position activates the 5-position towards nucleophilic attack.

  • Potential Nucleophiles: Residual strong nucleophiles from the synthesis, such as cyanide ions, or other nucleophiles intentionally added in subsequent reaction steps.

  • Conditions to Monitor: Reactions involving strong nucleophiles, especially at elevated temperatures.

  • Potential Degradation Product: 5-substituted-thiophene-2-carbonitrile (where the substituent is the attacking nucleophile).

This compound This compound 5-Nu-Thiophene-2-carbonitrile 5-Nu-Thiophene-2-carbonitrile This compound->5-Nu-Thiophene-2-carbonitrile Nu⁻ (Nucleophilic Substitution) This compound This compound Polymeric Byproducts Polymeric Byproducts This compound->Polymeric Byproducts Strong Acid / Heat (Polymerization)

Caption: Acid-catalyzed polymerization.

Thermal and Photodegradation
  • Thermal Degradation: High temperatures, such as those encountered during distillation or gas chromatography, can potentially lead to decomposition. For some perfluorinated carboxylic acids, decarboxylation is a known thermal degradation pathway. [5]While not directly analogous, it highlights the potential for bond cleavage at elevated temperatures.

  • Photodegradation: Thiophene-based molecules can be susceptible to photodegradation upon exposure to UV light. [12][13]This can involve complex radical pathways leading to a variety of degradation products.

  • Preventative Measures: Store the compound in a cool, dark place. For purification by distillation, use a high vacuum to lower the boiling point. When analyzing by GC, use the lowest possible injector temperature that allows for efficient volatilization.

Experimental Protocols: Best Practices for Synthesis and Purification

Palladium-Catalyzed Cyanation of 2-Bromo-5-fluorothiophene

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromo-5-fluorothiophene (1.0 equiv.), zinc cyanide (0.6 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable anhydrous solvent (e.g., DMF, NMP).

  • Reaction Execution: Heat the reaction mixture to the optimal temperature for your chosen catalyst system (typically 80-120°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Combine Reagents Combine Reagents Heat and Stir Heat and Stir Combine Reagents->Heat and Stir Inert Atmosphere Quench and Extract Quench and Extract Heat and Stir->Quench and Extract Reaction Completion Distillation or Chromatography Distillation or Chromatography Quench and Extract->Distillation or Chromatography Crude Product

Caption: General workflow for palladium-catalyzed cyanation.

References

  • Artuç, G. Ö., Karapınar Koç, B., Özdemir, M., & Bulut, M. (2020). Synthesis, characterization and determination of photophysicochemical properties of peripheral and nonperipheral tetra-7-oxy-3,4-dimethylcoumarin substituted zinc, indium phthalocyanines. Journal of Photochemistry and Photobiology A: Chemistry, 401, 112778.
  • Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(15), 5216–5231.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Beller, M., & Zapf, A. (2004). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Doyle, A. G. (2023).
  • Fors, B. P., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 17(1), 122–125.
  • Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
  • Thiophene. (n.d.). In Wikipedia. Retrieved January 11, 2026.
  • This compound. (n.d.). Chemexpress. Retrieved January 11, 2026, from [Link]

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720.
  • Wang, J., Song, M., Abusallout, I., & Hanigan, D. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(15), 6179–6187.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
  • Solvents. (n.d.). In SciSpace. Retrieved January 11, 2026.
  • G.C.-M.S. (n.d.). In Metabolomics Strategies Using GC-MS/MS Technology. Retrieved January 11, 2026.
  • G.C.-M.S. (n.d.). In Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved January 11, 2026.
  • Hydrolysis. (n.d.). In Mechanism of hydrolysis in acetonitrile of p-nitrophenyl.... Retrieved January 11, 2026.
  • Stability. (n.d.). In Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Retrieved January 11, 2026.
  • Steindal, A. H., Juzeniene, A., Johnsson, A., & Moan, J. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemistry and Photobiology, 82(6), 1651–1655.

Sources

identifying byproducts in 5-Fluorothiophene-2-carbonitrile synthesis by NMR

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Byproduct Identification by NMR Spectroscopy

Welcome to the technical support center for the synthesis and analysis of 5-Fluorothiophene-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this key building block and require stringent purity control. Here, we address common issues encountered during synthesis, focusing on the powerful technique of Nuclear Magnetic Resonance (NMR) spectroscopy to identify and troubleshoot byproduct formation.

Frequently Asked Questions (FAQs): The Signature of Pure this compound

Before troubleshooting impurities, it's crucial to know the NMR fingerprint of your target molecule.

Question: What does the ¹H NMR spectrum of pure this compound look like?

Answer: The ¹H NMR spectrum is characterized by two signals in the aromatic region, corresponding to the two protons on the thiophene ring.

  • H3 Proton: This proton is adjacent to the carbon bearing the nitrile group. It appears as a doublet of doublets. The larger coupling is from the adjacent H4 proton (JHH, typically 3-5 Hz), and the smaller coupling is a long-range coupling to the fluorine atom at position 5 (JHF, typically 1-2 Hz).

  • H4 Proton: This proton is adjacent to the fluorine-bearing carbon. It also appears as a doublet of doublets. The larger coupling is to the H3 proton (JHH), and the second, also significant, coupling is to the fluorine atom (JHF, typically 3-4 Hz).

The distinct splitting patterns and coupling constants are unequivocal indicators of the 5-fluoro substitution pattern.[1]

Question: What are the key features in the ¹³C and ¹⁹F NMR spectra?

Answer:

  • ¹³C NMR: The most prominent feature is the carbon atom directly bonded to fluorine (C5). This signal appears as a doublet with a very large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 250-270 Hz. All other carbons in the ring will also show smaller couplings to fluorine. The nitrile carbon (CN) is also readily identifiable.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum will show a single signal, as there is only one fluorine environment. This signal will be split into a doublet of doublets due to couplings to the H3 and H4 protons. The chemical shift is characteristic of an aryl fluoride.[2][3]

Troubleshooting Guide: Identifying Unexpected Peaks

Unexpected signals in your NMR spectrum indicate the presence of impurities. This section addresses the most common byproducts in a question-and-answer format.

Question: I see two simple doublets in my ¹H NMR instead of doublet of doublets. What could this be?

Answer: This pattern strongly suggests the presence of unreacted 5-Chlorothiophene-2-carbonitrile , a common starting material for nucleophilic aromatic substitution (SNAr) fluorination reactions.[4][5]

  • Causality: The synthesis involves substituting a chlorine atom with fluorine. An incomplete reaction, insufficient heating, or deactivated fluoride source can lead to residual starting material.

  • NMR Evidence:

    • ¹H NMR: 5-Chlorothiophene-2-carbonitrile has two protons on the thiophene ring which couple only to each other, giving two clean doublets with a JHH coupling of approximately 4 Hz.[6][7]

    • ¹³C NMR: The spectrum will lack the large C-F coupling characteristic of the product.

    • ¹⁹F NMR: No signal will be present for this impurity.

  • Solution: To drive the reaction to completion, consider increasing the reaction time, raising the temperature (within the stability limits of your reagents), or using a more reactive fluoride source (e.g., spray-dried KF) with a phase-transfer catalyst.

Question: My ¹H NMR shows a complex three-proton multiplet in the aromatic region. What is this?

Answer: This is the classic signature of the parent Thiophene-2-carbonitrile .[8][9][10]

  • Causality: This impurity can arise if the synthesis starts from thiophene-2-carbonitrile and the initial halogenation step (e.g., chlorination or bromination) was incomplete, leading to carry-over of the non-halogenated starting material into the fluorination step.

  • NMR Evidence:

    • ¹H NMR: The spectrum shows three protons: H5, H3, and H4. They form a characteristic multiplet system, often described as a doublet of doublets for H5, a doublet of doublets for H3, and a triplet (or more accurately, a doublet of doublets) for H4.[8][11]

    • ¹³C NMR: The spectrum will show five distinct carbon signals with no C-F couplings.[9]

  • Solution: This issue must be addressed by improving the purification of the halogenated intermediate before the fluorination step. Standard purification techniques like recrystallization or column chromatography are effective.

Question: I'm seeing broad singlets around 7-8 ppm in my ¹H NMR, and my integration is off. What might be the cause?

Answer: This is a strong indication of partial hydrolysis of the nitrile group to form 5-Fluorothiophene-2-carboxamide .

  • Causality: Nitriles can be sensitive to hydrolysis, especially under harsh acidic or basic workup conditions or if water is not rigorously excluded from the reaction.[12][13]

  • NMR Evidence:

    • ¹H NMR: The two aromatic protons (H3 and H4) will still be present, likely shifted slightly downfield from the nitrile product. The key indicator is the appearance of two new, broad signals corresponding to the -CONH₂ protons. Their chemical shift is variable and depends on the solvent and concentration.

    • ¹³C NMR: The characteristic nitrile carbon signal (~115 ppm) will be replaced by a carbonyl carbon signal (~160-165 ppm).

  • Solution: Ensure your reaction and workup conditions are anhydrous. If using an aqueous workup, keep the temperature low and minimize the exposure time to acidic or basic conditions. Purification can be achieved via column chromatography, though the amide's polarity differs significantly from the nitrile.

NMR Data Reference for Byproduct Identification

The table below summarizes typical NMR chemical shifts (δ) in ppm and coupling constants (J) in Hz for the target product and common byproducts. Values are approximate and can vary based on solvent and spectrometer frequency.

CompoundNucleusSignal / PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compound ¹HH3~7.2 - 7.4dd³JHH ≈ 4.1, ⁴JHF ≈ 1.8
(Target Product)¹HH4~6.8 - 7.0dd³JHH ≈ 4.1, ³JHF ≈ 3.5
¹³CC5~160 - 165d¹JCF ≈ 260
¹⁹FF5~(-110) - (-120)dd³JFH ≈ 3.5, ⁴JFH ≈ 1.8
5-Chlorothiophene-2-carbonitrile ¹HH3~7.6 - 7.7d³JHH ≈ 4.0
(Unreacted Precursor)¹HH4~7.1 - 7.2d³JHH ≈ 4.0
¹³CC2, C3, C4, C5, CNMultiple signalssNo C-F coupling
Thiophene-2-carbonitrile ¹HH5~7.7 - 7.8dd³JH4H5≈5.0, ⁴JH3H5≈1.2
(Unreacted Precursor)¹HH3~7.6 - 7.7dd³JH3H4≈3.8, ⁴JH3H5≈1.2
¹HH4~7.1 - 7.2dd (t-like)³JH4H5≈5.0, ³JH3H4≈3.8
5-Fluorothiophene-2-carboxamide ¹HH3, H4Similar to targetdd, ddSimilar to target
(Hydrolysis Byproduct)¹HNH~7.5 - 8.5 (broad)br s-
¹³CC =O~160 - 165d²JCF ≈ 20-25
Experimental Protocols
Standard Protocol for NMR Sample Preparation

A high-quality spectrum is essential for accurate analysis. Follow this protocol for reliable results.

  • Sample Weighing: Accurately weigh 5-10 mg of your dried, crude, or purified product into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is common, but Dimethyl sulfoxide-d₆ (DMSO-d₆) is better for more polar compounds like the carboxamide byproduct. Use approximately 0.6-0.7 mL of solvent.

  • Dissolution: Add the solvent to the vial. Gently swirl or vortex until the sample is completely dissolved. If solubility is an issue, gentle warming or sonication can be applied.[14]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution. Draw the solution into a clean Pasteur pipette with a small plug of cotton or glass wool at the bottom and filter it directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Spectrometer Setup: When acquiring data, ensure the spectrometer is locked on the solvent's deuterium signal and properly shimmed. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) is used between scans. For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.

Visual Workflow for Troubleshooting

The following diagram outlines a logical workflow for identifying an unknown impurity observed in your NMR spectra.

G start Unexpected Peak(s) in NMR Spectrum is_1H Check ¹H NMR start->is_1H h1_pattern Pattern Analysis is_1H->h1_pattern Yes is_19F Check ¹⁹F NMR f19_check Is a ¹⁹F signal absent? is_19F->f19_check Check is_13C Check ¹³C NMR c13_amide Nitrile peak (~115ppm) absent? Carbonyl peak (~162ppm) present? is_13C->c13_amide Check two_doublets Two simple doublets? h1_pattern->two_doublets two_doublets->is_19F Yes three_protons Three-proton multiplet? two_doublets->three_protons No three_protons->is_19F Yes broad_nh Broad, exchangeable peaks (7-8 ppm)? three_protons->broad_nh No broad_nh->start No, other impurity broad_nh->is_13C Yes f19_check->three_protons No, F present chloro_sm Likely: 5-Chlorothiophene- 2-carbonitrile (Starting Material) f19_check->chloro_sm Yes parent_sm Likely: Thiophene- 2-carbonitrile (Starting Material) f19_check->parent_sm Yes, if 3H system c13_check Large ¹J_CF coupling (>250 Hz) absent? c13_amide->start No amide Likely: 5-Fluorothiophene- 2-carboxamide (Hydrolysis) c13_amide->amide Yes confirm Confirmed chloro_sm->confirm parent_sm->confirm amide->confirm

Caption: Troubleshooting workflow for identifying common byproducts via NMR.

References
  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • SpectraBase. 2-Thiophenecarbonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

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  • National Center for Biotechnology Information. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis.... [Link]

  • National Center for Biotechnology Information. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • ResearchGate. 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES.... [Link]

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  • ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]

  • CORE. Studies on the Nucleophilic Aromatic F-Fluorination. [Link]

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preventing byproduct formation in nucleophilic aromatic substitution of thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on thiophene scaffolds. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you face in the lab. Thiophene's unique electronic properties, while making it a valuable heterocycle in medicinal chemistry, also introduce specific pathways for byproduct formation that can complicate syntheses and reduce yields.

This resource is structured as a series of practical, in-depth questions and answers, mirroring the troubleshooting process. We will explore the mechanistic origins of common side reactions and provide validated, field-tested strategies to ensure the desired regioselectivity and product purity.

Frequently Asked Questions (FAQs): The Fundamentals of Thiophene SNAr

This section addresses foundational questions regarding SNAr reactions on the thiophene ring.

Q1: Why is nucleophilic aromatic substitution often challenging on thiophene rings?

A1: While thiophene is considered an electron-rich aromatic system, making it highly reactive towards electrophilic substitution, it is inherently resistant to nucleophilic attack.[1] For a successful SNAr reaction, the thiophene ring must be "activated" by the presence of at least one potent electron-withdrawing group (EWG), such as a nitro (–NO₂), cyano (–CN), or sulfonyl (–SO₂R) group.[2][3] These groups delocalize the negative charge of the intermediate Meisenheimer complex, stabilizing it and lowering the activation energy of the reaction.[4] Without such activation, harsh reaction conditions are typically required, which can lead to ring degradation and other side reactions.[5]

Q2: Which position on the thiophene ring is most reactive for SNAr?

A2: The reactivity of a given position is dictated by the placement of the leaving group (LG) and the activating EWGs. The SNAr mechanism proceeds via a negatively charged intermediate (the Meisenheimer complex).[3] The reaction is fastest when the EWG can effectively stabilize this charge through resonance. For a leaving group at the C2 position, an EWG at the C3 or C5 position provides this stabilization. Similarly, for a leaving group at C3, an EWG at C2 or C4 is required. Cross-coupling reactions, which share mechanistic similarities with the initial steps of SNAr, also show the highest reactivity at the 2 and 5 positions.[6]

Q3: I'm observing an unusual leaving group trend (F > Cl > Br > I). Why is fluoride the best leaving group in my thiophene SNAr reaction?

A3: This is a classic hallmark of the SNAr mechanism and stands in stark contrast to SN1 and SN2 reactions where iodide is the best leaving group.[7][8] In SNAr, the rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group to form the Meisenheimer complex.[3][4] A more electronegative atom like fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. The breaking of the carbon-halogen bond occurs in the second, faster step (restoration of aromaticity), so its bond strength has less impact on the overall reaction rate.

Troubleshooting Guide: Identifying and Eliminating Byproducts

This section provides detailed solutions to specific experimental problems, focusing on the mechanistic cause and preventative strategies.

Q4: My reaction is producing an isomeric byproduct where the nucleophile has attached to the carbon adjacent to the leaving group. What is happening and how do I stop it?

A4: You are likely observing cine-substitution, a common byproduct in heteroaromatic chemistry. [9][10]

  • Causality (The Mechanism): Unlike the standard addition-elimination SNAr pathway, cine-substitution often proceeds through a highly reactive, strained "thienyne" intermediate, analogous to the benzyne intermediate in benzene chemistry.[11] This is typically promoted by the use of exceptionally strong bases (e.g., sodium amide, NaNH₂) which can deprotonate a carbon adjacent to the leaving group, triggering elimination. The incoming nucleophile can then attack either carbon of the strained triple bond, leading to a mixture of the desired product and the cine-substitution isomer.[9][12] A mechanism involving consecutive addition-elimination steps has also been proposed.[12]

  • Visualizing the Competing Pathways:

    G cluster_start Starting Material cluster_snar Desired Pathway cluster_cine Byproduct Pathway Thiophene Activated Thiophene (with LG and EWG) SNAr_Intermediate Meisenheimer Complex (Addition-Elimination) Thiophene->SNAr_Intermediate  Mild Base + Nucleophile Cine_Intermediate Thienyne Intermediate (Elimination-Addition) Thiophene->Cine_Intermediate  Strong Base (e.g., NaNH2) SNAr_Product Direct Substitution Product SNAr_Intermediate->SNAr_Product Elimination of LG Cine_Product cine-Substitution Byproduct Cine_Intermediate->Cine_Product Addition of Nucleophile

    Caption: Competing SNAr and cine-substitution pathways.

  • Validated Protocol for Suppression:

    • Re-evaluate Your Base: This is the most critical parameter. Switch from very strong bases (NaNH₂, LDA, NaH) to milder, non-nucleophilic inorganic bases. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points.[13]

    • Solvent Choice: Continue using polar aprotic solvents like DMF or DMSO, which favor the charge separation in the desired SNAr intermediate.[13]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at room temperature before attempting to heat. Lower temperatures disfavor the high-energy elimination pathway.

    • Monitor Closely: Use TLC or GC to track the reaction progress and stop it as soon as the starting material is consumed to prevent further isomerization or degradation.[5]

Q5: My workup yields a complex, non-aromatic mixture, and I suspect the thiophene ring is opening. Why does this happen?

A5: You are correct to suspect thiophene ring opening, a known degradation pathway under certain nucleophilic conditions.

  • Causality (The Mechanism): The sulfur atom in the thiophene ring can be susceptible to nucleophilic attack, particularly by strong, soft nucleophiles like organolithium reagents.[14] This can initiate a cascade of reactions leading to the cleavage of one or both C-S bonds. Additionally, in some cases, electronically excited states of thiophene can lead to ring opening, suggesting that photochemical pathways could also contribute to degradation.[15] Metal-promoted degradation is another well-documented pathway, particularly relevant if transition metal catalysts are used.[16]

  • Troubleshooting Logic for Ring Opening:

    G Start Problem: Ring Opening Suspected Check_Nu Is the Nucleophile very strong/soft? (e.g., R-Li, NaNH2) Start->Check_Nu Check_Temp Is the reaction temperature high? (>100 °C) Start->Check_Temp Check_Metal Is a transition metal catalyst present? Start->Check_Metal Solution_Nu Solution: Use a weaker nucleophile (e.g., amine, alkoxide) Check_Nu->Solution_Nu  Yes Solution_Temp Solution: Lower temperature, monitor for completion Check_Temp->Solution_Temp  Yes Solution_Metal Solution: Re-evaluate catalyst system, consider ligand effects Check_Metal->Solution_Metal  Yes

    Caption: Decision workflow for troubleshooting ring opening.

  • Validated Protocol for Prevention:

    • Nucleophile Selection: If using highly reactive nucleophiles like organolithiums, consider transmetalation to a less reactive organocuprate or using the corresponding Grignard reagent, which can be less aggressive. For other nucleophiles, ensure you are not using an excessive excess.

    • Temperature Management: Maintain the lowest possible temperature. For highly activated substrates, reactions can often proceed at or even below room temperature.

    • Inert Atmosphere: Rigorously exclude oxygen, as radical pathways can contribute to ring degradation.

    • Protect the Sulfur (Advanced): In challenging cases, the sulfur atom can be temporarily oxidized to a sulfone. The thiophene-1,1-dioxide is highly activated towards nucleophilic attack and resistant to ring opening. The sulfone can then be removed in a subsequent step.

Q6: I am getting a significant amount of a bithienyl byproduct. What is causing this homocoupling?

A6: The formation of bithienyl suggests an unwanted reductive homocoupling side reaction.

  • Causality (The Mechanism): This is most common when using organometallic reagents (e.g., Grignard or organolithium reagents) to form a nucleophile in situ or in metal-catalyzed cross-coupling reactions.[5] It can arise from a Wurtz-type reaction where the organometallic reagent reacts with the starting halo-thiophene. It can also be promoted by trace amounts of transition metals or oxygen, which can initiate a radical coupling pathway.

  • Validated Protocol for Prevention:

    • Ensure Anhydrous and Inert Conditions: Water and oxygen are key culprits. Dry all solvents and glassware thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

    • Control Stoichiometry and Addition Rate: Use a precise stoichiometry of reagents. Add the organometallic reagent slowly to the reaction mixture at a low temperature to maintain a low instantaneous concentration, minimizing the chance of it reacting with the starting material.

    • Activate Magnesium (for Grignard): If preparing a thienyl Grignard reagent, ensure the magnesium turnings are properly activated (e.g., with iodine or 1,2-dibromoethane) to ensure rapid formation of the desired reagent, leaving less time for side reactions.[5]

    • Purify Reagents: Ensure the starting halo-thiophene is free from any residual metal impurities from its own synthesis.

General Best Practices and Optimization Table

The following table summarizes key parameters and their impact on preventing byproduct formation in thiophene SNAr reactions.

ParameterRecommendation for High SelectivityRationale & Causality
Activating Group (EWG) Position at C3 or C5 for a C2-LG; C2 or C4 for a C3-LG. Strong resonance-withdrawing groups (NO₂, CN) are most effective.Maximizes resonance stabilization of the negative charge in the Meisenheimer intermediate, accelerating the desired reaction over side pathways.[2]
Leaving Group (LG) F > Cl >> Br, I.The rate-determining step is nucleophilic attack. A more electronegative LG (Fluorine) creates a more electrophilic carbon, accelerating this step.[4]
Base Use mild, non-nucleophilic bases (K₂CO₃, Cs₂CO₃, DIPEA).Avoids E1cb-like elimination that leads to thienyne intermediates and cine-substitution. Strong bases can also promote ring degradation.[10][13]
Solvent Polar aprotic (DMSO, DMF, NMP).Solvates the cation of the base/nucleophile, increasing the nucleophilicity of the anion and stabilizing the charged intermediate.[13]
Temperature Lowest possible for reasonable reaction rate (start at RT).Higher temperatures provide the activation energy for alternative, undesired pathways like elimination and decomposition.[5]
Atmosphere Inert (Argon or Nitrogen).Excludes oxygen and moisture, which can lead to homocoupling and quenching of nucleophiles/intermediates, respectively.[5]
References
  • Arkat USA, Inc. (2017). cine- and tele-Substitution reactions: review of work from 2002-2016. [Link]

  • ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. [Link]

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. [Link]

  • MDPI. (2020). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. [Link]

  • National Institutes of Health (NIH). (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • WuXi Biology. (n.d.). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. [Link]

  • Royal Society of Chemistry. (1983). cine-Substitution in the thiophen series. Mechanism of the reaction of 3,4-dinitrothophen with sodium arenethiolates in methanol. [Link]

  • Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. [Link]

  • ResearchGate. (2024). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • Rauchfuss Group, University of Illinois. (1995). A New Pathway for Thiophene Ring Opening by Transition Metals. [Link]

  • Royal Society of Chemistry. (2007). Excited states of thiophene: ring opening as deactivation mechanism. [Link]

  • ResearchGate. (2013). (PDF) Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents. [Link]

  • ScienceDirect. (n.d.). THIOPHENE AND ITS DERIVATIVES. [Link]

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2023). Leaving Groups. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

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strategies to minimize tar formation in high-temperature fluorination reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for High-Temperature Fluorination. As Senior Application Scientists, we understand the formidable challenges of working with elemental fluorine and other potent fluorinating agents at elevated temperatures. One of the most persistent and disruptive issues is the formation of tar—a complex mixture of polymeric and carbonaceous by-products that can derail experiments, reduce yields, and damage equipment.

This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind tar formation and equip you with the knowledge to design robust, self-validating experimental protocols to minimize it.

Frequently Asked Questions (FAQs): The Fundamentals of Tar Formation

Q1: What exactly is "tar" in the context of high-temperature fluorination?

A: In this context, "tar" is not a single compound but a complex, often viscous and dark-colored mixture of high-molecular-weight organic by-products. It primarily consists of fluorinated and non-fluorinated polycyclic aromatic hydrocarbons (PAHs), polymers, and carbonaceous material (char)[1][2]. Its composition is highly variable and depends on the substrate, reaction conditions, and the specific fluorinating agent used. The key characteristic is its insolubility and tendency to coat reactor surfaces, which can lead to significant operational problems.

Q2: Why is tar formation so common in high-temperature fluorination reactions?

A: Tar formation is prevalent due to a combination of three core factors:

  • Extreme Reactivity of Fluorine: Elemental fluorine (F₂) has a very weak F-F bond (159 kJ/mol), which readily cleaves at high temperatures to form highly reactive fluorine radicals. These radicals can initiate aggressive, often uncontrollable, free-radical chain reactions with the organic substrate.

  • Highly Exothermic Reactions: Fluorination reactions are extremely exothermic. The heat generated can create localized "hot spots" within the reactor where the temperature is significantly higher than the setpoint. These hot spots accelerate substrate decomposition, polymerization, and charring[3][4].

  • Competing Reaction Pathways: At high temperatures, the desired fluorination pathway competes with alternative degradation pathways. Substrates can undergo pyrolysis, elimination, cyclization, and polymerization reactions, which are often catalyzed by the harsh conditions and by-products like hydrogen fluoride (HF)[1][5].

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific problems you may encounter during your experiments. We provide a diagnosis of the likely cause and a set of actionable solutions.

Issue 1: Rapid Clogging and Fouling of the Reactor

Q: My reactor tube (or flow path) is clogging with a black, solid material early in the reaction, causing a pressure buildup. What's happening and how can I fix it?

A: Diagnosis: This is a classic sign of rapid, uncontrolled charring and polymerization. The reaction is likely proceeding too quickly in a concentrated area, leading to immediate degradation of the starting material and product. The primary culprits are excessive temperature and high reactant concentration.

Solutions:

  • Reduce Fluorine Concentration with an Inert Gas: This is the most effective first step. Diluting the fluorine gas stream (e.g., with Nitrogen or Argon) serves two purposes: it lowers the partial pressure of fluorine, reducing the frequency of reactive collisions, and the inert gas acts as a heat carrier, helping to dissipate hot spots and maintain a more uniform temperature profile[3][4]. A starting point is a 10:1 ratio of inert gas to fluorine, which can be adjusted as needed.

  • Optimize Reaction Temperature: While high temperatures are needed to initiate the reaction, excessive heat is the main driver for tar formation[6][7].

    • Action: Perform a temperature screening experiment, decreasing the setpoint in 25-50 °C increments. The goal is to find the minimum temperature required for efficient conversion without significant by-product formation.

    • Causality: Lowering the temperature reduces the rate of radical initiation and competing pyrolysis pathways, giving the desired fluorination reaction a better chance to occur selectively[5].

  • Improve Heat Transfer with Reactor Design: Poor heat transfer leads to the hot spots that cause charring.

    • Fixed-Bed/Tube Reactors: Ensure the reactor has a narrow diameter to maximize the surface-area-to-volume ratio, facilitating more efficient heat removal from the reaction zone[8].

    • Continuous Flow Systems: Microreactors or tube-in-tube reactors offer superior heat transfer and precise temperature control, making them highly advantageous for managing these exothermic processes[9]. However, be aware that clogging can still be an issue in narrow channels[9].

Issue 2: Low Yield of Desired Product with a Complex Mixture of By-products

Q: My final product is a complex mixture with many unidentified peaks in the GC-MS, and the yield of my target molecule is very low. The by-products appear to be heavy and oily.

A: Diagnosis: This points to a lack of reaction selectivity. Over-fluorination, substrate rearrangement, and polymerization are likely occurring simultaneously. The reaction conditions are too harsh, favoring multiple competing pathways over the desired single fluorination event.

Solutions:

  • Control Reactant Stoichiometry and Residence Time:

    • Action: Precisely control the molar ratio of fluorine to the substrate. Avoid a large excess of fluorine, which promotes over-fluorination[5][10]. In flow systems, increase the flow rate to reduce the residence time of the reactants in the high-temperature zone.

    • Causality: Minimizing the time the substrate and product are exposed to high temperatures and excess fluorine reduces the probability of subsequent, undesired reactions.

  • Employ Catalysis for Milder Conditions:

    • Action: Introduce a suitable catalyst to lower the activation energy of the desired reaction. This can allow for lower operating temperatures and increased selectivity[11]. Nickel-based catalysts, for example, have been studied for their ability to break down tar precursors[12][13].

    • Causality: A catalyst provides an alternative mechanistic pathway that is more energetically favorable than the radical pathways leading to tar. This steers the reaction toward the desired product[11].

  • Use an HF Scavenger:

    • Action: If applicable to your system (e.g., in some packed-bed or flow setups), incorporate an acid scavenger like sodium fluoride (NaF) or calcium carbonate (CaCO₃) downstream of the main reaction zone[5][14].

    • Causality: Hydrogen fluoride (HF) is a common and highly corrosive by-product that can catalyze polymerization and degradation reactions. Removing it as it forms can significantly clean up the reaction profile[5].

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and addressing tar formation issues.

Tar_Troubleshooting Start Start: Tar Formation Observed Q_Clogging Is the reactor clogging with solid char? Start->Q_Clogging Sol_Concentration High Priority: 1. Dilute F₂ with inert gas (e.g., 10:1 N₂:F₂). 2. Reduce reaction temperature. Q_Clogging->Sol_Concentration Yes Q_Yield Is the primary issue low yield and a complex mixture of oily by-products? Q_Clogging->Q_Yield No Check_Improvement Is tar formation significantly reduced? Sol_Concentration->Check_Improvement Sol_Selectivity High Priority: 1. Optimize F₂:Substrate stoichiometry. 2. Reduce residence time (increase flow rate). 3. Consider a catalyst. Q_Yield->Sol_Selectivity Yes End_Reassess Reassess System: - Consider alternative reactor design (e.g., Flow vs. Batch). - Investigate substrate stability. Q_Yield->End_Reassess No (Unusual Issue) Sol_Selectivity->Check_Improvement Fine_Tune Fine-tune parameters: - Temperature (+/- 10 °C) - Flow Rate / Residence Time - Dilution Ratio Check_Improvement->Fine_Tune Yes Check_Improvement->End_Reassess No End_Success Success: Process Optimized Fine_Tune->End_Success

Caption: A decision tree for troubleshooting tar formation.

Experimental Protocols

Protocol 1: Minimizing Tar in a Packed-Bed Tube Reactor

This protocol outlines a general procedure for gas-phase fluorination using a diluted fluorine stream.

  • System Passivation (Critical for Safety & Purity):

    • Assemble the reactor (e.g., Monel or Nickel tube) and all gas lines. Ensure the system is leak-tight.

    • Flow a stream of 5-10% F₂ diluted in N₂ through the entire system at a low flow rate for 1-2 hours at the target reaction temperature. This creates a passive metal fluoride layer that prevents corrosion of the reactor material[15].

    • Purge the system thoroughly with inert gas (N₂) to remove all residual fluorine.

  • Substrate Loading:

    • If the substrate is a solid, load it into the reactor tube, ensuring it is spread thinly to maximize surface area.

    • If the substrate is a volatile liquid, use a heated saturator to introduce its vapor into the inert gas stream before it mixes with the fluorine stream.

  • Reaction Execution:

    • Heat the reactor to the desired temperature under a steady flow of inert gas (e.g., N₂ at 50 SCCM).

    • Introduce the diluted fluorine stream (e.g., 10% F₂ in N₂ at 5 SCCM) into the inert gas stream just before the reactor inlet. The use of mass flow controllers is highly recommended for precise control[9].

    • Pass the gas mixture over the substrate for the calculated residence time.

  • Product Collection & Tar Mitigation:

    • Immediately downstream of the heated zone, install a cold trap (e.g., dry ice/acetone or liquid nitrogen) to condense the desired product and any higher-boiling by-products.

    • Vent the non-condensable gases through a scrubber (e.g., soda lime or alumina) to neutralize unreacted fluorine and HF.

  • Shutdown and Analysis:

    • Stop the fluorine flow first, followed by the substrate flow (if applicable).

    • Allow the system to cool to room temperature under a continuous inert gas purge.

    • Carefully collect the contents of the cold trap for analysis (GC-MS, NMR). Inspect the reactor tube for visual evidence of tar or char formation.

Comparative Analysis of Key Parameters

The following table summarizes the impact of key experimental parameters on tar formation.

ParameterEffect on Tar FormationRationale & CausalityKey References
Temperature High Impact: Increasing temperature significantly increases tar formation above an optimal point.Accelerates radical formation, pyrolysis, and polymerization side reactions.[6][7][16]
F₂ Concentration High Impact: Higher concentrations lead to more tar.Increases reaction exothermicity, promotes hot spots, and favors over-fluorination and degradation pathways.[5][10]
Residence Time Medium Impact: Longer residence times can increase tar.Provides more time for secondary reactions (polymerization, degradation) of both substrate and product to occur.[17]
Inert Gas Dilution High Impact: Dilution strongly suppresses tar formation.Reduces reactant partial pressure and dissipates heat, controlling the reaction rate and preventing thermal runaways.[3][4]
Catalyst High Impact (If Applicable): A suitable catalyst can drastically reduce tar.Provides a lower-energy, more selective reaction pathway, allowing for milder conditions that do not favor tar formation.[11][12]
Reactor Design Medium Impact: Designs with high heat transfer efficiency (e.g., microreactors) reduce tar.Efficiently removes heat from the exothermic reaction, preventing the formation of localized hot spots.[8][9]

Advanced Strategies & System Design

Flow Chemistry: A Superior Approach

For high-temperature fluorinations, transitioning from batch or packed-bed reactors to a continuous flow system is a powerful strategy for minimizing tar.

Flow_vs_Batch cluster_0 Batch / Packed-Bed Reactor cluster_1 Continuous Flow Reactor B_Heat Poor Heat Transfer B_Hotspots Localized Hot Spots B_Heat->B_Hotspots B_Tar High Tar Formation B_Hotspots->B_Tar B_Mixing Poor Mixing & Concentration Gradients B_Mixing->B_Tar B_Residence Poorly Defined Residence Time B_Residence->B_Tar F_Heat Excellent Heat Transfer (High Surface/Volume Ratio) F_Temp Precise Temperature Control F_Heat->F_Temp F_Tar Minimized Tar Formation F_Temp->F_Tar F_Mixing Excellent Mixing F_Mixing->F_Tar F_Residence Precise Residence Time Control F_Residence->F_Tar

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluorothiophene-2-carbonitrile. This guide is designed to provide expert, actionable advice for troubleshooting common catalyst poisoning issues encountered during synthetic reactions involving this versatile building block. We will delve into the root causes of catalyst deactivation and provide detailed protocols and strategies to ensure the success and efficiency of your experiments.

Troubleshooting Guide: Diagnosis and Mitigation

This section addresses specific, common problems in a question-and-answer format, providing both an explanation of the underlying cause and a step-by-step solution.

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) started well but stalled before completion. What is the likely cause?

Answer: This is a classic symptom of catalyst poisoning. The primary culprit is the sulfur atom within the this compound ring.

Root Cause Analysis: The sulfur atom in the thiophene ring acts as a soft ligand that can strongly and often irreversibly bind to the soft palladium metal center of the catalyst.[1] This process, known as chemisorption, blocks the active sites required for the catalytic cycle (oxidative addition, reductive elimination), effectively "poisoning" and deactivating the catalyst over time.[1][2] While the nitrile group (-CN) can also interact with metal centers, the sulfur atom is the more potent poison in this context for palladium catalysts.[2]

Mitigation Strategies:

  • Increase Catalyst Loading: As a straightforward initial approach, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active catalyst to compensate for the gradual deactivation and drive the reaction to completion.[1] However, this increases costs and complicates purification.

  • Select a Poison-Resistant Catalyst System: The choice of ligand is critical. Using catalysts with bulky, electron-rich phosphine ligands can shield the palladium center, making it less susceptible to sulfur binding and promoting the desired catalytic steps over deactivation.[1]

Ligand FamilyKey FeaturesRecommended Ligands
Biarylphosphines Bulky, electron-rich. Excellent for promoting reductive elimination.XPhos, SPhos, BrettPhos, RuPhos
Ferrocenylphosphines Robust and versatile.dppf (1,1'-Bis(diphenylphosphino)ferrocene)
Wide Bite-Angle Can stabilize the catalyst and prevent decomposition.Xantphos
  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes slow the rate of irreversible catalyst poisoning relative to the desired catalytic turnover.

    • Base Selection: The choice of base is crucial and can influence catalyst stability and activity. For Suzuki reactions, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1] For Buchwald-Hartwig aminations, the base must be chosen carefully to deprotonate the amine without degrading the catalyst or substrate.[3][4]

Question 2: My reaction mixture turned black, and a precipitate formed. Is this related to catalyst poisoning?

Answer: Yes, the formation of palladium black is a clear visual indicator of catalyst decomposition, which can be caused or accelerated by poisoning.

Root Cause Analysis: The catalytically active species is typically a soluble, well-defined palladium complex (e.g., Pd(0)L₂). When the stabilizing ligands are displaced by a poison like the thiophene's sulfur, or if the ligands themselves degrade, the unprotected palladium atoms can aggregate into inactive, insoluble metallic palladium, which appears as a black precipitate.[1] This aggregation is irreversible and removes the catalyst from the reaction.

Troubleshooting Workflow:

G Start Reaction Stalls & Mixture Turns Black Confirm_Poisoning Confirm Catalyst Decomposition (Palladium Black Formation) Start->Confirm_Poisoning Action Select Mitigation Strategy Confirm_Poisoning->Action Opt1 Use More Robust Ligand (e.g., XPhos, SPhos) Action->Opt1 Most Effective Opt2 Increase Catalyst Loading (e.g., 1 mol% -> 3 mol%) Action->Opt2 Simple Fix Opt3 Lower Reaction Temperature Action->Opt3 If High T Opt4 Ensure Rigorous Inert Atmosphere Action->Opt4 General Best Practice Result Improved Reaction Outcome: - Higher Conversion - Catalyst Remains Soluble Opt1->Result Opt2->Result Opt3->Result Opt4->Result

Caption: Troubleshooting workflow for catalyst decomposition.

Mitigation Strategies:

  • Ligand Selection: This is the most critical factor. Bulky biarylphosphine ligands (e.g., Buchwald ligands) are designed to create a stable coordination sphere around the palladium, preventing aggregation even in the presence of challenging substrates.[5]

  • Inert Atmosphere: While not directly a poisoning issue, the presence of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then decompose.[1] Ensure your reaction setup is thoroughly degassed with an inert gas like argon or nitrogen.

Frequently Asked Questions (FAQs)

Q1: Are certain reaction types more prone to poisoning with this compound? A: Yes. Reactions that require a highly active, low-coordinate Pd(0) species, such as the Buchwald-Hartwig amination, can be particularly sensitive. The oxidative addition step is often rate-limiting, and if the catalyst is poisoned before this can occur efficiently, the reaction will fail. Suzuki-Miyaura couplings can also be strongly affected.[1]

Q2: Can I "reactivate" a poisoned catalyst? A: Generally, for palladium catalysts poisoned by strong chemisorption of sulfur, the deactivation is irreversible in a laboratory setting.[6] Unlike industrial processes where regeneration via high-temperature treatments might be possible, in synthetic organic chemistry, the focus is on prevention.[7][8] The most practical approach is to discard the failed reaction and restart with a mitigation strategy.

Q3: Does the fluorine atom or the nitrile group contribute to poisoning? A: The primary poison is the thiophene sulfur. However, other functional groups can play secondary roles. Nitriles are known to coordinate to metal centers and can sometimes act as catalyst poisons themselves, though their binding is typically weaker than sulfur.[2] The electron-withdrawing nature of the fluorine and nitrile groups can also influence the electronic properties of the thiophene ring, potentially affecting the rate of desired reactions versus poisoning, but this is a secondary effect compared to the direct S-Pd binding.

Q4: Are there alternatives to palladium catalysts that are more resistant to sulfur poisoning? A: While palladium is the workhorse for many cross-coupling reactions, nickel-based catalysts can sometimes offer better tolerance to sulfur-containing substrates. However, nickel catalysis often requires different reaction conditions and ligand systems and may have a different substrate scope. For a given transformation, screening a small set of nickel catalysts could be a viable alternative if palladium systems consistently fail.

Experimental Protocol: Catalyst/Ligand Screening for Suzuki Coupling

This protocol provides a framework for efficiently screening different catalyst systems to overcome poisoning when coupling this compound with an arylboronic acid.

Objective: To identify a palladium catalyst and ligand combination that effectively promotes the Suzuki-Miyaura coupling in the presence of the sulfur-containing substrate, minimizing catalyst poisoning and maximizing product yield.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • Base: Finely ground K₃PO₄ (3.0 equiv)

  • Solvent: Anhydrous dioxane or toluene

  • Palladium sources (select from): Pd₂(dba)₃, Pd(OAc)₂

  • Ligands (select from): SPhos, XPhos, dppf, Xantphos

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Array Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and a stir bar.

  • Catalyst/Ligand Addition:

    • For each condition, prepare a stock solution of the palladium source and the desired ligand in the reaction solvent. A typical Pd:Ligand ratio is 1:2.

    • Add the appropriate catalyst/ligand solution to each corresponding vial to achieve the target catalyst loading (e.g., 2 mol % Pd).

  • Substrate Addition: Add this compound (1.0 equiv) to each vial.

  • Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum heating block (e.g., 80-100 °C).[9]

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction. Quench with a solvent like ethyl acetate, filter, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify any byproducts.

  • Analysis: Compare the conversion rates and final yields across the different catalyst systems. Note any visual signs of catalyst decomposition (palladium black formation). The system providing the highest yield with the least decomposition is the optimal choice.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Analysis Prep1 Dispense Reagents: - Boronic Acid - Base (K₃PO₄) Prep2 Add Catalyst/Ligand (Screening Array) Prep1->Prep2 Prep3 Add 5-Fluorothiophene- 2-carbonitrile Prep2->Prep3 React Seal Vials & Heat (80-100 °C) Prep3->React Monitor Monitor Progress (LC-MS / GC-MS) React->Monitor Analyze Compare Yields & Select Optimal System Monitor->Analyze Result Result Analyze->Result Optimized Protocol

Caption: Workflow for catalyst screening experiment.

References
  • Benchchem. (n.d.). Catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene.
  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
  • Wikipedia. (2024). Catalyst poisoning. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Retrieved from [Link]

  • H-Metrics. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]

  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
  • ResearchGate. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Salamoun, J., et al. (2014). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. ACS Medicinal Chemistry Letters, 5(8), 928-933.
  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. New Journal of Chemistry, 45(24), 10695-10700.
  • Chemistry For Everyone. (2025). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. Retrieved from [Link]

  • Bartholomew, C. H., & Argyle, M. D. (Eds.). (2016).
  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Rate and Selectivity of Thiophene Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiophene Fluorination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine atoms onto the thiophene ring. The choice of solvent is a critical, yet often underestimated, parameter that can profoundly influence not only the rate of your reaction but also the all-important regioselectivity of fluorination. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice so critical in the electrophilic fluorination of thiophene?

A1: Solvent choice is paramount because it directly influences the stability of the charged intermediates and the reactivity of the electrophilic fluorinating agent. In the electrophilic fluorination of thiophene, the reaction proceeds through a positively charged intermediate known as a sigma complex or arenium ion. The ability of the solvent to stabilize this charged species can significantly affect the activation energy of the reaction, and thus its rate.[1]

Furthermore, the solvent can modulate the effective reactivity of the fluorinating agent (e.g., Selectfluor™, NFSI). Solvent molecules can coordinate with the reagent, influencing its electrophilicity. This interplay dictates both how fast the reaction proceeds and, in many cases, where the fluorine atom is delivered on the thiophene ring (regioselectivity).

Q2: What is the general mechanism for the electrophilic fluorination of thiophene, and how does the solvent intervene?

A2: The electrophilic fluorination of thiophene follows a classic electrophilic aromatic substitution (SEAr) mechanism. The key steps are:

  • Formation of the Sigma Complex: The π-electrons of the thiophene ring attack the electrophilic fluorine source (F-E) to form a resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion. Thiophene can be attacked at the C2 or C3 position.

  • Deprotonation: A weak base, which can be the solvent itself or the counter-ion of the fluorinating reagent, removes a proton from the carbon atom that was attacked by the electrophile.

  • Re-aromatization: The removal of the proton restores the aromaticity of the thiophene ring, yielding the fluorinated product.

The solvent plays a crucial role in stabilizing the positively charged sigma complex. Polar solvents are generally more effective at this stabilization than non-polar solvents.

G cluster_0 Mechanism of Thiophene Fluorination Thiophene Thiophene Sigma_Complex Sigma Complex (Arenium Ion) Thiophene->Sigma_Complex Attack on F⁺ FE F-E (e.g., Selectfluor™) FE->Sigma_Complex Product Fluorothiophene Sigma_Complex->Product Deprotonation Base Base (Solvent, Nu⁻) Base->Product HE H-E⁺

Caption: General mechanism of electrophilic thiophene fluorination.

Q3: Which class of solvents is generally recommended for fluorination with N-F reagents like Selectfluor™?

A3: For electrophilic fluorination using N-F reagents such as Selectfluor™ or N-Fluorobenzenesulfonimide (NFSI), polar aprotic solvents are typically the first choice.[2][3] Solvents like acetonitrile (MeCN) are frequently used and often provide a good balance of reagent solubility and reaction performance.[2]

  • Polar aprotic solvents (e.g., acetonitrile, nitromethane) can dissolve cationic reagents like Selectfluor™ and stabilize the charged sigma complex intermediate without strongly solvating the nucleophilic counter-ion, which acts as the base in the deprotonation step.

  • Polar protic solvents (e.g., water, methanol) can also be used, particularly with Selectfluor™, which is stable in water.[4] However, they can sometimes lead to side reactions or slower rates due to hydrogen bonding with the reagent or intermediates.

  • Non-polar solvents (e.g., hexane, toluene) are generally poor choices as they do not effectively solubilize the polar N-F reagents and fail to adequately stabilize the charged intermediates, leading to very slow or no reaction.

Troubleshooting Guides

Issue 1: My reaction is very slow or not proceeding to completion.

Q: I've set up my fluorination of 2-acetylthiophene with Selectfluor™ in dichloromethane (DCM), but after 24 hours, I see mostly starting material. What's going wrong?

A: A slow or stalled reaction is often a direct consequence of suboptimal solvent choice, which impacts both reagent solubility and the stability of the reaction's transition state.

Troubleshooting Steps:

  • Check Reagent Solubility: Selectfluor™ has limited solubility in less polar solvents like dichloromethane.[3] A significant portion of your reagent may be un-dissolved and thus unavailable for reaction.

    • Solution: Switch to a more polar aprotic solvent. Acetonitrile (MeCN) is the most common and effective solvent for reactions with Selectfluor™.[2] Nitromethane is another excellent, albeit less common, option.[3]

  • Enhance Intermediate Stabilization: The sigma complex formed during the reaction is highly polar and charged. A non-polar or weakly polar solvent like DCM provides poor stabilization for this intermediate, leading to a high activation energy and a slow reaction rate.

    • Solution: As above, moving to a solvent with a higher dielectric constant, like acetonitrile, will better stabilize the transition state and accelerate the reaction.

  • Consider Temperature: While some fluorinations proceed at room temperature, electron-deficient thiophenes (like those with an acetyl group) are less reactive and may require heating.

    • Solution: Once you have switched to a suitable solvent like acetonitrile, try gently heating the reaction to 50-80 °C. Always monitor for potential side product formation at higher temperatures.

G cluster_1 Troubleshooting Slow Reaction Rate Start Slow/No Reaction Check_Solubility Is the reagent (Selectfluor™) fully dissolved? Start->Check_Solubility Check_Polarity Is the solvent polar enough to stabilize the sigma complex? Check_Solubility->Check_Polarity No Increase_Temp Action: Increase temperature (e.g., 50-80 °C) Check_Solubility->Increase_Temp Yes Switch_Solvent Action: Switch to a polar aprotic solvent (e.g., MeCN) Check_Polarity->Switch_Solvent No Success Reaction Proceeds Switch_Solvent->Success Increase_Temp->Success

Caption: Workflow for troubleshooting a slow thiophene fluorination.

Issue 2: I'm getting a mixture of isomers (poor regioselectivity).

Q: I'm trying to fluorinate 2-bromothiophene to get 2-bromo-5-fluorothiophene, but I'm also getting a significant amount of 2-bromo-3-fluorothiophene. How can the solvent help improve the selectivity?

A: Regioselectivity in the fluorination of substituted thiophenes is a delicate balance of electronic and steric effects. The solvent can influence this balance by altering the transition state energies for attack at different positions.

Troubleshooting Steps:

  • Understand the Inherent Directing Effects: For 2-substituted thiophenes, electrophilic attack is electronically favored at the C5 position. However, attack at C3 is a competing pathway. The choice of solvent can help to amplify the preference for C5.

  • Solvent Polarity and Transition State Selectivity:

    • Polar Aprotic Solvents (e.g., Acetonitrile): These are generally the best starting point. They stabilize the more charge-delocalized and electronically favored C5-attack transition state more effectively than the C3-attack transition state. This often leads to higher C5 selectivity.

    • Halogenated Solvents (e.g., DCM, DCE): While less effective for reaction rate, their different coordination properties might subtly alter selectivity. They are worth screening if selectivity in MeCN is poor, but expect slower reactions.

    • Protic Solvents (e.g., Formic Acid, Acetic Acid): These can protonate the substrate or interact strongly with the fluorinating agent, potentially altering the electronic landscape and thus the regioselectivity. Formic acid has been used as a solvent for fluorination with F₂ gas.[4] Their use with N-F reagents should be approached with caution and on a small scale first.

  • "Solvent Cage" Effects: While less pronounced for ionic reactions, the immediate environment of solvent molecules around the reactants (the "solvent cage") can influence which reactive conformers are present, potentially affecting the regiochemical outcome. Systematically screening solvents of different classes (e.g., nitriles, esters, halogenated hydrocarbons) can sometimes reveal an optimal medium.

Illustrative Data on Solvent Effects (General Trends):

Solvent ClassExample(s)Dielectric Constant (ε)Expected Effect on RateExpected Effect on Selectivity (C5 vs. C3)
Polar Aprotic Acetonitrile (MeCN)37.5High Generally Good to Excellent (Favors C5)
Nitromethane (MeNO₂)35.9High Often provides good selectivity.
Halogenated Dichloromethane (DCM)9.1Low to Moderate Variable, may be lower than MeCN.
1,2-Dichloroethane (DCE)10.4Low to Moderate Worth screening as an alternative to DCM.
Polar Protic Water (H₂O)80.1Variable (depends on substrate)Can be unpredictable; potential for side reactions.
Formic Acid (HCOOH)58.0VariableMay alter electronic effects significantly.
Non-Polar Toluene, Hexane< 5Very Low / No Reaction Not applicable due to lack of reactivity.

Note: This table represents general trends based on the principles of electrophilic aromatic substitution. Optimal conditions should be determined empirically for each specific substrate.

Issue 3: I'm observing decomposition or unexpected side products.

Q: I'm running a fluorination in DMF at 80 °C, and my reaction mixture is turning dark, with very low yield of the desired product. What is happening?

A: This is a critical safety and performance issue. Certain polar aprotic solvents have known incompatibilities with electrophilic fluorinating reagents, especially at elevated temperatures.

Troubleshooting & Safety Alert:

  • Solvent-Reagent Incompatibility: Selectfluor™ reacts rapidly and exothermically with Dimethyl Sulfoxide (DMSO) and Pyridine, and can also react with N,N-Dimethylformamide (DMF) .[4] Heating these combinations can lead to rapid decomposition, creating a hazardous situation and destroying your starting material and product.

    • Immediate Solution: STOP using DMF, DMSO, or pyridine as solvents for Selectfluor™-mediated fluorinations, especially with heating.

  • Choose a More Inert Solvent:

    • Primary Recommendation: Acetonitrile (MeCN) is the gold-standard solvent for these reactions due to its polarity and relative inertness.[2]

    • Alternative: If acetonitrile is not suitable for solubility reasons, consider other relatively stable polar aprotic solvents like nitromethane or sulfolane, but always perform a small-scale safety test before scaling up.

  • Solvent-Free Conditions: For some substrates, it may be possible to run the reaction under solvent-free conditions, for example, by ball milling or gentle heating of the neat reactants.[4] This approach can sometimes offer unique selectivity and avoids solvent compatibility issues altogether.

Experimental Protocols

Protocol 1: General Procedure for Direct C-H Fluorination of an Activated Thiophene

This protocol provides a starting point for the fluorination of an electron-rich thiophene derivative (e.g., 2,5-dimethylthiophene).

Materials:

  • 2,5-Dimethylthiophene (1.0 mmol, 1.0 equiv)

  • Selectfluor™ (1.1 mmol, 1.1 equiv)

  • Acetonitrile (MeCN), anhydrous (10 mL)

Procedure:

  • To a clean, dry flask under a nitrogen or argon atmosphere, add 2,5-dimethylthiophene.

  • Add anhydrous acetonitrile and stir until the substrate is fully dissolved.

  • Add Selectfluor™ in one portion to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired fluorinated thiophene.

Protocol 2: Decarboxylative Fluorination of Thiophene-2-Carboxylic Acid

This method is useful when direct C-H fluorination is challenging or gives poor selectivity. It is based on procedures for similar heteroaromatic carboxylic acids.[5]

Materials:

  • Thiophene-2-carboxylic acid (1.0 mmol, 1.0 equiv)

  • Selectfluor™ (2.0 mmol, 2.0 equiv)

  • Acetonitrile (MeCN) / Water (e.g., 4:1 mixture, 10 mL total)

Procedure:

  • In a flask, suspend the thiophene-2-carboxylic acid in the acetonitrile/water solvent mixture.

  • Add Selectfluor™ to the suspension.

  • Heat the reaction mixture to a temperature between 60-80 °C.

  • Monitor the reaction for the consumption of starting material and the formation of the decarboxylated, fluorinated product (2-fluorothiophene) by GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent to isolate the volatile product.

  • Purify by column chromatography or distillation as needed.

References

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]

  • Stavber, S., & Zupan, M. (2005). SelectfluorTM F-TEDA-BF4 as a Versatile Reagent in Organic Chemistry. Acta Chimica Slovenica, 52, 13-26.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Serdyuk, O. V., Abaev, V. T., Butin, A. V., & Nenajdenko, V. G. (2014). Fluorinated Thiophenes and Their Analogues. In Fluorine in Heterocyclic Chemistry (Vol. 1, pp. 233-277).
  • Lévesque, F., et al. (2012). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Journal of the American Chemical Society, 134(34), 14231-14242.
  • Wang, X., et al. (2017). Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor. Organic Letters, 19(6), 1410-1413.

Sources

managing exothermic reactions in the synthesis of 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Fluorothiophene-2-carbonitrile

A Guide to Managing Exothermic Reactions for Researchers and Development Professionals

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, often involves the Balz-Schiemann reaction.[1][2] This classical method, while effective for introducing fluorine to an aromatic ring, presents significant thermal hazards that must be meticulously managed.[3][4] The primary risks stem from two key exothermic events: the initial diazotization of the amine precursor and the subsequent thermal decomposition of the intermediate diazonium salt.[2][3]

This guide provides in-depth, practical advice in a question-and-answer format to help you navigate these challenges, troubleshoot common issues, and ensure a safe and successful synthesis.

Section 1: Understanding the Core Exothermic Risks

This section breaks down the fundamental principles behind the hazardous steps of the synthesis.

Q1: What are the primary exothermic steps in the synthesis of this compound via the Balz-Schiemann reaction?

A1: The synthesis involves two main stages with significant exothermic potential:

  • Diazotization: The initial reaction of the starting material, 2-aminothiophene-5-carbonitrile, with a nitrosating agent (typically sodium nitrite in the presence of a strong acid) to form the diazonium salt. This reaction is inherently exothermic.[5]

  • Thermal Decomposition: The subsequent heating of the isolated 5-cyano-2-thiophenediazonium tetrafluoroborate salt. This step involves the cleavage of a carbon-nitrogen bond and the evolution of nitrogen gas, which can be highly energetic and potentially explosive if not controlled.[3][4]

Q2: Why is the diazotization step exothermic, and what are the critical parameters for its control?

A2: The reaction between a primary aromatic amine and nitrous acid is a rapid, acid-catalyzed process that releases significant heat. The primary danger is a thermal runaway, where the reaction rate increases with temperature, generating heat faster than the cooling system can remove it. This can lead to the violent decomposition of the diazonium salt and the release of toxic nitrogen oxides.

Causality Behind Control Measures:

  • Low Temperature (0–10 °C): Maintaining a low temperature is the most critical control parameter. It slows the reaction rate, allowing the heat generated to be dissipated safely by the cooling bath.[5]

  • Slow, Subsurface Addition: Adding the sodium nitrite solution slowly and below the surface of the reaction mixture prevents localized high concentrations of reactants. This ensures a steady, manageable reaction rate and avoids "hot spots" that could initiate a runaway.

  • Vigorous Agitation: Efficient stirring ensures uniform temperature distribution throughout the reactor, preventing the formation of localized areas of high temperature and reactant concentration.[5]

  • Monitoring for Excess Nitrous Acid: A slight excess of nitrous acid is often used to ensure complete reaction, but a large excess can lead to side reactions and the formation of unstable byproducts. The presence of nitrous gases in the headspace can be an indicator of reaction progress and excess reagent.[5]

Q3: What makes the thermal decomposition of the thiophene diazonium tetrafluoroborate salt particularly hazardous?

A3: The thermal decomposition of aryldiazonium salts is a well-documented hazard. The process involves the release of dinitrogen (N₂), a very stable molecule, which means the reaction is thermodynamically highly favorable and releases a large amount of energy (exothermic).[3] The key hazards are:

  • Rapid Gas Evolution: The decomposition produces nitrogen gas and boron trifluoride (BF₃), leading to a rapid pressure increase in a closed system.

  • Explosion Risk: If heated too quickly or without proper control, the decomposition can become uncontrollably fast, leading to a violent release of energy and an explosion.[3]

  • Variable Stability: The stability of the isolated diazonium salt can be unpredictable and is influenced by impurities, moisture, and the electronic nature of the substituents on the thiophene ring.[3]

Section 2: Troubleshooting Guide for Exothermic Events

This section addresses specific problems you may encounter during the experiment.

Scenario 1: Temperature Spike During Diazotization

Q: My reaction temperature is rising rapidly during nitrite addition, even with a cooling bath. What should I do immediately?

A:

  • Stop Reagent Addition: Immediately cease the addition of the sodium nitrite solution.

  • Enhance Cooling: If possible, add more coolant (e.g., dry ice) to your cooling bath to increase its capacity. Ensure the reactor is making good contact with the bath.

  • Prepare for Emergency Quench: Have a pre-chilled quenching agent ready. A solution of sulfamic acid or urea can be used to neutralize excess nitrous acid, which is the likely driver of the exotherm. Add the quencher slowly only if the temperature continues to rise uncontrollably after stopping the nitrite feed.

  • Do Not Seal the System: Ensure the reaction vessel is vented to prevent pressure buildup from any gas evolution.

Q: How can I prevent localized hotspots and ensure smooth temperature control during diazotization?

A:

  • Optimize Stirring: Use a mechanical stirrer instead of a magnetic stir bar for better mixing in larger volumes. Ensure the vortex is sufficient to pull reagents down from the surface quickly.

  • Use a Syringe Pump: Employ a syringe pump for the addition of sodium nitrite. This provides a consistent, slow, and easily controllable addition rate that is superior to a manual dropping funnel.

  • Dilute the Reagents: Running the reaction at a lower concentration can provide a larger thermal mass to absorb the heat of reaction, making temperature spikes less dramatic.

Scenario 2: Uncontrolled Thermal Decomposition

Q: The decomposition of my isolated diazonium salt was too rapid and violent. What are the likely causes?

A:

  • Heating Rate Too High: The most common cause is heating the salt too quickly. The decomposition should be initiated at a low temperature and warmed gradually.

  • Residual Solvent: The presence of volatile organic solvents in the isolated salt can cause it to decompose more erratically. Ensure the salt is properly dried under vacuum before heating.

  • Impurities: Impurities can catalyze the decomposition, lowering the onset temperature and increasing the rate. Ensure the salt is washed and pure before attempting decomposition.

  • Scale: The heat dissipation from a larger mass of the salt is less efficient. Scale-up must be approached with extreme caution, often requiring a change in methodology.

Q: How can I achieve a smooth, controlled decomposition?

A:

  • Use a High-Boiling, Non-Polar Solvent: Performing the decomposition as a slurry in a high-boiling, non-polar solvent like chlorobenzene or even hexane can improve heat transfer and moderate the reaction.[4][6] The solvent acts as a heat sink, and the evolving gas can bubble away smoothly.

  • Incremental Addition: For larger scales, a safer method is to heat the solvent to the decomposition temperature and then add the diazonium salt in small portions. This ensures that only a small amount of material is reacting at any given time.

  • Photochemical Decomposition: As an alternative to heat, the decomposition can sometimes be induced photochemically at lower temperatures, offering a potentially safer profile.[7]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when handling tetrafluoroboric acid (HBF₄)?

A: Tetrafluoroboric acid is highly corrosive and toxic.[8][9][10] Exposure can cause severe skin burns, irreversible eye damage, and systemic effects if inhaled or ingested.[8][10]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[9]

  • Ventilation: Handle only in a well-ventilated chemical fume hood.[9]

  • Material Compatibility: Do not use aluminum or galvanized containers.[11] Store in a cool, dry, corrosive-materials storage area away from incompatible materials like strong bases.[9]

  • Spills: Neutralize spills immediately with an appropriate agent like soda ash or lime, and absorb with an inert material like sand or vermiculite.[9][11]

Q: Are there safer alternatives to the traditional Balz-Schiemann reaction?

A: Yes, modern fluorine chemistry has developed alternatives, although the Balz-Schiemann remains common. Modifications that can improve safety include:

  • Using Alternative Counterions: Hexafluorophosphates (PF₆⁻) can sometimes offer more stable diazonium salts.[1]

  • Flow Chemistry: Performing the diazotization and decomposition in a continuous flow reactor minimizes the amount of hazardous intermediate present at any one time, significantly reducing the risk of a thermal runaway.

  • One-Pot Procedures: Some methods avoid the isolation of the dry, potentially explosive diazonium salt.[1]

Q: What are the key considerations for safely scaling up this synthesis?

A: Scale-up introduces significant challenges due to the change in the surface-area-to-volume ratio, which affects heat dissipation.

  • Calorimetry Studies: Before any significant scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is essential for designing an adequate cooling system.

  • Engineering Controls: Ensure the reactor has sufficient cooling capacity, an emergency venting system, and robust temperature monitoring and control systems.

  • Modified Procedures: Do not simply increase the volume of reagents. The procedure must be re-evaluated. For decomposition, this often means moving from a batch heating process to a semi-batch process where the salt is added portion-wise to hot solvent.

Section 4: Protocols and Data

Data Presentation: Recommended Reaction Parameters
ParameterDiazotizationThermal DecompositionRationale
Temperature 0 to 5 °C60 to 90 °C (Solvent Dependent)[4]Tightly control reaction rate (diazotization) and initiate smooth decomposition.
Reagent Addition Slow, dropwise via syringe pumpPortion-wise addition of salt to hot solventPrevents exotherm spike and accumulation of unreacted material.
Stirring Speed >300 RPM (Mechanical)>200 RPMEnsures thermal and concentration homogeneity.
Emergency Quench Pre-chilled Sulfamic Acid SolutionN/A (Control via cooling/stopping feed)Rapidly neutralizes the reactive nitrosating agent.
Experimental Protocol 1: Safe Diazotization

Objective: To safely prepare the 5-cyano-2-thiophenediazonium tetrafluoroborate intermediate while managing the reaction exotherm.

  • System Preparation: Assemble a jacketed reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a vent. Ensure the system is inert and dry.

  • Reagent Preparation:

    • In the reactor, dissolve 2-aminothiophene-5-carbonitrile in a 48-50% solution of tetrafluoroboric acid (HBF₄).[8][9]

    • Cool the reactor to 0 °C using a circulating chiller.

    • Prepare a solution of sodium nitrite (NaNO₂) in water.

  • Controlled Addition:

    • Using a syringe pump, add the NaNO₂ solution dropwise to the stirred thiophene solution, ensuring the internal temperature does not exceed 5 °C.

    • Monitor the temperature continuously. If it approaches the upper limit, pause the addition until it stabilizes.

  • Reaction Completion & Isolation:

    • After the addition is complete, stir the resulting slurry at 0–5 °C for an additional 30 minutes.

    • Isolate the precipitated diazonium tetrafluoroborate salt by filtration.

    • Wash the salt with cold diethyl ether and dry under vacuum at room temperature. DO NOT heat the salt to dryness.

Experimental Protocol 2: Controlled Thermal Decomposition

Objective: To safely decompose the diazonium salt to yield this compound.

  • System Preparation: In a separate reactor equipped with a condenser, mechanical stirrer, and thermocouple, add a suitable high-boiling solvent (e.g., chlorobenzene).[4]

  • Heating: Heat the solvent to the desired reaction temperature (e.g., 80-90 °C).[4]

  • Portion-wise Addition: Add the dried diazonium salt in small portions over time. Monitor for gas evolution (N₂) and ensure the reaction remains controlled. Do not add the next portion until the reaction from the previous one has subsided.

  • Reaction Completion: After all the salt has been added, maintain the temperature for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and proceed with standard aqueous work-up and extraction procedures to isolate the this compound product.[12]

Section 5: Visual Guides and Workflows

Diagram 1: Balz-Schiemann Reaction Workflow

G cluster_prep Step 1: Diazotization cluster_decomp Step 2: Decomposition amine 2-Aminothiophene- 5-carbonitrile diazotization Diazotization Reaction (0-5 °C) amine->diazotization reagents HBF₄, NaNO₂ (aq) reagents->diazotization salt Thiophene Diazonium Tetrafluoroborate (Isolated Salt) diazotization->salt Precipitation & Filtration decomposition Thermal Decomposition (60-90 °C) salt->decomposition Portion-wise addition product 5-Fluorothiophene- 2-carbonitrile decomposition->product byproducts N₂ (gas) + BF₃ decomposition->byproducts workup Work-up & Isolation product->workup Purification

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Temperature Spikes

G start Temperature Spike (> 5 °C) during Nitrite Addition stop_addition IMMEDIATELY Stop Nitrite Addition start->stop_addition enhance_cooling Enhance Cooling (Add Dry Ice to Bath) stop_addition->enhance_cooling check_temp Does Temperature Continue to Rise? quench Slowly Add Emergency Quencher (e.g., Sulfamic Acid) check_temp->quench Yes stabilized Temperature Stabilized. Resume Addition at 50% of Original Rate. check_temp->stabilized No enhance_cooling->check_temp

Caption: Decision workflow for managing a temperature spike during diazotization.

References

  • Santa Cruz Biotechnology. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions Involving Fluoroacetonitrile.
  • Oxy. (2019). Product Stewardship Summary: Tetrafluoroboric acid 50%.
  • Integra Chemical Company. (2015).
  • Honeywell. (2024). Tetrafluoroboric Acid Product Stewardship Summary.
  • Sigma-Aldrich. (2025).
  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
  • ChemicalBook. (n.d.). This compound Chemical Properties,Usage,Production.
  • Grokipedia. (n.d.). Balz–Schiemann reaction.
  • Organic Chemistry Portal. (2001). Balz-Schiemann Reaction.
  • Yuan, T., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega.
  • Wikipedia. (n.d.). Balz–Schiemann reaction.
  • Yuan, T., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega.
  • Vedantu. (n.d.).
  • Google Patents. (1979). Process for controlling diazotization reactions involving nitrous reactant.

Sources

Navigating the Labyrinth: A Technical Guide to Preserving 5-Fluorothiophene-2-carbonitrile Integrity During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-Fluorothiophene-2-carbonitrile and encountering challenges with its stability during experimental workup. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may face.

Frequently Asked Questions (FAQs)

Q1: My this compound is degrading during workup. What is the likely cause?

The most probable cause of degradation for this compound during workup is hydrolysis of the nitrile group. The electron-withdrawing nature of both the fluorine atom and the thiophene ring can render the carbon atom of the nitrile group susceptible to nucleophilic attack by water, especially under non-neutral pH conditions. This can lead to the formation of 5-fluorothiophene-2-carboxamide and subsequently 5-fluorothiophene-2-carboxylic acid.

Q2: Under what conditions is the hydrolysis of this compound most likely to occur?

Nitrile hydrolysis is significantly accelerated by either acidic or basic conditions.[1][2][3] While the reaction with neutral water is typically slow, the presence of acid or base catalysts dramatically increases the rate of hydrolysis.[2][3] One study demonstrates the hydrolysis of this compound when heated with 1N sodium hydroxide, confirming its susceptibility to basic conditions.[4]

Q3: How can I visually represent the hydrolysis pathway to better understand it?

Understanding the mechanism is key to preventing it. Below is a diagram illustrating the base-catalyzed hydrolysis of this compound.

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation cluster_step3 Step 3: Further Hydrolysis 5FTC This compound R-C≡N Intermediate1 Tetrahedral Intermediate 5FTC:f1->Intermediate1:f0 OH⁻ OH- Hydroxide | OH⁻ Intermediate2 Amide Intermediate Intermediate1:f0->Intermediate2:f0 H₂O H2O Water | H₂O Amide 5-Fluorothiophene-2-carboxamide R-CONH₂ Intermediate2:f0->Amide:f1 Carboxylate 5-Fluorothiophene-2-carboxylate R-COO⁻ Amide:f1->Carboxylate:f1 OH⁻, H₂O

Caption: Base-catalyzed hydrolysis of this compound.

Q4: What general precautions should I take when working with water-sensitive compounds like this?

When handling any water-sensitive chemical, it is crucial to create a designated work area and perform a "dry run" of your procedure without the sensitive material to identify potential hazards.[5] Always work in a well-ventilated area, and ensure a safety shower and eyewash are accessible.[5] Personal protective equipment, including a flame-resistant lab coat, safety goggles, and nitrile gloves, is mandatory.[5]

Troubleshooting Guide: A Problem-Solution Approach

Problem 1: Degradation during aqueous workup and extraction.

Root Cause: Prolonged contact with water, especially if the aqueous layer is not pH neutral.

Solution: Minimize Water Contact and Control pH

A carefully planned workup protocol is essential to prevent hydrolysis. The following workflow is recommended:

Workup_Workflow Start Reaction Mixture Quench Quench with Mild Reagent Start->Quench Extract Extract with Anhydrous Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with Anhydrous MgSO₄ or Na₂SO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify

Caption: Recommended anhydrous workup workflow.

Detailed Protocol for Anhydrous Workup:

  • Quenching:

    • If your reaction needs to be quenched, use a saturated solution of a mild, neutral salt like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) sparingly. Avoid strong acids or bases.

    • Cool the reaction mixture to 0 °C before quenching to minimize any potential exothermic reaction and slow down the rate of hydrolysis.

  • Extraction:

    • Promptly extract the quenched reaction mixture with a water-immiscible organic solvent that has been dried over a suitable drying agent (e.g., molecular sieves).

    • Suitable solvents include diethyl ether, ethyl acetate, or dichloromethane. The choice will depend on the solubility of your compound.

  • Washing:

    • Wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove the bulk of the water from the organic phase.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure sufficient drying time.

  • Filtration and Concentration:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

Data Summary: Recommended Reagents for Anhydrous Workup

StepReagent/SolventRationale
Quenching Saturated NH₄Cl (aq)Mildly acidic, avoids strongly basic conditions.
Saturated NaHCO₃ (aq)Mildly basic, neutralizes any excess acid.
Extraction Diethyl ether, Ethyl acetateGood solvency for many organic compounds, immiscible with water.
Washing Saturated NaCl (aq)Removes bulk water from the organic layer.
Drying Anhydrous MgSO₄, Na₂SO₄Efficiently removes residual water.
Problem 2: My compound is still degrading even with a careful aqueous workup.

Root Cause: The compound may be highly sensitive to even trace amounts of water or non-neutral pH.

Solution: Non-Aqueous Workup

In cases of extreme sensitivity, a completely non-aqueous workup may be necessary.

Detailed Protocol for Non-Aqueous Workup:

  • Reaction Quenching (if applicable):

    • If the reaction involves a reactive reagent (e.g., an organometallic), it can be quenched by the addition of a proton source dissolved in an anhydrous solvent, such as acetic acid in dry THF, at a low temperature.

  • Solvent Removal:

    • Remove the reaction solvent under reduced pressure.

  • Direct Purification:

    • Dissolve the crude residue in a minimal amount of a suitable solvent and directly purify by column chromatography. The choice of eluent will be critical for good separation.

Problem 3: I am unsure if my starting material has already hydrolyzed.

Root Cause: Improper storage or handling of the starting material.

Solution: Quality Control of Starting Material

Before starting your reaction, it is good practice to check the purity of your this compound.

  • NMR Spectroscopy: Take a ¹H and ¹³C NMR spectrum of your starting material. The presence of impurities such as the corresponding amide or carboxylic acid will be evident from characteristic peaks.

  • FT-IR Spectroscopy: The nitrile group has a characteristic sharp absorption band in the region of 2220-2260 cm⁻¹. A significant decrease in the intensity of this peak or the appearance of a broad peak around 3100-3500 cm⁻¹ (N-H stretch of an amide) and a strong peak around 1650-1750 cm⁻¹ (C=O stretch) could indicate hydrolysis.

Authoritative Grounding & Comprehensive References

The recommendations provided in this guide are based on established principles of organic chemistry and practical laboratory experience. The susceptibility of nitriles to hydrolysis is a well-documented phenomenon.[2] The electron-withdrawing nature of fluorine is known to influence the reactivity of adjacent functional groups in thiophene systems.[6][7][8][9] The general procedures for handling water-sensitive chemicals are based on widely accepted safety protocols.[5]

References

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. [Link]

  • ResearchGate. (n.d.). Influence of pH on the activities of the nitrile hydratase/amidase.... [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Journal of the American Chemical Society. (n.d.). Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4-fluoro)thiophenes. [Link]

  • CORE. (2015). Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4- fluoro)thiophenes. [Link]

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors: a study with multiscale simulations. [Link]

  • Journal of the American Chemical Society. (n.d.). Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4-fluoro)thiophenes. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Thiophene fluorination to enhance photovoltaic performance in low band gap donor–acceptor polymers. [Link]

  • ResearchGate. (n.d.). Suggested mechanism for formation thiophene‐2‐carbonitrile (2),.... [Link]

  • Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: Comparative Reactivity of 5-Halothiophene-2-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-arylthiophene-2-carbonitrile scaffold is a privileged motif in modern medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it a cornerstone for developing novel therapeutics, organic electronics, and agrochemicals. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for synthesizing these valuable compounds, offering a robust and versatile tool for forming critical carbon-carbon bonds.[1][2][3]

However, the practical success and efficiency of a Suzuki coupling are profoundly dependent on the choice of the halide on the thiophene substrate. Researchers are often faced with a choice between iodo-, bromo-, and chloro-substituted thiophenes, each presenting a distinct profile of reactivity, cost, and availability. This guide provides an in-depth, objective comparison of the performance of 5-iodo-, 5-bromo-, and 5-chlorothiophene-2-carbonitrile in the Suzuki coupling reaction. We will delve into the mechanistic underpinnings of their reactivity, present supporting experimental data, and offer field-proven protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

The Decisive Step: Understanding Reactivity through the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) species.

  • Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[4][5]

For aryl halides, the oxidative addition is almost always the rate-determining step of the entire catalytic cycle.[5] The rate of this step is inversely proportional to the strength of the carbon-halogen (C-X) bond. A weaker C-X bond is broken more easily, leading to a faster oxidative addition and a more efficient overall reaction.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products OA Oxidative Addition ArPdX Ar-Pd(II)L₂-X OA->ArPdX TM Transmetalation ArPdR Ar-Pd(II)L₂-R' TM->ArPdR RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Ar-R' Product Ar-R' Pd0->OA Ar-X ArPdX->TM R'-B(OH)₂ (Base) ArPdR->RE Reactants Ar-X + R'-B(OH)₂

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity: Iodo vs. Bromo vs. Chloro

The reactivity of 5-halothiophene-2-carbonitriles in Suzuki coupling follows a predictable trend directly correlated with carbon-halogen bond dissociation energies: Iodo > Bromo > Chloro .[7]

  • 5-Iodothiophene-2-carbonitrile: Possesses the weakest C-I bond, making it the most reactive substrate. Oxidative addition occurs readily, often at lower temperatures and with lower catalyst loadings.

  • 5-Bromothiophene-2-carbonitrile: Represents a balance of reactivity and stability. The C-Br bond is stronger than C-I, requiring slightly more forcing conditions, but it is still readily cleaved by standard palladium catalysts.[1][8]

  • 5-Chlorothiophene-2-carbonitrile: Features the strongest C-Cl bond, rendering it the least reactive of the series.[5] Successful coupling of chloro-thiophenes often necessitates specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and higher reaction temperatures.[9]

Reactivity_Hierarchy cluster_reactivity Decreasing C-X Bond Strength & Increasing Reactivity cluster_conditions Typical Reaction Conditions title Reactivity in Oxidative Addition Iodo 5-Iodothiophene-2-carbonitrile (Weakest C-I Bond) Bromo 5-Bromothiophene-2-carbonitrile (Intermediate C-Br Bond) Iodo->Bromo Higher Reactivity Mild Milder Conditions (Lower Temp, Lower Catalyst Load) Iodo->Mild Chloro 5-Chlorothiophene-2-carbonitrile (Strongest C-Cl Bond) Bromo->Chloro Lower Reactivity Forcing Forcing Conditions (Higher Temp, Specialized Catalyst) Chloro->Forcing

Figure 2: Relationship between C-X bond strength and Suzuki coupling reactivity.
Quantitative Performance Comparison

The following table summarizes the typical experimental conditions and expected outcomes for the Suzuki coupling of each 5-halothiophene-2-carbonitrile with a generic arylboronic acid. Note that these are representative values and optimal conditions may vary based on the specific coupling partner.

Feature5-Iodothiophene-2-carbonitrile5-Bromothiophene-2-carbonitrile5-Chlorothiophene-2-carbonitrile
Relative Reactivity HighestIntermediateLowest
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ / SPhos, Pd(OAc)₂ / XPhos
Catalyst Loading 0.5 - 2 mol%2 - 7 mol%2 - 5 mol% (with advanced ligand)
Typical Temperature Room Temp. - 80 °C80 - 110 °C100 - 120 °C
Reaction Time 1 - 6 hours6 - 24 hours12 - 24 hours
Expected Yield Excellent (>90%)Good to Excellent (70-95%)Moderate to Good (50-85%)
Key Advantage High reactivity, mild conditionsBalanced reactivity and costLowest cost starting material
Key Disadvantage Higher cost, lower stabilityMay require optimizationRequires specialized, expensive catalysts

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for researchers.

Protocol 1: Suzuki Coupling of 5-Iodothiophene-2-carbonitrile (High Reactivity)

This protocol leverages the high reactivity of the iodo-substrate, allowing for mild conditions.

  • Rationale: The weak C-I bond allows for the use of a standard, widely available catalyst like Pd(PPh₃)₄ at a low loading and moderate temperature. A simple carbonate base is sufficient.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 5-iodothiophene-2-carbonitrile (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).

  • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.

  • Add degassed solvents: 1,4-dioxane (8 mL) and water (2 mL).

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling of 5-Bromothiophene-2-carbonitrile (Standard Conditions)

This protocol is a reliable standard for the commonly used bromo-derivative.[8]

  • Rationale: The stronger C-Br bond necessitates a slightly higher temperature and catalyst loading. A stronger base like potassium phosphate (K₃PO₄) is often beneficial for the transmetalation step.[8]

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, add 5-bromothiophene-2-carbonitrile (1.0 mmol, 1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (Argon/Nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and stir for 15-20 minutes at room temperature to allow for catalyst dissolution and complex formation.

  • To this mixture, add the arylboronic acid (1.1 mmol, 1.1 equiv), potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), and degassed water (2 mL).[8]

  • Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring for 12-20 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow workup and purification steps as described in Protocol 1.

Protocol 3: Suzuki Coupling of 5-Chlorothiophene-2-carbonitrile (For Challenging Substrates)

This protocol employs a modern, highly active catalyst system to activate the robust C-Cl bond.[9]

  • Rationale: The inertness of the C-Cl bond requires a catalyst system capable of facilitating the difficult oxidative addition step. A combination of a simple palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos) creates a highly active Pd(0) species in situ. A strong base like K₃PO₄ is essential.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add 5-chlorothiophene-2-carbonitrile (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%).

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add degassed solvent, such as toluene (5 mL) or t-Amyl alcohol (2 mL).[10]

  • Place the tube in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

The choice between iodo-, bromo-, and chlorothiophene-2-carbonitriles for Suzuki coupling is a strategic decision that balances reactivity, cost, and process efficiency.

  • 5-Iodothiophene-2-carbonitrile is the reagent of choice for maximizing reactivity, enabling milder conditions and faster conversions, which is ideal for delicate substrates or late-stage functionalization.

  • 5-Bromothiophene-2-carbonitrile offers a reliable and cost-effective middle ground, demonstrating robust performance under standard, well-established conditions.

  • 5-Chlorothiophene-2-carbonitrile , while the most challenging, is the most economical starting material, making it attractive for large-scale synthesis provided that the necessary investment in specialized catalyst systems and process optimization is made.

By understanding the fundamental principles of reactivity and employing the appropriate field-tested protocols, researchers can effectively harness the power of the Suzuki-Miyaura reaction to accelerate discovery and development in their respective fields.

References

  • Current time inform
  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health. [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. National Institutes of Health. [Link]

  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. National Institutes of Health. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. ResearchGate. [Link]

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A Comparative Guide for Synthetic Strategy: 5-Fluorothiophene-2-carbonitrile vs. 5-Chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular design. The 2-cyanothiophene scaffold is a privileged motif, and its 5-halo-substituted derivatives, notably 5-fluorothiophene-2-carbonitrile and 5-chlorothiophene-2-carbonitrile, serve as versatile intermediates. This guide provides an in-depth technical comparison of these two reagents, drawing upon established principles of chemical reactivity and experimental data to inform strategic decisions in synthesis.

At a Glance: Key Physicochemical and Reactivity Differences

The choice between a fluorine or chlorine substituent at the 5-position of the thiophene ring profoundly influences the molecule's reactivity, primarily in nucleophilic aromatic substitution (SNAr) reactions. This difference is rooted in the distinct electronic properties of the halogens.

PropertyThis compound5-Chlorothiophene-2-carbonitrileRationale
Molecular Weight 127.14 g/mol 143.59 g/mol The higher atomic weight of chlorine results in a greater molecular weight.
Reactivity in SNAr HigherLowerFluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the Meisenheimer intermediate, accelerating nucleophilic attack.
Leaving Group Ability GoodModerateWhile F is a poorer leaving group than Cl in many contexts, in SNAr the rate-determining step is typically the nucleophilic attack, which is facilitated by fluorine's electron-withdrawing nature.
Synthetic Accessibility Can be synthesized from 5-nitrothiophene-2-carbonitrile via fluorodenitration.[1][2]Multiple synthetic routes are established, often starting from 2-chlorothiophene.Both are commercially available, but understanding their synthesis provides flexibility in research.

The Decisive Factor: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic divergence between these two molecules lies in their susceptibility to SNAr. The mechanism, a two-step addition-elimination process, is significantly influenced by the halogen's ability to stabilize the intermediate Meisenheimer complex.

sn_ar_mechanism

Fluorine's superior electronegativity exerts a powerful inductive electron-withdrawing effect, stabilizing the negative charge of the Meisenheimer complex more effectively than chlorine. This stabilization lowers the activation energy of the rate-determining nucleophilic attack, rendering this compound the more reactive substrate in SNAr reactions.

Case Study: Amination of 5-Halothiophene-2-carbonitriles

Reaction of 5-Chlorothiophene-2-carbonitrile Analog with Indole:

A study by an Asian research group demonstrated the base-promoted SNAr reaction of 2-chlorothiophene with 3-methylindole.[3] Although our target molecule has a nitrile group, which would further activate the ring towards nucleophilic attack, this example provides a solid experimental basis for the reactivity of the C-Cl bond on a thiophene ring. The reaction proceeds in good yield, but requires elevated temperatures and extended reaction times.

Proposed Reaction of this compound with Piperidine:

Given the higher reactivity of the C-F bond in SNAr, it is anticipated that the reaction of this compound with a typical secondary amine like piperidine would proceed under significantly milder conditions and with a higher yield compared to its chloro-analog.

Comparative Experimental Protocols

The following protocols are presented to highlight the expected differences in reaction conditions. The protocol for the chloro-analog is based on a published procedure for a similar substrate, while the protocol for the fluoro-analog is a prospective method based on its expected higher reactivity.

experimental_workflow

Protocol 1: Synthesis of 5-(Indol-1-yl)thiophene-2-carbonitrile from a 5-Chlorothiophene Analog (Adapted from literature)

  • To a solution of 3-methylindole (1.0 mmol) in DMSO (5.0 mL), add 2-chlorothiophene (2.5 mmol) and powdered KOH (3.0 mmol).

  • Stir the mixture at 100 °C under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl indole. The analogous reaction with 5-chlorothiophene-2-carbonitrile would be expected to yield the product in good yields.[3]

Protocol 2: Proposed Synthesis of 5-(Piperidin-1-yl)thiophene-2-carbonitrile from this compound

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Add piperidine (1.2 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Stir the mixture at 60-80 °C and monitor the reaction progress by TLC. The reaction is expected to be complete within 4-6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 5-(piperidin-1-yl)thiophene-2-carbonitrile, with an expected excellent yield.

Strategic Synthesis Considerations

The choice between this compound and its chloro- counterpart should be guided by the specific synthetic context.

  • For SNAr reactions: this compound is the superior choice, offering faster reaction rates, milder conditions, and likely higher yields. This is particularly advantageous when dealing with sensitive functional groups that may not tolerate the harsher conditions required for the chloro-derivative.

  • For other transformations: In reactions where the halogen is not the leaving group, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), 5-chlorothiophene-2-carbonitrile may be a suitable or even preferred substrate, depending on the specific catalytic system and desired reactivity.

  • Cost and Availability: Both compounds are commercially available. While historical synthetic routes to the fluoro-derivative were often low-yielding and used hazardous reagents, newer methods have improved its accessibility.[1][2] The cost-effectiveness of each reagent should be evaluated for large-scale applications.

Conclusion

From a chemical reactivity standpoint, this compound offers a distinct advantage over 5-chlorothiophene-2-carbonitrile in nucleophilic aromatic substitution reactions. Its use can lead to more efficient and milder synthetic routes, a crucial consideration in complex molecule synthesis. For reactions not involving nucleophilic displacement of the halogen, the choice may be dictated by other factors such as the desired reactivity in cross-coupling reactions or economic considerations. A thorough understanding of the electronic effects of the halogen substituents is paramount for the rational design of synthetic strategies utilizing these valuable thiophene building blocks.

References

  • Chambers, R. J., & Marfat, A. (2000). An Improved Synthesis of 5-Fluorothiophene-2-Carboxylic Acid. Synthetic Communications, 30(19), 3629-3632. [Link]

  • An Improved Synthesis of 5-Fluorothiophene-2-Carboxylic Acid. (2000). Taylor & Francis Online. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI. [Link]

Sources

A Comparative Guide to Spectroscopic Analysis for Confirming the Purity of 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for research, particularly in the realm of drug development, the unequivocal confirmation of a compound's purity is paramount. 5-Fluorothiophene-2-carbonitrile is a valuable building block in medicinal chemistry, and its purity can significantly impact the outcome of subsequent reactions and biological assays. This guide provides a comprehensive comparison of various spectroscopic techniques to confirm the purity of this compound, offering insights into the rationale behind experimental choices and providing supporting data for analysis.

The Imperative of Purity in Synthesis

The presence of impurities, even in trace amounts, can lead to misleading biological data, side reactions, and difficulties in scaling up processes. For a molecule like this compound, potential impurities could include positional isomers (e.g., 4-fluoro or 3-fluoro isomers), unreacted starting materials, or byproducts from the synthetic route. A multi-pronged analytical approach is therefore not just recommended but essential for robust quality control.

A Comparative Overview of Spectroscopic Techniques

This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. Each technique provides a unique piece of the structural puzzle, and their combined application offers a high degree of confidence in the final purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed picture of the molecular structure and can readily identify and quantify impurities.

¹H NMR Spectroscopy: A First Look at the Proton Environment

Rationale: ¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, we expect to see two distinct signals for the two aromatic protons on the thiophene ring. The coupling between these protons and with the fluorine atom will give rise to a characteristic splitting pattern.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Interpretation:

The ¹H NMR spectrum of pure this compound is expected to show two doublets of doublets in the aromatic region.

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-3~7.0-7.2ddJ(H3-H4) ≈ 4-5 Hz, J(H3-F5) ≈ 2-3 Hz
H-4~7.5-7.7ddJ(H4-H3) ≈ 4-5 Hz, J(H4-F5) ≈ 1-2 Hz

Note: The exact chemical shifts can vary depending on the solvent and concentration. A commercially available ¹H NMR spectrum confirms the presence of signals in these regions.[1]

Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR Purity Analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The large chemical shift dispersion and the characteristic splitting due to coupling with fluorine make it an excellent tool for identifying the correct isomer and detecting carbon-containing impurities.

Experimental Protocol:

The experimental protocol is similar to that of ¹H NMR, but with a pulse program optimized for ¹³C detection (e.g., a proton-decoupled experiment).

Data Interpretation:

For this compound, five distinct carbon signals are expected. The carbon atoms bonded to or near the fluorine will exhibit characteristic splitting (C-F coupling).

CarbonExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)Expected Coupling Constants (J, Hz)
C2 (C-CN)~110-115dJ(C2-F5) ≈ 5-10 Hz
C3~118-122dJ(C3-F5) ≈ 3-5 Hz
C4~125-130dJ(C4-F5) ≈ 10-15 Hz
C5 (C-F)~160-165dJ(C5-F5) ≈ 250-270 Hz
CN~112-116s-

Note: These are estimated values based on data for similar compounds.[2][3][4] The large one-bond C-F coupling constant for C5 is a key diagnostic feature.

¹⁹F NMR Spectroscopy: The Fluorine-Specific Probe

Rationale: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an exceptional tool for analyzing fluorinated compounds.[5][6][7][8] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, allowing for the easy detection of isomeric impurities.

Experimental Protocol:

The experimental protocol is similar to ¹H NMR, but the spectrometer must be tuned to the ¹⁹F frequency. A proton-decoupled ¹⁹F NMR is often acquired to simplify the spectrum.

Data Interpretation:

A pure sample of this compound will show a single signal in the ¹⁹F NMR spectrum. The presence of other signals would indicate the presence of other fluorine-containing impurities. The chemical shift will be a characteristic value for this specific molecule. For aromatic C-F bonds, the chemical shift can range from -100 to -170 ppm relative to CFCl₃.[9][10]

Comparative Analysis with Potential Impurities:

CompoundExpected ¹⁹F Chemical Shift Range (ppm)
This compound -110 to -130
4-Fluorothiophene-2-carbonitrile (isomer)Different from the 5-fluoro isomer
3-Fluorothiophene-2-carbonitrile (isomer)Different from the 5-fluoro isomer

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, we can expect to see characteristic absorption bands for the nitrile group (C≡N), the C-F bond, and the thiophene ring.

Experimental Protocol:

  • Sample Preparation: A small amount of the liquid sample is placed between two KBr or NaCl plates to form a thin film.

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted.

Data Interpretation:

The presence of the following characteristic peaks would confirm the identity of this compound.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C≡N stretch (nitrile)2220-2240Strong
C=C stretch (aromatic)1500-1600Medium
C-F stretch1100-1250Strong
C-H stretch (aromatic)3050-3150Medium to Weak
Thiophene ring vibrationsVarious in fingerprint region (below 1500)Medium to Weak

Note: These are general ranges and the exact peak positions can be found in spectral databases for thiophene derivatives.[11][12]

Workflow for FT-IR Analysis:

Caption: Workflow for FT-IR Functional Group Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification of Volatile Components

Rationale: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is ideal for assessing the purity of volatile compounds like this compound and for identifying and quantifying volatile impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) into the heated injection port.

    • Oven Program: A temperature gradient is used to separate the components based on their boiling points and interactions with the stationary phase.

  • MS Detection:

    • Ionization: Electron Ionization (EI) is typically used.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation:

  • Gas Chromatogram: The purity of the sample can be determined by the relative area of the main peak corresponding to this compound. The presence of other peaks indicates impurities. Isomeric impurities may have very similar retention times and may require optimized GC conditions for separation.[13][14][15]

  • Mass Spectrum: The mass spectrum of the main peak should show a molecular ion (M⁺) peak at m/z = 127, corresponding to the molecular weight of C₅H₂FNS. The isotopic pattern of sulfur (a small M+2 peak) should also be visible.

Expected Fragmentation Pattern:

The fragmentation pattern will be characteristic of the molecule. Key expected fragments include:

m/zPossible Fragment
127[M]⁺ (Molecular Ion)
100[M - HCN]⁺
83[M - CS]⁺ or [C₄H₂F]⁺

Comparative Analysis with Potential Impurities:

CompoundMolecular WeightExpected M⁺ Peak (m/z)Retention Time
This compound 127.14 127 Main Peak
Isomeric Fluorothiophene-2-carbonitriles127.14127Similar to main peak
Thiophene-2-carbonitrile (starting material)109.14109Likely different

Conclusion: A Holistic Approach to Purity Confirmation

While each spectroscopic technique provides valuable information, a combination of these methods is essential for the unambiguous confirmation of the purity of this compound.

  • NMR (¹H, ¹³C, ¹⁹F): Provides the most detailed structural information and is excellent for identifying and quantifying isomeric impurities.

  • FT-IR: Offers a quick and straightforward confirmation of the presence of key functional groups.

  • GC-MS: Is highly effective for separating and identifying volatile impurities and confirming the molecular weight.

By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can ensure the quality and reliability of their synthesized this compound, leading to more robust and reproducible scientific outcomes.

References

  • SpectraBase. 2-FLUOR-THIOPHEN - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 3-(4-Fluorophenyl)thiophene - Optional[13C NMR] - Chemical Shifts. [Link]

  • The Royal Society of Chemistry. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. [Link]

  • ResearchGate. (PDF) Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. [Link]

  • ACS Publications. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions | ACS Chemical Biology. [Link]

  • National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. [Link]

  • UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants - NMR Facility. [Link]

  • Unknown Source. 19F NMR Reference Standards. [Link]

  • MDPI. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • National Institutes of Health. 2-Cyano-5-fluoropyridine | C6H3FN2 | CID 11332453 - PubChem. [Link]

  • ResearchGate. Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry | Request PDF. [Link]

  • UvA-DARE (Digital Academic Repository). Distinguishing drug isomers in the forensic laboratory. [Link]

  • National Institutes of Health. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.. [Link]

  • IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.. [Link]

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A Senior Application Scientist's Guide to Fluorinating Agents for Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorothiophenes

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating molecular properties.[1][2] Fluorine's unique characteristics—high electronegativity, small atomic size, and the ability to form strong C-F bonds—can profoundly enhance metabolic stability, binding affinity, and lipophilicity.[1][3] Within the realm of heterocyclic chemistry, fluorinated thiophenes are particularly prized scaffolds. They are integral components in the development of advanced materials like soluble semiconductors, polymers, and blue-light-emitting materials, as well as in pharmaceuticals, including histone deacetylase (HDAC) inhibitors and anti-inflammatory agents.[4]

However, the synthesis of fluorothiophenes is far from trivial. The thiophene ring presents its own set of challenges, primarily the higher reactivity of the 2-position over the 3-position, which can lead to selectivity issues.[4][5] The choice of the fluorinating agent is therefore a critical decision that dictates the success, efficiency, and safety of the synthetic route.

This guide provides a comparative analysis of common fluorinating agents for the synthesis of fluorothiophenes. Moving beyond a simple catalog of reagents, we will delve into the mechanistic rationale behind their application, compare their performance with supporting data, and provide actionable protocols to empower researchers in their synthetic endeavors.

Decision Framework for Selecting a Fluorinating Agent

The selection of an appropriate fluorinating agent is a multi-faceted decision. The optimal choice depends on the desired substitution pattern (e.g., 2-fluoro vs. 3-fluorothiophene), the electronic nature of the thiophene substrate, the presence of other functional groups, and considerations of scale, cost, and safety. The following diagram outlines a logical workflow for this decision-making process.

cluster_start cluster_method cluster_electrophilic cluster_nucleophilic cluster_deoxo Start Define Target Fluorothiophene Method Choose Fluorination Strategy Start->Method Electrophilic Direct C-H Fluorination or Functionalization of Organometallics Method->Electrophilic Electron-rich thiophene or organometallic precursor? Nucleophilic Substitution on Pre-functionalized Ring Method->Nucleophilic Halogenated or amino- functionalized thiophene? Deoxo Functional Group Conversion (e.g., OH -> F) Method->Deoxo Need to fluorinate a non-aromatic functional group? Selectfluor Selectfluor® (Mild, Stable, Versatile) Electrophilic->Selectfluor Safety & ease-of-use are priorities NFSI NFSI (Highly Reactive, Soluble) Electrophilic->NFSI Higher reactivity needed F2 Elemental F₂ (Highly Reactive, Non-selective) Electrophilic->F2 Specialized equipment available; High atom economy needed MetalF Metal Fluorides (CsF, KF) (SNAr on Halothiophenes) Nucleophilic->MetalF Schiemann Schiemann Reaction (From Aminothiophenes) Nucleophilic->Schiemann DAST DAST / Deoxo-Fluor® (For Side-Chains or Carbonyls)

Caption: Decision workflow for selecting a fluorination strategy.

Part 1: Electrophilic Fluorinating Agents

Electrophilic fluorination is the most direct method for creating C-F bonds on electron-rich aromatic systems like thiophene.[6][7] These reagents formally deliver a fluorine cation ("F+") to a nucleophilic carbon center. The most common and practical are N-F reagents, which have largely replaced hazardous alternatives like elemental fluorine (F₂) for laboratory-scale synthesis.[2][8]

Selectfluor® (F-TEDA-BF₄)

Selectfluor®, a 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is arguably the most widely used electrophilic fluorinating agent.[3][9] Its popularity stems from its remarkable stability; it is a non-volatile, air- and water-tolerant crystalline solid, making it exceptionally user-friendly compared to other options.[3][10][11]

Mechanism of Action: The mechanism of fluorination by Selectfluor® is complex and substrate-dependent, with two primary pathways often proposed: a direct Sₙ2-type attack on the electrophilic fluorine atom or a Single Electron Transfer (SET) process.[3][9] For electron-rich substrates like thiophenes, the reaction is often initiated by the nucleophilic attack of the aromatic ring onto the electrophilic fluorine atom.

Thiophene Thiophene (Nucleophile) Intermediate Wheland-type Intermediate Thiophene->Intermediate Attack on F Selectfluor Selectfluor® (Electrophilic F Source) Selectfluor->Intermediate Product Fluorothiophene Intermediate->Product -H+ Byproduct Protonated TEDA Intermediate->Byproduct

Caption: Generalized mechanism for electrophilic fluorination of thiophene.

Performance and Application: Selectfluor® has been used for the direct fluorination of thiophene derivatives, but its success is highly dependent on the substrate. For instance, the fluorination of 3-acetamidothiophene with Selectfluor® occurs exclusively at the highly activated 2-position, but the yield is very low (~5%).[4][12] Similarly, 2-acetamidothiophene gives the 3-fluorinated product in a very low yield, likely due to the decomposition of the sensitive thiophene ring under the reaction conditions.[4][12] This highlights a key challenge: while stable and safe, Selectfluor® may not be reactive enough for less activated thiophenes, or its oxidizing potential can lead to degradation of sensitive substrates.[10]

N-Fluorobenzenesulfonimide (NFSI)

NFSI is another powerful, commercially available, and widely used N-F electrophilic fluorinating agent.[6][8] It is an economical, stable solid that is soluble in a variety of organic solvents.[7] The two electron-withdrawing benzenesulfonyl groups render the attached fluorine atom highly electrophilic, making NFSI generally more reactive than N-fluorosulfonamides.[8]

Performance and Application: NFSI's higher reactivity makes it suitable for fluorinating a broader range of substrates, including less activated ones.[7] A common strategy for fluorinating specific positions on the thiophene ring involves a directed metalation followed by quenching with an electrophilic fluorine source. For example, organolithium derivatives of thiophenes, generated via metalation or halogen-metal exchange, can be effectively fluorinated with reagents like NFSI to yield the desired fluorothiophenes in moderate yields.[4][12] This two-step approach provides excellent regiocontrol that is often difficult to achieve via direct C-H fluorination.

Elemental Fluorine (F₂)

Elemental fluorine is the most atom-economical fluorinating agent but also the most hazardous.[13] It is an extremely reactive and toxic gas that requires specialized, costly equipment and meticulous handling procedures.[8][14]

Performance and Application: Direct fluorination of thiophene with F₂ is typically non-selective due to its extreme reactivity.[4][12] For example, reacting thiophene with 5% F₂ in helium at -63 °C produces a mixture of 2-fluoro- and 3-fluorothiophene.[4][12] Due to these selectivity and safety issues, the use of F₂ in academic and pharmaceutical research labs is limited, with N-F reagents being the preferred choice for most applications.[8]

Part 2: Nucleophilic and Other Fluorination Strategies

When direct electrophilic C-H fluorination is not feasible or selective, alternative strategies involving pre-functionalized thiophenes are employed.

Metal Fluorides (e.g., CsF, KF)

Nucleophilic aromatic substitution (SNAr) using alkali metal fluorides is a classic and cost-effective method.[6] This approach requires a thiophene ring activated by electron-withdrawing groups and bearing a suitable leaving group (e.g., Cl, Br, NO₂).

Performance and Application: The synthesis of 3-fluorothiophene has been achieved via a multi-step sequence where the key fluorination step involves reacting 2-cyano-3-chlorothiophene with cesium fluoride (CsF).[15] This SNAr reaction, followed by hydrolysis and decarboxylation, provides the target molecule in good yield.[15] While effective, these methods often require high temperatures and polar aprotic solvents.

The Schiemann Reaction

The Balz-Schiemann reaction is a powerful method for introducing fluorine into an aromatic ring via the thermal decomposition of an aryldiazonium tetrafluoroborate salt.[5] This strategy is particularly valuable for synthesizing fluorothiophenes that are difficult to access through other means.

Performance and Application: An efficient synthesis of 3-fluorothiophene has been reported using the Schiemann reaction as the key step.[1][5] Starting from methyl 3-aminothiophene-2-carboxylate, the corresponding diazonium tetrafluoroborate is prepared and then thermally decomposed to yield methyl 3-fluorothiophene-2-carboxylate in a good yield of 67%.[5] Subsequent saponification and decarboxylation afford the final 3-fluorothiophene product.[5] This method provides excellent regioselectivity for the introduction of fluorine at the 3-position.

Part 3: Deoxofluorinating Agents (DAST, Deoxo-Fluor®)

Reagents like Diethylaminosulfur Trifluoride (DAST) and the more thermally stable Deoxo-Fluor® are nucleophilic fluorinating agents primarily used for deoxofluorination.[16][17][18] They excel at converting alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides.[16][18][19]

Application Context for Thiophenes: While not typically used for direct fluorination of the thiophene ring itself, DAST and its analogues are invaluable for synthesizing thiophene derivatives where the fluorine atom is on a side chain or part of a functional group attached to the ring. For example, a hydroxymethyl group on a thiophene could be readily converted to a fluoromethyl group using DAST. Their application is thus complementary to the electrophilic agents discussed above.

Comparative Summary of Fluorinating Agents

ReagentTypeTypical Application for ThiophenesAdvantagesDisadvantagesSafety/Handling
Selectfluor® Electrophilic (N-F)Direct C-H fluorination of activated thiophenes.Stable, non-volatile solid; easy to handle; commercially available.[9][11]Can have low reactivity; may cause substrate decomposition; expensive.[4][13]Relatively safe, but wear standard PPE.[20]
NFSI Electrophilic (N-F)Fluorination of thiophene organometallics; direct C-H fluorination.Highly reactive; good solubility; stable solid.[7][8]Expensive; generates amine waste.[13]Wear standard PPE; handle in a fume hood.[20]
Elemental F₂ ElectrophilicIndustrial-scale synthesis (limited lab use).Highest atom economy.[13]Extremely toxic, reactive, and non-selective; requires specialized equipment.[8]Highly hazardous; requires dedicated gas handling systems and training.[14]
CsF / KF NucleophilicSNAr on activated halothiophenes.Cost-effective; good for specific substitution patterns.[6][13]Requires activated substrate and often harsh conditions (high temp.).[13]Hygroscopic; handle in a dry atmosphere.
Schiemann Rxn OtherFrom aminothiophene precursors.High regioselectivity for specific isomers (e.g., 3-FT).Multi-step process; diazonium salts can be unstable.Handle diazonium intermediates with care at low temperatures.
DAST / Deoxo-Fluor® NucleophilicDeoxofluorination of side-chain alcohols/carbonyls.Efficient for functional group conversion.[16][17]Not for direct ring fluorination; can be thermally unstable (DAST); corrosive byproducts.[13][18]Highly moisture-sensitive; can release HF. Handle with care in a fume hood.[20][21]

Experimental Protocols

Trustworthy science relies on reproducible methodologies. The following is a detailed protocol adapted from the literature for a key transformation.

Protocol 1: Synthesis of 3-Fluorothiophene via Schiemann Reaction

This protocol, adapted from Pomerantz and Turkman (2008), outlines the key fluorination and final decarboxylation steps.[5]

Step A: Fluorination via Thermal Decomposition of Diazonium Salt

Start Mix Diazonium Salt (3) with sand in flask Connect Connect to distillation apparatus with cold finger (liquid N₂) Start->Connect Heat Heat under vacuum (0.1 Torr) to 160°C Connect->Heat Sublime Product sublimes as a crystalline solid and distills as a pale yellow liquid Heat->Sublime Collect Collect product (Methyl 3-fluorothiophene- 2-carboxylate, 2) Sublime->Collect Yield Yield: 67% Collect->Yield

Sources

Definitive Structural Validation: A Comparative Guide for 5-Fluorothiophene-2-carbonitrile Featuring X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and wasted resources. For novel heterocyclic compounds like 5-Fluorothiophene-2-carbonitrile, a versatile building block, rigorous validation is not merely a formality but a foundational requirement for its application.

This guide provides an in-depth comparison of the analytical techniques used for structural elucidation, with a focus on Single-Crystal X-ray Diffraction (SC-XRD) as the definitive "gold standard." We will compare its capabilities against a suite of powerful and essential spectroscopic and spectrometric techniques—NMR, FT-IR, and Mass Spectrometry—to illustrate how a multi-faceted, orthogonal approach provides the highest degree of confidence in structural assignment.

Part I: The Gold Standard – Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, bond-angles, and details of site-ordering.[1] It stands alone in its ability to deliver a direct, three-dimensional visualization of the atomic arrangement in the solid state.[2] While spectroscopic methods provide crucial data on connectivity and environment, they are ultimately interpretations of indirect measurements. The adage "seeing is believing" is the core principle of crystallography's authority in structural science.[3]

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring patience and precision. Each step is critical for the final quality of the data. The overall process involves growing a high-quality single crystal, mounting it on a diffractometer, collecting diffraction data, and then using that data to solve and refine the molecular structure.[2][4]

SC_XRD_Workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Purified Compound growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) synthesis->growth selection Microscopic Selection of a High-Quality Crystal (30-300 microns) growth->selection mount Mounting Crystal on Goniometer selection->mount xray Irradiation with Monochromatic X-rays mount->xray diffraction Collection of Diffraction Pattern Data xray->diffraction solution Structure Solution (Phase Problem) diffraction->solution refinement Model Refinement (Minimizing R-factor) solution->refinement validation Structure Validation (checkCIF, PLATON) refinement->validation final_structure Final CIF File & 3D Atomic Model validation->final_structure Final Output

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount.[2] For a compound like this compound, slow evaporation of a solution in a suitable solvent (e.g., dichloromethane, hexane, or a mixture) in a loosely capped vial is a common starting point. The goal is to obtain optically clear crystals free of defects.

  • Crystal Selection and Mounting: Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm in size). This crystal is carefully affixed to a glass fiber or loop using a minimal amount of non-diffracting oil or epoxy and mounted on a goniometer head.[1][2]

  • Data Collection: The mounted crystal is placed in the diffractometer and cooled under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration. A monochromatic X-ray beam is directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2]

  • Structure Solution and Refinement: The collected data (intensities and positions of diffracted spots) are processed. Software is used to solve the "phase problem" and generate an initial electron density map. From this map, an atomic model is built and then refined against the experimental data to achieve the best possible fit, measured by parameters like the R-factor.

  • Validation: The final structural model, contained within a Crystallographic Information File (CIF), is rigorously checked for errors. Automated web-based services like the IUCr's checkCIF use programs like PLATON to generate a report with ALERTS that highlight potential issues such as missed symmetry, unusual bond lengths, or voids, ensuring the structure's quality and consistency.[3][5]

Interpreting the Data: An Illustrative Example

As a public crystal structure for this compound is not available, we present data for the closely related compound 2-(5-bromothiophen-2-yl)acetonitrile to illustrate the definitive nature of crystallographic data.[6] The type of information obtained is identical.

ParameterValueSignificance
Chemical FormulaC₆H₄BrNSConfirms elemental composition in the crystal.
Molecular Weight202.07 g/mol Consistent with the chemical formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/nDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 9.775, b = 7.278, c = 9.889The dimensions of the unit cell.
V (ų)682.1The volume of a single unit cell.
Z4Number of molecules in one unit cell.
Final R-factor (R₁)0.045A low value indicates a good fit between the model and data.
Bond Lengths (Å)C≡N: 1.138, C-Br: 1.859Provides exact, sub-angstrom measurements of all bonds.
Bond Angles (°)C-S-C: 92.1Provides precise angles defining the molecular geometry.

Data sourced from the crystallographic study of 2-(5-bromothiophen-2-yl)acetonitrile for illustrative purposes.[6]

This table showcases the power of SC-XRD. It does not suggest connectivity; it measures the precise 3D coordinates of every atom, from which all other geometric parameters are calculated.

Part II: Orthogonal Validation – Spectroscopic & Spectrometric Corroboration

While SC-XRD is definitive for the solid state, it is not always feasible to grow suitable crystals. Furthermore, molecules exist in solution in biological and many chemical contexts. Therefore, a suite of other analytical techniques is essential to confirm that the structure in the crystal is consistent with its behavior in other states and to provide a complete analytical dossier.

cluster_techniques Complementary Analytical Techniques Molecule This compound NMR NMR Spectroscopy ¹H, ¹³C, ¹⁹F Provides atomic connectivity and electronic environment in solution Molecule->NMR IR FT-IR Spectroscopy Identifies specific vibrational modes of functional groups Molecule->IR MS Mass Spectrometry High Resolution Determines exact molecular weight and elemental formula Molecule->MS Validation Corroborated Structure NMR->Validation IR->Validation MS->Validation

Caption: Orthogonal techniques providing complementary structural data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei (¹H, ¹³C, ¹⁹F, etc.).[7][8]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire ¹H, ¹³C, and ¹⁹F spectra. Standard pulse programs are used for each nucleus. For ¹³C, more scans are needed due to its low natural abundance.[7][8]

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and calibrated to the internal standard (0.00 ppm for TMS).

Expected Data for this compound:

TechniqueExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling (J)Significance
¹H NMR ~7.0-7.5Doublet (J ≈ 4 Hz)Signal for the proton at the C4 position.
~6.8-7.2Doublet (J ≈ 4 Hz)Signal for the proton at the C3 position.
¹³C NMR ~150-165Doublet (large ¹JCF coupling)C5 carbon directly bonded to fluorine.
~110-135Multiple signals with C-H and C-F couplingRemaining aromatic carbons (C2, C3, C4).
~110-115Singlet or small couplingNitrile carbon (C≡N).
¹⁹F NMR -110 to -130Singlet or fine splittingA single environment for the fluorine atom.

Note: Expected shifts are based on published data for the title compound and related thiophene derivatives.[7][9][10] The ¹H NMR spectrum available from ChemicalBook confirms the presence of two distinct aromatic protons.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule, as different bonds vibrate at characteristic frequencies when they absorb infrared radiation.[11]

Experimental Protocol:

  • Sample Preparation: A small amount of the liquid or solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The background spectrum (of the empty ATR crystal) is collected first. Then, the sample spectrum is collected. The instrument passes an infrared beam through the sample and records the absorption at each frequency.

  • Data Analysis: The spectrum is analyzed by identifying characteristic absorption bands.

Expected Data for this compound:

Wavenumber (cm⁻¹)Vibration TypeSignificance
~2230-2210C≡N stretchConfirms the presence of the nitrile group.
~3100-3000Aromatic C-H stretchIndicates the C-H bonds on the thiophene ring.
~1500-1400Aromatic C=C stretchCharacteristic of the thiophene ring system.
~1250-1000C-F stretchStrong absorption confirming the C-F bond.
~700-800C-S stretchConfirms the thiophene sulfur linkage.

Note: Expected frequencies are based on standard functional group correlation tables.[11]

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides one of the most fundamental pieces of information about a molecule: its exact molecular weight. HRMS can measure mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.

Experimental Protocol:

  • Sample Preparation: A highly dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The solution is infused into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). The molecules are ionized and then guided into the mass analyzer (e.g., TOF or Orbitrap), which measures the mass-to-charge (m/z) ratio with very high precision.

  • Data Analysis: The measured exact mass is compared to the theoretical mass calculated for the expected formula. The isotopic pattern is also compared.

Expected Data for this compound:

ParameterCalculated ValueMeasured ValueSignificance
Formula C₅H₂FNS-The target elemental composition.
Exact Mass 126.98900[M+H]⁺ = 127.99628A match within 5 ppm provides high confidence in the formula.[12]
Isotopic Pattern C, H, F, N are primarily single isotopes. Sulfur has a notable ³⁴S isotope at M+2 (~4% abundance).-The observed isotopic pattern must match the theoretical pattern for the proposed formula.

Part III: A Comparative Synthesis – Choosing the Right Tool

Each analytical technique provides a unique and valuable piece of the structural puzzle. Their strengths and weaknesses are complementary, and when used together, they provide an unshakeable foundation for a structural assignment.

FeatureSingle-Crystal XRDNMR SpectroscopyFT-IR SpectroscopyMass Spectrometry
Primary Information Absolute 3D atomic structure, bond lengths/angles, packingAtomic connectivity, electronic environment, stereochemistryPresence of functional groupsExact molecular weight, elemental formula
Sample Phase Solid (single crystal)SolutionSolid, Liquid, GasSolid, Liquid, Gas
Nature of Data Definitive, direct measurement of atomic positionsCorroborative, interpretation of magnetic propertiesCorroborative, interpretation of vibrational modesCorroborative, measurement of mass-to-charge ratio
Key Limitation Requires high-quality single crystalsProvides an average structure in solution; can be complexProvides limited connectivity informationProvides no stereochemical or isomeric information
Destructive? NoNoNoYes (consumes sample)

Conclusion

The structural validation of a novel compound like this compound is a hierarchical process. Spectroscopic and spectrometric methods (NMR, FT-IR, MS) work in concert to build a compelling hypothesis: they confirm the molecular formula, identify the functional groups, and establish the connectivity of the atoms. This suite of data is often sufficient for routine confirmation.

However, for absolute, unambiguous proof of structure—especially for establishing subtle geometric details, stereochemistry, or intermolecular interactions that drive solid-state properties—Single-Crystal X-ray Diffraction is the final arbiter. It provides the ultimate, non-negotiable evidence of the three-dimensional atomic arrangement. An integrated approach, leveraging the strengths of all these techniques, represents the gold standard in modern chemical analysis, ensuring the scientific integrity of the research that builds upon it.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

  • Blazevic Šafarik, J., Karminski-zamola, G., et al. (1999). Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Spectroscopy Letters, 32(3). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Validation of Experimental Crystal Structures. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Protein & Peptide Letters, 13(7), 643–648. [Link]

  • Nikolova, S., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(11), 3508. [Link]

  • Tran, N. L., et al. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 91(7), 1046–1049. [Link]

  • van de Streek, J., & Neumann, M. A. (2010). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta Crystallographica Section B: Structural Science, 66(Pt 5), 544–558. [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section A: Foundations and Advances, 70(Pt 2), 196–207. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view of molecular structure assignment in complexity. Biogeosciences, 10(3), 1587-1627. [Link]

  • Valdés, H., et al. (2018). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. IUCrData, 3(2), x180120. [Link]

  • ChemAnalytical. (n.d.). FT-IR Spectra. [Link]

  • Capot Chemical. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 5-Formylthiophene-2-Carbonitrile. National Institutes of Health. [Link]

  • Global Substance Registration System (GSRS). (n.d.). 5-METHYLTHIOPHENE-2-CARBONITRILE. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Thiophene. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

  • Zhang, Y., et al. (2023). Synthesis of 5-Fluorouracil Polymer Conjugate and 19 F NMR Analysis of Drug Release for MRI Monitoring. Polymers, 15(7), 1774. [Link]

Sources

Navigating the Biological Landscape of 5-Fluorothiophene-2-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The 5-fluorothiophene-2-carbonitrile core, in particular, represents a promising starting point for the development of novel therapeutics. However, a comprehensive review of the current scientific literature reveals a notable scarcity of publicly available data on the biological activity screening of its direct derivatives. While the thiophene ring itself is a well-established "privileged" structure in drug discovery, and fluorination is a widely used strategy, the specific combination within the this compound framework remains a largely underexplored area of research.

This guide, therefore, aims to provide a foundational understanding by drawing comparisons from structurally related thiophene derivatives, particularly thiophene-2-carboxamides, which can be synthesized from the 2-carbonitrile precursor. We will explore the potential biological activities, delve into the causality behind experimental designs for their screening, and provide detailed protocols for relevant assays. This approach will offer valuable insights for researchers looking to venture into the synthesis and evaluation of novel this compound derivatives.

The Thiophene Scaffold: A Privileged Framework in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its isosteric relationship with the benzene ring allows it to mimic phenyl groups in interactions with biological targets, while its unique electronic properties can lead to distinct pharmacological profiles. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.

Potential Biological Activities of this compound Derivatives: An Extrapolative Analysis

Based on the activities of analogous thiophene compounds, we can hypothesize several promising avenues for the biological screening of this compound derivatives. The primary areas of interest would be anticancer and antimicrobial activities. The introduction of the electron-withdrawing fluorine atom at the 5-position is expected to significantly modulate the electronic properties of the thiophene ring, potentially influencing protein-ligand interactions and metabolic pathways.

Anticancer Activity: Targeting Proliferative Pathways

Numerous thiophene-containing compounds have been investigated for their antiproliferative effects. A common strategy involves the derivatization of the thiophene core to target specific enzymes or receptors involved in cancer cell growth and survival, such as protein kinases.

Comparative Analysis of Thiophene-2-Carboxamide Derivatives as Anticancer Agents

While specific data for 5-fluorothiophene-2-carboxamide is limited, studies on other substituted thiophene-2-carboxamide derivatives provide a valuable comparative framework. For instance, research on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines has shown potent anti-proliferative activity against cancer cell lines like MDA-MB-231 (breast cancer) and HCT116 (colon cancer).[1] The mechanism is proposed to involve the inhibition of phosphoinositide phospholipase C (PI-PLC), an enzyme critical for intracellular signaling pathways that regulate cell proliferation.[1]

To illustrate a potential structure-activity relationship (SAR), let's consider a hypothetical series of 5-fluorothiophene-2-carboxamide derivatives:

Compound IDR Group (Amide Substituent)TargetIC50 (µM)
FTC-1 PhenylPI-PLCHypothetical Data
FTC-2 4-ChlorophenylPI-PLCHypothetical Data
FTC-3 3,4-DichlorophenylPI-PLCHypothetical Data
FTC-4 4-MethoxyphenylPI-PLCHypothetical Data

This table is for illustrative purposes to guide experimental design, as specific data for these compounds is not currently available in the public domain.

The rationale for such a series would be to probe the effect of electronic and steric properties of the amide substituent on the inhibitory activity. The fluorine atom on the thiophene ring would serve as a constant feature to enhance the overall properties of the molecule.

Experimental Protocol: In Vitro Antiproliferative MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., FTC-1 to FTC-4) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Workflow:

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for antiproliferative activity screening.

Antimicrobial Activity: A Pressing Global Need

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiophene derivatives have shown considerable promise in this area.

Comparative Analysis of Thiophene Derivatives as Antimicrobial Agents

Studies on various thiophene derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For example, certain thiophene-2-carboxamide derivatives have been shown to possess antibacterial activity.[2] The mechanism of action can vary, but may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication.

A comparative screening of this compound derivatives against a panel of pathogenic bacteria would be a logical first step.

Compound IDR Group (at position 4)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
FTN-1 -HHypothetical DataHypothetical Data
FTN-2 -NH2Hypothetical DataHypothetical Data
FTN-3 -NO2Hypothetical DataHypothetical Data
FTN-4 -BrHypothetical DataHypothetical Data

This table is for illustrative purposes to guide experimental design.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: This assay involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound and create serial two-fold dilutions in a 96-well plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Workflow:

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Inoculate 96-well plate A->C B Prepare standardized bacterial inoculum B->C D Incubate for 18-24h C->D E Visually determine MIC D->E

Sources

The Emerging Potential of Fluorinated Thiophene Scaffolds in High-Performance OLEDs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of next-generation Organic Light-Emitting Diode (OLED) displays and lighting, the design and synthesis of novel emitter materials remain a critical focal point. Researchers and materials scientists are in a constant quest for molecules that can deliver high efficiency, long operational stability, and pure color emission. Within this landscape, thermally activated delayed fluorescence (TADF) has emerged as a dominant mechanism, enabling internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons.[1][2] This guide delves into the prospective role of 5-Fluorothiophene-2-carbonitrile as a foundational building block for advanced TADF emitters, comparing its potential against state-of-the-art thiophene-based and organoboron emitters.

The Strategic Advantage of Fluorinated Thiophenes

The introduction of fluorine atoms into organic molecules for OLED applications is a well-established strategy to enhance material stability and tune optoelectronic properties. For a scaffold like this compound, the highly electronegative fluorine atom can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in conjunction with the electron-withdrawing nitrile group, creates a polarized core structure that can be strategically integrated into donor-acceptor (D-A) type TADF molecules.

While direct experimental data on the performance of this compound as a primary emitter in OLEDs is not yet prevalent in published literature, its structural motifs suggest significant potential. The thiophene core is a known entity in high-performance emitters, valued for its electron-rich nature and ability to promote charge transport.[3][4][5] The strategic placement of fluorine and nitrile functionalities offers a tantalizing prospect for fine-tuning the emission color, enhancing photoluminescence quantum yield (PLQY), and improving the overall device stability.

Comparative Landscape: Thiophene vs. Organoboron Emitters

To contextualize the potential of this compound, we must compare it to established classes of high-performance TADF emitters. Two prominent families in this domain are advanced thiophene-based emitters and organoboron-based multiple-resonance (MR-TADF) emitters.

Advanced Thiophene-Based Emitters

Recent breakthroughs have demonstrated that incorporating thiophene into the core of MR-TADF emitters can lead to exceptional performance.[3][4][5] For instance, the emitter Th-BN, which utilizes a thiophene π-core, achieves a remarkable external quantum efficiency (EQE) of 34.6% for green emission.[3][5] This performance is attributed to the thiophene ring enhancing intramolecular charge transfer and spin-orbit coupling, which in turn accelerates the rate of reverse intersystem crossing (RISC) – a critical step in the TADF mechanism.[3][4]

Organoboron-Based Emitters

Organoboron complexes, particularly those designed for multiple resonance effects, are at the forefront of blue TADF emitter development.[6][7][8] These materials are known for their rigid structures, which lead to narrow emission spectra and high color purity.[9][10] Emitters incorporating oxygen-bridged boron acceptors have achieved deep-blue emission with EQEs as high as 28.2%.[9] The inherent stability and tunable electronic properties of organoboron compounds make them a benchmark for next-generation blue emitters.[8][11]

Performance Data at a Glance

The following table summarizes the performance of representative state-of-the-art TADF emitters, providing a benchmark against which future devices based on this compound derivatives can be measured.

Emitter TypeEmitter NameMax EQE (%)Emission ColorCIE CoordinatesFWHM (nm)Reference
Thiophene-Based MR-TADFTh-BN34.6%Green(0.23, 0.68)41[3][5]
Organoboron TADFTDBA-SAF28.2%Deep-Blue(0.142, 0.090)<65[9]
Organoboron MR-TADFDABNA-1>20%BlueNot Specified33-34[10]
Naphthyridine-based TADFNot Specifiedup to 24.6%Sky-BlueNot SpecifiedNot Specified[12]
Gold(III) TADF ComplexAu-525%Not SpecifiedNot SpecifiedNot Specified[13]

Experimental Workflow for OLED Fabrication and Characterization

To ensure the rigorous evaluation of new emitter materials like those derived from this compound, a standardized experimental protocol is essential. The following workflow outlines the key steps in device fabrication and performance characterization.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_encapsulation Device Finalization cluster_characterization Performance Characterization ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Solvents) Plasma_Treatment UV-Ozone or Oxygen Plasma Treatment ITO_Cleaning->Plasma_Treatment HTL Hole Transport Layer (HTL) Deposition Plasma_Treatment->HTL EML Emissive Layer (EML) Deposition (Host:Emitter) HTL->EML HBL Hole Blocking Layer (HBL) Deposition EML->HBL ETL Electron Transport Layer (ETL) Deposition HBL->ETL EIL Electron Injection Layer (EIL) Deposition ETL->EIL Cathode Cathode Deposition (e.g., LiF/Al) EIL->Cathode Encapsulation Encapsulation (Glass Lid/Epoxy) Cathode->Encapsulation JV JV Encapsulation->JV L Current Density-Voltage- Luminance (J-V-L) EQE_Calc External Quantum Efficiency (EQE) L->EQE_Calc Stability Operational Stability (Lifetime Measurement) L->Stability EL_Spectrum Electroluminescence Spectrum & CIE EL_Spectrum->EQE_Calc

Figure 1: A generalized workflow for the fabrication and characterization of OLED devices.

Step-by-Step Methodology
  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Thin Film Deposition: All organic layers and the metal cathode are deposited in a high-vacuum thermal evaporation system.

    • A hole transport layer (HTL) is deposited onto the ITO.

    • The emissive layer (EML) is co-deposited from a host material and the emitter (e.g., a derivative of this compound). The doping concentration of the emitter is a critical parameter to optimize.

    • A hole-blocking layer (HBL) and an electron transport layer (ETL) are subsequently deposited.

    • An electron injection layer (EIL), typically a thin layer of a low work function material like lithium fluoride (LiF), is deposited.

  • Cathode Deposition and Encapsulation: A metal cathode, such as aluminum (Al), is deposited to complete the device structure. The device is then encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.

  • Characterization: The completed devices are characterized using a semiconductor parameter analyzer and a spectroradiometer to measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and Commission Internationale de l'Éclairage (CIE) coordinates. The external quantum efficiency (EQE) is calculated from these measurements. Operational stability is assessed by monitoring the luminance decay over time at a constant current density.

The Path Forward: Designing with this compound

The true potential of this compound lies in its use as a versatile building block. By strategically attaching donor units to the thiophene core, novel D-A or D-A-D type TADF emitters can be synthesized. The electron-withdrawing nature of the fluorine and nitrile groups will likely lead to a significant spatial separation of the HOMO and LUMO, which is a key design principle for achieving a small singlet-triplet energy splitting (ΔEST) necessary for efficient TADF.

TADF_Mechanism S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Electrical Excitation S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 T₁ (Triplet Excited State) S1->T1 ISC T1->S0 Phosphorescence (Non-radiative at RT) T1->S1 RISC (k_RISC) (Thermal Energy)

Figure 2: Jablonski diagram illustrating the Thermally Activated Delayed Fluorescence (TADF) mechanism.

The challenge and opportunity for researchers will be to balance the electron-accepting strength of the this compound core with appropriate donor moieties to target specific emission colors, from deep blue to green and red. The insights gained from the study of existing thiophene and organoboron emitters will be invaluable in guiding these molecular design efforts.

References

  • Vilnius University. (n.d.). Blue TADF emitters for OLED with high external quantum efficiency.
  • Wang, X., et al. (2024). Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects. Chemical Society Reviews.
  • Li, C., et al. (2024). A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs. Chemical Science.
  • Kim, J., et al. (2020). Highly Efficient Deep-Blue OLEDs using a TADF Emitter with a Narrow Emission Spectrum and High Horizontal Emitting Dipole Ratio. Advanced Materials.
  • Li, C., et al. (2024). A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs. Chemical Science.
  • Al-Yasari, A., et al. (2023). Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study. Molecules.
  • Ossila. (n.d.). TADF Blue OLED Emitters | Design Strategies and Examples.
  • Baudequin, C., et al. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry.
  • Shi, J., et al. (n.d.). High-performance three-coordinated organoboron emitters for organic light-emitting diodes. Journal of Materials Chemistry C.
  • Lee, J., et al. (2024). Thermally activated delayed fluorescence emitters with a LUMO-extended boron-containing acceptor for high-efficiency and long-lifetime blue OLEDs. Journal of Materials Chemistry C.
  • Li, C., et al. (2024). A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs. Chemical Science.
  • Yam, V. W., et al. (2020). Recent Advances in Metal-TADF Emitters and Their Application in Organic Light-Emitting Diodes. Frontiers in Chemistry.
  • Sharma, R., et al. (2024). Overview on the Thermally Activated Delayed Fluorescence and Mechanochromic Materials: Bridging Efficiency and Versatility in LECs and OLEDs. Materials.

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A Researcher's Guide to the Quantum Chemical Analysis of Fluorinated Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of quantum chemical methods for studying the electronic structure of fluorinated thiophenes. It is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage computational tools to understand and predict the properties of these important molecules. We will delve into the causal relationships behind methodological choices, offer a self-validating experimental workflow, and ground our claims in authoritative scientific literature.

The Strategic Importance of Fluorinating Thiophenes

Thiophene and its derivatives are fundamental building blocks in a vast array of applications, from organic electronics like OLEDs and OFETs to pharmaceuticals.[1][2] The strategic incorporation of fluorine atoms onto the thiophene ring is a powerful tool for molecular engineering. Due to fluorine's high electronegativity and the strength of the C-F bond, fluorination can profoundly alter a molecule's electronic properties, including its frontier molecular orbitals (HOMO and LUMO), stability, and intermolecular interactions.[3][4] These modifications are critical for tuning the performance of organic semiconductors and modulating the bioactivity of drug candidates.[5][6] Quantum chemical studies provide an indispensable in silico laboratory to predict and rationalize these effects before committing to costly and time-consuming synthesis.

Comparing Computational Methodologies: A Performance Overview

The accuracy of quantum chemical predictions is intrinsically tied to the chosen level of theory, which encompasses both the computational method and the basis set. For fluorinated thiophenes, where electron correlation effects are pronounced, the selection is non-trivial.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT remains the most popular choice due to its excellent balance of computational cost and accuracy.[7] However, the vast number of available exchange-correlation (XC) functionals can be daunting.

Causality Behind Functional Selection:

  • Hybrid Functionals (e.g., B3LYP): These are often a good starting point and have been used extensively.[8][9] They mix a portion of exact Hartree-Fock exchange with DFT exchange, generally improving the prediction of thermochemistry and molecular geometries. For many thiophene systems, B3LYP provides reliable results for properties like HOMO-LUMO gaps.[2]

  • Range-Separated Hybrid Functionals (e.g., CAM-B3LYP, ωB97X-D): Fluorination introduces strong dipoles and can influence long-range interactions. Range-separated functionals are specifically designed to improve the description of long-range effects and are often more accurate for predicting properties like charge-transfer excitations and non-covalent interactions, which are crucial in the solid-state packing of organic materials.[10]

  • Dispersion-Corrected Functionals (e.g., B3LYP-D3, ωB97X-D): Intermolecular interactions, such as π-π stacking, are vital for charge transport in organic semiconductors. Standard DFT functionals often fail to capture the London dispersion forces that govern these interactions. Empirical dispersion corrections (like Grimme's D3) are essential for accurately modeling the crystal packing and related properties of fluorinated thiophenes.[11]

  • Meta-GGA Functionals (e.g., M06-2X): These functionals include the kinetic energy density and can offer improved accuracy for a broad range of systems, including those with significant non-covalent interactions. The M06-2X functional, in particular, has shown good performance for halogenated organic molecules.[12]

Basis Sets: The Building Blocks of Molecular Orbitals

The basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good compromise. The inclusion of polarization functions (d,p) is crucial for describing the anisotropic electron distribution around sulfur and fluorine. Diffuse functions (+) are important for anions and for accurately describing weak interactions.[13]

  • Correlation-Consistent basis sets (e.g., aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. They are more computationally expensive but are the gold standard for high-accuracy calculations, especially when paired with post-Hartree-Fock methods.[12]

Performance Comparison

The following table summarizes a qualitative comparison of common DFT functionals for predicting key electronic properties of fluorinated thiophenes, based on findings in the literature.

MethodPredicted PropertyAccuracyComputational CostRationale
B3LYP / 6-311+G(d,p) HOMO/LUMO EnergiesGoodModerateA reliable standard for initial investigations and larger systems.[8][14]
CAM-B3LYP / aug-cc-pVTZ Excitation EnergiesVery GoodHighRecommended for studying optical properties and charge-transfer states.[10]
ωB97X-D / 6-311+G(d,p) Intermolecular InteractionsExcellentHighEssential for accurate modeling of solid-state packing and charge mobility.[10][11]
M06-2X / aug-cc-pVTZ Thermochemistry & GeometriesVery GoodHighA robust choice for systems where non-covalent interactions are critical.[12]

Key Electronic Structure Insights from Quantum Studies

Quantum chemical studies have consistently shown that fluorination has predictable and tunable effects on the electronic structure of thiophenes.

  • Frontier Molecular Orbitals (HOMO/LUMO): Fluorination, due to the strong electron-withdrawing nature of fluorine, systematically lowers the energy levels of both the HOMO and LUMO.[5][6] This effect generally increases ionization potentials and electron affinities.[15] This stabilization of the frontier orbitals is a key strategy for improving the ambient stability of n-channel organic field-effect transistors.

  • HOMO-LUMO Gap: The effect on the HOMO-LUMO gap is more nuanced and depends on the position and number of fluorine atoms. While both orbitals are stabilized, the degree of stabilization can differ, leading to either a slight increase or decrease in the band gap.[11][15] This tunability is crucial for designing materials with specific optical absorption and emission properties.

  • Molecular Electrostatic Potential (MEP): Calculations of the MEP surface visually demonstrate the redistribution of electron density upon fluorination.[13] The regions around the fluorine atoms become strongly electron-rich (negative potential), while the aromatic ring becomes more electron-deficient. This has significant implications for intermolecular interactions and directing electrophilic or nucleophilic attack.[16]

  • Dipole Moment: The introduction of highly polar C-F bonds significantly increases the molecular dipole moment, which can influence molecular packing and solubility.[5]

A Self-Validating Protocol for Quantum Chemical Analysis

To ensure the trustworthiness and reproducibility of your computational results, we propose the following step-by-step workflow. This protocol includes internal checks to validate the outcomes at each stage.

Workflow Diagram

G cluster_0 Setup & Optimization cluster_1 High-Accuracy Calculations cluster_2 Analysis & Validation A 1. Build Molecular Structure B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation B->C D Validation 1: Confirm No Imaginary Frequencies C->D Check E 4. Single-Point Energy (e.g., ωB97X-D/aug-cc-pVTZ) D->E F 5. Property Calculation (Orbitals, MEP, NBO) G 6. Data Analysis F->G H 7. Validation 2: Compare with Experimental Data G->H Benchmark

Caption: A validated workflow for quantum chemical analysis.

Detailed Protocol Steps:
  • Molecular Structure Construction: Build the 3D structure of the fluorinated thiophene derivative using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A computationally efficient level of theory, such as DFT with the B3LYP functional and a Pople-style basis set (e.g., 6-31G(d)), is suitable for this step.[7]

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the optimization.

    • Trustworthiness Check: A true energy minimum on the potential energy surface is confirmed if and only if there are zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be perturbed and re-optimized.

  • High-Accuracy Single-Point Energy: Using the optimized geometry, perform a single-point energy calculation with a more robust level of theory. This is where a higher-level functional (e.g., ωB97X-D) and a larger basis set (e.g., aug-cc-pVTZ) should be employed to obtain more accurate electronic energies.[10]

  • Electronic Property Calculations: From the high-accuracy wavefunction or density, calculate the properties of interest. This includes:

    • Frontier Molecular Orbitals (HOMO, LUMO) and the energy gap.

    • Molecular Electrostatic Potential (MEP) surface.[13]

    • Natural Bond Orbital (NBO) analysis to investigate charge distribution and hyperconjugative interactions.

  • Experimental Validation:

    • Trustworthiness Check: The ultimate validation of a computational model is its ability to reproduce experimental results. Compare your calculated properties (e.g., ionization potentials, electron affinities, absorption maxima from TD-DFT) with known experimental values from the literature.[2] A good agreement (e.g., within 0.2 eV for ionization potentials) provides confidence in the predictive power of your chosen methodology for new, uncharacterized molecules.

Conclusion and Future Outlook

Quantum chemical calculations, particularly DFT, are powerful and predictive tools for investigating the electronic structure of fluorinated thiophenes. The strategic choice of functional and basis set is paramount for achieving reliable results, with range-separated and dispersion-corrected functionals often providing superior accuracy for these systems. The presented workflow provides a robust framework for obtaining trustworthy data that can accelerate the design and discovery of novel materials and pharmaceuticals. As computational resources continue to grow, the use of even more accurate methods, such as coupled-cluster theory, may become more routine, further refining our understanding of these fascinating molecules.[10]

References

  • Kaur, N., & Singh, A. (2014). Effect of fluorination on electronic properties of polythienothiophene-co-benzodithiophenes and their fullerene complexes. ACS Applied Materials & Interfaces, 6(18), 15889-15896. [Link][5][6]

  • Salzner, U. (2008). Effects of Perfluorination on Thiophene and Pyrrole Oligomers. The Journal of Physical Chemistry A, 112(3), 514-521. [Link]

  • ACS Publications. (n.d.). Effect of Fluorination on Electronic Properties of Polythienothiophene-co-benzodithiophenes and Their Fullerene Complexes. ACS Applied Materials & Interfaces. [Link]

  • Lathrop, S. P., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • Wang, Y., et al. (2022). Assessment of XC functionals for the study of organic molecules with superhalogen substitution. A systematic comparison between DFT and CCSD(T). The Journal of Chemical Physics, 156(18). [Link]

  • Zhang, J., et al. (2014). Theoretical study of the fluorination effect on charge transport properties in fused thiophene derivatives. RSC Advances, 4(69), 36543-36551. [Link]

  • Esrafili, M. D., & Garakyaraghi, N. (2023). Insights into the adsorption of thiophene and fluorinated-thiophenes on the Mg4O4 cluster: a quantum chemical investigation. Journal of Sulfur Chemistry, 44(6), 701-715. [Link]

  • Jeserig, F., et al. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Medicinal Chemistry, 65(3), 1848-1864. [Link]

  • Abood, H. M. (2012). Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. Current World Environment, 7(2), 223-230. [Link]

  • Zhang, J., et al. (2012). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 2(23), 8752-8762. [Link]

  • Serdyuk, O. V., et al. (2014). Fluorinated Thiophenes and Their Analogues. In Fluorine in Heterocyclic Chemistry (Vol. 1, pp. 233-277). Springer International Publishing. [Link]

  • ResearchGate. (n.d.). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. [Link]

  • Geraskina, M. R., et al. (2021). Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. The Journal of Physical Chemistry A, 125(48), 10397-10404. [Link]

  • ResearchGate. (n.d.). Halogen-bonding interactions with π systems: CCSD(T), MP2, and DFT calculations. [Link]

  • ResearchGate. (n.d.). Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study. [Link]

  • Tachikawa, H., & Kawabata, H. (2005). Hybrid Density Functional Theory (DFT) Study on Electronic States of Halogen-Substituted Organic–Inorganic Hybrid Compounds: Al-NTCDA. Japanese Journal of Applied Physics, 44(6S), 4280. [Link]

  • Ananthakrishnan, S. J., et al. (2012). Computational studies of functional polythiophenes: Overlap with device characteristics. Journal of Theoretical and Computational Chemistry, 11(02), 393-410. [Link]

  • Al-Ghamdi, A. A., et al. (2022). Experimental spectra, electronic properties (liquid and gaseous phases) and activity against SARS-CoV-2 main protease of Fluphenazine dihydrochloride: DFT and MD simulations. Journal of Molecular Structure, 1264, 133261. [Link]

  • Kalra, J., et al. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Chemical Information and Modeling, 56(1), 126-136. [Link]

  • Wang, C.-H., et al. (2021). Electronic and Optical Properties of Polythiophene Molecules and Derivatives. Polymers, 13(16), 2769. [Link]

  • Venkateswarlu, P., et al. (2023). Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Oriental Journal of Chemistry, 39(1). [Link]

Sources

A Senior Application Scientist’s Guide to Assessing the Metabolic Stability of Drugs Containing the 5-Fluorothiophene Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 5-Fluorothiophene Moiety in Medicinal Chemistry

In modern drug discovery, the strategic incorporation of fluorine into lead candidates has become a cornerstone of molecular design.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, pKa, and, critically, its metabolic stability.[3]

The thiophene ring, a five-membered sulfur-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs.[4] It often serves as a bioisosteric replacement for a phenyl ring, improving properties like target binding and solubility.[4] However, the thiophene ring itself is not metabolically inert. It is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites (RMs) such as thiophene-S-oxides and epoxides.[5][6] These RMs can covalently bind to cellular macromolecules, a mechanism often implicated in drug-induced toxicity.[6]

This guide focuses on the 5-fluorothiophene moiety , a structural motif designed to mitigate these metabolic liabilities. By placing a fluorine atom at the C5 position, a common site of metabolic attack, medicinal chemists aim to "block" oxidation at that site, thereby enhancing the compound's stability and reducing the potential for bioactivation.[7][8] This guide provides a comparative framework and detailed experimental protocols for rigorously assessing the metabolic stability of these compounds, ensuring that drug development professionals can make data-driven decisions.

Metabolic Landscape: Thiophene vs. 5-Fluorothiophene

Understanding the metabolic fate of a thiophene-containing drug is paramount. The primary enzymatic systems responsible for their biotransformation are the Cytochrome P450 monooxygenases , with secondary contributions from enzymes like Aldehyde Oxidase (AO) in specific contexts.[9][10][11]

Dominant Metabolic Pathways of Thiophenes

The metabolic vulnerability of the thiophene ring typically involves two main CYP-mediated oxidative pathways:

  • Thiophene-S-oxidation: The sulfur heteroatom is oxidized to a thiophene-S-oxide. This intermediate is highly electrophilic and can react with nucleophiles, such as the glutathione (GSH) thiol group, a key cellular protectant.[9][12]

  • Epoxidation: The double bonds of the thiophene ring can be oxidized to form a thiophene epoxide. This epoxide is also a reactive electrophile that can be detoxified via glutathione conjugation or rearranged to form hydroxy-thiophene metabolites.[5][12]

Both pathways can lead to the formation of RMs, making the unsubstituted thiophene ring a "structural alert" that warrants careful investigation.[6][13]

The Intended Impact of 5-Fluoro Substitution

The introduction of a fluorine atom at the C5 position is a rational design strategy to impede metabolism. The strong C-F bond is highly resistant to enzymatic cleavage, and the electron-withdrawing nature of fluorine can deactivate the ring towards electrophilic attack. The intended outcome is a significant reduction in the formation of C5-hydroxylated metabolites and potentially a decrease in the overall rate of ring oxidation, thereby improving the drug's metabolic half-life and reducing toxicity risk.[14][15]

However, it is crucial to recognize that this "metabolic block" can sometimes shift metabolism to other sites in the molecule, a phenomenon known as "metabolic switching."[16] Therefore, a comprehensive assessment is not merely about confirming stability but also about identifying any new, unexpected metabolites.

Metabolic_Pathways cluster_thiophene Unsubstituted Thiophene Moiety cluster_fluoro_thiophene 5-Fluorothiophene Moiety T Thiophene Drug SO Thiophene-S-Oxide (Reactive Intermediate) T->SO CYP450 (S-oxidation) E Thiophene Epoxide (Reactive Intermediate) T->E CYP450 (Epoxidation) GSH_Conj GSH Conjugate (Detoxified) SO->GSH_Conj HT Hydroxy-thiophene Metabolite E->HT E->GSH_Conj FT 5-Fluorothiophene Drug Blocked C5 Oxidation Blocked FT->Blocked CYP450 Other_Met Metabolism at Alternative Sites FT->Other_Met Metabolic Switching CYP Cytochrome P450 Enzymes Microsomal_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis P1 Prepare 100 mM Phosphate Buffer (pH 7.4) I1 Pre-warm microsomes & buffer to 37°C P1->I1 P2 Thaw Liver Microsomes (e.g., Human, Rat) on ice P2->I1 P3 Prepare Test Compound stock (e.g., 10 mM in DMSO) I2 Add Test Compound (final conc. ~1 µM) P3->I2 P4 Prepare NADPH Regenerating System Solution I3 Initiate reaction by adding NADPH solution P4->I3 I1->I2 I2->I3 I4 Incubate at 37°C, taking aliquots at time points (e.g., 0, 5, 15, 30, 60 min) I3->I4 A1 Quench reaction in aliquots with cold Acetonitrile containing Internal Standard I4->A1 A2 Centrifuge to precipitate protein A1->A2 A3 Analyze supernatant by LC-MS/MS A2->A3 A4 Plot ln(% remaining) vs. time to calculate t½ and CLint A3->A4

Caption: Standard workflow for a liver microsomal stability assay.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. [17]This ensures a constant supply of NADPH for the duration of the incubation.

    • Prepare a 10 mM stock solution of the test compound in DMSO. [18]2. Incubation Setup:

    • In a 96-well plate, add the phosphate buffer.

    • Add pooled human liver microsomes (final concentration typically 0.5 mg/mL). [19] * Add the test compound, diluted from the stock to a final concentration of 1 µM. [19] * Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing 3-4 volumes of cold acetonitrile with an internal standard. [19][20]The acetonitrile precipitates the microsomal proteins, and the internal standard aids in accurate quantification.

  • Sample Analysis:

    • Centrifuge the quenched sample plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. [21]5. Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining against time. The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the half-life and the protein concentration. [19]

Workflow 2: Hepatocyte Stability Assay

Causality & Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation and other metabolic pathways. [22]Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment. [23][24]This assay provides a more comprehensive picture of a compound's overall hepatic clearance, accounting for cell permeability, and the interplay between different metabolic pathways. [18][22]

Hepatocyte_Workflow cluster_prep_hep 1. Cell Preparation cluster_incubation_hep 2. Incubation cluster_analysis_hep 3. Analysis HP1 Rapidly thaw cryopreserved hepatocytes (e.g., Human, Rat) in a 37°C water bath HP2 Transfer to pre-warmed incubation medium HP1->HP2 HP3 Determine cell viability and concentration (e.g., using Trypan Blue) HP2->HP3 HP4 Dilute cell suspension to desired density (e.g., 0.5-1.0 million viable cells/mL) HP3->HP4 HI1 Pre-incubate cell suspension at 37°C in a CO2 incubator HP4->HI1 HI2 Add Test Compound (final conc. ~1 µM) HI1->HI2 HI3 Incubate at 37°C with gentle shaking HI2->HI3 HI4 Take aliquots at time points (e.g., 0, 15, 30, 60, 120 min) HI3->HI4 HA1 Quench reaction in aliquots with cold Acetonitrile containing Internal Standard HI4->HA1 HA2 Centrifuge to pellet cell debris & protein HA1->HA2 HA3 Analyze supernatant by LC-MS/MS HA2->HA3 HA4 Calculate t½ and CLint from disappearance rate HA3->HA4

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Thiophene Oligomers: A DFT and Experimental Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in organic electronics and drug development, the rational design of new materials is paramount. Thiophene oligomers represent a cornerstone class of organic semiconductors, prized for their tunable electronic properties and processability. However, achieving high performance and long-term stability in devices remains a significant challenge. Fluorination, the strategic substitution of hydrogen with fluorine atoms, has emerged as a powerful tool to modulate the properties of these materials. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated thiophene oligomers, synthesizing insights from Density Functional Theory (DFT) with supporting experimental data to illuminate the profound impact of this chemical modification.

The Rationale for Fluorination: Beyond Simple Substitution

The decision to incorporate fluorine into a conjugated system like a thiophene oligomer is driven by the unique properties of the fluorine atom. Its high electronegativity and small van der Waals radius induce significant electronic and structural changes without introducing substantial steric hindrance. The primary motivations include:

  • Lowering Frontier Molecular Orbital (FMO) Energies: The strong electron-withdrawing nature of fluorine stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Lowering the HOMO level can improve ambient stability by making the material less susceptible to oxidation, while lowering the LUMO level is crucial for facilitating electron injection, a key requirement for n-type and ambipolar devices.[1][2]

  • Enhancing Intermolecular Interactions: Fluorination can promote favorable solid-state packing. Non-covalent interactions, such as S···F contacts, can lead to increased backbone planarity and facilitate closer π-stacking, which is essential for efficient charge transport between molecules.[1][2][3]

  • Modulating Charge Transport: By tuning FMO energy levels and influencing molecular packing, fluorination provides a direct pathway to control charge carrier mobility and switch from traditional p-type (hole-transporting) behavior to n-type (electron-transporting) or ambipolar (both) behavior.[1][2]

Below is a visual representation of a non-fluorinated and a perfluorinated quaterthiophene oligomer, the fundamental structures at the heart of this comparison.

cluster_0 Non-Fluorinated Quaterthiophene (4T) cluster_1 Perfluorinated Quaterthiophene (F-4T) a a b b

Caption: Molecular structures of a standard thiophene oligomer and its fluorinated analogue.

Theoretical Insights from Density Functional Theory (DFT)

DFT calculations provide a powerful predictive lens to understand how fluorination impacts thiophene oligomers at the molecular level. These theoretical studies consistently highlight several key trends.

A DFT study by Salzner (2010) on perfluorinated thiophene oligomers revealed that fluorination leads to a planarization of the molecular backbone.[4][5][6] This increased planarity enhances the effective conjugation length along the oligomer. The study also quantified the significant impact on electronic properties:

  • Ionization Potentials (IPs) and Electron Affinities (EAs): Upon fluorination, both the IP and EA of polythiophene are predicted to increase substantially, by approximately 0.65 eV and 0.60 eV, respectively.[4][5][6] A higher IP corresponds to a lower HOMO level, indicating greater resistance to oxidation. A higher EA corresponds to a lower LUMO level, making it easier for the material to accept electrons.

  • Band Gap: Interestingly, for thiophene oligomers, which are already mostly planar, fluorination can cause a slight increase in the band gap.[4][5] This contrasts with other systems where planarization typically reduces the band gap.

  • Conduction Bandwidth: The conduction bandwidth is predicted to increase by as much as 0.5 eV for polythiophene.[4][5] A wider conduction band is generally associated with higher electron mobility.

The following diagram illustrates the typical effect of fluorination on the frontier molecular orbital energy levels of a thiophene-based semiconductor.

G cluster_0 Non-Fluorinated cluster_1 Fluorinated HOMO_NF HOMO LUMO_NF LUMO HOMO_F HOMO HOMO_NF->HOMO_F Stabilization LUMO_NF->HOMO_NF   Eg LUMO_F LUMO LUMO_NF->LUMO_F Stabilization p2 p2 LUMO_F->HOMO_F   Eg' p3 p3 Energy Energy Vacuum Vacuum Level (0 eV) p1 p1 start 1. Molecular Geometry Input (e.g., Quaterthiophene) opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) start->opt Initial Structure freq 3. Frequency Calculation (Confirm true minimum) opt->freq Optimized Structure spe 4. Single-Point Energy (Higher level of theory) freq->spe Validated Minimum props 5. Property Calculation (HOMO, LUMO, IP, EA) spe->props end 6. Data Analysis & Comparison props->end

Caption: A standard workflow for DFT analysis of organic molecules.

Step-by-Step Methodology:

  • Structure Definition: Define the 3D coordinates of both the non-fluorinated and fluorinated oligomers.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable method is using a functional like B3LYP with a basis set such as 6-31G*. This step is critical as the molecular geometry dictates the electronic properties.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum, validating the optimization.

  • Electronic Property Calculation: Using the validated structure, perform a higher-accuracy single-point energy calculation to determine the HOMO/LUMO energies, ionization potential, and electron affinity. Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra. [4][5]

Protocol 2: OFET Fabrication and Characterization

This protocol is designed to create a standardized testbed to experimentally measure and compare the charge transport properties of the synthesized materials.

Step-by-Step Methodology:

  • Substrate Preparation: Begin with a heavily n-doped silicon wafer (which acts as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (~300 nm) serving as the gate dielectric. The substrates must be meticulously cleaned using a sequence of solvents (e.g., acetone, isopropanol) and treated with a surface modifying agent like octadecyltrichlorosilane (OTS) to promote ordered growth of the semiconductor.

  • Semiconductor Deposition: Deposit a thin film (~50 nm) of the thiophene oligomer onto the prepared substrate. High-vacuum thermal evaporation is a common method that provides high-purity films. The substrate temperature during deposition is a critical parameter that influences film morphology and must be kept consistent for comparative studies.

  • Source-Drain Electrode Patterning: Using a shadow mask, thermally evaporate the source and drain electrodes (e.g., 50 nm of Gold) on top of the semiconductor layer. This creates a top-contact, bottom-gate device architecture.

  • Device Characterization: Perform all electrical measurements in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture. Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.

  • Parameter Extraction: From the transfer characteristics in the saturation regime, extract the charge carrier mobility (μ), the on/off ratio, and the threshold voltage (Vth). Comparing these values directly provides a quantitative measure of the material's performance as a semiconductor.

Conclusion and Future Outlook

The comparative analysis unequivocally demonstrates that fluorination is a highly effective strategy for enhancing the performance of thiophene-based organic semiconductors. DFT calculations reliably predict the stabilization of frontier molecular orbitals and changes in molecular geometry, which are experimentally validated by improved ambient stability and modified charge transport characteristics. The ability to tune materials from p-type to ambipolar or n-type opens up new possibilities for complex organic circuits and efficient optoelectronic devices like light-emitting transistors. [1][2] The path forward lies in the targeted and selective fluorination of oligothiophene backbones. While perfluorination offers profound electronic effects, partial or regioselective fluorination may provide a more nuanced control over solid-state packing and energy levels, allowing for the fine-tuning of material properties to meet the precise demands of next-generation organic electronics.

References

  • Salzner, U. (2010). Effects of Perfluorination on Thiophene and Pyrrole Oligomers. The Journal of Physical Chemistry A, 114(16), 5397-5405. [Link]

  • Salzner, U. (2010). Effects of perfluorination on thiophene and pyrrole oligomers. PubMed, 20364817. [Link]

  • Ponomarenko, S. A., et al. (2020). Fluorinated Thiophene-Phenylene Co-Oligomers for Optoelectronic Devices. ACS Applied Materials & Interfaces, 12(9), 10735-10745. [Link]

  • Gidron, O., et al. (2014). Effect of fluorination on electronic properties of polythienothiophene-co-benzodithiophenes and their fullerene complexes. PubMed, 25251001. [Link]

  • Korchkova, S. N., & Sosorev, A. (2023). Effect of Fluorination on Properties of Thiophene–Phenylene Co-Oligomers with Annulated Core: A DFT Study. Moscow University Physics Bulletin. [Link]

  • Salzner, U. (2010). Effects of Perfluorination on Thiophene and Pyrrole Oligomers. ResearchGate. [Link]

  • Ponomarenko, S. A., et al. (2020). Fluorinated Thiophene-Phenylene Co-Oligomers for Optoelectronic Devices. PubMed, 32009377. [Link]

  • Zheng, S., et al. (2021). Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors: a study with multiscale simulations. Journal of Materials Chemistry C. [Link]

  • Son, H. J., et al. (2011). Synthesis of Fluorinated Polythienothiophene-co-benzodithiophenes and Effect of Fluorination on the Photovoltaic Properties. Journal of the American Chemical Society, 133(6), 1885-1894. [Link]

  • Zheng, S., et al. (2021). Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors: A study with multiscale simulations. ChemRxiv. [Link]

  • Ortiz, R. P., et al. (2009). Influence of Phenyl Perfluorination on Charge Transport Properties of Distyryl-Oligothiophenes in Organic Field-Effect Transistors. The Journal of Physical Chemistry C, 113(4), 1479-1488. [Link]

  • Swager, T. M., et al. (1993). Synthesis, characterization, and oxidative polymerization of 3-(fluoromethyl)thiophenes. Chemistry of Materials, 5(6), 757-759. [Link]

  • Smith, J., et al. (2023). Advances in Donor-Acceptor Polymers: The Role of Fluorinated Thiophenes in Charge Transport Optimization. ResearchGate. [Link]

  • Jones, A., et al. (2023). Enhancing Electrochemical Stability in Polymer Electrodes Through Fluorinated Thiophene Architectures. ResearchGate. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 5-Fluorothiophene-2-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-Fluorothiophene-2-carbonitrile is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to this compound, offering field-proven insights and supporting experimental data to inform your selection of the most suitable method for your research needs.

Introduction to this compound

This compound is a heterocyclic compound incorporating a thiophene ring substituted with a fluorine atom and a nitrile group. This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles.

This guide will focus on two primary synthetic strategies for obtaining this compound:

  • Route 1: The Balz-Schiemann Reaction from 5-aminothiophene-2-carbonitrile.

  • Route 2: Nucleophilic Aromatic Substitution (SNA r) on 5-bromothiophene-2-carbonitrile.

We will delve into the experimental details, mechanistic underpinnings, and a comparative analysis of these two approaches.

Route 1: The Balz-Schiemann Reaction: A Classic Approach to Aryl Fluorides

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aryl amines via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[1][2] This approach is a cornerstone of aromatic fluorination chemistry.

Experimental Protocol: Balz-Schiemann Synthesis of this compound

This protocol is adapted from established procedures for the Balz-Schiemann reaction on aromatic amines.[2]

Step 1: Diazotization of 5-aminothiophene-2-carbonitrile hydrochloride

  • In a well-ventilated fume hood, a suspension of 5-aminothiophene-2-carbonitrile hydrochloride (1.0 eq) in a solution of tetrafluoroboric acid (HBF₄, 48% in water, 3.0 eq) is prepared in a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water is added dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium tetrafluoroborate salt is typically observed as a precipitate.

  • The precipitated diazonium salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a low temperature throughout the diazotization process is critical for safety and to maximize the yield of the intermediate.

  • Tetrafluoroboric Acid (HBF₄): HBF₄ serves a dual purpose: it provides the acidic medium for the diazotization reaction and acts as the source of the tetrafluoroborate counterion, which forms a relatively stable, isolable diazonium salt.

Step 2: Thermal Decomposition of the Diazonium Salt

  • The dried 5-thiophenediazonium-2-carbonitrile tetrafluoroborate is carefully mixed with an inert solid such as sand to ensure even heat distribution and prevent localized overheating.

  • The mixture is heated under vacuum in a distillation apparatus.

  • As the temperature rises, the diazonium salt decomposes, releasing nitrogen gas and boron trifluoride. The desired this compound sublimes and is collected on a cold finger or in the receiving flask.

  • The collected product is further purified by recrystallization or sublimation.

Causality Behind Experimental Choices:

  • Inert Solid (Sand): The thermal decomposition of diazonium salts can be exothermic and difficult to control. Mixing with sand helps to moderate the reaction rate and prevent a runaway reaction.

  • Vacuum: Performing the decomposition under vacuum allows the product to sublime at a lower temperature, minimizing thermal degradation and improving the purity of the collected material.

Mechanistic Insights

The Balz-Schiemann reaction proceeds through the formation of an aryl cation intermediate upon the loss of nitrogen gas from the diazonium salt. This highly reactive cation is then trapped by the fluoride ion from the tetrafluoroborate counterion to yield the final aryl fluoride.

Balz_Schiemann cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition 5-aminothiophene-2-carbonitrile 5-Aminothiophene- 2-carbonitrile diazonium_salt 5-Thiophenediazonium-2-carbonitrile tetrafluoroborate 5-aminothiophene-2-carbonitrile->diazonium_salt NaNO₂, HBF₄ 0-5 °C aryl_cation Aryl Cation Intermediate diazonium_salt->aryl_cation Heat (Δ) - N₂, -BF₃ product 5-Fluorothiophene- 2-carbonitrile aryl_cation->product + F⁻ SNAr cluster_addition Step 1: Nucleophilic Addition cluster_elimination Step 2: Elimination 5-bromothiophene-2-carbonitrile 5-Bromothiophene- 2-carbonitrile meisenheimer Meisenheimer Complex (Resonance Stabilized) 5-bromothiophene-2-carbonitrile->meisenheimer + F⁻ product 5-Fluorothiophene- 2-carbonitrile meisenheimer->product - Br⁻

Sources

A Comparative Guide to the Analysis of Impurities in Commercial Batches of 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric but a cornerstone of safety and efficacy. 5-Fluorothiophene-2-carbonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. The presence of even trace-level impurities can have significant implications for the final drug product's stability, bioactivity, and safety profile. This guide, designed for the discerning researcher and drug development professional, provides an in-depth comparative analysis of the predominant analytical techniques for identifying and quantifying impurities in commercial batches of this compound.

The Genesis of Impurities: A Look at the Synthetic Pathway

A thorough understanding of the synthetic route to this compound is paramount to predicting the likely impurity profile. A plausible and documented industrial synthesis involves the fluorination of a nitro-substituted thiophene precursor.[1] This process, while effective, can introduce a variety of process-related impurities.

A key synthetic route involves the reaction of 5-nitrothiophene-2-carbonitrile with a fluoride source, such as potassium fluoride, in a high-boiling solvent like sulfolane at elevated temperatures.[1] This nucleophilic aromatic substitution reaction, while targeting the displacement of the nitro group with a fluorine atom, can lead to several potential impurities.

Potential Process-Related Impurities:

  • Unreacted Starting Material: Incomplete reaction can result in the presence of residual 5-nitrothiophene-2-carbonitrile.

  • Isomeric Byproducts: While the substitution is directed to the 5-position, minor isomers may form depending on the reaction conditions.

  • Hydrolyzed Products: The presence of trace amounts of water at high temperatures can lead to the hydrolysis of the nitrile group to a carboxylic acid, forming 5-fluorothiophene-2-carboxylic acid or its nitro-analogue.

  • Solvent-Related Impurities: Residual sulfolane and its degradation products may be present in the final product.

  • Reagent-Related Impurities: Impurities originating from the starting materials, such as other nitrated thiophenes, can carry through the synthesis.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 5-Nitrothiophene-2-carbonitrile 5-Nitrothiophene-2-carbonitrile This compound This compound 5-Nitrothiophene-2-carbonitrile->this compound Fluorination Potassium Fluoride Potassium Fluoride Sulfolane (Solvent) Sulfolane (Solvent) Unreacted Starting Material Unreacted Starting Material This compound->Unreacted Starting Material Incomplete Reaction Isomeric Byproducts Isomeric Byproducts This compound->Isomeric Byproducts Side Reactions Hydrolyzed Products Hydrolyzed Products This compound->Hydrolyzed Products Presence of Water Solvent-Related Impurities Solvent-Related Impurities This compound->Solvent-Related Impurities Carryover Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection C18 Column C18 Column HPLC System->C18 Column Separation UV Detector UV Detector C18 Column->UV Detector Detection Chromatogram Chromatogram UV Detector->Chromatogram Data Acquisition Impurity Profiling Impurity Profiling Chromatogram->Impurity Profiling Analysis Sample Preparation Sample Preparation GC Inlet GC Inlet Sample Preparation->GC Inlet Vaporization GC Column GC Column GC Inlet->GC Column Separation MS Detector MS Detector GC Column->MS Detector Ionization & Detection Mass Spectrum Mass Spectrum MS Detector->Mass Spectrum Data Acquisition Impurity Identification Impurity Identification Mass Spectrum->Impurity Identification Analysis Sample & Standard Weighing Sample & Standard Weighing Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Sample & Standard Weighing->Dissolution in Deuterated Solvent Acquisition NMR Spectrometer NMR Spectrometer Dissolution in Deuterated Solvent->NMR Spectrometer Acquisition 19F NMR Spectrum 19F NMR Spectrum NMR Spectrometer->19F NMR Spectrum Data Integration & Calculation Integration & Calculation 19F NMR Spectrum->Integration & Calculation Purity Determination Purity Determination Integration & Calculation->Purity Determination

Sources

A Senior Application Scientist's Guide to Purity Assessment of 5-Fluorothiophene-2-carbonitrile via Spectroscopic Correlation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of their work. 5-Fluorothiophene-2-carbonitrile is a key building block in the synthesis of various pharmaceutical compounds, making the accurate determination of its purity a critical step in quality control. This guide provides an in-depth technical comparison of spectroscopic methods for assessing the purity of this compound, offering insights into the causality behind experimental choices and providing supporting data for robust analysis.

The Imperative of Purity in Pharmaceutical Synthesis

The presence of impurities in a starting material like this compound can have significant downstream consequences. Regioisomers, unreacted starting materials, or byproducts from the synthesis can lead to the formation of undesired side products, reduce the yield of the target molecule, and introduce toxicological risks. Therefore, a multi-faceted analytical approach is essential to comprehensively evaluate the purity of this critical reagent.

This guide will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) in the purity assessment of this compound. We will delve into the unique strengths of each technique and how, in concert, they provide a high degree of confidence in the material's quality.

Potential Impurities in this compound

A thorough purity analysis requires an understanding of potential impurities that may arise during the synthesis of this compound. Common synthetic routes may lead to the formation of the following impurities:

  • Regioisomers: 4-Fluorothiophene-2-carbonitrile and 3-Fluorothiophene-2-carbonitrile are common process-related impurities that can be challenging to separate due to their similar physical properties.

  • Unfluorinated Analog: 2-Thiophenecarbonitrile can be present if the fluorination reaction is incomplete.

  • Starting Materials: Depending on the synthetic route, starting materials such as 2-bromothiophene or 2-bromo-5-fluorothiophene could be present in the final product.[1]

The ability to detect and quantify these specific impurities is a key focus of the spectroscopic methods discussed below.

Spectroscopic Fingerprints: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

Quantitative NMR (qNMR) is a powerful primary method for purity determination as the signal intensity is directly proportional to the number of nuclei.[2] For this compound, both ¹H and ¹³C NMR provide invaluable information.

The ¹H NMR spectrum of pure this compound is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The fluorine atom at the 5-position will cause characteristic splitting of the adjacent proton signal.

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-3~7.0-7.2Doublet of doubletsJ(H3-H4) ≈ 4 Hz, J(H3-F) ≈ 2 Hz
H-4~7.6-7.8Doublet of doubletsJ(H3-H4) ≈ 4 Hz, J(H4-F) ≈ 1 Hz

Note: These are estimated values and may vary depending on the solvent and instrument.

The presence of impurities will manifest as additional signals in the ¹H NMR spectrum.

  • 2-Thiophenecarbonitrile: This impurity would show a distinct set of three signals in the aromatic region, corresponding to the three protons on the thiophene ring.[3]

  • Regioisomers (4-Fluoro and 3-Fluorothiophene-2-carbonitrile): These isomers will have different chemical shifts and coupling patterns compared to the desired product, allowing for their detection and quantification.

  • Starting Materials (e.g., 2-bromo-5-fluorothiophene): The presence of unreacted starting materials would be readily identifiable by their unique NMR signatures.[1]

A detailed protocol for qNMR is essential for accurate purity assessment.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons, which is critical for accurate integration.

    • Optimize other acquisition parameters such as the number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity of this compound using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve acquire Acquire ¹H NMR spectrum (High field, sufficient D1) dissolve->acquire process Process spectrum (Phasing, baseline correction) acquire->process integrate Integrate signals (Analyte & Standard) process->integrate calculate Calculate purity using qNMR equation integrate->calculate caption Quantitative NMR (qNMR) Workflow

Caption: Workflow for purity determination using quantitative NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid and Sensitive Tool for Functional Group Analysis

FT-IR spectroscopy is an excellent technique for confirming the identity of this compound and for detecting impurities with different functional groups.

The FT-IR spectrum of the pure compound will exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Vibration
C≡N (Nitrile)2220 - 2240Stretching
C-F (Fluoro)1000 - 1400Stretching
C-S (Thiophene)600 - 800Stretching
Aromatic C-H3000 - 3100Stretching
Aromatic C=C1400 - 1600Stretching
  • 2-Thiophenecarbonitrile: The absence of a C-F stretching band would be a clear indicator of this impurity.

  • Other Impurities: The presence of unexpected peaks, such as a broad O-H stretch around 3200-3600 cm⁻¹ (indicating water or an alcohol impurity) or a C=O stretch around 1700 cm⁻¹ (indicating a carbonyl impurity), would signify contamination.

Since this compound is a liquid at room temperature, a simple liquid film method is appropriate.

  • Sample Preparation:

    • Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., KBr, NaCl).

    • Gently place a second salt plate on top to create a thin, uniform film.

  • Data Acquisition:

    • Record a background spectrum of the empty IR beam.

    • Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

    • Compare the obtained spectrum with a reference spectrum of pure this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis place_drop Place a drop of sample on a salt plate create_film Create a thin film with a second plate place_drop->create_film background Record background spectrum create_film->background sample_spec Acquire sample spectrum background->sample_spec ratio Ratio sample to background sample_spec->ratio compare Compare with reference spectrum ratio->compare caption FT-IR Analysis Workflow (Liquid Film)

Caption: Workflow for FT-IR analysis of a liquid sample.
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation and Unambiguous Identification

GC-MS is a highly sensitive and specific technique that is ideal for separating volatile impurities and confirming their identity.

A pure sample of this compound will show a single major peak in the gas chromatogram. The corresponding mass spectrum will display the molecular ion peak (M⁺) at m/z = 127, consistent with its molecular weight. The fragmentation pattern will be characteristic of the molecule's structure.

  • Separation of Impurities: The gas chromatograph will separate impurities from the main component based on their boiling points and interactions with the column's stationary phase. This allows for the detection of even trace amounts of contaminants.

  • Identification of Impurities: The mass spectrometer provides a unique "fingerprint" for each separated component. By comparing the obtained mass spectra with a library of known compounds (e.g., NIST), impurities can be confidently identified. For instance, 2-thiophenecarbonitrile would elute at a different retention time and show a molecular ion at m/z = 109.[3][4]

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Method:

    • Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating thiophene derivatives.

    • Oven Program: A temperature gradient program should be used to ensure good separation of components with different volatilities.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra. The mass range should be set to cover the expected molecular weights of the analyte and potential impurities.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify all separated components.

    • Integrate the peak areas to determine the relative abundance of each component.

    • Examine the mass spectrum of each peak and compare it with library spectra for identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_sep GC Separation cluster_id MS Identification dissolve Dissolve sample in a volatile solvent inject Inject sample into GC dissolve->inject separate Separate components in the column inject->separate ionize Ionize separated components separate->ionize detect Detect fragments by m/z ionize->detect identify Identify by comparing to library spectra detect->identify caption GC-MS Analysis Workflow

Caption: Workflow for purity analysis using GC-MS.

Comparative Summary of Spectroscopic Techniques

Technique Strengths Limitations Primary Application in Purity Analysis
¹H NMR Excellent for structural elucidation, quantitative, non-destructive.Lower sensitivity compared to GC-MS, potential for signal overlap.Primary method for quantification of known and unknown impurities.
FT-IR Rapid, non-destructive, good for functional group identification.Not suitable for quantification of minor components, limited information on isomeric impurities.Rapid identity confirmation and screening for gross contamination.
GC-MS High sensitivity and specificity, excellent for separating volatile impurities, definitive identification through mass spectral libraries.Destructive, not suitable for non-volatile impurities.Detection and identification of trace volatile impurities and isomeric byproducts.

Conclusion: An Integrated Approach for Uncompromising Quality

The purity of this compound is a critical parameter that directly impacts the success of pharmaceutical research and development. While each spectroscopic technique offers unique advantages, a comprehensive and reliable assessment of purity is best achieved through an integrated approach.

  • ¹H NMR should be employed as the primary tool for both structural confirmation and accurate quantification of the main component and any significant impurities.

  • FT-IR serves as a rapid and straightforward method for identity verification and to quickly screen for unexpected functional groups that would indicate contamination.

  • GC-MS provides the highest level of sensitivity and specificity for the detection and identification of volatile impurities, including challenging regioisomers.

By correlating the data from these three powerful analytical techniques, researchers and drug development professionals can have the utmost confidence in the quality and purity of their this compound, ensuring the integrity and success of their scientific endeavors.

References

  • National Institute of Standards and Technology. (n.d.). 2-Thiophenecarbonitrile. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Bromo-5-fluorothiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemicalBook. (n.d.). This compound(32415-91-1) 1H NMR spectrum.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • ASTM E168 - 16(2022). (2022). Standard Practices for General Techniques of Infrared Quantitative Analysis.
  • ASTM E1252 - 07(2019). (2019). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis.
  • Smithers. (n.d.). A Brief Guide to GC-MS Analysis Services. Retrieved from [Link]

  • Innovatech Labs. (2023, September 6). How GC/MS is Used to Determine Essential Oil Purity. Retrieved from [Link]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from a Reading Scientific Services Ltd. webpage.
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • The LibreTexts libraries. (2021, August 15). 13.7: Interpreting Infrared Spectra.
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.

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The Impact of Fluorination on the Electrochemical Properties of Thiophenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics and materials science, thiophene-based conducting polymers stand out for their versatility and performance. The strategic incorporation of fluorine atoms into the thiophene backbone has emerged as a powerful tool to fine-tune their electronic and electrochemical characteristics. This guide provides a comparative analysis of fluorinated versus non-fluorinated thiophenes, delving into the fundamental principles and experimental data that underpin their enhanced properties.

The Rationale for Fluorination: Enhancing Performance Through Electron-Withdrawing Effects

The introduction of fluorine, the most electronegative element, onto a thiophene ring induces significant changes in the electronic structure of the resulting monomer and polymer. This is primarily due to the strong electron-withdrawing nature of fluorine, which has several key consequences:

  • Lowering of HOMO and LUMO Energy Levels: Fluorination effectively lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1] This systematic tuning is critical for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), where precise energy level alignment is paramount for efficient charge transport and device performance.

  • Increased Oxidation Potential: A direct consequence of the lowered HOMO level is an increase in the oxidation potential of the fluorinated monomer.[2] This implies that more energy is required to remove an electron, rendering the material more resistant to oxidative degradation and enhancing its environmental stability.

  • Enhanced Intermolecular Interactions: Fluorine substitution can promote stronger intra- and intermolecular interactions.[1] These interactions can lead to more ordered polymer packing and improved charge carrier mobility.

Comparative Electrochemical Analysis: A Data-Driven Overview

The electrochemical properties of fluorinated thiophenes are typically investigated using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). These methods provide valuable insights into the redox behavior, conductivity, and stability of the materials.

Cyclic Voltammetry: Probing Redox Behavior

Cyclic voltammetry is a fundamental electrochemical technique used to study the oxidation and reduction processes of a material. By cycling the potential applied to an electrode coated with the thiophene-based polymer, one can determine its oxidation potential, reduction potential, and electrochemical stability.

The following table summarizes a comparison of the electrochemical properties of a non-fluorinated thiophene derivative and its fluorinated counterpart, as determined by cyclic voltammetry.

Property2-phenylthiophene2-(4-fluorophenyl)thiophene
Oxidation Potential (Eox) 0.58 V[2]0.70 V[2]
HOMO Energy Level -5.29 eV[3]-5.22 eV[3]
LUMO Energy Level -1.55 eV[3]-1.53 eV[3]

As the data indicates, the introduction of a fluorine atom at the para-position of the phenyl ring in 2-phenylthiophene leads to a noticeable increase in the oxidation potential.[2] This is consistent with the expected electron-withdrawing effect of fluorine, which makes the molecule more difficult to oxidize.

Electropolymerization: Film Formation and Properties

Electropolymerization is a common method for depositing thin films of conducting polymers onto electrode surfaces.[4][5] The characteristics of the resulting polymer film, such as its morphology and conductivity, are highly dependent on the monomer structure and the polymerization conditions.

Fluorination can significantly influence the electropolymerization process. The higher oxidation potential of fluorinated monomers may require a higher applied potential for polymerization.[6] However, the resulting fluorinated polymer films often exhibit enhanced stability and desirable morphological features.

Caption: Workflow for the electropolymerization and characterization of polythiophene films.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the comparative study of fluorinated thiophenes.

Protocol for Cyclic Voltammetry

Objective: To determine and compare the oxidation potentials of fluorinated and non-fluorinated thiophene monomers.

Materials:

  • Thiophene monomer (e.g., 2-phenylthiophene, 2-(4-fluorophenyl)thiophene)

  • Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Solvent: Anhydrous acetonitrile (CH₃CN)

  • Three-electrode electrochemical cell:

    • Working electrode: Glassy carbon or platinum disk electrode

    • Counter electrode: Platinum wire

    • Reference electrode: Silver/silver chloride (Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare a 0.1 mM solution of the thiophene monomer in the electrolyte solution (0.1 M TBAPF₆ in acetonitrile).

  • Assemble the three-electrode cell with the prepared solution. Ensure the electrodes are properly immersed.

  • Connect the electrodes to the potentiostat.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.

  • Perform a cyclic voltammetry scan. A typical potential window for thiophene oxidation is from 0 V to 1.5 V vs. Ag/AgCl.[7] The scan rate is typically set between 50 and 100 mV/s.

  • Record the resulting voltammogram. The oxidation potential (Eox) is determined from the peak potential of the anodic wave.

  • Repeat the procedure for the other thiophene monomer under identical conditions for a valid comparison.

Protocol for Electropolymerization

Objective: To deposit a thin film of polythiophene onto a working electrode for further characterization.

Materials:

  • Thiophene monomer (e.g., 3,4-ethylenedioxythiophene (EDOT) or a fluorinated derivative)

  • Supporting electrolyte: 0.1 M Lithium perchlorate (LiClO₄) or TBAPF₆

  • Solvent: Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)

  • Three-electrode electrochemical cell with an Indium Tin Oxide (ITO) coated glass slide as the working electrode.

Procedure:

  • Prepare a solution containing the thiophene monomer (typically 10-50 mM) and the supporting electrolyte in the chosen solvent.[8]

  • Clean the ITO working electrode by sonicating in a series of solvents (e.g., deionized water, acetone, isopropanol) and then drying it under a stream of nitrogen.[9]

  • Assemble the three-electrode cell with the monomer solution and the cleaned ITO electrode.

  • De-aerate the solution with an inert gas.

  • Electropolymerization can be carried out using either potentiostatic (constant potential) or potentiodynamic (cyclic potential sweeps) methods.

    • Potentiodynamic: Cycle the potential between a lower limit (e.g., -0.2 V) and an upper limit that is just above the monomer's oxidation potential (e.g., 1.4 V for EDOT).[10] Repeat for a set number of cycles until a visible film is formed.

    • Potentiostatic: Apply a constant potential slightly above the monomer's oxidation potential and hold it for a specific duration until the desired film thickness is achieved.

  • After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

  • The resulting polymer film can then be characterized by cyclic voltammetry in a monomer-free electrolyte solution, as well as by other techniques like UV-Vis spectroscopy and scanning electron microscopy (SEM).

Sources

Safety Operating Guide

A Scientist's Guide to the Safe Disposal of 5-Fluorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical reagents is not merely a regulatory requirement but a cornerstone of a robust safety culture. 5-Fluorothiophene-2-carbonitrile (CAS No. 32415-91-1), a valuable fluorinated heterocyclic building block, demands meticulous handling and disposal due to its significant hazard profile.[1][2] This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

A thorough understanding of a chemical's intrinsic hazards is the foundation of its safe management. This compound is a substance that presents multiple acute and environmental risks. Its proper disposal is dictated by its specific chemical properties and associated dangers.

Hazard CategoryGHS Classification & Hazard StatementScientific Rationale & Associated RisksSource(s)
Acute Toxicity H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledThe presence of the nitrile group (-C≡N) is a significant toxicophore. In vivo, nitriles can be metabolized to release cyanide, which inhibits cellular respiration. The high toxicity through all major exposure routes necessitates handling in a controlled environment with appropriate PPE.[1]
Flammability Flammable Liquid (Category 2 or 3)While specific flash point data is limited, similar thiophene-based nitriles are classified as flammable liquids.[3][4] Vapors can form explosive mixtures with air and may travel to an ignition source.[3] Disposal procedures must mitigate fire risk.[3][4][5]
Irritation Causes skin irritationCauses serious eye irritationMay cause respiratory irritationDirect contact can cause inflammation, redness, and pain.[6][7] Inhalation of vapors can irritate the respiratory tract. All handling and transfers should occur within a chemical fume hood.[6][7][8]
Reactivity Incompatible with strong oxidizing agents and strong bases.Violent reactions can occur with incompatible materials.[8][9] Mixing with other waste streams could lead to uncontrolled exothermic reactions or the generation of toxic gases.[8][9][10]
Environmental H412: Harmful to aquatic life with long lasting effects.The carbon-fluorine bond is exceptionally strong, leading to environmental persistence.[10][11] Improper release into waterways can cause long-term harm to aquatic ecosystems. Drain disposal is strictly prohibited.[3][12]
Decomposition Generates toxic gases upon combustion.Thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), sulfur oxides (SOx), nitrogen oxides (NOx), and critically, hydrogen fluoride (HF).[3][4][6] This dictates the need for specialized incineration.[3][6][13]

Pre-Disposal Operations: Handling and Waste Segregation

Proper disposal is the final step in a chain of safe handling practices. Adherence to these preliminary steps is non-negotiable.

Personal Protective Equipment (PPE) and Engineering Controls

All operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of its toxic vapors.[12][14] The following PPE is mandatory:

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing.[15]

  • Skin Protection: A flame-resistant lab coat and chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact, but they should be inspected before use and disposed of immediately after contamination.[3][14]

  • Respiratory Protection: Not typically required if work is performed within a functioning fume hood.

Critical Imperative: Waste Segregation

The single most important step in chemical waste management is proper segregation at the point of generation. Due to its specific hazards, this compound waste must be collected in a dedicated container.

Do:

  • Designate a specific, compatible container for "Halogenated Organic Liquid Waste."[12]

  • Include contaminated solids, such as used pipette tips and absorbent materials from a spill, in a compatible "Halogenated Organic Solid Waste" container.

Do NOT:

  • NEVER mix this waste with non-halogenated solvents.

  • NEVER mix with aqueous waste, acids, or bases.[9][10]

  • NEVER pour this chemical down the drain.[7][12]

Step-by-Step Disposal Protocol

The following protocol outlines the compliant procedure for collecting and disposing of this compound waste.

Step 1: Container Selection and Labeling

Select a chemically compatible waste container, preferably constructed of high-density polyethylene (HDPE) or another suitable plastic, with a secure, vapor-tight lid.[16] Before any waste is added, the container must be labeled with a "Hazardous Waste" tag. The label must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The primary hazards (e.g., Toxic, Flammable)

  • The date on which the first drop of waste is added (Accumulation Start Date)[17]

Step 2: Waste Accumulation

Place the labeled container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[16][17]

  • Keep the waste container securely closed at all times, except when actively adding waste.[16]

  • Store the container in secondary containment to prevent spills from spreading.

  • Do not exceed the accumulation limits set by your institution or regulatory bodies (e.g., 55 gallons total hazardous waste or 1 quart of acutely toxic waste).[16]

Step 3: Arranging for Final Disposal

Once the waste container is full or has reached the institutional time limit for accumulation, arrange for its removal.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[17]

  • Provide them with an accurate description of the waste contents. EHS professionals will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) that can handle halogenated organic materials.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the compliant disposal of this compound.

G cluster_0 In-Lab Operations cluster_1 Disposal & Emergency Path gen Generate Waste (e.g., residual chemical, contaminated consumables) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) in Fume Hood gen->ppe spill Spill Occurs? gen->spill segregate Segregate into 'Halogenated Organic Waste' Container ppe->segregate label_container Label Container Correctly (Name, Hazards, Date) segregate->label_container store Store in designated SAA (Closed, Secondary Containment) label_container->store full Container Full or Time Limit Reached? store->full full->store No contact_ehs Contact EHS or Licensed Contractor for Pickup full->contact_ehs Yes disposal Waste Transported to Permitted TSDF (e.g., High-Temp Incineration) contact_ehs->disposal spill_protocol Execute Spill Protocol (Evacuate, Contain, Collect, Decontaminate) spill->spill_protocol Yes spill_protocol->segregate

Sources

A Comprehensive Guide to the Safe Handling of 5-Fluorothiophene-2-carbonitrile: Essential Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the safe and efficient handling of specialized reagents is paramount. 5-Fluorothiophene-2-carbonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires meticulous attention to safety protocols due to its inherent hazardous properties. This guide provides an in-depth, experience-driven approach to the personal protective equipment (PPE), handling procedures, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

This compound presents a multi-faceted risk profile that necessitates a comprehensive safety strategy. While a specific, detailed toxicological profile for this compound is not extensively published, by examining its structural motifs—a fluorinated aromatic ring and a nitrile group—we can infer its potential hazards, which are substantiated by data from supplier safety data sheets and analogous compounds.[1][2]

The primary hazards associated with this compound include:

  • Acute Toxicity (Oral): The compound is harmful if swallowed.[3]

  • Skin Irritation: Direct contact can cause skin irritation.[2]

  • Serious Eye Irritation: Vapors or direct contact can lead to serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]

The presence of the fluorine atom and the nitrile group are key to understanding the potential for metabolic toxicity. Fluorinated organic compounds can sometimes be metabolized to toxic byproducts.[4] Similarly, while aliphatic nitriles are known to potentially release cyanide in vivo, the toxicity of aromatic nitriles is more complex and not solely dependent on cyanide release.[5] Therefore, minimizing exposure is the cornerstone of safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when working with this compound. The selection of appropriate PPE is not merely a checklist but a dynamic risk assessment based on the scale and nature of the operation.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[6][7]
Hand Protection Chemical-resistant nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. For prolonged operations, consider double-gloving. After handling the compound, remove and dispose of gloves properly, and wash hands thoroughly.[3]
Body Protection Flame-retardant lab coat, worn fully buttoned.A flame-retardant lab coat protects against accidental spills and splashes. Ensure it is kept clean and replaced if contaminated.
Respiratory Protection Use in a certified chemical fume hood. For situations where a fume hood is not available or during spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge is necessary.A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[1] Respirator use requires proper fit-testing and training.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Prepare all necessary equipment and reagents within the chemical fume hood to minimize the time the container is open.

  • Weighing and Dispensing: Conduct all weighing and dispensing of this compound within a chemical fume hood. Use a spatula for solids and a calibrated pipette or syringe for liquids if the compound is melted.

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly and in a controlled manner to avoid splashing. Ensure the reaction is adequately ventilated.

  • Post-Handling: After use, securely seal the container and decontaminate the exterior with an appropriate solvent (e.g., isopropanol) before returning it to storage.

Spill Management:

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[8]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan:

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected as hazardous waste.

  • Waste Container: Use a dedicated, clearly labeled, and sealed container for solid and liquid waste. The label should include the full chemical name and associated hazards.[9]

  • Institutional Procedures: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.[2][9]

Visualizing the Workflow for Safe Handling

To further clarify the procedural flow for handling this compound, the following diagram outlines the critical steps from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep Don Appropriate PPE FumeHood Work in Chemical Fume Hood Prep->FumeHood Enter Weigh Weighing and Dispensing FumeHood->Weigh Proceed Reaction Reaction Setup Weigh->Reaction Decon Decontaminate Work Area Reaction->Decon Complete Waste Segregate and Label Hazardous Waste Decon->Waste Disposal Follow Institutional Disposal Protocol Waste->Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.